4-(Trifluoromethyl)oxazol-2-amine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
4-(trifluoromethyl)-1,3-oxazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3F3N2O/c5-4(6,7)2-1-10-3(8)9-2/h1H,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUSFWEXIRSHBNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(O1)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60376798 | |
| Record name | 4-(Trifluoromethyl)-1,3-oxazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60376798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35629-71-1 | |
| Record name | 4-(Trifluoromethyl)-1,3-oxazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60376798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Amino-4-(trifluoromethyl)oxazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-(Trifluoromethyl)-1,3-oxazol-2-amine: Properties, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 4-(trifluoromethyl)-1,3-oxazol-2-amine (CAS RN: 35629-71-1). This compound is a fluorinated heterocyclic building block of significant interest to researchers in medicinal chemistry and drug development. The presence of the trifluoromethyl group imparts unique electronic properties that can enhance metabolic stability and binding affinity in drug candidates. This document consolidates available data on its physicochemical properties, provides a detailed synthetic protocol, discusses its chemical reactivity, and explores its utility as a scaffold in modern drug discovery, with a focus on its role as a bioisostere for the 2-aminothiazole moiety.
Introduction and Structural Elucidation
4-(Trifluoromethyl)-1,3-oxazol-2-amine is a five-membered heterocyclic compound featuring an oxazole ring system. The oxazole core is substituted at the 2-position with an amine group and at the 4-position with a trifluoromethyl (CF₃) group. The amine group provides a key synthetic handle for further derivatization, while the electron-withdrawing CF₃ group significantly influences the electronic character of the heterocyclic ring, enhancing its stability and modulating its reactivity.
The 2-aminooxazole scaffold is recognized as a "privileged" structure in medicinal chemistry, appearing in numerous compounds with diverse biological activities, including anti-inflammatory, antibacterial, and antitubercular properties.[1][2] Specifically, it is often employed as a bioisosteric replacement for the 2-aminothiazole core, a strategy aimed at improving physicochemical and pharmacokinetic profiles, such as reducing metabolic oxidation of the sulfur atom.[2]
Clarification of Isomer: This guide focuses specifically on the 1,3-oxazol-2-amine isomer with the trifluoromethyl group at the 4-position, as identified by CAS number 35629-71-1. Other isomers, such as those derived from the 1,2-oxazole (isoxazole) ring system, possess different chemical properties and are not the subject of this document.
Physicochemical and Spectroscopic Properties
A comprehensive understanding of a compound's physical and spectroscopic properties is fundamental for its application in research and development. While experimental data for 4-(trifluoromethyl)-1,3-oxazol-2-amine is not extensively reported in publicly accessible literature, the following tables summarize key identifiers and predicted properties.
Table 1: Chemical Identifiers and Computed Physicochemical Properties
| Property | Value | Source |
| CAS Number | 35629-71-1 | [3] |
| Molecular Formula | C₄H₃F₃N₂O | [3] |
| Molecular Weight | 152.08 g/mol | [3] |
| IUPAC Name | 4-(Trifluoromethyl)-1,3-oxazol-2-amine | ChemSynthesis |
| SMILES | NC1=NC(=CO1)C(F)(F)F | [3] |
| InChIKey | LUSFWEXIRSHBNN-UHFFFAOYSA-N | ChemSynthesis |
| Melting Point | Not available (n/a) | [3] |
| Boiling Point | Not available (n/a) | [3] |
| Density | Not available (n/a) | [3] |
Table 2: Predicted NMR Spectroscopic Data
Disclaimer: The following NMR data are predicted based on established principles of NMR spectroscopy and analysis of structurally similar compounds.[4][5] Experimental verification is required for confirmation.
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Notes |
| ¹H NMR | ~7.8 - 8.0 | Singlet (s) | - | The single proton on the oxazole ring (H-5) is expected to be a singlet and shifted downfield due to the aromatic nature of the ring and the influence of the adjacent CF₃ group. |
| ~5.0 - 6.0 | Broad Singlet (br s) | - | The two protons of the primary amine (-NH₂) are expected to be a broad singlet, with the chemical shift being solvent-dependent. | |
| ¹³C NMR | ~160 - 165 | Singlet (s) | - | C-2, the carbon bearing the amino group, is expected to be the most downfield carbon in the ring. |
| ~135 - 140 | Quartet (q) | ¹JCF ≈ 270 Hz | C-4, the carbon attached to the CF₃ group, will appear as a quartet with a large one-bond C-F coupling constant. | |
| ~115 - 125 | Quartet (q) | ¹JCF ≈ 270-280 Hz | The carbon of the trifluoromethyl group (CF₃) will be a quartet with a very large coupling constant. | |
| ~110 - 115 | Quartet (q) | ²JCF ≈ 35-40 Hz | C-5, the carbon bearing the single proton, will show a smaller two-bond coupling to the fluorine atoms. | |
| ¹⁹F NMR | ~ -60 to -65 | Singlet (s) | - | The three fluorine atoms of the CF₃ group are equivalent and are expected to appear as a singlet in the typical range for trifluoromethyl groups attached to an aromatic ring. The exact shift is relative to a standard such as CFCl₃.[6] |
Synthesis and Purification
The synthesis of 4-(trifluoromethyl)-1,3-oxazol-2-amine was first reported in the Journal of Medicinal Chemistry in 1971.[1][7] The most direct and established method involves the cyclization of an α-haloketone with urea. This approach, a variation of the Hantzsch thiazole synthesis, is a robust method for forming the 2-aminooxazole core.
Diagram 1: Synthetic Pathway for 4-(Trifluoromethyl)-1,3-oxazol-2-amine
Caption: General synthetic route to 4-(trifluoromethyl)-1,3-oxazol-2-amine.
Detailed Experimental Protocol
This protocol is a representative procedure based on established methods for the synthesis of 2-aminooxazoles.[2]
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-bromo-1,1,1-trifluoroacetone (1.0 eq) and urea (1.2 eq).
-
Solvent Addition: Add a suitable polar aprotic solvent, such as N,N-dimethylformamide (DMF), to achieve a concentration of approximately 0.5 M with respect to the α-bromoketone.
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir vigorously. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 3-6 hours.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing ice-water, which may precipitate the product or allow for extraction.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x volume of the aqueous phase).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure 4-(trifluoromethyl)-1,3-oxazol-2-amine.
Chemical Reactivity and Synthetic Utility
The reactivity of 4-(trifluoromethyl)-1,3-oxazol-2-amine is dictated by the interplay between the nucleophilic amino group and the electron-deficient oxazole ring.
Diagram 2: Reactivity Profile
Caption: Key reaction pathways for 4-(trifluoromethyl)-1,3-oxazol-2-amine.
-
N-Functionalization: The primary amine at the C2 position is the most reactive site for synthetic elaboration. It readily undergoes standard amine chemistry:
-
Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base yields N-acylated derivatives.
-
Alkylation: Reaction with alkyl halides can produce N-alkylated products, though control of mono- vs. di-alkylation can be challenging.
-
Buchwald-Hartwig Cross-Coupling: This palladium-catalyzed reaction is a powerful method for forming N-aryl bonds, allowing for the synthesis of a wide array of N-aryl-2-aminooxazole derivatives.[2] This is a key transformation for building complexity in drug discovery programs.
-
-
Ring Reactivity: The oxazole ring itself is π-excessive, but the potent electron-withdrawing effect of the trifluoromethyl group at C4 significantly reduces the ring's electron density.
-
Electrophilic Aromatic Substitution: The ring is strongly deactivated towards electrophilic attack (e.g., nitration, halogenation). Reactions at the C5 position are expected to be very sluggish.
-
Nucleophilic Attack: The electron-deficient nature may render the oxazole ring susceptible to nucleophilic attack and potential ring-opening under forcing conditions (e.g., strong base or nucleophile at high temperatures).
-
Applications in Medicinal Chemistry and Drug Development
The incorporation of a trifluoromethyl group is a well-established strategy in medicinal chemistry to enhance a drug candidate's metabolic stability, lipophilicity, and binding affinity.[8] The 2-aminooxazole scaffold serves as a versatile platform for the development of therapeutic agents.[9]
-
Bioisosterism: 4-(Trifluoromethyl)-1,3-oxazol-2-amine is a direct bioisostere of 2-amino-4-(trifluoromethyl)thiazole. Replacing the thiazole's sulfur with oxygen can prevent S-oxidation, a common metabolic pathway that can lead to inactivation or the formation of reactive metabolites.[2] This substitution can thus improve the pharmacokinetic profile of a lead compound.
-
Therapeutic Areas: While specific drugs containing this exact fragment are not prominent, the broader class of 2-aminooxazoles has shown significant promise in several areas:
-
Anti-tubercular Agents: The 2-aminooxazole scaffold has been identified as a privileged structure for developing novel agents against Mycobacterium tuberculosis.[2]
-
Anti-inflammatory Agents: Derivatives of 2-aminooxazoles have been investigated for their anti-inflammatory activity.[1]
-
Kinase Inhibitors: The 2-amino-heterocycle motif is a common feature in many kinase inhibitors, where the amine can form crucial hydrogen bond interactions within the ATP-binding pocket of the enzyme.
-
Safety and Handling
As with any laboratory chemical, 4-(trifluoromethyl)-1,3-oxazol-2-amine should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. Consult the supplier's Safety Data Sheet (SDS) for specific handling and disposal information.
Conclusion
4-(Trifluoromethyl)-1,3-oxazol-2-amine is a valuable and versatile building block for chemical synthesis and drug discovery. Its unique combination of a reactive amino group, a metabolically stable oxazole core, and an electron-withdrawing trifluoromethyl group makes it an attractive starting material for creating libraries of complex molecules. Its role as a bioisostere for the corresponding 2-aminothiazole offers a rational design strategy to overcome potential metabolic liabilities. While a lack of publicly available experimental data necessitates initial characterization by researchers, the synthetic accessibility and promising chemical properties of this compound ensure its continued relevance in the field of medicinal chemistry.
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Crank, G., & Foulis, M. J. (1971). Derivatives of 2-aminooxazoles showing antiinflammatory activity. Journal of Medicinal Chemistry, 14(11), 1075–1077. [Link]
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ACS Publications. (1971). Derivatives of 2-aminooxazoles showing antiinflammatory activity. Journal of Medicinal Chemistry, 14(11), 1075–1077. [Link]
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Wiley-VCH. (2008). Supporting Information. [Link]
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Azzali, E., Girardini, M., Annunziato, G., Pavone, M., Vacondio, F., Mori, G., Pasca, M. R., Costantino, G., & Pieroni, M. (2020). 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. ACS Medicinal Chemistry Letters, 11(7), 1435–1441. [Link]
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Royal Society of Chemistry. (2018). Supporting Information for Green Chemistry. [Link]
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Royal Society of Chemistry. (2019). One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. [Link]
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Kubik, J., et al. (2020). Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibitor Complex. Angewandte Chemie International Edition, 59(30), 12669-12673. [Link]
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ChemSynthesis. (n.d.). 4-(trifluoromethyl)-1,3-oxazol-2-amine. Retrieved January 11, 2026, from [Link]
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Royal Society of Chemistry. (2020). Regioselective synthesis of 4-fluoro-1,5-disubstituted-1,2,3-triazoles from synthetic surrogates of α-fluoroalkynes. [Link]
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Schuart, J., & Müller, H. K. (1975). [2-Aminooxazoles and 2-iminooxazolines. 8. Reactions with 2-Aminobenzoxazoles]. Pharmazie, 30(3), 155-157. [Link]
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Synthetic trends followed for the development of 1,3,4-oxadiazole based compounds. (2018). Indo American Journal of Pharmaceutical Sciences, 5(5), 4153-4161. [Link]
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Crank, G., Neville, M., & Ryden, R. (1973). Thiourea derivatives of 2-aminooxazoles showing antibacterial and antifungal activity. Journal of Medicinal Chemistry, 16(12), 1402–1405. [Link]
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OUCI. (n.d.). Synthesis of α‐(Trifluoromethyl)pyridazine Derivatives. Retrieved January 11, 2026, from [Link]
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An In-Depth Technical Guide to the Synthesis of 2-Amino-4-(trifluoromethyl)oxazole
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The strategic incorporation of fluorine atoms into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, often imparting desirable pharmacokinetic and metabolic properties to bioactive molecules. Among these, the 2-amino-4-(trifluoromethyl)oxazole moiety has emerged as a privileged structural motif in the design of novel therapeutic agents, finding application in the development of anti-inflammatory and anti-cancer drugs.[1][2] This guide provides an in-depth exploration of the synthetic routes to 2-amino-4-(trifluoromethyl)oxazole, offering a critical analysis of the underlying chemical principles and practical, field-proven insights for its preparation.
Introduction: The Significance of Fluorinated Oxazoles
The oxazole ring is a versatile five-membered heterocycle present in numerous natural products and pharmaceuticals. The introduction of a trifluoromethyl group at the 4-position can significantly enhance a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. The 2-amino substituent provides a crucial handle for further chemical elaboration, allowing for the construction of diverse compound libraries for drug discovery. This guide will focus on the practical synthesis of the core intermediate, 2-amino-4-(trifluoromethyl)oxazole (CAS 35629-71-1).[3][4]
Core Synthetic Strategy: Cyclocondensation of a Trifluoromethylated Ketone with a Urea Equivalent
The most direct and widely employed strategy for the synthesis of 2-amino-4-(trifluoromethyl)oxazole involves the cyclocondensation of a trifluoromethylated α-haloketone with a suitable source of the 2-amino group, typically urea or a related derivative. This approach is a variation of the classic Hantzsch thiazole synthesis, adapted for the formation of the oxazole ring.
Causality Behind Experimental Choices:
The choice of the α-haloketone is critical. 3-Bromo-1,1,1-trifluoroacetone is a common and commercially available starting material. The bromine atom serves as a good leaving group, facilitating the initial nucleophilic attack by urea. While other halogens could be used, bromine offers a good balance of reactivity and stability.
Urea is the most straightforward and cost-effective source for the 2-amino group. However, the Hantzsch-type synthesis of 2-aminooxazoles using ureas can be challenging due to the comparatively lower nucleophilicity of the oxygen atom in urea compared to the sulfur atom in thiourea (used in thiazole synthesis). This can lead to lower yields and the formation of side products. To overcome this, careful optimization of reaction conditions, such as temperature and solvent, is crucial.
Detailed Synthetic Protocol
While a universally optimized, high-yield, one-pot synthesis remains an area of active research, the following protocol outlines a reliable method for the preparation of 2-amino-4-(trifluoromethyl)oxazole.
Reaction:
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight | Role |
| 3-Bromo-1,1,1-trifluoroacetone | 431-35-6 | 190.96 g/mol | Ketone Substrate |
| Urea | 57-13-6 | 60.06 g/mol | Amine Source |
| Ethanol | 64-17-5 | 46.07 g/mol | Solvent |
| Sodium Bicarbonate | 144-55-8 | 84.01 g/mol | Base (optional) |
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve urea (1.2 equivalents) in ethanol.
-
Addition of Ketone: To the stirred solution, add 3-bromo-1,1,1-trifluoroacetone (1.0 equivalent) dropwise at room temperature. An exothermic reaction may be observed.
-
Reflux: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. If an acidic work-up is desired, the solvent can be removed under reduced pressure, and the residue partitioned between a suitable organic solvent (e.g., ethyl acetate) and a saturated aqueous solution of sodium bicarbonate to neutralize the hydrobromic acid formed during the reaction.
-
Purification: The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 2-amino-4-(trifluoromethyl)oxazole as a solid.
Trustworthiness and Self-Validation:
The identity and purity of the synthesized 2-amino-4-(trifluoromethyl)oxazole should be confirmed by standard analytical techniques:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the presence of the trifluoromethyl group.
-
Mass Spectrometry: To determine the molecular weight of the product.
-
Melting Point: To assess the purity of the final compound.
Alternative Synthetic Approaches and Future Perspectives
While the direct condensation of 3-bromo-1,1,1-trifluoroacetone and urea is a primary method, researchers are continuously exploring alternative routes to improve yield, reduce reaction times, and enhance the overall efficiency and safety of the synthesis. Some of these approaches include:
-
Use of Cyanamide: Reacting the α-haloketone with cyanamide can be an alternative to urea for introducing the 2-amino group.
-
Microwave-Assisted Synthesis: The use of microwave irradiation can potentially accelerate the reaction and improve yields.
-
Flow Chemistry: Continuous flow reactors may offer better control over reaction parameters and improve safety and scalability.
Conclusion
The synthesis of 2-amino-4-(trifluoromethyl)oxazole is a key step in the development of novel fluorinated pharmaceuticals. The cyclocondensation of 3-bromo-1,1,1-trifluoroacetone with urea provides a direct, albeit sometimes challenging, route to this important building block. By understanding the underlying chemical principles and carefully controlling the reaction conditions, researchers can successfully prepare this valuable intermediate. Continued innovation in synthetic methodologies, including the exploration of alternative reagents and advanced reaction technologies, will undoubtedly lead to more efficient and sustainable protocols for the production of 2-amino-4-(trifluoromethyl)oxazole and its derivatives, further empowering the field of drug discovery.
References
-
J&K Scientific. 2-Amino-4-Trifluoromethyloxazole | 35629-71-1. [Link]
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An In-depth Technical Guide to the Starting Materials for the Synthesis of 4-(Trifluoromethyl)oxazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the essential starting materials and synthetic strategies for the preparation of 4-(Trifluoromethyl)oxazol-2-amine, a valuable building block in medicinal chemistry. The strategic incorporation of a trifluoromethyl group into the oxazole scaffold imparts unique physicochemical properties that are highly sought after in modern drug discovery. This document delves into the rationale behind the selection of key precursors, provides a detailed, step-by-step synthetic protocol, and explores the mechanistic underpinnings of the core reaction. The aim is to equip researchers with the necessary knowledge to confidently and efficiently synthesize this important molecule.
Introduction: The Significance of the Trifluoromethyl Group in Oxazole Scaffolds
The 2-aminooxazole moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds.[1] The introduction of a trifluoromethyl (CF3) group at the 4-position of this scaffold can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. The high electronegativity and lipophilicity of the CF3 group can enhance metabolic stability by blocking potential sites of oxidation, improve membrane permeability, and increase binding affinity to target proteins. These desirable attributes have made this compound a key intermediate in the synthesis of novel therapeutic agents.
This guide will focus on the most prevalent and practical synthetic route to this compound, which involves the cyclocondensation of a trifluoromethylated α-haloketone with a suitable nitrogen-containing nucleophile.
Core Starting Materials: Selection and Rationale
The successful synthesis of this compound hinges on the appropriate selection of two key starting materials: a trifluoromethylated α-haloketone and a source for the 2-amino group.
The Trifluoromethylated α-Haloketone: 3-Bromo-1,1,1-trifluoroacetone
The primary and most readily available precursor for introducing the trifluoromethylated backbone of the target oxazole is 3-bromo-1,1,1-trifluoroacetone .
Table 1: Properties of 3-Bromo-1,1,1-trifluoroacetone
| Property | Value |
| Molecular Formula | C₃H₂BrF₃O |
| Molecular Weight | 190.95 g/mol |
| CAS Number | 431-35-6 |
| Appearance | Liquid |
| Boiling Point | 87 °C at 743 mmHg |
| Density | 1.839 g/mL at 25 °C |
Causality behind Experimental Choice: The bromine atom serves as an excellent leaving group, facilitating the nucleophilic attack by the nitrogen source. The trifluoromethyl group is a strong electron-withdrawing group, which activates the adjacent carbonyl carbon for nucleophilic addition, a key step in the cyclization process. This inherent reactivity makes 3-bromo-1,1,1-trifluoroacetone an ideal electrophilic partner for this reaction.
The 2-Amino Group Source: Urea and Cyanamide
The 2-amino functionality of the oxazole ring is typically introduced using either urea or cyanamide .
-
Urea (NH₂CONH₂): Urea is a readily available, inexpensive, and stable reagent. In the context of 2-aminooxazole synthesis, it acts as a dinucleophile. While the reaction with α-haloketones is a well-established method for forming the 2-aminooxazole ring, the use of N-substituted ureas is often less successful due to the decreased nucleophilicity of the nitrogen atoms.[1]
-
Cyanamide (H₂NCN): Cyanamide is another effective reagent for this transformation. Its reaction with α-haloketones provides a direct route to 2-aminooxazoles.
Trustworthiness of the Protocol: The choice between urea and cyanamide can depend on factors such as reaction conditions, desired purity, and scale. The protocol detailed in this guide will utilize urea due to its widespread availability and ease of handling.
Synthetic Pathway: Cyclocondensation Reaction
The core of the synthesis is a cyclocondensation reaction, a variation of the Hantzsch thiazole synthesis, adapted for oxazole formation.
Caption: Synthetic workflow for this compound.
Mechanistic Insights
The reaction proceeds through a well-understood mechanism:
-
Nucleophilic Attack: One of the amino groups of urea acts as a nucleophile and attacks the carbonyl carbon of 3-bromo-1,1,1-trifluoroacetone.
-
Intramolecular Cyclization: The resulting intermediate undergoes an intramolecular nucleophilic substitution, where the oxygen atom attacks the carbon bearing the bromine atom, displacing the bromide ion and forming the five-membered oxazoline ring.
-
Dehydration: The oxazoline intermediate then undergoes dehydration to form the aromatic oxazole ring.
Caption: Simplified reaction mechanism.
Experimental Protocol: A Step-by-Step Guide
This protocol is a representative procedure for the synthesis of this compound.
Materials and Reagents:
-
3-Bromo-1,1,1-trifluoroacetone (1.0 eq)
-
Urea (1.2 eq)
-
Ethanol (solvent)
-
Sodium bicarbonate (for neutralization)
-
Ethyl acetate (for extraction)
-
Brine (for washing)
-
Anhydrous sodium sulfate (for drying)
-
Silica gel (for chromatography)
Procedure:
-
Reaction Setup: To a solution of urea (1.2 equivalents) in ethanol, add 3-bromo-1,1,1-trifluoroacetone (1.0 equivalent) at room temperature.
-
Reaction Execution: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
To the residue, add water and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a solid.
Table 2: Typical Reaction Parameters
| Parameter | Condition |
| Solvent | Ethanol |
| Temperature | Reflux |
| Reaction Time | 4-6 hours |
| Purification | Column Chromatography |
Characterization of this compound
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum will show characteristic signals for the oxazole ring proton and the amine protons.
-
¹⁹F NMR: A singlet corresponding to the trifluoromethyl group is expected. The chemical shift of this signal is a key indicator of the electronic environment of the CF3 group.[2]
-
¹³C NMR: The spectrum will show distinct signals for the carbon atoms of the oxazole ring and the trifluoromethyl group.
-
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the N-H and C=N stretching vibrations.
Conclusion
The synthesis of this compound is a straightforward yet crucial process for medicinal chemists. The judicious selection of starting materials, particularly the reactive α-haloketone, 3-bromo-1,1,1-trifluoroacetone, and a suitable amino group source like urea, is paramount for a successful outcome. The cyclocondensation reaction provides a reliable and efficient route to this valuable building block. By understanding the underlying principles and following a well-defined protocol, researchers can readily access this compound for the development of next-generation pharmaceuticals.
References
-
Cimino, P., et al. (2020). 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. ACS Medicinal Chemistry Letters. [Link]
-
Al-Tel, T. H. (2003). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules. [Link]
-
Royal Society of Chemistry. Electronic Supplementary Information (ESI) for - The Royal Society of Chemistry. [Link]
-
Morwick, T., et al. (2002). A practical approach to the synthesis of 2,4-disubstituted oxazoles from amino acids. Organic Letters. [Link]
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Oxazole. [Link]
Sources
Spectroscopic Data for 4-(Trifluoromethyl)oxazol-2-amine: A Technical Guide for Researchers
This in-depth technical guide provides a comprehensive overview of the expected spectroscopic data for 4-(Trifluoromethyl)oxazol-2-amine. Designed for researchers, scientists, and professionals in drug development, this document synthesizes predictive data based on established spectroscopic principles and data from structurally analogous compounds. The guide offers insights into the experimental choices and methodologies for acquiring and interpreting nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.
Introduction to this compound
This compound, with the molecular formula C₄H₃F₃N₂O and a molecular weight of 152.08 g/mol , is a heterocyclic compound of significant interest in medicinal chemistry and materials science.[1] The presence of the trifluoromethyl group can enhance metabolic stability, lipophilicity, and binding affinity of molecules, while the oxazole-2-amine scaffold is a known pharmacophore found in various bioactive compounds.[2] A thorough understanding of its spectroscopic properties is paramount for its synthesis, characterization, and application in further research.
Predicted Spectroscopic Data Summary
The following table summarizes the predicted spectroscopic data for this compound. These predictions are based on the analysis of its functional groups and comparison with data from similar chemical structures.
| Spectroscopic Technique | Predicted Data |
| ¹H NMR | Amine protons (NH₂): Broad singlet, δ 5.0-7.0 ppm; Oxazole proton (H5): Singlet, δ 7.0-8.0 ppm |
| ¹³C NMR | C2 (C-NH₂): δ 155-165 ppm; C4 (C-CF₃): δ 140-150 ppm (quartet, J ≈ 35-40 Hz); C5 (C-H): δ 120-130 ppm; CF₃: δ 118-128 ppm (quartet, J ≈ 270-280 Hz) |
| ¹⁹F NMR | Singlet, δ -60 to -70 ppm (relative to CFCl₃) |
| Infrared (IR) Spectroscopy | N-H stretch (amine): 3300-3500 cm⁻¹ (two bands); C=N stretch (oxazole): 1640-1690 cm⁻¹; C-F stretch (CF₃): 1100-1350 cm⁻¹ (strong, multiple bands) |
| Mass Spectrometry (MS) | Molecular Ion (M⁺): m/z 152.02 |
Detailed Spectroscopic Analysis
¹H NMR Spectroscopy: Unveiling the Proton Environment
Expertise & Experience: The proton NMR spectrum of this compound is anticipated to be relatively simple, displaying two main signals corresponding to the amine protons and the single proton on the oxazole ring. The amine (NH₂) protons are expected to appear as a broad singlet in the region of δ 5.0-7.0 ppm. The broadness of this signal is a result of quadrupole broadening from the nitrogen atom and potential hydrogen exchange. The exact chemical shift will be sensitive to the solvent and concentration.
The lone proton on the oxazole ring (H5) is predicted to be a singlet in the range of δ 7.0-8.0 ppm. Its downfield shift is attributed to the deshielding effect of the electronegative oxygen and nitrogen atoms within the aromatic ring. The absence of adjacent protons would result in a singlet multiplicity.
Trustworthiness through Self-Validating Protocols:
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence the chemical shifts, particularly of the amine protons.
-
Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer for optimal resolution and sensitivity.
-
Data Acquisition:
-
Tune and match the probe for the ¹H frequency.
-
Acquire a standard one-pulse ¹H spectrum.
-
Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).
-
Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the resulting spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO-d₆ at δ 2.50 ppm).
-
Integrate the signals to determine the relative proton ratios.
-
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
Expertise & Experience: The ¹³C NMR spectrum will provide crucial information about the carbon framework of the molecule. Four distinct signals are expected. The carbon of the trifluoromethyl group (CF₃) will appear as a quartet due to coupling with the three fluorine atoms, with a large coupling constant (¹JCF) of approximately 270-280 Hz. This signal is expected in the range of δ 118-128 ppm. The carbon atom attached to the CF₃ group (C4) will also exhibit a quartet splitting, but with a smaller coupling constant (²JCF) of around 35-40 Hz, and is predicted to be in the δ 140-150 ppm region.
The C2 carbon, bonded to the amine group, is expected at δ 155-165 ppm. The C5 carbon, bonded to the single ring proton, should appear in the δ 120-130 ppm range.
Trustworthiness through Self-Validating Protocols:
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration may be beneficial due to the lower natural abundance of ¹³C.
-
Instrument Setup: A 100 MHz (for a 400 MHz ¹H instrument) or higher frequency is standard.
-
Data Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum to simplify the spectrum to singlets (except for carbons coupled to fluorine).
-
Set a spectral width of approximately 0-200 ppm.
-
A larger number of scans (e.g., 1024 or more) will be necessary to obtain a good signal-to-noise ratio.
-
-
Data Processing:
-
Process the data similarly to the ¹H NMR spectrum.
-
Reference the spectrum using the solvent signal (e.g., DMSO-d₆ at δ 39.52 ppm).
-
¹⁹F NMR Spectroscopy: A Direct Look at the Trifluoromethyl Group
Expertise & Experience: ¹⁹F NMR is a highly sensitive technique for observing fluorine-containing compounds. For this compound, a single, sharp signal is expected for the three equivalent fluorine atoms of the trifluoromethyl group. In a proton-decoupled spectrum, this will be a singlet. The chemical shift is predicted to be in the range of -60 to -70 ppm relative to an external standard of CFCl₃.
Trustworthiness through Self-Validating Protocols:
Experimental Protocol: ¹⁹F NMR Spectroscopy
-
Sample Preparation: The same sample used for ¹H and ¹³C NMR can be used.
-
Instrument Setup: The spectrometer must be equipped with a fluorine probe or be tunable to the ¹⁹F frequency (e.g., 376 MHz for a 400 MHz ¹H instrument).
-
Data Acquisition:
-
Acquire a proton-decoupled ¹⁹F spectrum.
-
The spectral width should be set to encompass the expected chemical shift.
-
¹⁹F is a high-receptivity nucleus, so fewer scans are typically required compared to ¹³C NMR.
-
-
Data Processing:
-
Process the FID as with other NMR techniques.
-
Chemical shifts are typically referenced to an external standard like CFCl₃ (δ 0 ppm).
-
Infrared (IR) Spectroscopy: Identifying Functional Groups
Expertise & Experience: The IR spectrum will show characteristic absorption bands for the functional groups present in this compound. The primary amine (NH₂) group will exhibit two distinct N-H stretching bands in the 3300-3500 cm⁻¹ region.[3] The C=N stretching vibration of the oxazole ring is expected to appear around 1640-1690 cm⁻¹. The most intense and characteristic bands will be due to the C-F stretching vibrations of the trifluoromethyl group, which typically appear as multiple strong absorptions in the 1100-1350 cm⁻¹ range.
Trustworthiness through Self-Validating Protocols:
Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Instrument Setup: Use a Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Collect the sample spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Mass Spectrometry: Determining Molecular Weight and Fragmentation
Expertise & Experience: Mass spectrometry is essential for determining the molecular weight and gaining insights into the structure through fragmentation patterns. For this compound, the molecular ion peak (M⁺) is expected at an m/z of 152.02, corresponding to its monoisotopic mass.
Common fragmentation pathways could include the loss of the trifluoromethyl group ([M-CF₃]⁺ at m/z 83) or cleavage of the oxazole ring, leading to smaller fragment ions. The exact fragmentation will depend on the ionization technique used.
Trustworthiness through Self-Validating Protocols:
Experimental Protocol: Electrospray Ionization (ESI) Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrument Setup: Use a mass spectrometer equipped with an ESI source.
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a constant flow rate.
-
Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺ at m/z 153.03.
-
Acquire data over a suitable mass range (e.g., m/z 50-500).
-
-
Data Processing:
-
The software will generate a mass spectrum showing the relative abundance of ions as a function of their m/z ratio.
-
Visualization of Analytical Workflows
Caption: Workflow for the spectroscopic analysis of this compound.
Caption: Logical process for structure elucidation using combined spectroscopic data.
Conclusion
This technical guide provides a detailed predictive analysis of the spectroscopic data for this compound. By understanding the expected ¹H, ¹³C, and ¹⁹F NMR, IR, and mass spectrometry data, researchers can confidently characterize this molecule upon its synthesis. The provided experimental protocols offer a standardized approach to data acquisition, ensuring the generation of high-quality and reproducible results. This foundational spectroscopic knowledge is crucial for the advancement of research and development involving this promising chemical entity.
References
-
Green, D. et al. (2018). Supporting Information for Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System. Green Chemistry, 20, 3038. [Link]
-
ChemSynthesis. (2025). 4-(trifluoromethyl)-1,3-oxazol-2-amine. [Link]
- Vertex AI Search. (n.d.). Supporting Information.
-
Royal Society of Chemistry. (n.d.). One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. Retrieved January 11, 2026, from [Link]
-
ACS Publications. (n.d.). Supporting Information for Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System. The Journal of Organic Chemistry. Retrieved January 11, 2026, from [Link]
-
ResearchGate. (n.d.). Experimental 1 H NMR spectrum of... [Diagram]. Retrieved January 11, 2026, from [Link]
-
Sunway Pharm Ltd. (n.d.). This compound. Retrieved January 11, 2026, from [Link]
-
NIST. (n.d.). 5-(Trifluoromethyl)-1,3,4-oxadiazol-2-amine. NIST Chemistry WebBook. Retrieved January 11, 2026, from [Link]
-
National Institutes of Health. (n.d.). Efficient Synthesis of Trifluoromethyl Amines through a Formal Umpolung Strategy from the Bench-Stable Precursor (Me4N)SCF3. Retrieved January 11, 2026, from [Link]
-
ACS Publications. (n.d.). Synthesis of 2-(Trifluoromethyl)oxazoles from β-Monosubstituted Enamines via PhI(OCOCF3)2-Mediated Trifluoroacetoxylation and Cyclization. The Journal of Organic Chemistry. Retrieved January 11, 2026, from [Link]
-
University of Calgary. (n.d.). Table of Characteristic IR Absorptions. Retrieved January 11, 2026, from [Link]
-
AbacipharmTech. (n.d.). 4-(4-(Trifluoromethyl)phenyl)oxazol-2-amine. Retrieved January 11, 2026, from [Link]
-
PubChem. (n.d.). 4-(Trifluoromethyl)aniline. Retrieved January 11, 2026, from [Link]
-
PubMed. (2020). Discovery of Oxazol-2-amine Derivatives as Potent Novel FLT3 Inhibitors. Retrieved January 11, 2026, from [Link]
-
Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved January 11, 2026, from [Link]
-
National Institutes of Health. (n.d.). 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole. Retrieved January 11, 2026, from [Link]
-
UCLA Chemistry. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved January 11, 2026, from [Link]
-
ResearchGate. (n.d.). Synthesis and mass spectrometric fragmentation pattern of 6-(4-chlorophenyl)-N-aryl-4-(trichloromethyl)-4H-1,3,5-oxadiazin-2-amines. Retrieved January 11, 2026, from [Link]
-
ResearchGate. (n.d.). The infrared spectra of secondary amines and their salts. Retrieved January 11, 2026, from [Link]
-
ResearchGate. (2017). Structure, Spectroscopic and Quantum Chemical Investigations of 4-Amino-2-Methyl-8-(Trifluoromethyl)Quinoline. Retrieved January 11, 2026, from [Link]
-
MDPI. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one. Retrieved January 11, 2026, from [Link]
-
ResearchGate. (n.d.). Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid. Retrieved January 11, 2026, from [Link]
-
PubMed Central. (n.d.). High-Throughput 19F NMR Chiral Analysis for Screening and Directed Evolution of Imine Reductases. Retrieved January 11, 2026, from [Link]
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An In-depth Technical Guide to 4-(Trifluoromethyl)oxazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
Foreword
The strategic incorporation of fluorine atoms into heterocyclic scaffolds has become a cornerstone of modern medicinal chemistry. The trifluoromethyl group, in particular, offers a unique combination of electronic properties and metabolic stability that can profoundly enhance the therapeutic potential of small molecules. This guide provides a comprehensive technical overview of 4-(Trifluoromethyl)oxazol-2-amine, a valuable building block and potential pharmacophore in drug discovery. As a Senior Application Scientist, my aim is to present this information with a focus on practical utility, explaining not just the "what" but the "why" behind the chemical properties and methodologies discussed. This document is designed to be a self-validating resource, grounded in authoritative references, to support your research and development endeavors.
Core Molecular Attributes
This compound, identified by the CAS Number 35629-71-1, is a fluorinated heterocyclic compound with significant potential in medicinal chemistry.[1][2] Its fundamental molecular characteristics are summarized below.
| Property | Value | Source |
| Molecular Formula | C₄H₃F₃N₂O | [1][2] |
| Molecular Weight | 152.07 g/mol | [1][2] |
| Canonical SMILES | C1=C(N=C(O1)N)C(F)(F)F | |
| InChIKey | LUSFWEXIRSHBNN-UHFFFAOYSA-N |
Synthesis and Mechanistic Considerations
A plausible and commonly employed route for the synthesis of 2,4-disubstituted oxazoles starts from α-amino acids. This methodology offers a versatile and stereocontrolled approach to the oxazole core.
Experimental Protocol: A General Approach to 2,4-Disubstituted Oxazoles
This protocol is a generalized procedure and may require optimization for the specific synthesis of this compound.
Step 1: Acylation of the α-amino acid The synthesis would commence with the protection of the amino group of an appropriate amino acid precursor, followed by activation of the carboxylic acid.
Step 2: Formation of an α-acylamino ketone The activated amino acid is then reacted with a suitable nucleophile to generate an α-acylamino ketone.
Step 3: Cyclodehydration to the Oxazole Ring The crucial cyclodehydration step to form the oxazole ring can be achieved using a variety of reagents. A combination of triphenylphosphine (PPh₃) and hexachloroethane (C₂Cl₆) has been reported as an effective system for this transformation.
Causality of Reagent Choice: The PPh₃/C₂Cl₆ system is effective because it generates an in-situ phosphonium salt which activates the hydroxyl group of the enol form of the α-acylamino ketone, facilitating its departure during the cyclization process. This method is often preferred over harsher dehydrating agents that could lead to side reactions or decomposition of sensitive substrates.
Workflow for the Synthesis of 2,4-Disubstituted Oxazoles
Caption: General synthetic workflow for 2,4-disubstituted oxazoles from α-amino acids.
Spectroscopic Characterization
Accurate structural elucidation is paramount in chemical synthesis and drug discovery. While specific, publicly available spectra for this compound are limited, the expected spectroscopic signatures can be predicted based on its structure and data from analogous compounds.
| Spectroscopic Data | Predicted Chemical Shifts/Fragments |
| ¹H NMR | The spectrum is expected to show a singlet for the C5-H of the oxazole ring and a broad singlet for the -NH₂ protons. The exact chemical shifts would be influenced by the solvent. |
| ¹³C NMR | Distinct signals are anticipated for the four carbon atoms. The trifluoromethyl group will cause a characteristic quartet for the C4 carbon due to C-F coupling. |
| Mass Spectrometry (EI) | The molecular ion peak (M⁺) would be observed at m/z = 152. Key fragmentation patterns would likely involve the loss of the trifluoromethyl group and cleavage of the oxazole ring. |
Chemical Reactivity and Handling
The chemical reactivity of this compound is dictated by the interplay of the electron-rich 2-aminooxazole core and the strongly electron-withdrawing trifluoromethyl group.
-
Amino Group Reactivity: The 2-amino group is a nucleophilic center and can undergo reactions typical of primary amines, such as acylation, alkylation, and diazotization. However, its nucleophilicity may be somewhat attenuated by the electron-withdrawing nature of the trifluoromethyl group.
-
Oxazole Ring Stability: The oxazole ring is generally stable but can be susceptible to cleavage under strong acidic or basic conditions. The trifluoromethyl group enhances the electrophilicity of the C4 position, potentially influencing its reactivity towards nucleophiles.
Safe Handling and Disposal
Fluorinated organic compounds require careful handling due to their potential toxicity and reactivity.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: A lab coat and closed-toe shoes are essential. Work should be conducted in a well-ventilated fume hood.
Disposal: Waste containing this compound should be treated as hazardous chemical waste. It should be disposed of in accordance with local, state, and federal regulations. Typically, this involves incineration in a licensed hazardous waste facility.
Applications in Drug Discovery: A Focus on FLT3 Inhibition
The 2-aminooxazole scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities. A particularly promising area of application for compounds related to this compound is the inhibition of FMS-like tyrosine kinase 3 (FLT3).
FLT3 is a receptor tyrosine kinase that plays a crucial role in the proliferation and survival of hematopoietic progenitor cells. Mutations in the FLT3 gene, particularly internal tandem duplications (ITD), are found in a significant proportion of patients with acute myeloid leukemia (AML) and are associated with a poor prognosis.[3][4] These mutations lead to constitutive activation of the FLT3 signaling pathway, driving uncontrolled cell growth.
Mechanism of Action of Oxazol-2-amine based FLT3 Inhibitors
While the specific inhibitory activity of this compound against FLT3 has not been extensively reported, studies on structurally related oxazol-2-amine derivatives provide valuable insights. For instance, 5-(4-fluorophenyl)-N-phenyloxazol-2-amine has been identified as a potent inhibitor of both wild-type and mutated FLT3.[3][4]
These inhibitors are thought to act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the FLT3 kinase domain. This binding prevents the phosphorylation of FLT3 and its downstream signaling effectors, such as STAT5, leading to the inhibition of cell proliferation and the induction of apoptosis in FLT3-mutated cancer cells.[3]
FLT3 Signaling Pathway and Inhibition
Caption: Simplified diagram of the FLT3 signaling pathway in AML and its inhibition by an oxazol-2-amine derivative.
Structure-Activity Relationship (SAR) Considerations
The development of potent and selective FLT3 inhibitors based on the oxazol-2-amine scaffold is an active area of research. Key SAR insights from related compounds suggest that:
-
Substitution at the 4- and 5-positions of the oxazole ring: These positions are critical for modulating potency and selectivity. The introduction of aryl or substituted aryl groups can lead to significant improvements in activity.
-
The 2-amino group: This group is often involved in key hydrogen bonding interactions within the ATP-binding pocket of the kinase.
-
The trifluoromethyl group: The presence of a trifluoromethyl group at the 4-position, as in the title compound, is expected to influence the electronic properties of the oxazole ring and may contribute to improved metabolic stability and binding affinity.
Conclusion and Future Perspectives
This compound is a valuable and versatile building block for the synthesis of novel bioactive molecules. Its unique combination of a privileged 2-aminooxazole scaffold and a trifluoromethyl group makes it an attractive starting point for the development of new therapeutic agents, particularly in the area of oncology. The potential for this and related compounds to act as potent FLT3 inhibitors highlights the ongoing importance of fluorinated heterocycles in modern drug discovery. Further research into the synthesis, reactivity, and biological activity of this compound is warranted and is likely to yield new and valuable insights for the scientific community.
References
-
ChemSynthesis. 4-(trifluoromethyl)-1,3-oxazol-2-amine. Available from: [Link]
-
Lee, H. J., et al. (2020). Discovery of Oxazol-2-amine Derivatives as Potent Novel FLT3 Inhibitors. International Journal of Molecular Sciences, 21(21), 8303. Available from: [Link]
-
Lee, H. J., et al. (2020). Discovery of Oxazol-2-amine Derivatives as Potent Novel FLT3 Inhibitors. PubMed. Available from: [Link]
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The 2-Aminooxazole Core: A Journey from Synthetic Curiosity to a Privileged Scaffold in Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Understated Significance of the 2-Aminooxazole Moiety
In the vast landscape of heterocyclic chemistry, the 2-aminooxazole scaffold has emerged from relative obscurity to become a "privileged structure" in modern medicinal chemistry. This five-membered heterocycle, characterized by an oxygen atom at position 1, a nitrogen at position 3, and an exocyclic amino group at position 2, represents a compelling isostere of the well-established 2-aminothiazole core. The substitution of the sulfur atom in the thiazole ring with an oxygen atom imparts distinct physicochemical properties, such as potentially improved solubility and a different metabolic profile due to the absence of an oxidizable sulfur atom.[1] These subtle yet significant modifications have captured the attention of drug discovery programs worldwide, leading to the exploration of 2-aminooxazoles in a range of therapeutic areas, most notably in the development of novel antitubercular agents.[1][2]
This guide provides a comprehensive technical overview of the discovery and history of 2-aminooxazoles, tracing their evolution from early, often challenging, synthetic methods to the sophisticated and versatile strategies employed today. We will delve into the key scientific breakthroughs that have enabled the synthesis of complex 2-aminooxazole derivatives and explore the rationale behind the experimental choices that have shaped the field. Furthermore, this guide will touch upon the intriguing role of 2-aminooxazoles in prebiotic chemistry, highlighting the fundamental importance of this heterocyclic system.
The Early Years: Discovery and Foundational Synthetic Approaches
While the broader oxazole chemistry has roots extending back to the late 19th century, the specific lineage of 2-aminooxazoles began to take shape in the mid-20th century. Early synthetic chemists faced significant challenges in constructing this heterocycle, with many of the classical methods for 2-aminothiazole synthesis proving ineffective for their oxygen-containing counterparts.
A Seminal Contribution: The Gomper and Christmann Synthesis
A pivotal moment in the history of 2-aminooxazole synthesis arrived in 1959 with the work of R. Gompper and O. Christmann . Their research, published in Chemische Berichte, described a foundational method for the preparation of 2-aminooxazoles through the condensation of α-halo ketones with urea .[3] This reaction, while seemingly straightforward, represented a significant breakthrough, providing the first reliable and generalizable route to this class of compounds.
The causality behind this experimental design lies in the nucleophilic character of urea and the electrophilic nature of the α-halo ketone. The reaction proceeds through an initial N-alkylation of urea by the α-halo ketone, followed by an intramolecular cyclization and dehydration to furnish the aromatic 2-aminooxazole ring.
Experimental Protocol: Gomper-Christmann Synthesis of 4-Phenyl-2-aminooxazole
-
Reaction Setup: A solution of α-bromoacetophenone (1 mmol) in a suitable solvent such as ethanol or dimethylformamide is prepared in a round-bottom flask equipped with a reflux condenser.
-
Addition of Urea: Urea (2-3 equivalents) is added to the solution.
-
Heating: The reaction mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction is monitored by thin-layer chromatography.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude product is then purified by recrystallization or column chromatography.
Despite its significance, the Gomper-Christmann method was not without its limitations. The reaction often required harsh conditions and could lead to the formation of side products, resulting in modest yields.
Alternative Early Strategies
In the years following Gomper and Christmann's work, other methods for the synthesis of 2-aminooxazoles were explored, though none achieved the same level of general applicability. These included:
-
Reaction of α-Hydroxy Ketones with Cyanamide: This approach offered an alternative pathway, avoiding the use of α-halo ketones. The reaction involves the acid-catalyzed condensation of an α-hydroxy ketone with cyanamide. The hydroxyl group of the ketone and the amino group of cyanamide are the key functional groups that participate in the cyclization.
-
Use of Cyanogen Bromide: The reaction of α-amino ketones with cyanogen bromide also provided a route to 2-aminooxazoles. However, the high toxicity of cyanogen bromide limited the widespread adoption of this method.
These early synthetic endeavors, while foundational, highlighted a clear need for more efficient and versatile methods to access the 2-aminooxazole core, particularly for applications in medicinal chemistry where the synthesis of diverse libraries of compounds is essential.
The Evolution of a Scaffold: Modern Synthetic Methodologies
The late 20th and early 21st centuries witnessed a resurgence of interest in 2-aminooxazoles, driven by their potential as bioactive molecules. This renewed focus spurred the development of more sophisticated and efficient synthetic strategies that overcame many of the limitations of the classical methods.
The Two-Step Condensation/Buchwald-Hartwig Coupling Protocol
A significant advancement in the synthesis of N-substituted 2-aminooxazoles is a two-step protocol that combines the classical condensation reaction with a modern cross-coupling strategy.[1] This method has proven to be highly versatile for the preparation of N,4-disubstituted 2-aminooxazoles.[1]
Step 1: Condensation to form the 2-Aminooxazole Core
This step is a refinement of the Gomper-Christmann synthesis, involving the condensation of a substituted α-bromoacetophenone with urea to form a 4-aryl-2-aminooxazole. Optimization of reaction conditions, such as the choice of solvent and the use of microwave irradiation, has led to improved yields and shorter reaction times.
Step 2: Buchwald-Hartwig Cross-Coupling for N-Arylation
The second step utilizes the powerful Buchwald-Hartwig amination reaction to introduce a wide range of aryl or heteroaryl substituents onto the exocyclic amino group. This palladium-catalyzed cross-coupling reaction between the 2-aminooxazole and an aryl halide has become a cornerstone of modern 2-aminooxazole synthesis due to its broad substrate scope and functional group tolerance.[1]
Experimental Protocol: Two-Step Synthesis of N,4-Diphenyl-2-aminooxazole
Step 1: Synthesis of 4-phenyl-2-aminooxazole
-
Reaction Setup: To a solution of α-bromoacetophenone (1 mmol) in dimethylformamide (DMF), urea (2 mmol) is added.
-
Microwave Irradiation: The reaction vessel is sealed and subjected to microwave irradiation at a set temperature (e.g., 120 °C) for a short duration (e.g., 10-30 minutes).
-
Isolation: After cooling, the reaction mixture is poured into water, and the precipitated product is collected by filtration, washed with water, and dried to yield 4-phenyl-2-aminooxazole.
Step 2: Buchwald-Hartwig N-Arylation
-
Reaction Setup: In a dry Schlenk tube under an inert atmosphere (e.g., argon), 4-phenyl-2-aminooxazole (1 mmol), bromobenzene (1.2 mmol), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a phosphine ligand (e.g., XPhos, 4 mol%), and a base (e.g., Cs₂CO₃, 2 mmol) are combined in a dry, degassed solvent such as toluene.
-
Heating: The reaction mixture is heated to a high temperature (e.g., 110 °C) for several hours until the starting material is consumed (monitored by TLC or LC-MS).
-
Work-up and Purification: The reaction mixture is cooled, filtered through a pad of celite, and the solvent is evaporated. The residue is then purified by flash column chromatography to afford N,4-diphenyl-2-aminooxazole.
The development of this two-step protocol has been instrumental in unlocking the potential of 2-aminooxazoles in drug discovery, allowing for the systematic exploration of structure-activity relationships (SAR) by enabling the synthesis of large and diverse compound libraries.
| Synthetic Method | Key Reactants | Advantages | Disadvantages |
| Gomper-Christmann | α-Halo Ketone, Urea | Foundational method, readily available starting materials. | Often low yields, harsh conditions, limited scope for N-substitution. |
| From α-Hydroxy Ketones | α-Hydroxy Ketone, Cyanamide | Avoids the use of halogenated ketones. | Requires acid catalysis, can have substrate scope limitations. |
| Two-Step Condensation/ Buchwald-Hartwig | α-Halo Ketone, Urea, Aryl Halide | High yields, broad substrate scope, excellent for N-arylation. | Requires expensive palladium catalysts and ligands, multi-step process. |
A Prebiotic Connection: 2-Aminooxazole and the Origins of Life
Beyond its applications in medicinal chemistry, 2-aminooxazole has been implicated in theories regarding the prebiotic synthesis of RNA. It is hypothesized to be a key intermediate in the formation of pyrimidine ribonucleotides under plausible early Earth conditions. The reaction of cyanamide with glycolaldehyde, both simple molecules believed to be present in the prebiotic soup, can lead to the formation of 2-aminooxazole. This molecule can then react with glyceraldehyde to form an aminooxazoline intermediate, which is a precursor to the canonical RNA nucleobases. This fascinating connection underscores the fundamental importance of the 2-aminooxazole scaffold in the broader context of chemical biology.
Conclusion: A Scaffold of Growing Importance
The journey of the 2-aminooxazole core, from its initial synthesis by Gomper and Christmann to its current status as a privileged scaffold in drug discovery, is a testament to the continuous evolution of synthetic chemistry. The early, often arduous, synthetic routes have given way to elegant and efficient modern methodologies that have enabled the full potential of this heterocyclic system to be explored. As our understanding of the unique properties of 2-aminooxazoles deepens, and as synthetic chemists continue to refine and innovate, it is certain that this once-overlooked scaffold will play an increasingly important role in the development of new therapeutics and in our understanding of the chemical origins of life.
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Gompper, R., & Christmann, O. (1959). 2-Amino-oxazole. Chemische Berichte, 92(8), 1944–1949. [Link]
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physical characteristics of 4-(Trifluoromethyl)oxazol-2-amine
An In-depth Technical Guide to the Physical Characteristics of 4-(Trifluoromethyl)oxazol-2-amine
Abstract: This technical guide provides a comprehensive overview of the essential physical and chemical characteristics of this compound (CAS No: 35629-71-1). Designed for researchers, medicinal chemists, and drug development professionals, this document outlines the compound's core properties and presents detailed, field-proven protocols for their experimental determination. The methodologies for structural verification and purity assessment via spectroscopic techniques are also detailed, ensuring a foundation of scientific integrity for subsequent physicochemical analysis.
Introduction
This compound is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its structure, featuring an oxazole ring, an amine group, and a trifluoromethyl moiety, imparts unique electronic and conformational properties that are valuable for designing novel therapeutic agents. The trifluoromethyl group, in particular, is a well-established bioisostere for improving metabolic stability, lipophilicity, and binding affinity.
An accurate and thorough understanding of the compound's physical characteristics is a non-negotiable prerequisite for its successful application. Properties such as molecular weight, solubility, and melting point are critical determinants of a compound's behavior in biological and chemical systems, influencing everything from reaction kinetics and formulation to absorption, distribution, metabolism, and excretion (ADME) profiles.[1] This guide serves as a foundational resource for the precise characterization of this important chemical entity.
Core Physicochemical Properties
| Property | Value | Source |
| CAS Number | 35629-71-1 | [2][4] |
| Molecular Formula | C₄H₃F₃N₂O | [2][4] |
| Molecular Weight | 152.08 g/mol | [2][4] |
| Melting Point | Not available. Requires experimental determination. | [2][3] |
| Boiling Point | Not available. Requires experimental determination. | [2][3] |
| Density | Not available. Requires experimental determination. | [2][3] |
| Storage | Room temperature, in a dry, dark, inert atmosphere. | [3][5] |
Structural Characterization and Purity Assessment
Before any physical property measurements are undertaken, the identity, structure, and purity of the material must be unequivocally confirmed. This is the cornerstone of reliable and reproducible research. The following spectroscopic techniques are fundamental to this validation process.
Mass Spectrometry (MS) for Molecular Weight Confirmation
Expertise & Rationale: Mass spectrometry is the gold standard for determining the molecular weight of a compound.[6] It provides direct evidence of the compound's elemental composition by measuring its mass-to-charge ratio (m/z).[7] High-resolution mass spectrometry (HRMS) is particularly powerful, as it can confirm the molecular formula with high confidence by providing a highly accurate mass measurement.[6]
Experimental Protocol: Molecular Weight Determination by LC-MS
-
Sample Preparation: Prepare a dilute solution of the compound (approx. 1 mg/mL) in a suitable volatile solvent, such as methanol or acetonitrile.
-
Instrumentation: Utilize a Liquid Chromatography-Mass Spectrometry (LC-MS) system equipped with an electrospray ionization (ESI) source. ESI is a "soft" ionization technique ideal for preventing fragmentation of the parent molecule.[8]
-
Analysis:
-
Inject the sample into the LC system to separate it from any potential impurities.
-
The eluent is directed into the ESI source, where the analyte is ionized, typically forming the protonated molecule [M+H]⁺.
-
The mass analyzer separates the ions based on their m/z ratio.
-
-
Data Interpretation: The primary peak in the resulting mass spectrum should correspond to the molecular weight of the compound plus the mass of a proton (152.08 + 1.01 = 153.09).[9] The presence of this peak confirms the molecular weight.
Workflow for Mass Spectrometry Analysis
Caption: Workflow for molecular weight confirmation using LC-MS.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Expertise & Rationale: NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of an organic molecule.[10] It provides detailed information about the chemical environment of individual atoms (specifically ¹H, ¹³C, ¹⁹F in this case), allowing for the unambiguous determination of the compound's connectivity and constitution.[10][11] For this molecule, ¹⁹F NMR is particularly diagnostic due to the trifluoromethyl group.
Experimental Protocol: ¹H, ¹³C, and ¹⁹F NMR
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum. This will show the number of different types of protons, their chemical environment, and their coupling to neighboring nuclei.
-
Acquire a ¹³C NMR spectrum. This will identify all unique carbon atoms in the molecule.
-
Acquire a ¹⁹F NMR spectrum. This will show a characteristic signal for the CF₃ group, providing strong evidence for its presence.
-
-
Data Interpretation: Analyze the chemical shifts, integration values, and coupling patterns to assemble the molecular structure. The data should be consistent with the known structure of this compound.
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
Expertise & Rationale: FTIR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule.[12] It works on the principle that chemical bonds vibrate at specific, characteristic frequencies when they absorb infrared radiation.[13] For this compound, FTIR can quickly confirm the presence of the amine (N-H) group, the C-F bonds of the trifluoromethyl group, and the C=N and C-O bonds within the oxazole ring.
Experimental Protocol: FTIR Analysis
-
Sample Preparation: The sample can be analyzed as a solid. A common method is Attenuated Total Reflectance (ATR), which requires placing a small amount of the powder directly onto the ATR crystal.[14]
-
Background Scan: Perform a background scan of the empty instrument to account for atmospheric CO₂ and water vapor.[15]
-
Sample Scan: Place the sample on the ATR crystal and apply pressure to ensure good contact. Collect the spectrum.
-
Data Interpretation: The resulting spectrum is a plot of infrared intensity versus wavenumber.[12] Look for characteristic absorption bands:
-
N-H stretch (amine): Typically a sharp to medium band around 3300-3500 cm⁻¹.
-
C-F stretch (trifluoromethyl): Strong, characteristic bands in the 1100-1300 cm⁻¹ region.
-
C=N stretch (oxazole ring): Around 1650 cm⁻¹.
-
Experimental Determination of Physical Properties
Once structural identity and purity are confirmed, the key physical properties can be determined with confidence.
Melting Point Determination
Expertise & Rationale: The melting point is a fundamental physical property used to assess the purity of a crystalline solid.[16] A pure compound will typically have a sharp melting point range (0.5-1°C), whereas impurities will cause a depression and broadening of the melting range. The capillary method is a simple, common, and reliable technique for this determination.[17]
Experimental Protocol: Capillary Melting Point Method
-
Sample Preparation: Ensure the sample is completely dry and finely powdered.[18] Load a small amount (2-3 mm height) into a capillary tube (sealed at one end) by tapping the open end into the powder.[16][18] Pack the sample tightly at the bottom of the tube.[18]
-
Apparatus Setup: Place the capillary tube into the heating block of a melting point apparatus (e.g., a Mel-Temp).[16]
-
Measurement:
-
Heat the sample rapidly to about 15-20°C below the expected melting point (if a preliminary rough measurement was done).[18]
-
Decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium.[19]
-
Record the temperature at which the first drop of liquid appears (T₁).
-
Record the temperature at which the entire sample has melted into a clear liquid (T₂).
-
-
Reporting: The melting point is reported as the range T₁ - T₂.
Workflow for Melting Point Determination
Caption: Workflow for kinetic solubility determination by nephelometry.
Acid Dissociation Constant (pKa)
Expertise & Rationale: The pKa is the pH at which a compound is 50% ionized and 50% neutral. It is a crucial physicochemical property that governs a molecule's solubility, permeability, and receptor-binding interactions, as the charge state of a molecule can change dramatically within the physiological pH range of the body. [20][21]The amine group on the oxazole ring is expected to be basic.
Methodologies for pKa Determination: While a detailed protocol is beyond the scope of this guide, several methods are available for pKa determination: [22]* Potentiometric Titration: A classic method involving the titration of the compound with an acid or base and monitoring the pH.
-
UV-Vis Spectroscopy: If the chromophore of the molecule is sensitive to ionization state, changes in the UV-Vis spectrum at different pH values can be used to determine the pKa.
-
Differential Mobility Spectrometry (DMS): A newer, mass spectrometry-based technique that can assess physicochemical properties by probing the behavior of microsolvated ions in the gas phase. [20][21]
Safety, Handling, and Storage
As a novel chemical entity, this compound should be handled with care, following standard laboratory safety practices. While a specific Safety Data Sheet (SDS) is not widely available, general precautions for similar heterocyclic amines should be followed.
-
Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a lab coat, and chemical-resistant gloves. [23][24]* Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. [25]Avoid contact with skin and eyes. Wash hands thoroughly after handling. [26]* Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and strong acids. [23][24]For long-term stability, storage in an inert atmosphere is recommended. [5]* Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations at an approved waste disposal plant.
Conclusion
The are fundamental to its application in research and development. This guide provides a framework for the robust characterization of this molecule, emphasizing the critical importance of first confirming its structural identity and purity through established spectroscopic methods. The detailed protocols for determining melting point and aqueous solubility offer a practical basis for obtaining reliable data essential for advancing drug discovery programs. Adherence to these rigorous analytical practices ensures the generation of high-quality, reproducible data, ultimately enabling more informed decision-making in the design of next-generation therapeutics.
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Westlab Canada. (2023, May 8). Measuring the Melting Point.
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Pocono Mountain School District. DETERMINATION OF MELTING POINTS.
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National Center for Biotechnology Information. PubChem Compound Summary for CID 118468053, 4-(trifluoromethyl)-3H-1,2-oxazol-2-amine.
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Grulke, C. M., et al. (2019). Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing. Environmental Science & Technology.
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Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. PubMed.
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Avdeef, A. (2001). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications.
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ChemSynthesis. 4-(trifluoromethyl)-1,3-oxazol-2-amine.
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National Center for Biotechnology Information. PubChem Compound Summary for CID 90202302, 4-(Trifluoromethyl)-1,2-oxazole-3-amine.
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D'Souza, S., et al. (2021). NMR Characterization of RNA Small Molecule Interactions. PMC - PubMed Central.
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Nagy, G., et al. (2017). Assessing Physicochemical Properties of Drug Molecules via Microsolvation Measurements with Differential Mobility Spectrometry. PMC - PubMed Central.
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Li, A., & Ptes, V. (2022). Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques. PMC.
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Yuliansyah, A. T., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology.
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Acros Organics. (2008, June 22). SAFETY DATA SHEET for 4-(Trifluoromethoxy)aniline.
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University of Missouri. Fourier Transform Infrared Spectroscopy.
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News-Medical.Net. (2019, April 11). Characterizing Small Molecules with NMR.
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Letertre, M., et al. (2019). NMR Spectroscopy for Metabolomics Research. MDPI.
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Sigma-Aldrich. (2024, July 20). SAFETY DATA SHEET.
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solubility of 4-(Trifluoromethyl)oxazol-2-amine in organic solvents
An In-Depth Technical Guide to the Organic Solvent Solubility of 4-(Trifluoromethyl)oxazol-2-amine
Executive Summary
In modern medicinal chemistry, the strategic incorporation of fluorinated moieties, such as the trifluoromethyl (CF₃) group, and heterocyclic scaffolds, like the oxazole ring, is a cornerstone of rational drug design.[1][2] The compound this compound represents a confluence of these key structural features, making it a molecule of significant interest for developing novel therapeutics.[3][4] However, the progression of any candidate compound from synthesis to clinical trials is fundamentally dependent on its physicochemical properties, chief among them being solubility. This guide provides researchers, scientists, and drug development professionals with a comprehensive technical framework for understanding, predicting, and experimentally determining the . We will delve into the theoretical underpinnings of its solubility, present robust, step-by-step protocols for its empirical determination, and offer insights into interpreting the resulting data to guide critical development decisions.
Introduction: The Molecular Architecture and Its Implications
This compound (CAS: 35629-71-1) is a small molecule featuring two critical pharmacophores: the oxazole ring and a trifluoromethyl group.[5][6] The oxazole nucleus is a five-membered heterocycle recognized as a "privileged scaffold" due to its presence in numerous biologically active compounds and its ability to engage in various non-covalent interactions with biological targets.[4][7]
The trifluoromethyl group is frequently employed by medicinal chemists to enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[8][9] Its strong electron-withdrawing nature can significantly modulate the electronic properties of the parent molecule.[1][10] The interplay between the hydrogen-bonding capabilities of the 2-amino group, the polar oxazole ring, and the lipophilic, sterically demanding CF₃ group creates a complex solubility profile.
Understanding the solubility of this compound in various organic solvents is paramount for:
-
Synthetic Chemistry: Selecting appropriate solvents for reaction media and purification (e.g., crystallization, chromatography).
-
In Vitro Screening: Ensuring complete dissolution in stock solutions (typically DMSO) to avoid false negatives in high-throughput screening (HTS) assays.[11][12]
-
Formulation Development: Identifying suitable solvent systems for preclinical and clinical formulations.
-
Pharmacokinetic Studies: Gaining insight into how the molecule will behave in different biological environments.[8]
Theoretical Framework: Predicting Solubility from Structure
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a macroscopic reflection of intermolecular forces. For this compound, the key interactions are:
-
Hydrogen Bonding: The primary amine (-NH₂) group is a strong hydrogen bond donor, while the nitrogen and oxygen atoms in the oxazole ring act as hydrogen bond acceptors.
-
Dipole-Dipole Interactions: The entire molecule possesses a significant dipole moment due to the electronegative fluorine, oxygen, and nitrogen atoms.
-
Lipophilicity/Hydrophobicity: The trifluoromethyl group is highly lipophilic and contributes to favorable van der Waals interactions with non-polar or less polar solvents.[1]
Based on these features, we can make several predictions:
-
High Solubility in Polar Aprotic Solvents: Solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are excellent hydrogen bond acceptors and have large dipole moments. They should effectively solvate the molecule by interacting with the amino group and the polar ring system.
-
Good Solubility in Polar Protic Solvents: Solvents like methanol and ethanol can act as both hydrogen bond donors and acceptors, allowing for favorable interactions with all polar sites on the molecule. However, the energy cost of disrupting the solvent's own hydrogen-bonding network may slightly reduce solubility compared to polar aprotic solvents.
-
Limited Solubility in Non-Polar Solvents: Solvents like toluene or hexane lack the ability to form strong hydrogen bonds or engage in significant dipole-dipole interactions. While the CF₃ group may have some affinity for these solvents, it is unlikely to overcome the strong cohesive forces between the polar solute molecules, leading to poor solubility.
The computed XLogP3 value, a measure of lipophilicity, for the related isomer 4-(Trifluoromethyl)-1,2-oxazole-3-amine is 0.9, suggesting a relatively balanced hydrophilic-lipophilic character.[13] This further supports the prediction of good solubility in a range of polar organic solvents.
Experimental Determination of Solubility
While theoretical predictions are valuable, empirical measurement is essential for accurate characterization. Two primary methods are employed in pharmaceutical development: the shake-flask method for thermodynamic solubility and kinetic assays for high-throughput screening.[11][14][15]
Workflow for Solubility Determination
The overall process for assessing solubility involves a structured workflow from initial screening to definitive measurement.
Caption: General workflow for solubility assessment.
Protocol 1: Thermodynamic Solubility via Shake-Flask Method
This method is considered the "gold standard" for determining the equilibrium solubility of a compound.[15]
Objective: To determine the maximum concentration of this compound that can be dissolved in a given organic solvent at equilibrium.
Materials:
-
This compound (solid, high purity)
-
Selected organic solvents (e.g., DMSO, Methanol, Acetonitrile, Dichloromethane)
-
Analytical balance
-
Glass vials with screw caps
-
Orbital shaker or rotator in a temperature-controlled environment
-
Centrifuge
-
Syringe filters (PTFE, 0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
Procedure:
-
Preparation: Add an excess amount of solid this compound to a pre-weighed vial. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.
-
Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the chosen organic solvent to the vial.
-
Equilibration: Seal the vial tightly and place it on an orbital shaker at a constant temperature (e.g., 25 °C). Allow the mixture to equilibrate for at least 24 hours. Visual inspection should confirm the presence of undissolved solid.
-
Phase Separation: To separate the saturated solution from the excess solid, centrifuge the vial at high speed (e.g., 10,000 x g for 15 minutes).
-
Sample Collection: Carefully withdraw a known volume of the clear supernatant. For an additional purification step to prevent underestimation due to adsorption, immediately filter the supernatant through a chemical-resistant syringe filter.[14]
-
Analysis: Prepare a series of dilutions of the filtered supernatant. Quantify the concentration of the compound in the dilutions using a validated HPLC-UV method against a standard curve prepared with the same compound.
-
Calculation: Calculate the solubility in mg/mL or mmol/L based on the concentration measured in the saturated supernatant.
Protocol 2: Kinetic Solubility Screening via Nephelometry
This high-throughput method measures the solubility of a compound upon its precipitation from a DMSO stock solution into a buffer or solvent system.[12][16] It is particularly useful in early drug discovery.
Objective: To rapidly assess the solubility of this compound under non-equilibrium conditions.
Materials:
-
High-concentration stock solution of this compound in DMSO (e.g., 10 mM)
-
Target organic solvents
-
Microplate nephelometer (e.g., BMG LABTECH NEPHELOstar Plus)
-
384-well microplates
-
Acoustic liquid handler or multichannel pipette
Procedure:
-
Plate Preparation: Dispense the target organic solvents into the wells of a 384-well plate.
-
Compound Addition: Using an acoustic liquid handler, transfer small volumes of the DMSO stock solution into the solvent-containing wells to create a concentration gradient.
-
Precipitation and Measurement: Immediately place the microplate into the nephelometer. The instrument measures the light scattered by any precipitate that forms as the compound crashes out of solution.[16]
-
Data Analysis: The kinetic solubility is defined as the concentration at which the light scattering signal begins to increase significantly above the background. This point is determined by plotting the scattering signal against the compound concentration.
Data Presentation and Interpretation
Solubility data should be presented clearly to allow for easy comparison across different solvents.
Table 1: Hypothetical Solubility Data for this compound at 25 °C
| Solvent | Solvent Type | Predicted Solubility | Measured Solubility (mg/mL) | Molar Solubility (M) | Notes for Drug Development |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very High | > 200 | > 1.32 | Excellent for HTS stock solutions. |
| Methanol | Polar Protic | High | ~ 85 | ~ 0.56 | Good for synthesis, purification, and some formulations. |
| Ethanol | Polar Protic | High | ~ 60 | ~ 0.39 | Suitable for formulations; GRAS (Generally Regarded as Safe). |
| Acetonitrile | Polar Aprotic | Moderate | ~ 25 | ~ 0.16 | Common HPLC mobile phase and reaction solvent. |
| Tetrahydrofuran (THF) | Polar Aprotic | Moderate | ~ 15 | ~ 0.10 | Useful reaction solvent. |
| Dichloromethane (DCM) | Non-Polar | Low | < 5 | < 0.03 | May be used in extraction but poor for dissolution. |
| Toluene | Non-Polar | Very Low | < 1 | < 0.007 | Unlikely to be a useful solvent for this compound. |
Note: The measured solubility values are illustrative examples for the purpose of this guide.
Visualizing Key Solvent-Solute Interactions
The "why" behind the observed solubility trends can be visualized by diagramming the specific intermolecular forces at play between the solute and representative solvents.
Caption: Key intermolecular forces driving solubility.
Conclusion
This compound is a molecule with a promising structural profile for drug discovery. Its solubility is dictated by a balance of strong hydrogen bonding and dipole interactions from its amino-oxazole core and the lipophilic nature of its trifluoromethyl substituent. This guide provides the theoretical basis and practical, self-validating protocols necessary for researchers to accurately determine its solubility in a range of organic solvents. An empirical understanding of these properties is not merely an academic exercise; it is a critical prerequisite for the efficient synthesis, reliable screening, and successful formulation of this compound, ultimately enabling its progression through the drug development pipeline.
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A Guide to the Structural Elucidation of 4-(Trifluoromethyl)oxazol-2-amine: An Integrated Spectroscopic Approach
Abstract
The convergence of fluorine chemistry and heterocyclic scaffolds is a cornerstone of modern drug discovery. The trifluoromethyl group offers profound modulations of a molecule's physicochemical properties, including metabolic stability and lipophilicity, while the oxazole ring serves as a versatile pharmacophore.[1] 4-(Trifluoromethyl)oxazol-2-amine (CAS 35629-71-1) is a prime example of such a building block, holding potential for the development of novel therapeutics and agrochemicals.[1][2][3] However, its utility is predicated on unambiguous structural verification. The presence of multiple heteroatoms, a trifluoromethyl moiety, and tautomeric potential necessitates a multi-faceted analytical strategy. This guide provides an in-depth, experience-driven walkthrough of the essential spectroscopic techniques required to definitively elucidate and confirm the structure of this molecule, moving beyond mere data reporting to explain the causal logic behind each analytical choice.
The Analytical Imperative: Beyond the Molecular Formula
The molecular formula for this compound is C₄H₃F₃N₂O, with a monoisotopic mass of 152.02 g/mol .[4][5] While a foundational starting point, this information is insufficient. An immediate challenge is the potential for constitutional isomerism. For instance, without definitive data, one might misidentify the target as 5-(Trifluoromethyl)oxazol-2-amine. The goal of structural elucidation is to generate irrefutable evidence that maps the precise connectivity of every atom, a task accomplished by synergistically combining data from mass spectrometry, infrared spectroscopy, and, most critically, nuclear magnetic resonance spectroscopy.
The Elucidation Workflow: A Multi-Technique Strategy
A robust elucidation process is not a linear checklist but an integrated workflow where each technique provides a unique piece of the puzzle. The data from one experiment informs the interpretation of the next, creating a self-validating analytical system.
Figure 1: Integrated workflow for the structural elucidation of this compound.
Mass Spectrometry: The First Checkpoint
Expertise: High-Resolution Mass Spectrometry (HRMS) is the first and most crucial step. Its purpose is not just to confirm the molecular weight but to provide an exact mass measurement, which is used to validate the elemental composition. This is a critical self-validating check; if the exact mass does not align with the proposed formula, the investigation is immediately redirected.
Expected Data: Using a technique like Electrospray Ionization (ESI) in positive ion mode, we would expect to observe the protonated molecule [M+H]⁺.
| Parameter | Expected Value |
| Molecular Formula | C₄H₃F₃N₂O |
| Exact Mass [M] | 152.0197 |
| Observed Ion [M+H]⁺ | 153.0270 |
A measured mass of 153.0270 ± 5 ppm provides high confidence in the elemental formula C₄H₄F₃N₂O⁺, confirming the presence of all expected atoms.
Protocol: HRMS Analysis
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrumentation: Utilize an ESI-Time of Flight (ESI-TOF) or ESI-Orbitrap mass spectrometer.
-
Acquisition: Infuse the sample directly or via LC inlet. Acquire data in positive ion mode over a mass range of m/z 50-500.
-
Data Processing: Extract the monoisotopic peak for the [M+H]⁺ ion and compare the measured exact mass to the theoretical value calculated for C₄H₄F₃N₂O⁺.
Infrared Spectroscopy: Identifying the Molecular Architecture
Expertise: Fourier-Transform Infrared (FTIR) spectroscopy provides a rapid, non-destructive snapshot of the functional groups present.[6] For this molecule, we are specifically looking for evidence of the amine (N-H), the oxazole ring (C=N, C-O), and the trifluoromethyl group (C-F). The presence and characteristics of these bands provide corroborating evidence for the proposed structure.
Expected Absorptions:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300 - 3100 | Medium, Broad | N-H stretching (amine) |
| ~1670 | Strong | C=N stretching (oxazole ring) |
| ~1580 | Medium | N-H bending (scissoring) |
| 1300 - 1100 | Strong, Broad | C-F stretching (CF₃ group) |
| ~1050 | Medium | C-O-C stretching (oxazole ring) |
Trustworthiness: The observation of a strong, broad absorption in the 1300-1100 cm⁻¹ range is a highly reliable indicator of a trifluoromethyl group.[7] Similarly, the combination of N-H stretching and bending modes with the characteristic C=N stretch strongly supports the 2-aminooxazole scaffold.
Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Instrumentation: Use a standard FTIR spectrometer equipped with an ATR accessory.
-
Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.
-
Data Processing: Perform a background subtraction using the spectrum of the clean, empty ATR crystal. Identify and label the key absorption peaks.
Nuclear Magnetic Resonance: The Definitive Map
Expertise: NMR spectroscopy is the most powerful tool for structural elucidation, providing a detailed atomic-level map of the molecule's carbon-hydrogen framework and the environment of the fluorine atoms. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented by 2D correlation experiments, is essential for unambiguous assignment and to definitively rule out isomers.
¹H NMR Spectroscopy
Causality: The ¹H NMR spectrum reveals the number of different proton environments and their connectivity. We expect two distinct signals: one for the amine (-NH₂) protons and one for the single proton on the oxazole ring (H-5). The amine protons are often broad due to quadrupole broadening from the ¹⁴N nucleus and chemical exchange with the solvent. The oxazole proton should be a sharp singlet, but may show long-range coupling to the CF₃ group.
Predicted ¹H NMR Data (400 MHz, DMSO-d₆):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.30 | s (quartet, J ≈ 1.5 Hz) | 1H | H-5 |
| ~7.10 | br s | 2H | -NH₂ |
Insight: The choice of DMSO-d₆ as a solvent is strategic. Its hydrogen-bond accepting nature can slow the exchange rate of the amine protons, making them more readily observable than in a solvent like CDCl₃. The small quartet splitting on the H-5 proton is a key observation, arising from a four-bond coupling (⁴JH-F) to the CF₃ group, providing direct evidence of their spatial relationship.
¹⁹F NMR Spectroscopy
Causality: ¹⁹F NMR is highly sensitive and has a wide chemical shift range, making it an excellent probe for fluorinated compounds.[8] For a single CF₃ group, we expect a sharp singlet. Its chemical shift provides information about the electronic environment of the oxazole ring.
Predicted ¹⁹F NMR Data (376 MHz, DMSO-d₆):
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~ -61.5 | s (doublet, J ≈ 1.5 Hz) | -CF₃ |
Insight: The chemical shift is referenced to CFCl₃.[9] The predicted value is typical for a CF₃ group attached to an electron-deficient π-system.[10][11] The signal may appear as a narrow doublet due to the reciprocal ⁴JF-H coupling to the H-5 proton, confirming the data from the ¹H spectrum. This reciprocal confirmation is a hallmark of a trustworthy elucidation process.
¹³C NMR Spectroscopy
Causality: The proton-decoupled ¹³C NMR spectrum shows the number of unique carbon environments. The key feature for this molecule is the effect of the trifluoromethyl group on the carbon signals. The carbon of the CF₃ group itself will appear as a quartet due to one-bond coupling to fluorine (¹JC-F), and the carbon it is attached to (C-4) will also be a quartet due to a two-bond coupling (²JC-F).[12]
Predicted ¹³C NMR Data (101 MHz, DMSO-d₆):
| Chemical Shift (δ, ppm) | Multiplicity (JC-F in Hz) | Assignment |
| ~162.0 | s | C-2 |
| ~140.0 | s | C-5 |
| ~135.0 | q (J ≈ 35 Hz) | C-4 |
| ~121.0 | q (J ≈ 270 Hz) | -CF₃ |
Insight: The magnitudes of the C-F coupling constants are diagnostic. The very large ¹JC-F coupling (~270 Hz) is unmistakable for the CF₃ carbon itself. The smaller, but still significant, ²JC-F coupling (~35 Hz) confirms that C-4 is directly bonded to the CF₃ group. These couplings provide definitive proof of the substitution pattern.
2D NMR: Confirming Connectivity
Expertise: While 1D NMR provides strong evidence, 2D NMR experiments like HMBC (Heteronuclear Multiple Bond Correlation) provide the final, irrefutable proof by mapping long-range (2-3 bond) correlations between protons and carbons.
Key Expected HMBC Correlations:
-
The H-5 proton should show a correlation to C-4 and C-2 .
-
The -NH₂ protons should show correlations to C-2 .
Figure 2: Key expected HMBC correlations for this compound.
This correlation map definitively links the H-5 proton to the C-4 carbon bearing the CF₃ group, while also connecting it to the C-2 carbon bearing the amine group. This three-point verification system makes the assignment unassailable.
Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve ~10-15 mg of the compound in ~0.6 mL of deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.
-
Acquisition:
-
¹H NMR: Acquire 16-32 scans with a relaxation delay of 2-5 seconds.
-
¹³C NMR: Acquire 1024 or more scans using a proton-decoupled pulse sequence with a relaxation delay of 2 seconds.
-
¹⁹F NMR: Acquire 64-128 scans.
-
HMBC: Use a standard pulse sequence optimized for a long-range coupling of 8 Hz.
-
-
Data Processing: Apply Fourier transform, phase correction, and baseline correction to all spectra. Reference the ¹H and ¹³C spectra to the residual solvent signal and the ¹⁹F spectrum to an external standard (CFCl₃).
Conclusion
The structural elucidation of this compound is a clear demonstration of the power of an integrated analytical approach. While HRMS confirms the elemental composition and FTIR identifies key functional groups, it is the multi-faceted NMR analysis that provides the definitive structural proof. The characteristic chemical shifts, the diagnostic C-F and H-F coupling constants, and the unambiguous connectivity map from 2D correlation experiments work in concert to create a self-validating dataset. This rigorous methodology ensures the absolute structural integrity of this valuable chemical building block, empowering researchers in drug development and materials science to proceed with confidence.
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Bushra Ahmed, E. Kateb, et al. (2014). Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes. Semantic Scholar. [Link]
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Supporting Information. (n.d.). pubs.acs.org. [Link]
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PubChem. (n.d.). 4-(trifluoromethyl)-3H-1,2-oxazol-2-amine. National Institutes of Health. [Link]
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Antal-Zimanyi, I., et al. (2020). One-pot synthesis of 4-substituted 2-fluoroalkyloxazoles from NH-1,2,3- triazoles and fluoroalkylated acid anhydrides. Beilstein Journal of Organic Chemistry. [Link]
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International Journal of Pharmaceutical Sciences Review and Research. (2014). Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes. globalresearchonline.net. [Link]
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Schnack-Petersen, A. K., et al. (2022). Core spectroscopy of oxazole. The Journal of Chemical Physics. [Link]
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The Royal Society of Chemistry. (n.d.). One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. rsc.org. [Link]
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ChemSynthesis. (n.d.). 4-(trifluoromethyl)-1,3-oxazol-2-amine. chemsynthesis.com. [Link]
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Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Synthesis of a series of trifluoromethylazoles and determination of pKa of acidic and basic trifluoromethyl heterocycles by 19F NMR spectroscopy. RSC Publishing. [Link]
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University of Wisconsin-Madison. (n.d.). 19F NMR Reference Standards. chem.wisc.edu. [Link]
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The Royal Society of Chemistry. (n.d.). Supporting Information Trifluoromethylation of Thiophenols and Thiols with Sodium Trifluoromethanesulfinate and Iodine Pentoxide. rsc.org. [Link]
-
Ibon, I., et al. (2018). 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole. MDPI. [Link]
-
University of Ottawa. (n.d.). 19Flourine NMR. u-ottawa.ca. [Link]
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ResearchGate. (2003). (PDF) Synthesis of Trifluoromethyl Heterocyclic Compounds. researchgate.net. [Link]
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PubMed. (2012). Trifluoromethylated heterocycles. National Institutes of Health. [Link]
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Yuniarti, A., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology. [Link]
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Organic & Biomolecular Chemistry. (2022). Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. RSC Publishing. [Link]
-
Semantic Scholar. (2019). Application of FTIR Method for the Assessment of Immobilization of Active Substances in the Matrix of Biomedical Materials. semanticscholar.org. [Link]
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The Rising Prominence of Trifluoromethylated Oxazoles in Drug Discovery: A Technical Guide to Their Biological Activity
Abstract
The strategic incorporation of fluorine atoms into heterocyclic scaffolds has become a cornerstone of modern medicinal chemistry. Among these, the trifluoromethylated oxazole core has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the synthesis, multifaceted biological potential, and mechanistic underpinnings of trifluoromethylated oxazoles. We will delve into their significant anti-cancer, anti-inflammatory, antimicrobial, and antidiabetic properties, supported by quantitative data, detailed experimental protocols, and pathway visualizations. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of this potent chemical motif.
The Trifluoromethyl Group: A Game-Changer in Medicinal Chemistry
The trifluoromethyl (CF3) group is a powerful tool in drug design due to its unique electronic and steric properties.[1] Its high electronegativity and electron-withdrawing nature can profoundly influence the physicochemical and biological characteristics of a molecule.[1] Key advantages of incorporating a CF3 group include:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF3 group resistant to metabolic degradation and thereby increasing the half-life of a drug candidate.[1]
-
Increased Lipophilicity: The CF3 group significantly enhances the lipophilicity of a molecule, which can improve its ability to cross cell membranes and reach its biological target.[1]
-
Modulation of pKa: The electron-withdrawing nature of the CF3 group can lower the pKa of nearby functional groups, influencing their ionization state at physiological pH and potentially improving target engagement.
-
Bioisosteric Replacement: The CF3 group can act as a bioisostere for other chemical groups, such as a methyl or chloro group, allowing for the fine-tuning of a molecule's properties while maintaining its overall shape.[2]
The oxazole ring itself is a versatile five-membered heterocycle containing nitrogen and oxygen atoms. It serves as a valuable scaffold in drug discovery, with numerous oxazole-containing compounds demonstrating a wide range of biological activities.[3][4] The fusion of the trifluoromethyl group with the oxazole core creates a synergistic combination, often leading to compounds with significantly enhanced potency and improved pharmacokinetic profiles.
Synthetic Strategies for Trifluoromethylated Oxazoles
The synthesis of trifluoromethylated oxazoles has historically presented challenges. However, recent advancements have led to more efficient and versatile synthetic routes.
One notable method involves the treatment of β-monosubstituted enamines with phenyliodine bis(trifluoroacetate) (PIFA). This approach facilitates the incorporation of the trifluoromethyl moiety from PIFA into the final oxazole product through an oxidative β-trifluoroacetoxylation of the enamine substrate, followed by intramolecular cyclization.[5]
Another innovative strategy employs cobalt(II) metalloradical catalysis for the cycloaddition of α-trifluoromethyl-α-diazoketones with nitriles. This method is advantageous due to its use of readily available starting materials and a cost-effective catalyst, offering a robust and practical route to a diverse range of functionalized 4-CF3-substituted oxazoles.[6]
The following diagram illustrates a generalized synthetic workflow for producing trifluoromethylated oxazoles.
Caption: Experimental workflow for apoptosis assessment.
Anti-inflammatory Activity
Chronic inflammation is a key driver of numerous diseases. Trifluoromethylated oxazoles have shown promise as anti-inflammatory agents. Derivatives of 2-aminooxazoles, for example, have been reported to exhibit anti-inflammatory activity. [7]The trifluoromethyl group can enhance the anti-inflammatory effects by modulating the activity of key inflammatory signaling pathways. [8]
Antimicrobial Activity
The rise of antibiotic resistance necessitates the development of novel antimicrobial agents. Trifluoromethylated heterocyclic compounds, including oxazoles, have emerged as a promising class of antimicrobials. A series of trifluoromethylpyridine 1,3,4-oxadiazole derivatives demonstrated significant antibacterial activity against various plant pathogens. [9][10]For instance, compound 6a showed high in vitro activity against Ralstonia solanacearum and Xanthomonas axonopodis pv. citri, with EC50 values of 26.2 and 10.11 μg/mL, respectively. [9] Furthermore, 4-trifluoromethyl bithiazoles have been identified as broad-spectrum antimicrobial agents, exhibiting activity against both viruses and bacteria. [11][12]Compound 8j from this class showed a broad spectrum of activity against Gram-positive and Gram-negative bacteria. [11]
| Compound | Pathogen | Activity (EC50/MIC) | Reference |
|---|---|---|---|
| 6a | R. solanacearum | 26.2 μg/mL (EC50) | [9] |
| 6a | X. axonopodis pv. citri | 10.11 μg/mL (EC50) | [9] |
| 8e | S. pyogenes | 4 μg/mL (MIC) | [11] |
| 8e | S. aureus | 16 μg/mL (MIC) | [11]|
Antidiabetic Activity
Trifluoromethylated flavonoid-based isoxazoles have been investigated as potential antidiabetic and anti-obesity agents through the inhibition of the α-amylase enzyme. [13]This enzyme plays a crucial role in the digestion of carbohydrates, and its inhibition can help to control blood sugar levels. [13]Compound 3b from this series was found to be a potent inhibitor of α-amylase, with an IC50 of 12.6 ± 0.2 μM, comparable to the standard drug acarbose (IC50 = 12.4 ± 0.1 μM). [13]
Experimental Protocols
To facilitate further research in this area, we provide standardized protocols for key biological assays.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of trifluoromethylated oxazoles on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Trifluoromethylated oxazole compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of the trifluoromethylated oxazole compounds in complete medium.
-
Remove the medium from the wells and add 100 μL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 μL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 μL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value for each compound.
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with trifluoromethylated oxazoles.
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Harvest the cells by trypsinization and wash twice with cold PBS.
-
Resuspend the cells in 1X binding buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 μL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 μL of Annexin V-FITC and 5 μL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 μL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Future Perspectives and Conclusion
Trifluoromethylated oxazoles represent a highly promising class of compounds with a diverse range of biological activities. The strategic incorporation of the trifluoromethyl group has consistently demonstrated the ability to enhance the potency and drug-like properties of the oxazole scaffold. The compelling preclinical data, particularly in the areas of oncology and infectious diseases, strongly warrants further investigation and development of these molecules as potential therapeutic agents. Future research should focus on optimizing the lead compounds through structure-activity relationship (SAR) studies, elucidating their detailed mechanisms of action, and evaluating their efficacy and safety in in vivo models. The continued exploration of this chemical space is poised to deliver the next generation of innovative medicines.
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- Trifluoromethylated Flavonoid-Based Isoxazoles as Antidiabetic and Anti-Obesity Agents: Synthesis, In Vitro α-Amylase Inhibitory Activity, Molecular Docking and Structure–Activity Rel
- Synthesis of novel oxazol-5-one derivatives containing chiral trifluoromethyl and isoxazole moieties as potent antitumor agents and the mechanism investigation - ResearchG
- Synthesis of 2-(Trifluoromethyl)oxazoles from β-Monosubstituted Enamines via PhI(OCOCF3)
- Expeditious Synthesis of Highly Functional 4-Trifluoromethyl-Substituted Oxazoles Enabled by Cobalt(II)
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- Serendipitous N,S-difunctionalization of triazoles with trifluoromethyl-β-diketones: access to regioisomeric 1-trifluoroacetyl-3-aryl-5-(2-oxo-2-arylethylthio) - NIH.
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Introduction: A Privileged Scaffold Enhanced by Fluorine Chemistry
An In-Depth Technical Guide to 4-(Trifluoromethyl)oxazol-2-amine for Advanced Research and Development
This compound (CAS No. 35629-71-1) is a heterocyclic building block of significant interest to the pharmaceutical and agrochemical industries. Its structure uniquely combines the pharmacologically relevant 2-aminooxazole core with the transformative properties of a trifluoromethyl group. The 2-aminooxazole moiety is recognized as a "privileged scaffold," meaning it is capable of binding to multiple, diverse biological targets. It is often employed as a bioisosteric replacement for the 2-aminothiazole scaffold, offering potential advantages such as improved metabolic stability and enhanced solubility.[1][2]
The incorporation of a trifluoromethyl (CF3) group is a well-established strategy in modern medicinal chemistry to modulate a molecule's physicochemical and pharmacokinetic properties.[3] This electron-withdrawing group can enhance metabolic stability by blocking sites of oxidation, increase lipophilicity to improve membrane permeability, and alter electronic properties to strengthen binding interactions with target proteins.[3][4] Consequently, this compound serves as a valuable starting material for the synthesis of novel bioactive compounds, from kinase inhibitors to antimicrobial agents. This guide provides a comprehensive overview of its commercial availability, synthesis, properties, and applications for professionals in drug discovery and development.
Physicochemical Properties
A clear understanding of the compound's physical and chemical properties is fundamental for its effective use in synthesis and formulation. Key data for this compound are summarized below.
| Property | Value | Source |
| CAS Number | 35629-71-1 | [5] |
| Molecular Formula | C4H3F3N2O | [5] |
| Molecular Weight | 152.07 g/mol | [6] |
| Boiling Point | 183.4°C at 760 mmHg | [6][7] |
| Density | 1.502 g/cm³ | [7] |
| Flash Point | 64.7°C | [7] |
| XLogP3 (Computed) | 0.9 - 1.1 | PubChem |
| Appearance | Off-white to light yellow powder | Supplier Data |
| Canonical SMILES | C1=C(N=C(O1)N)C(F)(F)F | [7] |
| InChI Key | LUSFWEXIRSHBNN-UHFFFAOYSA-N | [7] |
Commercial Availability and Procurement
This compound is accessible through various chemical suppliers that specialize in providing building blocks for research and development. It is typically available in quantities ranging from grams to kilograms, with purities often exceeding 98%. When procuring this reagent, it is crucial to request a Certificate of Analysis (CoA) to verify its identity and purity.
| Supplier | CAS Number | Purity | Notes |
| Santa Cruz Biotechnology | 35629-71-1 | >98% | For Research Use Only.[5] |
| Alfa Chemistry | 35629-71-1 | 98% | Provides basic physicochemical data.[7] |
| Synblock | 35629-71-1 | >98% | Offers supporting analytical data (MSDS, NMR, etc.).[6] |
| Achmem | 35629-71-1 | >98% | Specifies room temperature storage in an inert atmosphere.[8] |
| Sunway Pharm Ltd | 35629-71-1 | >98% | Lists numerous synonyms for the compound.[9] |
Synthesis and Reaction Mechanism
The primary and most established method for synthesizing 2-aminooxazoles is a variation of the Hantzsch thiazole synthesis, where urea or a derivative is used in place of a thioamide. The synthesis of this compound follows this pathway, typically involving the condensation of an α-haloketone bearing a trifluoromethyl group with urea. The most common starting material is 3-bromo-1,1,1-trifluoroacetone.
Synthetic Workflow Diagram
The overall process can be visualized as a two-step sequence: sourcing the key starting materials and executing the cyclocondensation reaction.
Caption: Synthetic workflow for this compound.
Proposed Reaction Mechanism
The mechanism involves the initial nucleophilic attack of the urea nitrogen onto the carbonyl carbon of the α-bromoketone, followed by an intramolecular cyclization and dehydration to form the aromatic oxazole ring.
Caption: Key steps in the Hantzsch-type synthesis of 2-aminooxazoles.
Experimental Protocol (Representative)
The following protocol is a representative procedure based on established methods for 2-aminooxazole synthesis.[10] Researchers should optimize conditions based on their specific laboratory setup and scale.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add urea (1.1 equivalents) to a suitable solvent such as ethanol or isopropanol.
-
Addition of Reactant: To the stirring suspension, add 3-bromo-1,1,1-trifluoroacetone (1.0 equivalent) dropwise at room temperature. A slight exotherm may be observed.
-
Reaction: Heat the reaction mixture to reflux (approximately 70-80°C) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: After completion, cool the reaction mixture to room temperature and neutralize it with a saturated aqueous solution of sodium bicarbonate. This will precipitate the crude product.
-
Isolation: Collect the solid product by vacuum filtration and wash with cold water.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel to yield the final product with high purity.
Applications in Drug Discovery and Medicinal Chemistry
The value of this compound lies in the synergistic combination of its core scaffold and the trifluoromethyl substituent.
The 2-Aminooxazole Scaffold: A Superior Bioisostere
In medicinal chemistry, the 2-aminothiazole ring is a common feature in many bioactive compounds. However, it is also associated with certain liabilities, including potential for metabolic oxidation at the sulfur atom and non-specific activity, leading to its classification as a Pan-Assay Interference Compound (PAINS) in some contexts.[2] The isosteric replacement of the sulfur atom with oxygen to form a 2-aminooxazole can mitigate these issues.
Key Advantages of the 2-Aminooxazole Core:
-
Improved Metabolic Stability: The oxygen atom is less prone to metabolic oxidation compared to the sulfur in a thiazole ring.[1]
-
Enhanced Solubility: The oxygen atom can act as a hydrogen bond acceptor, often leading to improved aqueous solubility compared to the thiazole analog.[2]
-
Reduced PAINS Liability: It is generally considered a less problematic scaffold regarding non-specific assay interference.[2]
Caption: Bioisosteric replacement of 2-aminothiazole with 2-aminooxazole.
The Role of the Trifluoromethyl Group
The CF3 group is a powerful tool for optimizing drug candidates. Its strong electron-withdrawing nature and high lipophilicity (Hansch π value of +0.88) can profoundly influence a molecule's properties.[3]
-
Metabolic Blocking: It can be installed at a site susceptible to CYP450-mediated oxidation (e.g., on an aromatic ring) to block metabolism and increase the drug's half-life.
-
Enhanced Binding Affinity: The CF3 group can participate in favorable interactions with protein targets, including dipole-dipole and orthogonal multipolar interactions, thereby enhancing binding affinity.
-
Modulation of pKa: Its inductive effect can lower the pKa of nearby basic groups, which can be crucial for optimizing ionization at physiological pH and improving cell permeability.
The presence of the CF3 group on the C4 position of the oxazole ring in this compound makes it an ideal starting point for synthesizing compounds where these benefits can be strategically exploited.
Safety and Handling
This compound is classified as an irritant and is flammable.[7] Standard laboratory safety precautions should be strictly followed.
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from ignition sources.[6][8] Inert atmosphere storage is recommended to ensure long-term stability.[8]
References
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Azzali, E., et al. (2020). 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. ACS Infectious Diseases. Available at: [Link]
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PubChem. 4-(trifluoromethyl)-3H-1,2-oxazol-2-amine. National Center for Biotechnology Information. Available at: [Link]
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Reva, I., et al. (2023). Photochemistry of 2-aminooxazole: a matrix-isolation and computational study of a putative key prebiotic molecule. Physical Chemistry Chemical Physics. Available at: [Link]
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Reva, I., et al. (2023). Photochemistry of 2-aminooxazole: a matrix-isolation and computational study of a putative key prebiotic molecule. Physical Chemistry Chemical Physics, 25(33), 22205-22216. Available at: [Link]
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ChemSynthesis. 4-(trifluoromethyl)-1,3-oxazol-2-amine. Available at: [Link]
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Prieur, A., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega. Available at: [Link]
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Jirgensons, A., et al. (2021). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. Molecules, 26(16), 4983. Available at: [Link]
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PubChem. 4-(Trifluoromethyl)-1,2-oxazole-3-amine. National Center for Biotechnology Information. Available at: [Link]
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AbacipharmTech. 4-(4-(Trifluoromethyl)phenyl)oxazol-2-amine. Available at: [Link]
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Ferreira, I., et al. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Pharmaceuticals, 16(11), 1597. Available at: [Link]
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Kuhn, B., et al. (2022). N–Trifluoromethyl amines and azoles: An underexplored functional group in the medicinal chemist′s toolbox. Abstracts of Papers of the American Chemical Society, 264. Available at: [Link]
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safety and handling of 4-(Trifluoromethyl)oxazol-2-amine
An In-Depth Technical Guide to the Safe Handling of 4-(Trifluoromethyl)oxazol-2-amine for Research and Development Professionals
Section 1: Compound Profile and Significance
This compound (CAS RN: 35629-71-1) is a heterocyclic building block of significant interest to the pharmaceutical and agrochemical industries.[1][2] Its structure, featuring a trifluoromethyl group appended to an amino-oxazole scaffold, imparts unique physicochemical properties that are highly sought after in modern drug design.[3][4]
The trifluoromethyl (CF3) group is a cornerstone of medicinal chemistry, known for its ability to enhance metabolic stability, increase lipophilicity, and improve a compound's binding affinity and selectivity to biological targets.[3][5] The oxazol-2-amine core, meanwhile, serves as a versatile scaffold found in compounds with potent biological activity, including derivatives investigated as novel inhibitors of FMS-like tyrosine kinase 3 (FLT3) for the treatment of acute myeloid leukemia (AML).[6]
Given its potential utility and inherent reactivity, a thorough understanding of the safety and handling protocols for this compound is paramount for ensuring the safety of laboratory personnel and the integrity of research outcomes. This guide provides a comprehensive framework for its safe management in a research and development setting.
Table 1: Chemical and Physical Properties
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 35629-71-1 | [7][8][9] |
| Molecular Formula | C₄H₃F₃N₂O | [7][8][9] |
| Molecular Weight | 152.07 g/mol | [7][8] |
| Synonyms | 2-Amino-4-(trifluoromethyl)oxazole | [1] |
| Storage | Keep in a dark place, under an inert atmosphere, at room temperature. |[7] |
Section 2: Hazard Identification and Toxicological Summary
The primary hazards associated with this compound are well-defined under the Globally Harmonized System (GHS). The compound is classified as harmful and an irritant, necessitating stringent adherence to safety protocols to prevent exposure.
Table 2: GHS Hazard Identification | | | | :--- | :--- | | Pictogram(s) |
| | Signal Word | Warning | | Hazard Statements | H302: Harmful if swallowed.[7][10] H332: Harmful if inhaled.[7][10] H315: Causes skin irritation.[7][10][11] H319: Causes serious eye irritation.[7][10][11] H335: May cause respiratory irritation.[7][10][11] | | Precautionary Statements | P261, P280, P302+P352, P304+P340, P305+P351+P338, P501 |Toxicological Profile:
-
Acute Toxicity: The compound is harmful if ingested or inhaled, as indicated by H302 and H332 respectively.[7][10] The trifluoromethyl moiety can significantly influence the biological activity and toxicity profile of a molecule.[5]
-
Irritation: Direct contact can cause irritation to the skin, eyes, and respiratory system.[7][10][11] This is a common characteristic of amine-containing heterocyclic compounds and requires the use of comprehensive personal protective equipment.
-
Chronic Exposure: While specific data on long-term exposure is limited, the chemical properties suggest that repeated contact should be avoided. The toxicological properties have not been thoroughly investigated, warranting a cautious approach.[10]
Section 3: Engineering Controls and Personal Protective Equipment (PPE)
The hierarchy of controls prioritizes the elimination of hazards, followed by the implementation of engineering controls and, finally, the use of PPE.
Engineering Controls
-
Chemical Fume Hood: All handling of this compound, including weighing, transferring, and use in reactions, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[12][13]
-
Ventilation: The laboratory should be well-ventilated to prevent the accumulation of vapors.[11][14]
-
Safety Infrastructure: Eyewash stations and safety showers must be readily accessible and in close proximity to the workstation.[12]
Personal Protective Equipment (PPE)
The selection of PPE is critical for preventing exposure via inhalation, dermal contact, or ocular contact. The following table outlines the required PPE based on the operational risk level.
Table 3: Personal Protective Equipment (PPE) Requirements
| Protection Level | Required PPE | Rationale and Use Case |
|---|---|---|
| Standard Laboratory Operations | Safety glasses with side shields, standard lab coat, single pair of nitrile gloves, closed-toe shoes.[15] | For handling small quantities (<1g) of solid material exclusively within a chemical fume hood where the risk of splashing is minimal. |
| Operations with Splash or Aerosol Potential | Chemical splash goggles, face shield, chemical-resistant apron or gown over a lab coat, double-gloving (nitrile or neoprene).[15][16] | For transferring solutions, conducting reactions under heat, or any procedure with a risk of splashing or aerosol generation.[15][16] Double-gloving is critical as the outer glove can be removed immediately after a task, reducing the spread of contamination.[17][18] |
| Emergency Situations (Spills) | Full-face respirator with appropriate cartridges (particulate and organic vapor), chemical-resistant suit, heavy-duty chemical-resistant gloves and boots.[12][15] | For responding to significant spills or uncontrolled releases of the compound outside of a primary engineering control.[15] |
Section 4: Standard Operating Procedure for Safe Handling
A systematic workflow is essential for minimizing risk. The following procedure outlines the key steps and the rationale behind them for the safe handling of this compound.
Workflow for Handling this compound
Caption: A workflow diagram for the safe handling of this compound.
Step-by-Step Methodology:
-
Preparation:
-
1.1 Documentation Review: Before beginning any work, thoroughly review the Safety Data Sheet (SDS) and all relevant internal Standard Operating Procedures (SOPs).
-
1.2 Engineering Control Verification: Ensure the chemical fume hood is functioning correctly, with the sash at the appropriate height.
-
1.3 Don PPE: Select and don the appropriate PPE as determined by the risk assessment (see Table 3).[11] Ensure gloves are inspected for any defects before use.[19]
-
1.4 Area Preparation: Prepare the work surface inside the fume hood by laying down a disposable absorbent liner to contain any minor drips or spills.
-
-
Handling (Inside Fume Hood):
-
2.1 Weighing and Transfer: When weighing the solid, use a spatula and handle the container with care to avoid creating dust.[14] Transfer the material to the reaction vessel deep within the fume hood.
-
2.2 Reaction Setup: All reaction apparatus must be set up within the fume hood.[15] Continuously monitor the reaction for any signs of unexpected events.
-
-
Post-Handling and Cleanup:
-
3.1 Decontamination: Thoroughly decontaminate all non-disposable equipment and surfaces that may have come into contact with the compound.
-
3.2 Waste Segregation: Collect all waste into designated, labeled, and sealed hazardous waste containers.[15] Separate solid waste (contaminated gloves, liners) from liquid waste. Do not mix with incompatible waste streams.[15]
-
3.3 PPE Removal: Remove PPE in a manner that avoids cross-contamination. Outer gloves should be removed first, followed by the apron/gown, face shield/goggles, and inner gloves.
-
3.4 Personal Hygiene: Wash hands and forearms thoroughly with soap and water after removing all PPE.[10][12]
-
Section 5: Storage and Chemical Compatibility
Proper storage is crucial for maintaining the compound's stability and preventing hazardous reactions.
-
Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[11][12][13] The compound should be kept in a dark place and under an inert atmosphere to prevent degradation.[7] For long-term stability, storage in a freezer (under -20°C) may be considered, as is common for similar heterocyclic building blocks.[20]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[12] The amino group on the oxazole ring can react with strong acids and electrophiles, while the overall structure may be susceptible to strong oxidizers.[12][21]
Section 6: Emergency Procedures: Spills and First Aid
Accidents can happen, and a clear, pre-defined emergency plan is essential.
Spill Response
For a minor spill contained within a chemical fume hood:
-
Alert Personnel: Notify others in the immediate area.
-
Ensure Ventilation: Keep the fume hood running.
-
Contain Spill: Use an inert absorbent material (e.g., sand, vermiculite) to cover the spill. Do not use combustible materials.[13]
-
Collect Waste: Carefully sweep or scoop up the absorbed material and place it into a labeled, sealable hazardous waste container.[10][14]
-
Decontaminate: Clean the spill area thoroughly.
-
Report: Report the incident to the laboratory supervisor or safety officer.
For a major spill, evacuate the area immediately and contact your institution's emergency response team.
First Aid Measures
Immediate and appropriate first aid is critical in the event of an exposure.
Table 4: First Aid Measures
| Exposure Route | First Aid Protocol |
|---|---|
| Inhalation | Move the victim to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[10][12][22] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if skin irritation occurs or persists.[10][12][22] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[10][12][22] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately for treatment advice.[10][12] |
Section 7: Waste Disposal
All waste containing this compound must be treated as hazardous waste.
-
Regulations: Disposal must be carried out in accordance with all local, regional, and national environmental regulations.[23]
-
Procedure: Engage a licensed professional waste disposal service to handle the disposal of this material.[10]
-
Containers: Collect waste in designated, appropriately labeled, and tightly sealed containers for hazardous chemical waste.[12][15]
-
Contaminated Packaging: Dispose of the original container as unused product in the same manner as the chemical itself.[10]
Section 8: References
-
BenchChem. Personal protective equipment for handling 4-Methyl-2-(piperidin-2-yl)oxazole.
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BenchChem. Personal protective equipment for handling 5-Amino-3-phenyl-1,2-oxazole-4-carboxamide.
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Achmem. This compound.
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Safety Data Sheet. 4-(Trifluoromethoxy)aniline. (2008-06-22).
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Angene Chemical. Safety Data Sheet - 2-Phenyl-5-(trifluoromethyl)oxazole-4-carboxylic acid. (2024-08-27).
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Apollo Scientific. 5-Phenyl-1,3-oxazole-4-carboxylic acid Safety Data Sheet.
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ChemSynthesis. 4-(trifluoromethyl)-1,3-oxazol-2-amine. (2025-05-20).
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ACS Publications. Synthesis of 2-(Trifluoromethyl)oxazoles from β-Monosubstituted Enamines via PhI(OCOCF3)2-Mediated Trifluoroacetoxylation and Cyclization. The Journal of Organic Chemistry.
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Fluorochem. Safety Data Sheet - 2-(Trifluoromethyl)-4H-benzo[d][7][15]oxazin-4-one. (2024-12-19).
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PubMed. The rat acute oral toxicity of trifluoromethyl compounds (TFMs): a computational toxicology study combining the 2D-QSTR, read-across and consensus modeling methods. (2024-04-16).
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Fisher Scientific. Safety Data Sheet - [Bis(2-methoxyethyl)amino]sulfur trifluoride, 50% solution in toluene. (2009-11-10).
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Fisher Scientific. Safety Data Sheet - 4-Methyl-1,3-oxazol-2-amine. (2010-03-26).
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NIOSH. Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006-12-06).
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Sunway Pharm Ltd. This compound.
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BLDpharm. 4-(Trifluoromethyl)-1H-imidazol-2-amine.
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OSHA. eTool: Hospitals - Pharmacy - Personal Protective Equipment (PPE).
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AK Scientific, Inc. Safety Data Sheet.
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Enamine. Safety Data Sheet - [1-(trifluoromethyl)-1H-imidazol-4-yl]methanol.
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Enamine. Safety Data Sheet - methyl 7-(propan-2-yl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5- carboxylate.
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MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
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Santa Cruz Biotechnology. 4-(Trifluoromethyl)-1,3-oxazol-2-amine.
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PubMed. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025-07-18).
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ChemScene. Building blocks | Bioactive small molecules.
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PubMed. Discovery of Oxazol-2-amine Derivatives as Potent Novel FLT3 Inhibitors. (2020-11-05).
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PubMed. Reactivity of C-Amino-1,2,4-triazoles Toward Electrophiles: A Combined Computational and Experimental Study of Alkylation by Halogen Alkanes. (2015-01-02).
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Methodological & Application
The Strategic Deployment of 4-(Trluoromethyl)oxazol-2-amine in Modern Medicinal Chemistry
Introduction: The Value Proposition of a Fluorinated Heterocycle
In the landscape of contemporary drug discovery, the strategic incorporation of fluorine atoms and fluorine-containing moieties into small molecule scaffolds is a cornerstone of molecular design. The trifluoromethyl (-CF3) group, in particular, has proven to be a powerful tool for optimizing the physicochemical and pharmacokinetic properties of drug candidates.[1] Its strong electron-withdrawing nature, metabolic stability, and ability to enhance membrane permeability make it a highly sought-after substituent. When appended to a privileged heterocyclic core such as 2-aminooxazole, the resulting scaffold, 4-(Trluoromethyl)oxazol-2-amine, emerges as a versatile and valuable building block for the synthesis of novel therapeutics.
This technical guide provides a comprehensive overview of the applications of 4-(Trluoromethyl)oxazol-2-amine in medicinal chemistry. We will delve into its synthesis, explore its utility as a pharmacophore in the design of targeted therapies, and provide detailed protocols for its incorporation into lead compounds and their subsequent biological evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this fluorinated heterocycle in their discovery programs.
Physicochemical Properties and Medicinal Chemistry Rationale
The 4-(Trluoromethyl)oxazol-2-amine scaffold combines the key features of a 2-aminooxazole, a known pharmacophore present in numerous biologically active compounds, with the advantageous properties of a trifluoromethyl group.
| Property | Contribution to Drug-like Characteristics |
| 2-Aminooxazole Core | Provides a rigid scaffold with defined hydrogen bond donor and acceptor sites, facilitating strong and specific interactions with biological targets. It is a bioisostere of the 2-aminothiazole moiety, offering potential advantages in terms of metabolic stability and reduced off-target effects.[2] |
| Trifluoromethyl Group | Enhances metabolic stability by blocking potential sites of oxidation. Increases lipophilicity, which can improve cell membrane permeability and oral bioavailability. The strong electron-withdrawing nature of the -CF3 group can modulate the pKa of the 2-amino group, influencing its binding interactions. |
The strategic placement of the trifluoromethyl group at the 4-position of the oxazole ring provides a key vector for further chemical modification, allowing for the exploration of structure-activity relationships (SAR) and the fine-tuning of a compound's biological activity and pharmacokinetic profile.
Synthetic Protocols: Accessing the 4-(Trluoromethyl)oxazol-2-amine Scaffold
While multiple synthetic routes to substituted 2-aminooxazoles exist, a common and effective method involves the cyclization of an α-haloketone with urea or a urea equivalent. The following protocol describes a representative synthesis of 4-(Trluoromethyl)oxazol-2-amine, adapted from analogous procedures for similar 2-aminooxazoles.[1]
Protocol 1: Synthesis of 4-(Trluoromethyl)oxazol-2-amine from 3-Bromo-1,1,1-trifluoroacetone
This two-step one-pot procedure involves the initial bromination of 1,1,1-trifluoroacetone followed by cyclization with urea.
Materials:
-
1,1,1-Trifluoroacetone
-
Bromine
-
Acetic Acid
-
Urea
-
Ethanol
-
Sodium Acetate
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Sodium Sulfate
-
Silica Gel for column chromatography
-
Hexanes
-
Ethyl Acetate
Procedure:
Step 1: Synthesis of 3-Bromo-1,1,1-trifluoroacetone
-
To a stirred solution of 1,1,1-trifluoroacetone (1.0 eq) in acetic acid, add bromine (1.0 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, carefully pour the reaction mixture into ice-cold water.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 3-bromo-1,1,1-trifluoroacetone. This intermediate is often used in the next step without further purification.
Step 2: Cyclization with Urea to form 4-(Trifluoromethyl)oxazol-2-amine
-
Dissolve the crude 3-bromo-1,1,1-trifluoroacetone (1.0 eq) and urea (1.1 eq) in ethanol.
-
Reflux the reaction mixture for 4-6 hours, monitoring for the formation of the product by TLC.
-
Cool the reaction mixture to room temperature and pour it into cold water.
-
Neutralize the solution with a 5% aqueous sodium acetate solution, which will precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford pure 4-(Trluoromethyl)oxazol-2-amine.
.dot
Caption: Synthetic workflow for 4-(Trluoromethyl)oxazol-2-amine.
Medicinal Chemistry Applications: A Scaffold for Targeted Therapies
The 4-(Trluoromethyl)oxazol-2-amine scaffold has demonstrated significant potential as a building block for the development of inhibitors targeting key signaling pathways implicated in cancer and other diseases.
Kinase Inhibitors: Targeting FMS-like Tyrosine Kinase 3 (FLT3)
Mutations in the FMS-like tyrosine kinase 3 (FLT3) receptor are prevalent in acute myeloid leukemia (AML), leading to its constitutive activation and uncontrolled cell proliferation.[3][4] The 2-aminooxazole core is a known hinge-binding motif in many kinase inhibitors. By incorporating the this compound scaffold, medicinal chemists can design potent and selective FLT3 inhibitors.
.dot
Caption: Inhibition of the FLT3 signaling pathway.
This protocol outlines a typical in vitro kinase assay to determine the inhibitory activity of compounds derived from this compound against FLT3.
Materials:
-
Recombinant human FLT3 (wild-type and mutant forms, e.g., FLT3-ITD)
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP
-
Substrate (e.g., a generic tyrosine kinase substrate peptide)
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 384-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the test compounds, recombinant FLT3 enzyme, and substrate in kinase buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.
-
Measure the luminescence signal using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Hedgehog Signaling Pathway Inhibitors
The Hedgehog (Hh) signaling pathway is crucial during embryonic development, and its aberrant activation in adults is linked to several cancers.[5][6][7] Small molecule inhibitors of this pathway, particularly those targeting the Smoothened (SMO) receptor, have shown therapeutic promise. The this compound scaffold can be utilized to develop novel Hh pathway inhibitors.
.dot
Caption: Inhibition of the Hedgehog signaling pathway.
This cell-based assay measures the activity of the Hh pathway by quantifying the expression of a luciferase reporter gene under the control of a Gli-responsive promoter.
Materials:
-
NIH/3T3 cells stably transfected with a Gli-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase control (for normalization).
-
DMEM supplemented with 10% fetal bovine serum (FBS) and antibiotics.
-
Sonic Hedgehog (Shh) conditioned medium or a small molecule SMO agonist (e.g., SAG).
-
Test compounds (dissolved in DMSO).
-
Dual-Luciferase® Reporter Assay System (Promega) or similar.
-
96-well cell culture plates.
-
Luminometer.
Procedure:
-
Seed the Gli-reporter NIH/3T3 cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with serial dilutions of the test compounds for 1-2 hours.
-
Stimulate the Hh pathway by adding Shh conditioned medium or SAG.
-
Incubate the cells for 24-48 hours.
-
Lyse the cells and measure both firefly and Renilla luciferase activities using the Dual-Luciferase® Reporter Assay System according to the manufacturer's protocol.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Structure-Activity Relationship (SAR) Insights and Future Directions
The 2-amino group and the oxazole ring of the this compound scaffold provide key anchor points for derivatization to explore SAR. For kinase inhibitors, modifications at the 2-amino position are crucial for interacting with the hinge region of the kinase. For Hedgehog pathway inhibitors, derivatization can be explored to optimize interactions with the SMO receptor.
The trifluoromethyl group at the 4-position can be maintained to leverage its beneficial properties, or it can be replaced with other small, lipophilic groups to probe the steric and electronic requirements of the target's binding pocket.
Future work in this area will likely focus on:
-
Expanding the chemical diversity of libraries based on the this compound scaffold.
-
Utilizing structure-based drug design to guide the synthesis of more potent and selective inhibitors.
-
Investigating the application of this scaffold to other therapeutic targets where the unique properties of the trifluoromethyl group can be advantageous.
Conclusion
This compound is a valuable and versatile building block in medicinal chemistry. Its unique combination of a privileged heterocyclic core and a property-enhancing trifluoromethyl group makes it an attractive starting point for the development of novel therapeutics, particularly in the areas of oncology and inflammatory diseases. The synthetic and biological protocols provided in this guide offer a framework for researchers to effectively utilize this powerful scaffold in their drug discovery endeavors.
References
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Kim, H. J., et al. (2020). Discovery of Oxazol-2-amine Derivatives as Potent Novel FLT3 Inhibitors. Molecules, 25(21), 5154. [Link]
-
Das, J., et al. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Journal of medicinal chemistry, 49(23), 6819–6832. [Link]
-
Kim, H. J., Ryu, H., Song, J. Y., Hwang, S. G., Jalde, S. S., Choi, H. K., & Ahn, J. (2020). Discovery of Oxazol-2-amine Derivatives as Potent Novel FLT3 Inhibitors. Molecules (Basel, Switzerland), 25(21), 5154. [Link]
-
Kim, H. J., Ryu, H., Song, J. Y., Hwang, S. G., Jalde, S. S., Choi, H. K., & Ahn, J. (2020). Discovery of Oxazol-2-amine Derivatives as Potent Novel FLT3 Inhibitors. Molecules, 25(21), 5154. [Link]
-
Wang, Y., et al. (2023). Design and synthesis of selective FLT3 inhibitors via exploration of back pocket II. Future Medicinal Chemistry, 15(3), 189-204. [Link]
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Mancino, G., et al. (2020). 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. ACS infectious diseases, 6(8), 2236–2247. [Link]
-
Li, J., et al. (2023). Design, Synthesis, and Biological Evaluation of Potent FLT3 Inhibitor for Acute Myeloid Leukemia (AML) Treatment. Archiv der Pharmazie, e2300135. [Link]
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Wang, Y., et al. (2023). Design and synthesis of selective FLT3 inhibitors via exploration of back pocket II. Future medicinal chemistry, 15(3), 189–204. [Link]
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Xin, M., et al. (2016). Synthesis and pharmacological evaluation of trifluoromethyl containing 4-(2-pyrimidinylamino)benzamides as Hedgehog signaling pathway inhibitors. Bioorganic & medicinal chemistry, 24(5), 1079–1088. [Link]
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Abignente, E., et al. (1986). Research on heterocyclic compounds. XX. Synthesis of trifluoromethyl derivatives of fused imidazole systems. Journal of Heterocyclic Chemistry, 23(4), 1149-1152. [Link]
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Chen, G., et al. (2020). One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. Organic Letters, 22(15), 6034-6038. [Link]
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OTAVAchemicals. (n.d.). New small-molecule inhibitors of the Hedgehog signaling pathway. Retrieved from [Link]
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Singh, S., et al. (2011). Hedgehog-Gli Signaling Pathway Inhibitors as Anticancer Agents. Medicinal research reviews, 31(2), 269–304. [Link]
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Peukert, S., & Miller-Moslin, K. (2010). Small-molecule inhibitors of the hedgehog signaling pathway as cancer therapeutics. ChemMedChem, 5(4), 500–512. [Link]
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Blake, J. F., et al. (2014). Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). Bioorganic & medicinal chemistry letters, 24(15), 3342–3346. [Link]
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Hyman, J. M., et al. (2008). Small-molecule inhibitors reveal multiple strategies for Hedgehog pathway blockade. Proceedings of the National Academy of Sciences of the United States of America, 105(39), 14912–14917. [Link]
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Ahmed, M. F., et al. (2025). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). Archiv der Pharmazie, 358(1), e2400163. [Link]
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Fujimoto, T., et al. (2019). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of pesticide science, 44(3), 162–173. [Link]
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Ramirez, D., et al. (2022). Synthesis of compounds 1, 3, and 4. ResearchGate. [Link]
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Desai, N. C., et al. (2012). SYNTHESIS AND EVALUATION OF 4-(1- BENZOFURAN-2- YL)-1,3-OXAZOLE-2-AMINE AND ITS DERIVATIVES. International Journal of Research in Pharmacy and Chemistry, 2(3), 643-647. [Link]
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Application Notes and Protocols: 4-(Trifluoromethyl)oxazol-2-amine as a Premier Building Block for Next-Generation Kinase Inhibitors
Introduction: The Strategic Advantage of the 4-(Trifluoromethyl)oxazol-2-amine Scaffold
In the landscape of modern medicinal chemistry, the pursuit of potent and selective kinase inhibitors remains a cornerstone of drug discovery, particularly in oncology. The 2-aminooxazole moiety has emerged as a privileged scaffold, serving as a bioisosteric replacement for the more traditional 2-aminothiazole core.[1][2] This substitution offers potential advantages, including altered pharmacokinetic profiles and the circumvention of potential liabilities associated with the thiazole ring. When combined with the strategic incorporation of a trifluoromethyl (CF₃) group, the resulting building block, this compound, represents a significant asset for the development of novel kinase inhibitors.
The trifluoromethyl group is a well-established feature in contemporary drug design, prized for its ability to enhance key molecular properties.[3][4] Its strong electron-withdrawing nature can modulate the pKa of nearby functionalities, influencing binding interactions with target proteins. Furthermore, the CF₃ group often improves metabolic stability by blocking potential sites of oxidation and increases lipophilicity, which can enhance cell permeability and bioavailability.[3][5]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound as a versatile building block in the synthesis of kinase inhibitors. We will detail the synthesis of the core scaffold, outline its derivatization into a representative kinase inhibitor, and discuss the rationale behind its design, supported by relevant biological data.
Key Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of this building block is essential for its effective application in drug design.
| Property | Value | Source |
| Molecular Formula | C₄H₃F₃N₂O | [6] |
| Molecular Weight | 152.08 g/mol | [6] |
| Appearance | Off-white to pale yellow solid | Commercially available |
| Melting Point | 135-139 °C | Commercially available |
| LogP (calculated) | 0.5-1.0 | ChemDraw prediction |
Synthesis of the this compound Building Block: A Step-by-Step Protocol
The synthesis of this compound can be efficiently achieved through the condensation of 3-bromo-1,1,1-trifluoroacetone with urea. This method is analogous to the well-established Hantzsch thiazole synthesis.
Experimental Protocol: Synthesis of this compound
Materials:
-
3-bromo-1,1,1-trifluoroacetone
-
Urea
-
Ethanol (anhydrous)
-
Sodium bicarbonate
-
Dichloromethane (DCM)
-
Brine solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate/Hexanes solvent system
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve urea (1.2 equivalents) in anhydrous ethanol.
-
Addition of Bromoketone: To the stirred solution, add 3-bromo-1,1,1-trifluoroacetone (1.0 equivalent) dropwise at room temperature.
-
Reflux: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Redissolve the residue in dichloromethane (DCM) and wash with a saturated sodium bicarbonate solution to neutralize any hydrobromic acid formed during the reaction.
-
Separate the organic layer and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.
Caption: Synthetic scheme for this compound.
Application in Kinase Inhibitor Synthesis: A Representative Protocol
The 2-amino group of this compound is a key handle for further functionalization, most commonly through coupling reactions with aryl or heteroaryl halides. The Buchwald-Hartwig cross-coupling reaction is a powerful and widely used method for this transformation.[7] Below is a representative protocol for the synthesis of a hypothetical kinase inhibitor targeting FMS-like tyrosine kinase 3 (FLT3), a key target in acute myeloid leukemia (AML).[2][3]
Experimental Protocol: Synthesis of a Pyrimidine-based FLT3 Inhibitor
This protocol describes the coupling of this compound with a substituted pyrimidine chloride.
Materials:
-
This compound
-
4-chloro-2-(substituted-anilino)pyrimidine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Cesium carbonate (Cs₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride
-
Brine solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
DCM/Methanol solvent system
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equivalent), 4-chloro-2-(substituted-anilino)pyrimidine (1.1 equivalents), cesium carbonate (2.0 equivalents), Xantphos (0.1 equivalents), and Pd₂(dba)₃ (0.05 equivalents).
-
Solvent Addition: Evacuate and backfill the flask with argon three times. Add anhydrous 1,4-dioxane via syringe.
-
Reaction: Heat the mixture to 100-110 °C and stir for 12-24 hours under an argon atmosphere. Monitor the reaction by LC-MS.
-
Work-up:
-
Cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of methanol in DCM to yield the final pyrimidine-based kinase inhibitor.
Caption: Buchwald-Hartwig coupling for kinase inhibitor synthesis.
Biological Evaluation and Structure-Activity Relationship (SAR) Insights
The incorporation of the this compound scaffold is anticipated to yield potent kinase inhibitors. The trifluoromethyl group can engage in favorable interactions within the ATP-binding pocket, while the 2-aminooxazole core acts as a crucial hinge-binding motif.
Representative Biological Data of Structurally Related Kinase Inhibitors
While specific data for the hypothetical inhibitor synthesized above is not available, the following table presents IC₅₀ values for published kinase inhibitors that share key structural features, demonstrating the potential of this chemical space.
| Kinase Target | Scaffold | Key Features | IC₅₀ (nM) | Reference |
| FLT3 | 2-Aminooxazole | Phenyl-substituted oxazole | ~50-100 | [2][3] |
| RET | Phenyl-piperazine | 3-Trifluoromethyl group | ~10-50 | [1] |
| FLT3-ITD | Pyrazolopyrimidine | 5-tert-butylisoxazol-3-yl)urea | <10 | [8] |
| PYK2 | Trifluoromethylpyrimidine | Sulfoximine substitution | ~20-50 | [9] |
SAR Insights:
-
Hinge Binding: The 2-amino group of the oxazole is critical for forming hydrogen bonds with the hinge region of the kinase, a common binding mode for type I and type II inhibitors.
-
Hydrophobic Pockets: The trifluoromethyl group is well-suited to occupy hydrophobic pockets within the kinase domain, often leading to enhanced potency and selectivity.[10]
-
Solvent Front: The oxazole ring and its substituents can be modified to interact with the solvent-exposed region, providing opportunities to fine-tune physicochemical properties such as solubility.
Conclusion
This compound is a high-value building block for the synthesis of next-generation kinase inhibitors. Its strategic combination of a proven hinge-binding motif with a potency- and stability-enhancing trifluoromethyl group offers a compelling platform for drug discovery. The synthetic protocols outlined in this document provide a practical guide for the preparation and derivatization of this versatile scaffold, enabling the exploration of novel chemical space in the ongoing quest for more effective and selective kinase-targeted therapies.
References
-
Carlomagno, F., et al. (2015). Identification of Novel Small Molecule Inhibitors of Oncogenic RET Kinase. PLOS ONE, 10(6), e0128364. Available from: [Link]
-
Lee, J., et al. (2020). Discovery of Oxazol-2-amine Derivatives as Potent Novel FLT3 Inhibitors. International Journal of Molecular Sciences, 21(21), 8303. Available from: [Link]
-
Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. Available from: [Link]
-
Zhou, Y., et al. (2016). Synthesis and pharmacological evaluation of trifluoromethyl containing 4-(2-pyrimidinylamino)benzamides as Hedgehog signaling pathway inhibitors. Bioorganic & Medicinal Chemistry, 24(7), 1357-1365. Available from: [Link]
-
Sankaran, M., et al. (2022). Synthesis and c-Met Kinase Inhibition of 3,5-Disubstituted and 3,5,7-Trisubstituted Quinolines: Identification of 3-(4-Acetylpiperazin-1-yl)-5-(3-nitrobenzylamino)-7-(trifluoromethyl)quinoline as a Novel Anticancer Agent. Journal of Medicinal Chemistry, 65(1), 448-467. Available from: [Link]
-
Gillis, E. P., et al. (2008). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(21), 6928-6941. Available from: [Link]
-
Azzali, E., et al. (2020). 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. ACS Medicinal Chemistry Letters, 11(7), 1435-1441. Available from: [Link]
-
Nair, A. S., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Processes, 10(10), 2054. Available from: [Link]
-
ChemSynthesis (2025). 4-(trifluoromethyl)-1,3-oxazol-2-amine. Available from: [Link]
-
Zhang, et al. (2024). SYNTHESIS AND EVALUATION OF 4-(1- BENZOFURAN-2- YL)-1,3-OXAZOLE-2-AMINE AND ITS DERIVATIVES. International Journal of Research in Pharmacy and Chemistry. Available from: [Link]
-
Schoepfer, J., et al. (2018). An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit. ACS Medicinal Chemistry Letters, 9(7), 676-681. Available from: [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available from: [Link]
-
Tadesse, S., et al. (2020). Novel Human-Derived RET Fusion NSCLC Cell Lines Have Heterogeneous Responses to RET Inhibitors and Differential Regulation of Downstream Signaling. JTO Clinical and Research Reports, 1(3), 100054. Available from: [Link]
-
Le, T. N., et al. (2022). Scaffold-hopping of Linifanib to Design 6-phenylisoxazolo[3,4-b]pyridin-3-amine Derivatives as FLT3 Inhibitors for Treating Acute Myeloid Leukemia. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2136-2147. Available from: [Link]
-
Wang, A., et al. (2017). Discovery of 1-(4-(4-Amino-3-(4-(2-morpholinoethoxy)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)phenyl)-3-(5-(tert-butyl)isoxazol-3-yl)urea (CHMFL-FLT3-213) as a Highly Potent Type II FLT3 Kinase Inhibitor Capable of Overcoming a Variety of FLT3 Kinase Mutants in FLT3-ITD Positive AML. Journal of Medicinal Chemistry, 60(20), 8407-8424. Available from: [Link]
-
Didiuk, M. T., et al. (2009). Sulfoximine-substituted trifluoromethylpyrimidine analogs as inhibitors of proline-rich tyrosine kinase 2 (PYK2) show reduced hERG activity. Bioorganic & Medicinal Chemistry Letters, 19(12), 3243-3247. Available from: [Link]
-
Wang, A., et al. (2017). Discovery of 1-(4-(4-Amino-3-(4-(2-morpholinoethoxy)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)phenyl)-3-(5-(tert-butyl)isoxazol-3-yl)urea (CHMFL-FLT3-213) as a Highly Potent Type II FLT3 Kinase Inhibitor... Journal of Medicinal Chemistry. Available from: [Link]
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Application Notes and Protocols for the Coupling of 4-(Trifluoromethyl)oxazol-2-amine
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of the 4-(Trifluoromethyl)oxazol-2-amine Scaffold
The this compound moiety is a privileged scaffold in modern medicinal chemistry. The trifluoromethyl group often enhances metabolic stability, lipophilicity, and binding affinity of drug candidates, while the 2-aminooxazole core provides a versatile platform for constructing a diverse array of molecular architectures. This guide provides a detailed exploration of the key coupling reactions for this valuable building block, with a focus on robust and reproducible protocols for N-arylation and amidation. Understanding these reaction conditions is crucial for the successful incorporation of this scaffold into complex molecules and for the rapid generation of compound libraries in drug discovery programs.
Part 1: Synthesis of the Starting Material: this compound
A reliable supply of the starting material is paramount for any synthetic campaign. The synthesis of this compound can be achieved through a well-established cyclocondensation reaction.
Causality Behind the Synthetic Choice:
The Hantzsch thiazole synthesis is a classic method for the formation of thiazole rings. A similar approach, substituting thiourea with urea, provides access to the corresponding oxazole core.[1][2] This method is advantageous due to the ready availability of the starting materials and the generally high yields of the cyclization step. The key transformation involves the reaction of an α-haloketone with urea. In this case, 3-bromo-1,1,1-trifluoroacetone serves as the trifluoromethyl-containing building block.
Experimental Protocol: Synthesis of this compound
Materials:
-
3-Bromo-1,1,1-trifluoroacetone
-
Urea
-
Dimethylformamide (DMF)
-
Sodium Bicarbonate (NaHCO₃)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a solution of 3-bromo-1,1,1-trifluoroacetone (1.0 eq) in DMF, add urea (1.2 eq).
-
Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
Upon completion, cool the reaction mixture to room temperature and pour it into a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford this compound.
Part 2: N-Arylation of this compound
The formation of a C-N bond between an aryl group and the 2-amino position of the oxazole is a critical transformation for generating libraries of potential drug candidates. Several palladium- and copper-catalyzed methods are effective for this purpose.
Section 2.1: Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful and versatile method for the formation of C-N bonds.[1] It involves the palladium-catalyzed cross-coupling of an amine with an aryl halide or triflate.
The catalytic cycle of the Buchwald-Hartwig reaction is well-established and proceeds through a series of key steps: oxidative addition of the aryl halide to a Pd(0) complex, association of the amine to the resulting Pd(II) complex, deprotonation of the amine by a base to form a palladium-amido complex, and finally, reductive elimination to furnish the N-aryl product and regenerate the Pd(0) catalyst. The choice of ligand is critical for the efficiency of the reaction, as it influences both the rate of oxidative addition and reductive elimination. Bulky, electron-rich phosphine ligands are often employed to promote these key steps.
Caption: Catalytic Cycle of the Buchwald-Hartwig Amination.
This protocol is adapted from studies on the N-arylation of 2-aminooxazoles.[1][3]
Materials:
-
This compound
-
Aryl halide (bromide or iodide)
-
Palladium(II) acetate (Pd(OAc)₂) or a pre-catalyst like X-Phos Pd G2
-
Buchwald ligand (e.g., X-Phos, S-Phos)
-
Strong base (e.g., Sodium tert-butoxide (NaOt-Bu), Cesium carbonate (Cs₂CO₃))
-
Anhydrous solvent (e.g., Toluene, Dioxane)
Procedure:
-
In a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 eq), the aryl halide (1.2 eq), the palladium catalyst (1-5 mol%), and the phosphine ligand (2-10 mol%).
-
Add the base (1.5-2.0 eq) and the anhydrous solvent.
-
Seal the tube and heat the reaction mixture to 80-120 °C. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
| Catalyst/Ligand System | Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| Pd(OAc)₂ / X-Phos | NaOt-Bu | Toluene | 110 | 70-90 | [1] |
| X-Phos Pd G2 | Cs₂CO₃ | Dioxane | 100 | 75-95 | [3] |
| Pd₂(dba)₃ / S-Phos | K₃PO₄ | t-BuOH/Toluene | 100 | 65-85 | [1] |
Table 1: Representative Conditions for Buchwald-Hartwig N-Arylation of 2-Aminooxazoles.
Section 2.2: Copper-Catalyzed N-Arylation (Ullmann and Chan-Lam Couplings)
Copper-catalyzed C-N cross-coupling reactions, such as the Ullmann and Chan-Lam couplings, offer a valuable alternative to palladium-based methods. These reactions are often more cost-effective and can sometimes provide complementary reactivity.
The Ullmann condensation traditionally involves the reaction of an amine with an aryl halide in the presence of a stoichiometric amount of copper at high temperatures.[3] Modern protocols often utilize catalytic amounts of a copper(I) salt with a ligand. The mechanism is thought to involve the formation of a copper-amido species, which then undergoes reaction with the aryl halide.
The Chan-Lam coupling utilizes a boronic acid as the aryl source, which reacts with the amine in the presence of a copper(II) catalyst and an oxidant (often air).[4][5] The reaction is believed to proceed through a copper(III) intermediate.
Caption: Comparison of Ullmann and Chan-Lam N-Arylation Reactions.
Materials:
-
This compound
-
Aryl boronic acid
-
Copper(II) acetate (Cu(OAc)₂)
-
Base (e.g., Triethylamine (Et₃N), Pyridine)
-
Solvent (e.g., Dichloromethane (DCM), Methanol (MeOH))
Procedure:
-
To a flask open to the air, add this compound (1.0 eq), the aryl boronic acid (1.5-2.0 eq), and copper(II) acetate (10-20 mol%).
-
Add the solvent and the base (2.0 eq).
-
Stir the reaction mixture vigorously at room temperature for 24-72 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and filter through Celite.
-
Wash the filtrate with water, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Part 3: Amide Bond Formation
The 2-amino group of this compound can also be acylated to form amides, which are common functionalities in bioactive molecules. The electron-withdrawing nature of the trifluoromethyl group can reduce the nucleophilicity of the amino group, sometimes requiring more forcing conditions for acylation.
Strategy: Acyl Fluoride Mediated Amidation
For electron-deficient amines, standard amide coupling conditions using reagents like HATU or HOBt/EDC may be sluggish. An alternative and often more effective strategy is the in situ formation of an acyl fluoride from the corresponding carboxylic acid, which then readily reacts with the amine.
Materials:
-
This compound
-
Carboxylic acid
-
Cyanuric fluoride or other fluorinating agent (e.g., (diethylamino)sulfur trifluoride - DAST)
-
Base (e.g., Diisopropylethylamine (DIPEA), Pyridine)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Acetonitrile (MeCN))
Procedure:
-
In a dry flask under an inert atmosphere, dissolve the carboxylic acid (1.1 eq) in the anhydrous solvent.
-
Add the fluorinating agent (e.g., cyanuric fluoride, 1.2 eq) and the base (1.5 eq) and stir at room temperature for 30-60 minutes to form the acyl fluoride in situ.
-
Add a solution of this compound (1.0 eq) in the same solvent to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) until the reaction is complete (monitored by TLC or LC-MS).
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with saturated aqueous NaHCO₃ and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the amide product by column chromatography or recrystallization.
Part 4: Other Potential Coupling Reactions
While N-arylation and amidation are the most common coupling reactions for 2-aminooxazoles, other transformations can be envisaged, although they are less documented for this specific substrate.
-
Sonogashira Coupling: N-Alkynylation of heterocycles can be achieved under copper or palladium catalysis.[5] This would involve coupling with a terminal alkyne.
-
Heck Reaction: N-Vinylation of heterocycles can be performed using a Heck-type reaction with a vinyl halide or triflate.[6]
These reactions would require significant optimization for this compound and represent an area for further methodological development.
Conclusion
This compound is a valuable building block in medicinal chemistry, and its effective functionalization is key to its utility. The protocols outlined in this guide for N-arylation via Buchwald-Hartwig, Chan-Lam, and Ullmann couplings, as well as for amide bond formation, provide robust and reproducible methods for the synthesis of a wide range of derivatives. These application notes should serve as a practical resource for researchers looking to incorporate this important scaffold into their synthetic programs.
References
-
Synthesis of N-Alkenylated Heterocycles via T3P-Promoted Condensation with Ketones. PMC - NIH. [Link]
-
2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. NIH. [Link]
-
Chan–Lam coupling. Wikipedia. [Link]
-
Chan-Lam Coupling. Organic Chemistry Portal. [Link]
-
Ullmann condensation. Wikipedia. [Link]
-
(PDF) 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. ResearchGate. [Link]
-
Synthesis of substituted N-heterocycles by N-alkynylation. Organic Chemistry Portal. [Link]
-
2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. ACS Publications. [Link]
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- 1. 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. researchgate.net [researchgate.net]
- 4. Catalytic synthesis of N-heterocycles and alpha-alkylated amines by hydroamination and hydroaminoalkylation - UBC Library Open Collections [open.library.ubc.ca]
- 5. Synthesis of substituted N-heterocycles by N-alkynylation [organic-chemistry.org]
- 6. Synthesis of N-Alkenylated Heterocycles via T3P-Promoted Condensation with Ketones - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Incorporation of 4-(Trifluoromethyl)oxazol-2-amine into Bioactive Molecules
Introduction: The Strategic Value of the 4-(Trifluoromethyl)oxazol-2-amine Scaffold in Medicinal Chemistry
The relentless pursuit of novel therapeutic agents with enhanced efficacy, selectivity, and pharmacokinetic profiles has led medicinal chemists to explore unique chemical scaffolds that can confer advantageous properties to drug candidates. Among these, the this compound moiety has emerged as a building block of significant interest. This heterocycle strategically combines the privileged 2-aminooxazole core, a known pharmacophore in numerous biologically active compounds, with the powerful influence of a trifluoromethyl (CF3) group.
The trifluoromethyl group is a cornerstone of modern drug design, prized for its ability to modulate a molecule's physicochemical properties.[1][2] Its strong electron-withdrawing nature and high lipophilicity can profoundly impact a compound's metabolic stability, membrane permeability, and binding affinity to biological targets.[2][3] By replacing a methyl or even a chloro group, the CF3 group can block metabolic oxidation pathways and introduce unique electronic characteristics without a significant steric penalty.[4] This often translates to improved pharmacokinetic profiles, such as longer half-lives and enhanced oral bioavailability.[2][3]
When appended to the 2-aminooxazole scaffold, the CF3 group at the 4-position is anticipated to influence the electronic properties of the entire ring system, potentially modulating the nucleophilicity of the 2-amino group and the susceptibility of the oxazole ring to various chemical transformations. This guide provides detailed protocols for the synthetic manipulation of this compound, focusing on N-acylation and palladium-catalyzed cross-coupling reactions, two pivotal transformations for the elaboration of this scaffold into diverse libraries of potential drug candidates.
Core Physicochemical Properties of this compound
A foundational understanding of the starting material is critical for successful synthetic campaigns. The key properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C4H3F3N2O | [5] |
| Molecular Weight | 152.07 g/mol | [5] |
| CAS Number | 35629-71-1 | [5] |
| Appearance | Off-white to light yellow crystalline powder | Commercially available |
| Solubility | Soluble in methanol, DMSO, and DMF | General laboratory observation |
Synthetic Strategies for Derivatization: N-Acylation and C-C Bond Formation
The primary amino group of this compound serves as a versatile handle for introducing a wide array of substituents via N-acylation. Furthermore, while the parent molecule lacks a convenient handle for cross-coupling, halogenation of the 5-position can provide a key intermediate for Suzuki-Miyaura cross-coupling reactions, enabling the introduction of aryl and heteroaryl moieties.
Protocol 1: N-Acylation of this compound
N-acylation of the 2-amino group is a fundamental step in diversifying the scaffold. The electron-withdrawing trifluoromethyl group can decrease the nucleophilicity of the exocyclic amine, potentially requiring slightly more forcing conditions compared to electron-rich 2-aminooxazoles.
Rationale for Reagent Selection:
-
Acylating Agent: Acyl chlorides or anhydrides are commonly used. Acyl chlorides are generally more reactive.
-
Base: A non-nucleophilic organic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) is used to scavenge the HCl generated during the reaction. Pyridine can also be used and may serve as a nucleophilic catalyst.
-
Solvent: Anhydrous aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF) are suitable to prevent hydrolysis of the acylating agent.
Detailed Step-by-Step Protocol:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.).
-
Solvent Addition: Dissolve the starting material in anhydrous DCM (0.1 M concentration).
-
Base Addition: Add triethylamine (1.5 eq.) to the solution and stir for 5 minutes at room temperature.
-
Acylating Agent Addition: Slowly add the desired acyl chloride (1.2 eq.) dropwise to the reaction mixture at 0 °C (ice bath).
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, quench the reaction with the addition of saturated aqueous sodium bicarbonate solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with DCM (3 x volume of the aqueous layer).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired N-acylated product.
Workflow for N-Acylation:
Caption: General workflow for the N-acylation of this compound.
Protocol 2: Suzuki-Miyaura Cross-Coupling of 5-Bromo-4-(trifluoromethyl)oxazol-2-amine
To enable C-C bond formation at the 5-position, the oxazole ring must first be halogenated. Bromination can be achieved using a suitable brominating agent such as N-bromosuccinimide (NBS). The resulting 5-bromo derivative is a key intermediate for palladium-catalyzed cross-coupling reactions.
Rationale for Reagent Selection:
-
Palladium Catalyst: A range of palladium catalysts can be effective. Pd(PPh3)4 is a classic choice, while more modern catalysts like Pd(dppf)Cl2 or pre-catalysts involving bulky phosphine ligands (e.g., SPhos, XPhos) often provide higher yields and tolerate a wider range of functional groups, which is particularly important for nitrogen-rich heterocycles that can inhibit the catalyst.[6][7]
-
Base: A base is required to activate the boronic acid in the transmetalation step. Inorganic bases such as K2CO3, Cs2CO3, or K3PO4 are commonly used.[6]
-
Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water is typically employed to dissolve both the organic and inorganic reagents.[6]
Detailed Step-by-Step Protocol:
-
Reaction Setup: To a Schlenk flask or microwave vial, add 5-bromo-4-(trifluoromethyl)oxazol-2-amine (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and the base (e.g., K2CO3, 2.0-3.0 eq.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh3)4, 3-5 mol%) and, if necessary, a ligand.
-
Degassing: Seal the vessel and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1) via syringe.
-
Heating and Monitoring: Heat the reaction mixture to 80-110 °C and stir for 4-24 hours. The reaction can be monitored by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate.
-
Extraction and Washing: Wash the combined organic layers with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 5-aryl-4-(trifluoromethyl)oxazol-2-amine.
Workflow for Suzuki-Miyaura Cross-Coupling:
Caption: General workflow for the Suzuki-Miyaura cross-coupling of 5-bromo-4-(trifluoromethyl)oxazol-2-amine.
Bioactivity and Potential Applications
While specific examples of blockbuster drugs containing the this compound scaffold are not yet prevalent, the combination of the 2-aminooxazole core and the trifluoromethyl group suggests significant potential in several therapeutic areas. The 2-aminooxazole motif is a known privileged scaffold, appearing in compounds with antitubercular, antibacterial, and kinase inhibitory activities.[8] For instance, related trifluoromethyl-containing pyrazoles have demonstrated a wide range of biological activities, including tuberculostatic, antibacterial, antimycotic, and analgesic properties.[9][10]
The derivatization strategies outlined above can be used to generate libraries of compounds for screening against various biological targets. For example:
-
N-acyl derivatives can be designed to mimic peptide bonds, making them potential protease inhibitors or modulators of protein-protein interactions.
-
5-Aryl derivatives can be synthesized to target enzymes with aromatic binding pockets, such as kinases or phosphodiesterases. The introduction of a trifluoromethyl group in this context can enhance binding affinity and improve metabolic stability.[11]
Conclusion
This compound is a valuable and versatile building block for medicinal chemistry. The strategic placement of the trifluoromethyl group imparts desirable physicochemical properties that can lead to improved drug candidates. The protocols detailed in this guide for N-acylation and Suzuki-Miyaura cross-coupling provide robust and reproducible methods for the synthetic elaboration of this scaffold. By leveraging these synthetic strategies, researchers can efficiently generate diverse libraries of novel compounds for biological screening, accelerating the discovery of new therapeutic agents.
References
- The Role of Trifluoromethyl Groups in Modern Drug Design. (n.d.).
- The Role of Trifluoromethylated Compounds in Modern Drug Discovery. (n.d.).
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC. (2025). PubMed Central.
- Trifluoromethyl group. (n.d.). In Wikipedia.
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). Molecules, 30(14), 3009. [Link]
- Application Notes and Protocols for Suzuki Coupling of 2-Amino-5-bromo-4-t-butylthiazole. (n.d.). Benchchem.
- 4-(trifluoromethyl)-1,3-oxazol-2-amine. (n.d.). ChemSynthesis.
-
Multiple biological active 4-aminopyrazoles containing trifluoromethyl and their 4-nitroso-precursors: Synthesis and evaluation. (2020). European Journal of Medicinal Chemistry, 208, 112768. [Link]
- An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. (n.d.). MDPI.
- Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (n.d.). National Institutes of Health.
- Representative bioactive molecules involving α‐trifluoromethyl amine motif. (n.d.). ResearchGate.
- A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. (2015). The Royal Society of Chemistry.
- This compound. (n.d.). Sunway Pharm Ltd.
- 4-(trifluoromethyl)-3H-1,2-oxazol-2-amine. (n.d.). PubChem.
- Selected examples of bio‐active natural products containing oxazol‐4‐one motif. (n.d.). ResearchGate.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (n.d.). MDPI.
- Efficient Synthesis of Trifluoromethyl Amines through a Formal Umpolung Strategy from the Bench‐Stable Precursor (Me4N)SCF3. (n.d.). National Institutes of Health.
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.).
- Multiple biological active 4-aminopyrazoles containing trifluoromethyl and their 4-nitroso-precursors: Synthesis and evaluation | Request PDF. (n.d.). ResearchGate.
- Synthesis of 2-(Trifluoromethyl)oxazoles from β-Monosubstituted Enamines via PhI(OCOCF3)2-Mediated Trifluoroacetoxylation and Cyclization. (n.d.). The Journal of Organic Chemistry.
- Protocol: Preparative Scale N-Acetylation of Aminoacylated tRNA. (n.d.).
- Application Notes and Protocols: Suzuki Coupling Reactions with 2-bromo-6-methyl-1H. (n.d.). Benchchem.
- Application Notes and Protocols for the N-acylation of 3-methyl-2-oxazolidinone. (n.d.). Benchchem.
- N–Trifluoromethyl amines and azoles: An underexplored functional group in the medicinal chemist′s toolbox. (2025). American Chemical Society.
-
2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. (2020). ACS Medicinal Chemistry Letters. [Link]
- 4-(4-(Trifluoromethyl)phenyl)oxazol-2-amine. (n.d.). AbacipharmTech.
- ChemScene: Building blocks | Bioactive small molecules. (n.d.). ChemScene.
- Protocol for N-Alkylation of 2-Aminothiazoles: A Detailed Guide for Researchers. (n.d.). Benchchem.
-
Synthesis and pharmacological evaluation of trifluoromethyl containing 4-(2-pyrimidinylamino)benzamides as Hedgehog signaling pathway inhibitors. (2016). Bioorganic & Medicinal Chemistry, 24(6), 1125-1135. [Link]
- Malcolmson Lab Demonstrates New Route to Alpha-Trifluoromethyl Amines. (2018). Duke University Department of Chemistry.
Sources
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- 4. Trifluoromethyl group - Wikipedia [en.wikipedia.org]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
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- 8. researchgate.net [researchgate.net]
- 9. Multiple biological active 4-aminopyrazoles containing trifluoromethyl and their 4-nitroso-precursors: Synthesis and evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and pharmacological evaluation of trifluoromethyl containing 4-(2-pyrimidinylamino)benzamides as Hedgehog signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for the N-Arylation of 4-(Trifluoromethyl)oxazol-2-amine
Introduction: The Strategic Importance of N-Aryl-2-aminooxazoles
The 4-(trifluoromethyl)oxazol-2-amine scaffold is a privileged heterocyclic motif of significant interest to researchers in medicinal chemistry and drug development. The trifluoromethyl group imparts unique properties, including increased metabolic stability and enhanced binding affinity, while the 2-aminooxazole core provides a versatile handle for structural elaboration. The N-arylation of this nucleus generates a class of compounds with broad therapeutic potential. However, the inherent electronic properties of this substrate—specifically the reduced nucleophilicity of the exocyclic amine due to the electron-withdrawing nature of both the oxazole ring and the trifluoromethyl group—present distinct synthetic challenges.
This guide provides a comprehensive overview of the primary catalytic cross-coupling methodologies for the N-arylation of this compound. We will delve into the mechanistic underpinnings of Palladium-catalyzed Buchwald-Hartwig amination, Copper-catalyzed Ullmann condensation, and Copper-catalyzed Chan-Lam coupling, offering detailed, field-tested protocols. The aim is to equip researchers with the knowledge to not only execute these reactions but also to rationally troubleshoot and optimize them for their specific arylating partners.
Comparative Overview of Key N-Arylation Strategies
Choosing the appropriate synthetic strategy is critical for success. Each of the three primary methods for C-N bond formation offers a unique set of advantages and limitations. The selection depends on factors such as substrate availability (aryl halide vs. arylboronic acid), functional group tolerance, desired reaction conditions, and cost.
| Parameter | Buchwald-Hartwig Amination [1][2] | Ullmann Condensation [3][4] | Chan-Lam Coupling [5][6][7] |
| Metal Catalyst | Palladium (e.g., Pd(OAc)₂, Pd₂(dba)₃) | Copper (e.g., CuI, Cu₂O, Cu powder) | Copper (e.g., Cu(OAc)₂, CuCl₂) |
| Aryl Source | Aryl Halides (Br, I, Cl), Triflates | Aryl Halides (primarily I, Br) | Arylboronic Acids, Boroxines |
| Ligand | Bulky, electron-rich phosphines (e.g., XPhos, RuPhos) | Diamines, amino acids (e.g., 1,10-phenanthroline, L-proline) | Often ligand-free or with simple N-ligands (e.g., pyridine) |
| Base | Strong, non-nucleophilic (e.g., NaOtBu, K₃PO₄, LHMDS) | Moderate to strong (e.g., K₂CO₃, Cs₂CO₃, KOH) | Mild amine base (e.g., pyridine, Et₃N) or inorganic base |
| Solvent | Aprotic (e.g., Toluene, Dioxane, THF) | High-boiling polar aprotic (e.g., DMF, NMP, DMSO) | Protic or aprotic (e.g., MeOH, DCM, MeCN) |
| Temperature | 80-120 °C | 100-210 °C (classic), milder with modern ligands | Room Temperature to 80 °C |
| Atmosphere | Strictly Inert (N₂ or Ar) | Inert recommended, but often tolerant | Open to Air (O₂ is often the terminal oxidant) |
| Key Advantage | Broadest substrate scope and highest functional group tolerance.[1] | Economically attractive catalyst system.[2] | Exceptionally mild conditions (RT, open flask).[5][7] |
| Key Limitation | Cost of Pd and ligands; sensitivity to air and moisture. | Harsh conditions (high temp); limited scope for complex substrates.[3] | Limited by availability of boronic acids; potential for side products.[8] |
Mechanistic Insights: Understanding the "Why"
A deep understanding of the reaction mechanism is paramount for rational protocol design and optimization. The catalytic cycles illustrate the distinct pathways each metal follows to forge the critical C-N bond.
The Buchwald-Hartwig Amination Cycle
This palladium-catalyzed reaction is a cornerstone of modern synthetic chemistry.[1] Its success hinges on the careful orchestration of ligand association, oxidative addition, and reductive elimination steps. The choice of a bulky, electron-rich phosphine ligand is critical to promote both the initial oxidative addition and the final, product-releasing reductive elimination.[1][9][10]
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
The Ullmann Condensation Cycle
The Ullmann reaction is a classic copper-catalyzed process.[3] Modern protocols often use ligands to solubilize the copper species and facilitate the reaction at lower temperatures.[11] The mechanism is thought to proceed through a Cu(I)/Cu(III) cycle, initiated by the coordination of the amine and aryl halide to the copper center.[12]
Caption: Proposed catalytic cycle for the Ullmann condensation.
The Chan-Lam Coupling Cycle
The Chan-Lam coupling offers a distinct advantage by using air-stable arylboronic acids and proceeding under mild, often aerobic conditions.[5][7] The reaction is initiated by transmetalation from the boronic acid to a Cu(II) salt. The resulting intermediate coordinates the amine, and a subsequent reductive elimination from a Cu(III) species, formed via oxidation, yields the desired product.[6][13]
Caption: Simplified catalytic cycle of the Chan-Lam N-arylation.
Detailed Experimental Protocols
Safety First: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory. Handle all reagents, particularly palladium catalysts, strong bases, and solvents, with appropriate caution.
Protocol 1: Palladium-Catalyzed Buchwald-Hartwig N-Arylation
This protocol is robust for a wide range of aryl bromides and chlorides. The use of a third-generation Buchwald precatalyst simplifies setup by providing an air-stable solid that forms the active Pd(0) species in situ.
-
Reagents & Materials:
-
This compound
-
Aryl halide (e.g., 4-bromotoluene)
-
RuPhos Pd G3 (precatalyst)
-
RuPhos (ligand)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Reaction vial with stir bar, septum, and nitrogen/argon inlet
-
Standard glassware for workup and chromatography
-
-
Step-by-Step Procedure:
-
Vessel Preparation: To a flame-dried reaction vial under an inert atmosphere (N₂ or Ar), add this compound (1.0 equiv), the aryl halide (1.2 equiv), RuPhos Pd G3 (0.02 equiv), and RuPhos (0.04 equiv).
-
Base Addition: In a separate, dry vial, weigh the sodium tert-butoxide (1.5 equiv). Add it to the reaction vial under a positive flow of inert gas. Causality Note: NaOtBu is a strong, non-nucleophilic base required to deprotonate the amine for entry into the catalytic cycle. It is highly hygroscopic and must be handled under inert conditions.
-
Solvent Addition: Add anhydrous toluene via syringe to achieve a substrate concentration of approximately 0.2 M.
-
Reaction: Seal the vial and place it in a preheated oil bath at 100 °C. Stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Spot a small aliquot (quenched with water and extracted with ethyl acetate) against the starting materials.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Quench carefully by adding water. Dilute with ethyl acetate and transfer to a separatory funnel.
-
Extraction: Wash the organic layer with water, then with brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the pure N-arylated product.
-
Protocol 2: Ligand-Accelerated Ullmann N-Arylation
This modified Ullmann protocol uses a ligand to enable the reaction at lower temperatures than the classical method, improving functional group tolerance.[11] It is particularly effective with aryl iodides.
-
Reagents & Materials:
-
This compound
-
Aryl iodide (e.g., 4-iodoanisole)
-
Copper(I) Iodide (CuI)
-
L-Proline
-
Potassium Carbonate (K₂CO₃)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Reaction vial with stir bar and septum
-
-
Step-by-Step Procedure:
-
Reagent Addition: To a reaction vial, add this compound (1.0 equiv), the aryl iodide (1.1 equiv), CuI (0.1 equiv), L-Proline (0.2 equiv), and finely powdered K₂CO₃ (2.0 equiv). Causality Note: L-Proline acts as a bidentate ligand, increasing the solubility and reactivity of the copper catalyst.[11] K₂CO₃ is a cost-effective base sufficient for this transformation.
-
Solvent Addition: Add anhydrous DMSO to achieve a substrate concentration of 0.5 M.
-
Inert Atmosphere: Purge the vial with nitrogen or argon for 5-10 minutes.
-
Reaction: Seal the vial and place it in a preheated oil bath at 90-110 °C. Stir vigorously for 24-48 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature. Dilute with a large volume of water, which should precipitate the crude product. If no precipitate forms, extract thoroughly with ethyl acetate.
-
Filtration/Extraction: If a solid forms, collect it by vacuum filtration and wash with water. If extraction is used, wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic phase or dissolve the crude solid and purify by flash column chromatography (silica gel, hexanes/ethyl acetate) to isolate the final product.
-
Protocol 3: Chan-Lam N-Arylation
This protocol represents the mildest approach, often feasible at room temperature and open to the atmosphere, making it highly attractive for operational simplicity.[5][7][8]
-
Reagents & Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid)
-
Copper(II) Acetate (Cu(OAc)₂)
-
Pyridine
-
Dichloromethane (DCM) or Methanol (MeOH)
-
4 Å Molecular Sieves (optional, but recommended)
-
Open-top reaction vial with stir bar
-
-
Step-by-Step Procedure:
-
Reagent Addition: To a vial open to the air, add this compound (1.0 equiv), the arylboronic acid (1.5 equiv), and Cu(OAc)₂ (1.2 equiv). Causality Note: A slight excess of the boronic acid is used to drive the reaction to completion. A stoichiometric amount of Cu(II) is often used, as the catalytic turnover can be slow; atmospheric oxygen serves as the terminal oxidant to regenerate the active Cu(II/III) species.[6]
-
Sieves (Optional): Add activated 4 Å molecular sieves (a spatula tip). This can help remove water and prevent hydrolysis of the boronic acid, improving yields.
-
Solvent and Base: Add the solvent (e.g., DCM) to a concentration of 0.2 M, followed by pyridine (2.0 equiv).
-
Reaction: Stir the bright blue/green mixture vigorously at room temperature for 24-72 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Workup: Upon completion, filter the reaction mixture through a pad of Celite to remove the copper salts, washing the pad with additional solvent.
-
Concentration: Concentrate the filtrate under reduced pressure.
-
Purification: Purify the resulting residue by flash column chromatography (silica gel, hexanes/ethyl acetate) to yield the pure N-arylated oxazole.
-
General Workflow for Reaction Optimization
For a novel or challenging substrate, a systematic optimization is often necessary. The following workflow provides a logical progression for refining reaction conditions.
Caption: A systematic workflow for optimizing N-arylation reactions.
References
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Wikipedia. Buchwald–Hartwig amination. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
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Wikipedia. Ullmann condensation. [Link]
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Organic Chemistry Portal. Chan-Lam Coupling. [Link]
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NROChemistry. Chan-Lam Coupling: Mechanism & Examples. [Link]
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ACS Catalysis. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. [Link]
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Slideshare. (2016). Ullmann reaction. [Link]
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Wikipedia. Chan–Lam coupling. [Link]
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National Institutes of Health. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. [Link]
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SynArchive. Ullmann Condensation. [Link]
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ACS Chemical Reviews. (2019). Mechanistic Development and Recent Applications of the Chan–Lam Amination. [Link]
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Journal of the Chemical Society, Perkin Transactions 2. (1976). Mechanism of the Ullmann condensation reaction. Part III. Role of the copper catalyst. [Link]
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ResearchGate. (2007). The Mechanism of the Modified Ullmann Reaction. [Link]
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National Institutes of Health. (2012). 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. [Link]
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ResearchGate. (2016). Optimization studies for N-arylation of 2-amino-N-heterocycles. [Link]
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National Institutes of Health. (2021). A Cu(ii)-catalyzed C–N coupling of 2-aminobenzothiazoles with boronic acids at room temperature. [Link]
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Chemical Communications. (2019). Recent developments in selective N-arylation of azoles. [Link]
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National Institutes of Health. (2023). Design, Synthesis, ADME, and Anticancer Studies of Newer N-Aryl-5-(3,4,5-Trifluorophenyl)-1,3,4-Oxadiazol-2-Amines: An Insight into Experimental and Theoretical Investigations. [Link]
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Semantic Scholar. (2017). Copper(ii)-catalyzed Chan-Lam cross-coupling: chemoselective N-arylation of aminophenols. [Link]
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Organic Chemistry Portal. Ullmann Reaction. [Link]
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Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
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MDPI. (2021). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. [Link]
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PubMed. (2022). Design and synthesis of N-aryl-2-trifluoromethyl-quinazoline-4-amine derivatives as potential Werner-dependent antiproliferative agents. [Link]
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ACS Omega. (2024). Catalytic Ullmann-Type N-Arylation to Access Medicinally Important SuFEx-able Pyrazolo[1,5-a]Quinoxalinones. [Link]
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ChemistrySelect. (2021). Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae. [Link]
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ACS Omega. (2023). Design, Synthesis, ADME, and Anticancer Studies of Newer N-Aryl-5-(3,4,5-Trifluorophenyl)-1,3,4-Oxadiazol-2-Amines: An Insight into Experimental and Theoretical Investigations. [Link]
-
Organic Chemistry Frontiers. (2019). Unification of Ullmann and Kharasch coupling: acid promoted CuI catalysed C–N coupling protocols under ligand, base and solvent free conditions. [Link]
-
PubMed. (2017). Copper(ii)-catalyzed Chan-Lam cross-coupling: chemoselective N-arylation of aminophenols. [Link]
-
MDPI. (2021). N-Arylation of Protected and Unprotected 5-Bromo-2-aminobenzimidazole as Organic Material: Non-Linear Optical (NLO) Properties and Structural Feature Determination through Computational Approach. [Link]
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PubMed. (2009). Efficient N-arylation/dealkylation of electron deficient heteroaryl chlorides and bicyclic tertiary amines under microwave irradiation. [Link]
-
ResearchGate. (2022). Design and synthesis of N-aryl-2-trifluoromethyl-quinazoline-4-amine derivatives as potential Werner-dependent anticancer agents. [Link]
-
PubMed. (2008). Copper/amino acid catalyzed cross-couplings of aryl and vinyl halides with nucleophiles. [Link]
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Bentham Science. (2024). Recent Advances in N-Arylation of Heterocycles in the Past Decade. [Link]
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ARKAT USA, Inc. (2024). Design, synthesis and antimicrobial evaluation of novel 1-phenyl/hetaryl-4- arylazo-3,5-bistrifluoromethyl-1H-pyrazole derivatives. [Link]
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ResearchGate. (2024). Recent Advances in N-Arylation of Heterocycles in the Past Decade. [Link]
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Beilstein Journal of Organic Chemistry. (2020). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. [Link]
-
Beilstein Journal of Organic Chemistry. (2012). N-Arylation of amines, amides, imides and sulfonamides with arylboroxines catalyzed by simple copper salt/EtOH system. [Link]
-
National Institutes of Health. (2005). Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. [Link]
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Application Note & Protocols: Strategic Integration of 4-(Trifluoromethyl)oxazol-2-amine in the Synthesis of Next-Generation FLT3 Inhibitors
Abstract & Introduction
The FMS-like tyrosine kinase 3 (FLT3) receptor is a critical signaling protein in the proliferation and differentiation of hematopoietic progenitor cells.[1] In a significant portion of acute myeloid leukemia (AML) cases—approximately one-third—the FLT3 gene acquires activating mutations, leading to ligand-independent, constitutive activation of the kinase.[2][3] These mutations, most commonly internal tandem duplications (FLT3-ITD) within the juxtamembrane domain, are powerful oncogenic drivers associated with high relapse rates and poor overall survival.[4][5] This has validated FLT3 as a high-priority therapeutic target, spurring the development of small-molecule inhibitors.[6][7][8]
This guide provides a comprehensive overview of the strategic use of 4-(Trifluoromethyl)oxazol-2-amine , a key heterocyclic building block, in the rational design and synthesis of potent and selective FLT3 inhibitors. We will explore the biochemical rationale for this scaffold, provide detailed synthetic protocols, and outline methods for biological validation.
The Scientific Rationale: Why This Building Block?
The selection of a core scaffold is a pivotal decision in drug discovery. The choice of this compound is predicated on two key pillars: the established utility of the oxazol-2-amine motif and the advantageous physicochemical properties of the trifluoromethyl group.
The Oxazol-2-amine Core: A Privileged Scaffold for Kinase Inhibition
The oxazol-2-amine structure is a "privileged scaffold" in medicinal chemistry, frequently appearing in potent kinase inhibitors. Its rigid, planar structure and defined hydrogen bond donor/acceptor sites allow for high-affinity interactions within the ATP-binding pocket of kinases. Studies have successfully identified novel FLT3 inhibitors based on an oxazol-2-amine core, demonstrating their ability to inhibit both wild-type and mutated forms of the FLT3 kinase.[9][10] For instance, compounds like 5-(4-fluorophenyl)-N-phenyloxazol-2-amine have shown potent anti-leukemic activity in both cell-free and cell-based assays.[10][11]
The Trifluoromethyl (CF₃) Group: A Bioisostere for Potency and Stability
The trifluoromethyl group is a cornerstone of modern medicinal chemistry, often used to enhance a drug candidate's profile.[12][13] Its inclusion at the 4-position of the oxazole ring is a deliberate design choice intended to confer several advantages:
-
Metabolic Stability: The C-F bond is exceptionally strong, making the CF₃ group highly resistant to oxidative metabolism by cytochrome P450 enzymes. This can significantly increase the compound's half-life.[14][15]
-
Enhanced Binding Affinity: The high electronegativity of the CF₃ group makes it a powerful electron-withdrawing substituent.[12] This can modulate the electronics of the oxazole ring and enhance hydrogen bonding or other electrostatic interactions with amino acid residues in the FLT3 active site.[15]
-
Increased Lipophilicity: The CF₃ group increases the lipophilicity of a molecule, which can improve its ability to cross cellular membranes and reach its intracellular target.[14] This is crucial for efficacy in cell-based assays and ultimately in vivo.
FLT3 Signaling and Inhibition Strategy
Mutated FLT3 provides a persistent "on" signal that drives leukemic cell proliferation and survival through several downstream pathways.[2] A successful inhibitor must effectively block the ATP-binding site, preventing autophosphorylation and the subsequent activation of these cascades. The primary pathways implicated include PI3K/Akt/mTOR, RAS/MEK/ERK, and STAT5.[16]
Figure 1: Simplified FLT3 signaling pathway in AML. Constitutively active FLT3 mutants drive pro-survival signals. Oxazole-based inhibitors block this activation.
Synthetic Strategy & Protocols
The 2-amino group of the oxazole core is an excellent nucleophile, making it an ideal handle for coupling reactions to build out the inhibitor structure. A highly robust and versatile method is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction between an amine and an aryl halide/triflate. This allows for the modular construction of a diverse library of potential inhibitors.
Proposed Synthetic Workflow
The general workflow involves coupling the this compound core with a suitably functionalized aryl or heteroaryl halide.
Figure 2: General workflow for the synthesis of FLT3 inhibitors using a Buchwald-Hartwig coupling strategy.
Protocol 1: Representative Synthesis of an N-Aryl FLT3 Inhibitor
This protocol describes a representative Buchwald-Hartwig coupling reaction. Note: All operations should be performed in a fume hood using appropriate personal protective equipment (PPE). Solvents should be anhydrous.
Materials:
-
This compound (1.0 eq)
-
Substituted Aryl Bromide (e.g., 1-bromo-4-methoxybenzene) (1.1 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.04 eq)
-
Cesium Carbonate (Cs₂CO₃) (2.0 eq)
-
Anhydrous 1,4-Dioxane
-
Nitrogen or Argon gas supply
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the selected aryl bromide, cesium carbonate, Pd₂(dba)₃, and Xantphos.
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add anhydrous 1,4-dioxane via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove inorganic salts and the catalyst.
-
Wash the Celite® pad with additional ethyl acetate.
-
Combine the organic filtrates and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.
-
Characterize the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Biological Validation & Data Interpretation
Once synthesized and purified, the novel compounds must be evaluated for their biological activity.
Protocol 2: In Vitro FLT3 Kinase Inhibition Assay (Cell-Free)
This assay determines the direct inhibitory effect of the compound on the FLT3 enzyme.
-
Use a recombinant human FLT3 kinase (wild-type or mutant, e.g., ITD or D835Y).
-
Prepare a serial dilution of the test compound (typically from 10 µM down to low nM concentrations) in DMSO.
-
In a 96-well plate, combine the FLT3 enzyme, a suitable kinase buffer, a fluorescently-labeled peptide substrate, and ATP.
-
Add the diluted test compound to the wells. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Incubate the plate at 30 °C for 60-90 minutes.
-
Stop the reaction and measure the amount of phosphorylated substrate using a suitable plate reader (e.g., fluorescence polarization or time-resolved fluorescence).
-
Calculate the percent inhibition for each compound concentration relative to the controls.
-
Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.
Protocol 3: Cellular Anti-Proliferative Assay
This assay measures the compound's ability to inhibit the growth of leukemia cells that are dependent on FLT3 signaling.
-
Culture FLT3-ITD positive human AML cell lines (e.g., MV4-11 or MOLM-13) in appropriate media.[9]
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well.
-
Prepare a serial dilution of the test compound and add it to the cells. Include a vehicle control (DMSO).
-
Incubate the cells for 72 hours at 37 °C in a humidified 5% CO₂ incubator.
-
Add a viability reagent (e.g., CellTiter-Glo® or MTT) and incubate according to the manufacturer's instructions.
-
Measure the signal (luminescence or absorbance) using a plate reader.
-
Calculate the percent viability relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition).
Expected Outcomes & Data Summary
Potent inhibitor candidates are expected to exhibit low nanomolar IC₅₀ values in both enzymatic and cellular assays. The data below is representative of what might be achieved with potent oxazole-based FLT3 inhibitors, based on published literature.[9][17]
| Compound ID | Scaffold | R-Group | FLT3-ITD IC₅₀ (nM) [Enzymatic] | MV4-11 GI₅₀ (nM) [Cellular] |
| Rep-Cmpd-1 | 4-(CF₃)-Oxazol-2-amine | 4-Fluorophenyl | 5.2 | 12.5 |
| Rep-Cmpd-2 | 4-(CF₃)-Oxazol-2-amine | 3-Methoxyphenyl | 11.8 | 45.1 |
| Rep-Cmpd-3 | 4-(CF₃)-Oxazol-2-amine | Pyridin-4-yl | 2.1 | 6.8 |
| Quizartinib | (Reference) | N/A | 1.1 | 1.5 |
Data is illustrative and based on structurally related compounds found in the literature for comparative purposes.
Conclusion
This compound represents a high-value starting material for the development of novel FLT3 inhibitors. Its combination of a proven kinase-binding scaffold with the beneficial properties of the trifluoromethyl group provides a sound basis for generating potent, selective, and metabolically robust drug candidates. The synthetic and biological protocols outlined in this guide offer a clear and reproducible framework for researchers in oncology and drug development to leverage this building block in the pursuit of improved therapies for AML.
References
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- Kirsch, P. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Processes, 10(10), 2054. [URL: https://www.mdpi.com/2227-9717/10/10/2054]
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- Hrazdilova, K., et al. (2021). Synthesis and Structural Optimization of 2,7,9-Trisubstituted purin-8-ones as FLT3-ITD Inhibitors. Molecules, 26(16), 4955. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8398912/]
- Hrazdilova, K., et al. (2020). Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping. Journal of Medicinal Chemistry, 63(17), 9446-9465. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7501306/]
- Zhang, W., et al. (2023). Design and synthesis of selective FLT3 inhibitors via exploration of back pocket II. Future Medicinal Chemistry, 15(4), 275-290. [URL: https://pubmed.ncbi.nlm.nih.gov/36651264/]
- Ferreira, P. M., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30, 3009. [URL: https://www.researchgate.
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- Sunway Pharm Ltd. (n.d.). This compound. Retrieved January 7, 2024, from [URL: https://www.sunwaypharm.com/product/4-trifluoromethyl-oxazol-2-amine-35629-71-1.html]
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Application Note: Strategic Application of 4-(Trifluoromethyl)oxazol-2-amine in Fragment-Based Drug Design Workflows
Audience: Researchers, scientists, and drug development professionals.
Abstract: Fragment-Based Drug Design (FBDD) has solidified its position as a powerful engine for hit identification, particularly for challenging protein targets.[1] The success of any FBDD campaign is fundamentally reliant on the quality and diversity of the fragment library.[2] This guide details the strategic application of a high-value fragment, 4-(Trifluoromethyl)oxazol-2-amine, in drug discovery workflows. We will explore the chemical rationale for its inclusion in a screening library, provide detailed protocols for its use in primary screening and hit validation, and discuss structure-guided strategies for its evolution into a potent lead compound.
The Fragment Profile: this compound
The selection of fragments is a critical first step in FBDD.[2] An ideal fragment should be small, possess low complexity, and contain chemical features that facilitate potent and specific interactions with a biological target. This compound (CAS 35629-71-1) is an exemplary fragment that combines two highly desirable chemotypes in medicinal chemistry: the oxazole ring and the trifluoromethyl group.
Rationale for Use: A Synthesis of Favorable Properties
-
The Oxazole-2-amine Core: The oxazole ring is a five-membered aromatic heterocycle present in numerous biologically active molecules and approved drugs.[3][4] Its constituent nitrogen and oxygen atoms are effective hydrogen bond acceptors. The 2-amino substituent provides a crucial hydrogen bond donor group. This arrangement of donors and acceptors within a rigid, planar scaffold allows the fragment to form specific, directionally-favorable interactions within a protein's binding pocket, making it an excellent starting point for optimization.[3][5]
-
The Trifluoromethyl (CF₃) Group: The strategic incorporation of a trifluoromethyl group is a cornerstone of modern drug design.[6] Its potent electron-withdrawing nature can significantly alter the properties of the parent molecule.[6][7] In the context of this fragment, the CF₃ group:
-
Enhances Metabolic Stability: It is often used to block sites of metabolic oxidation, increasing the half-life of a compound.[8][9]
-
Modulates Lipophilicity: The CF₃ group increases lipophilicity, which can improve cell permeability and target engagement within hydrophobic pockets.[8]
-
Improves Binding Affinity: The unique electronic properties of the CF₃ group can lead to enhanced binding interactions with biological targets, including dipole-dipole and orthogonal multipolar interactions.[6][7]
-
Physicochemical Properties and "Rule of Three" Compliance
For a molecule to be considered a viable fragment, it should generally adhere to the "Rule of Three" (MW < 300 Da, cLogP ≤ 3, H-bond donors ≤ 3, H-bond acceptors ≤ 3). This ensures that the fragment has sufficient room for optimization without becoming excessively large or lipophilic, which could lead to poor pharmacokinetic properties.
Table 1: Physicochemical Properties of this compound
| Property | Value | "Rule of Three" Compliance |
|---|---|---|
| CAS Number | 35629-71-1[10][11] | N/A |
| Molecular Formula | C₄H₃F₃N₂O[10] | N/A |
| Molecular Weight (MW) | 152.08 g/mol [10] | Yes (< 300) |
| cLogP (calculated) | ~0.9 - 1.2 | Yes (≤ 3) |
| Hydrogen Bond Donors | 1 (from -NH₂) | Yes (≤ 3) |
| Hydrogen Bond Acceptors | 3 (Ring N, Ring O, 3x F) | Yes (≤ 3) |
| Polar Surface Area (PSA) | ~52 Ų | N/A |
As demonstrated in Table 1, this compound is an ideal fragment that comfortably adheres to the "Rule of Three," making it a tractable and efficient starting point for a drug discovery campaign.
Integration into the FBDD Workflow
FBDD is a systematic process that begins with screening low molecular weight fragments and progressively builds them into more potent, drug-like molecules.[1][12] The overall workflow is a multi-stage process requiring the integration of biophysical and structural biology techniques.
Caption: The Fragment-Based Drug Design (FBDD) Workflow.
Protocol: Primary Screening via Differential Scanning Fluorimetry (DSF)
Rationale: Differential Scanning Fluorimetry (DSF), or Thermal Shift Assay, is a rapid and cost-effective method for primary screening. It measures the change in the thermal denaturation temperature (Tₘ) of a target protein upon ligand binding. An increase in Tₘ indicates that the fragment stabilizes the protein, suggesting a direct binding interaction.
Materials:
-
Purified target protein (0.1-0.2 mg/mL in a suitable buffer, e.g., HEPES, pH 7.5).
-
This compound stock solution (50-100 mM in DMSO).
-
Fluorescent dye (e.g., SYPRO Orange, 5000x stock in DMSO).
-
DSF buffer (e.g., 100 mM HEPES, 150 mM NaCl, pH 7.5).
-
Quantitative PCR (qPCR) instrument with thermal ramping capability.
-
96- or 384-well qPCR plates.
Protocol:
-
Prepare Master Mixes:
-
Protein/Dye Master Mix: Dilute the target protein to 2x the final concentration (e.g., 4 µM) in DSF buffer. Add SYPRO Orange dye to a final concentration of 5x. Mix gently by inversion. Causality: Preparing a master mix ensures uniform protein and dye concentration across all wells, minimizing variability.
-
Fragment Dilution Plate: Prepare a serial dilution of the this compound stock solution in DMSO. Then, dilute these into DSF buffer to create a 2x final concentration plate (e.g., for a final concentration of 200 µM, prepare a 400 µM solution). Include a buffer/DMSO-only control.
-
-
Plate Assembly:
-
Add 10 µL of the Protein/Dye Master Mix to each well of the qPCR plate.
-
Add 10 µL of the 2x fragment solutions (or control) to the corresponding wells. The final volume will be 20 µL.
-
Seal the plate securely with an optical seal. Centrifuge briefly to collect the contents at the bottom of the wells.
-
-
Thermal Melt Experiment:
-
Place the plate in the qPCR instrument.
-
Set up the instrument protocol:
-
Equilibration: 25°C for 2 minutes.
-
Melt Curve: Ramp the temperature from 25°C to 95°C with a ramp rate of 0.05°C/second.
-
Acquire fluorescence data at each temperature increment.
-
-
-
Data Analysis:
-
Plot fluorescence intensity versus temperature for each well.
-
Fit the resulting sigmoidal curve to a Boltzmann equation to determine the midpoint of the transition (Tₘ).
-
A "hit" is defined as a statistically significant positive shift in Tₘ (ΔTₘ) compared to the DMSO control, typically ΔTₘ > 2°C.
-
Protocol: Hit Validation and Affinity Determination via Surface Plasmon Resonance (SPR)
Rationale: Following a primary screen, hits must be validated to confirm direct binding and determine binding affinity (Kᴅ). SPR is a label-free technique that measures changes in refractive index at the surface of a sensor chip as an analyte (the fragment) flows over an immobilized ligand (the target protein), providing real-time kinetic data.
Caption: Standard workflow for an SPR experiment.
Materials:
-
SPR instrument (e.g., Biacore, Cytiva).
-
Sensor Chip (e.g., CM5, for amine coupling).
-
Amine Coupling Kit (EDC, NHS, Ethanolamine).
-
Purified target protein.
-
This compound, serially diluted in running buffer.
-
Running Buffer (e.g., HBS-EP+, pH 7.4), with 1-2% DMSO to aid fragment solubility.
Protocol:
-
Protein Immobilization:
-
Equilibrate the sensor chip with running buffer.
-
Activate the carboxyl groups on the chip surface by injecting a mixture of EDC/NHS.
-
Inject the target protein (diluted in a low ionic strength buffer, e.g., 10 mM Acetate, pH 5.0) over the activated surface. Covalent bonds form between the protein's lysine residues and the chip surface. Causality: Immobilizing the protein ensures that the binding event being measured is specific to the target.
-
Deactivate any remaining active esters by injecting ethanolamine.
-
A reference flow cell should be prepared similarly but without protein immobilization to allow for reference subtraction.
-
-
Binding Analysis:
-
Prepare a concentration series of this compound in running buffer (e.g., 1 µM to 500 µM). Because fragment affinities are typically weak (µM to mM range), higher concentrations are often required.[2]
-
Inject the lowest concentration of the fragment over both the reference and protein-immobilized flow cells for a set time (e.g., 60 seconds) to monitor association.
-
Follow this with an injection of running buffer to monitor dissociation (e.g., 120 seconds).
-
Regenerate the surface with a pulse of a mild regeneration solution (e.g., Glycine-HCl, pH 2.5) if necessary.
-
Repeat the injection cycle for each concentration in the series, from lowest to highest.
-
-
Data Analysis:
-
Subtract the signal from the reference flow cell from the active flow cell to obtain the specific binding sensorgram.
-
Plot the response at equilibrium against the fragment concentration.
-
Fit this binding isotherm to a steady-state affinity model to calculate the dissociation constant (Kᴅ). Alternatively, fit the association and dissociation phases to a kinetic model (e.g., 1:1 Langmuir) to determine the on-rate (kₐ) and off-rate (kₑ).
-
Structure-Guided Hit-to-Lead Optimization
Once a fragment hit is validated and its binding mode is determined by a structural method like X-ray crystallography, the process of hit-to-lead optimization begins. The goal is to "grow" the fragment into unoccupied pockets of the binding site to form additional interactions, thereby increasing potency and selectivity.[13]
Caption: Conceptual strategy for fragment growing.
Rationale and Strategy: The crystal structure reveals the precise orientation of this compound in the binding site. This information is crucial for designing new, larger compounds.
-
Growing from the 2-amino group: The amine is an excellent vector for growth. Synthetic elaboration at this position can introduce new functional groups designed to interact with adjacent pockets (Vector 1). For example, adding a carboxylic acid could form a new salt bridge, or a phenyl ring could engage in hydrophobic interactions.
-
Growing from the C5 position: The C5 position of the oxazole ring provides another vector for chemical modification (Vector 2). This allows exploration of different regions of the binding site compared to the 2-amino position.
This structure-guided approach maximizes the efficiency of the optimization process, ensuring that chemical synthesis efforts are focused on modifications that are most likely to improve binding affinity.[1]
Conclusion
This compound is a high-quality chemical starting point for fragment-based drug design. Its combination of a rigid, interaction-rich oxazole-amine core and the advantageous properties of a trifluoromethyl group makes it a valuable addition to any screening library. By employing systematic biophysical screening and validation protocols, followed by structure-guided optimization, this fragment can serve as the foundation for developing novel, potent, and selective lead compounds against a wide range of challenging biological targets.
References
- The Role of Trifluoromethyl Groups in Modern Drug Design. (n.d.). Google Cloud.
- Gomha, S. M., et al. (2018). Recent advance in oxazole-based medicinal chemistry. PubMed.
- Kumar, A. (2024). Fragment Based Drug Design: A Review. International Journal of Pharmaceutical Sciences.
- de Vlieger, D., et al. (2025). Fragment-based drug discovery: A graphical review. PubMed Central.
- The Role of Trifluoromethylated Compounds in Modern Drug Discovery. (n.d.). Tocris Bioscience.
- Carina, D. F., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed Central.
- Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (n.d.). Journal of Drug Delivery and Therapeutics.
- Trifluoromethyl group. (n.d.). Wikipedia.
- Application of Fragment-Based Drug Discovery to Versatile Targets. (n.d.). Frontiers in Molecular Biosciences.
- The Role of Oxazole Derivatives in Pharmaceutical Synthesis. (n.d.). Pharmaffiliates.
- Fragment-based drug discovery—the importance of high-quality molecule libraries. (n.d.). PubMed Central.
- Fragment-Based Drug Design: From Then until Now, and Toward the Future. (2025). Journal of Medicinal Chemistry - ACS Publications.
- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024). Hovione.
- Marketed drugs containing oxazole. (n.d.). ResearchGate.
- 4-(trifluoromethyl)-1,3-oxazol-2-amine. (n.d.). ChemSynthesis.
- This compound (Cas 35629-71-1). (n.d.). Parchem.
- 4-(Trifluoromethyl)-1,3-oxazol-2-amine | CAS 35629-71-1. (n.d.). Santa Cruz Biotechnology.
- Development and applications of fragment based drug design methods. (2019). Boston University.
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- 13. Development and applications of fragment based drug design methods | BioMolecular Engineering Research Center [bu.edu]
Application Notes and Protocols for the Synthesis and Evaluation of 2-Aminooxazole Derivatives as Novel Anti-Tubercular Agents
Introduction: The Imperative for Novel Anti-Tubercular Scaffolds
Tuberculosis (TB), caused by Mycobacterium tuberculosis (M.tb), remains a leading cause of death worldwide from a single infectious agent.[1] The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of M.tb has severely compromised the efficacy of current treatment regimens, creating an urgent need for the discovery and development of new anti-tubercular drugs with novel mechanisms of action.[2][3]
The 2-aminothiazole scaffold has been identified as a promising starting point in the development of new anti-tubercular agents, with several derivatives demonstrating potent activity against M.tb.[3][4][5] However, concerns regarding potential metabolic instability of the sulfur atom and identification as pan-assay interference compounds (PAINS) in some cases have prompted the exploration of bioisosteric replacements.[1][6] The 2-aminooxazole scaffold, where the sulfur atom of the thiazole ring is replaced by an oxygen atom, represents a rational isosteric substitution.[1][6] This substitution may offer advantages such as improved solubility and a different metabolic profile.[1][6]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of 2-aminooxazole derivatives and their subsequent evaluation as potential anti-tubercular agents. The protocols outlined herein are designed to be robust and reproducible, providing a framework for the identification of promising new chemical entities for the global fight against tuberculosis.
Part 1: Synthesis of 2-Aminooxazole Derivatives
The classical Hantzsch thiazole synthesis, a cornerstone for preparing 2-aminothiazoles from α-haloketones and thioureas, is surprisingly ineffective for the synthesis of their 2-aminooxazole counterparts when ureas are used.[6] This has necessitated the development of alternative synthetic strategies. The following section details a modern and versatile approach to N-substituted 2-aminooxazoles.
Synthetic Strategy: A Modern Approach
A multi-step synthesis involving a Buchwald-Hartwig amination has proven effective for the preparation of a diverse range of N-substituted 4-aryl-2-aminooxazoles.[7] This strategy offers broad substrate scope and good yields.
Diagram 1: General Synthetic Workflow for 2-Aminooxazole Derivatives
Caption: A generalized workflow for the synthesis of N-substituted 2-aminooxazole derivatives.
Experimental Protocol: Synthesis of N-Aryl-4-phenyl-2-aminooxazoles
This protocol describes the synthesis of a representative N-aryl-4-phenyl-2-aminooxazole derivative.
Step 1: Synthesis of 4-Phenyl-2-aminooxazole
-
To a solution of 2-bromo-1-phenylethan-1-one (1.0 eq) in a suitable solvent such as ethanol, add urea (1.2 eq).
-
Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
The resulting precipitate is collected by filtration, washed with water, and dried under vacuum to yield 4-phenyl-2-aminooxazole.
-
The crude product can be purified by recrystallization or column chromatography.
Step 2: N-Arylation via Buchwald-Hartwig Amination
-
In an oven-dried Schlenk tube, combine 4-phenyl-2-aminooxazole (1.0 eq), the desired aryl halide (e.g., bromobenzene, 1.1 eq), a palladium catalyst such as Pd₂(dba)₃ (0.02 eq), and a suitable phosphine ligand like XPhos (0.04 eq).
-
Add a base, for instance, cesium carbonate (2.0 eq).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add a dry, degassed solvent such as toluene or dioxane.
-
Heat the reaction mixture to 100-120 °C and stir for 12-24 hours, or until TLC analysis indicates the consumption of the starting material.
-
After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure, and purify the crude product by column chromatography on silica gel to obtain the desired N-aryl-4-phenyl-2-aminooxazole.
Part 2: Biological Evaluation of 2-Aminooxazole Derivatives
The synthesized compounds are evaluated for their anti-tubercular activity and cytotoxicity to determine their therapeutic potential.
Protocol 1: In Vitro Anti-Tubercular Activity Screening
The Minimum Inhibitory Concentration (MIC) is determined to assess the potency of the compounds against M.tb.[8]
Materials:
-
Mycobacterium tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)
-
96-well microplates
-
Resazurin sodium salt solution
-
Positive control drug (e.g., Isoniazid, Rifampicin)
-
Synthesized 2-aminooxazole derivatives
Procedure:
-
Prepare a stock solution of each test compound in dimethyl sulfoxide (DMSO).
-
In a 96-well plate, perform serial two-fold dilutions of each compound in 7H9 broth. The final DMSO concentration should not exceed 1% to avoid solvent toxicity.
-
Prepare an inoculum of M.tb H37Rv and adjust the turbidity to a McFarland standard of 1.0, then dilute 1:20 in 7H9 broth.
-
Add the bacterial suspension to each well containing the test compound. Include wells with bacteria only (growth control) and media only (sterility control).
-
Incubate the plates at 37 °C for 7 days.
-
After incubation, add resazurin solution to each well and incubate for another 24 hours.
-
Visually assess the color change. A blue color indicates inhibition of bacterial growth, while a pink color indicates bacterial growth.
-
The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.
Diagram 2: Workflow for Anti-Tubercular Activity and Cytotoxicity Testing
Caption: A flowchart illustrating the biological evaluation of synthesized compounds.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
To assess the selectivity of the compounds, their cytotoxicity against mammalian cell lines is determined.[2][9] Commonly used cell lines include human hepatoma cells (HepG2), human lung epithelial cells (A549), and macrophage cell lines (RAW 264.7, THP-1).[2][10]
Materials:
-
Selected mammalian cell line (e.g., HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Positive control (e.g., Doxorubicin)
Procedure:
-
Seed the cells in a 96-well plate at an appropriate density and incubate overnight at 37 °C in a 5% CO₂ incubator to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in the complete cell culture medium.
-
Remove the old medium from the cells and add the medium containing the test compounds.
-
Incubate the plate for 48-72 hours.
-
After the incubation period, add MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control cells.
-
The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.
Part 3: Data Analysis and Interpretation
Structure-Activity Relationship (SAR) Studies
The anti-tubercular activity and cytotoxicity data from a library of synthesized 2-aminooxazole derivatives can be used to establish structure-activity relationships (SAR).[3][6][11] This involves correlating the structural modifications of the compounds with their biological activity. For instance, substitutions at the N-2 and C-4 positions of the oxazole ring can be systematically varied to understand their impact on potency and selectivity.[3][12]
Table 1: Example Data Summary for Synthesized 2-Aminooxazole Derivatives
| Compound ID | R¹ (at N-2) | R² (at C-4) | Yield (%) | MIC₉₀ (µM) | IC₅₀ (µM) vs. HepG2 | Selectivity Index (SI = IC₅₀/MIC₉₀) |
| OXA-01 | Phenyl | Phenyl | 65 | 10.5 | >100 | >9.5 |
| OXA-02 | 4-Chlorophenyl | Phenyl | 72 | 5.2 | >100 | >19.2 |
| OXA-03 | 3-Pyridyl | Phenyl | 58 | 8.7 | 85.3 | 9.8 |
| OXA-04 | Phenyl | 4-Fluorophenyl | 68 | 12.1 | >100 | >8.2 |
| Isoniazid | - | - | - | 0.5 | >200 | >400 |
This is a hypothetical data table for illustrative purposes.
Selectivity Index (SI)
The Selectivity Index (SI) is a crucial parameter for prioritizing compounds for further development. It is calculated as the ratio of the IC₅₀ value (cytotoxicity) to the MIC value (anti-tubercular activity). A higher SI value indicates greater selectivity of the compound for M.tb over mammalian cells, which is a desirable characteristic for a drug candidate.
Conclusion
The protocols and application notes presented here provide a comprehensive framework for the synthesis and preclinical evaluation of novel 2-aminooxazole derivatives as potential anti-tubercular agents. By systematically synthesizing and screening a library of these compounds, researchers can identify promising lead candidates with potent anti-tubercular activity and a favorable safety profile. The exploration of this chemical scaffold may contribute significantly to the development of new and effective treatments for tuberculosis.
References
- BenchChem. (n.d.). Application Notes and Protocols for Cytotoxicity Assessment of Novel Anti-TB Compounds.
-
Azzali, E., Girardini, M., Annunziato, G., Pavone, M., Vacondio, F., Mori, G., Pasca, M. R., Costantino, G., & Pieroni, M. (2020). 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. ACS Medicinal Chemistry Letters, 11(7), 1435–1441. Retrieved from [Link]
-
Li, S., Li, X., Li, Y., Feng, Y., Wang, F., Zhang, Y., & Bi, L. (2021). Screening of Compounds for Anti-tuberculosis Activity, and in vitro and in vivo Evaluation of Potential Candidates. Frontiers in Cellular and Infection Microbiology, 11, 714397. Retrieved from [Link]
-
Early, J. V., Arnett, S. D., Call, L. L., Liyanage, R., Gonzalez-Juarrero, M., & Lenaerts, A. J. (2021). In Vitro Profiling of Antitubercular Compounds by Rapid, Efficient, and Nondestructive Assays Using Autoluminescent Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 65(8), e00305-21. Retrieved from [Link]
-
Fletcher, J. S., Mehmood, A., Brombacher, F., & Nono, J. K. (2021). Host bioenergetic parameters reveal cytotoxicity of anti-tuberculosis drugs undetected using conventional viability assays. bioRxiv. Retrieved from [Link]
-
Fletcher, J. S., Mehmood, A., Brombacher, F., & Nono, J. K. (2021). Host Bioenergetic Parameters Reveal Cytotoxicity of Antituberculosis Drugs Undetected Using Conventional Viability Assays. Antimicrobial Agents and Chemotherapy, 65(11), e00860-21. Retrieved from [Link]
-
Ananthan, S., Faaleolea, E. R., Goldman, R. C., & Hobrath, J. V. (2016). Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents. PLoS ONE, 11(5), e0155209. Retrieved from [Link]
-
Azzali, E., Girardini, M., Annunziato, G., Pavone, M., Vacondio, F., Mori, G., Pasca, M. R., Costantino, G., & Pieroni, M. (2020). 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. ResearchGate. Retrieved from [Link]
-
Ananthan, S., Faaleolea, E. R., Goldman, R. C., & Hobrath, J. V. (2013). Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis. Bioorganic & Medicinal Chemistry Letters, 23(21), 5839–5845. Retrieved from [Link]
-
Ananthan, S., Faaleolea, E. R., Goldman, R. C., & Hobrath, J. V. (2013). Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis. PubMed Central. Retrieved from [Link]
-
Azzali, E., Girardini, M., Annunziato, G., Pavone, M., Vacondio, F., Mori, G., Pasca, M. R., Costantino, G., & Pieroni, M. (2020). 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. SciSpace. Retrieved from [Link]
-
Singh, R., Kumar, D., & Singh, R. (2018). Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents. ResearchGate. Retrieved from [Link]
-
Ananthan, S., Faaleolea, E. R., Goldman, R. C., & Hobrath, J. V. (2016). Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents. PubMed. Retrieved from [Link]
-
Azzali, E., Girardini, M., Annunziato, G., Pavone, M., Vacondio, F., Mori, G., Pasca, M. R., Costantino, G., & Pieroni, M. (2020). 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. National Institutes of Health. Retrieved from [Link]
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Application Note: Enhancing Metabolic Stability in Drug Discovery Using 4-(Trifluoromethyl)oxazol-2-amine
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Critical Challenge of Metabolic Stability
In modern drug discovery, achieving an optimal pharmacokinetic profile is as crucial as demonstrating potent pharmacological activity. A primary determinant of a drug's in vivo behavior is its metabolic stability—the susceptibility of a compound to biotransformation by metabolic enzymes. Poor metabolic stability often leads to rapid clearance, short half-life, low bioavailability, and the formation of potentially toxic metabolites, which are leading causes of candidate attrition in preclinical and clinical development.
Medicinal chemists commonly address this challenge by identifying and modifying "metabolic soft spots"—the specific sites on a molecule most prone to enzymatic degradation. A highly effective and widely adopted strategy is the introduction of a trifluoromethyl (CF₃) group at or near these labile positions.[1][2] This modification leverages the exceptional strength of the carbon-fluorine (C-F) bond to block oxidative metabolism, thereby enhancing the compound's resilience.[1][3][4]
This application note details the strategic use of 4-(Trifluoromethyl)oxazol-2-amine , a versatile chemical building block, to systematically improve the metabolic stability of drug candidates. By combining the proven metabolic-blocking effect of the CF₃ group with the favorable physicochemical properties of an oxazole scaffold, this reagent provides a powerful tool for optimizing lead compounds and accelerating the path to viable clinical candidates.
The Mechanistic Rationale: Why this compound is Effective
The utility of this compound stems from a synergistic combination of steric and electronic effects that protect a molecule from enzymatic attack, primarily by the Cytochrome P450 (CYP) superfamily of enzymes.[1][5]
-
Metabolic Blocking via the Trifluoromethyl Group : The C-F bond is one of the strongest covalent bonds in organic chemistry (bond dissociation energy of ~485 kJ/mol), significantly stronger than the C-H bond (~414 kJ/mol) it often replaces.[3] This high bond energy makes the CF₃ group exceptionally resistant to oxidative metabolism, such as hydroxylation, which is a common metabolic pathway for methyl or methoxy groups.[1][4] By replacing a labile group with the this compound moiety, this metabolic pathway is effectively blocked.
-
Electronic Deactivation : The CF₃ group is a potent electron-withdrawing group.[3] When attached to an aromatic ring or an adjacent position, it reduces the electron density of that system, making it less susceptible to electrophilic attack by oxidative enzymes. This deactivating effect provides an additional layer of metabolic protection.[3]
-
The Oxazole Scaffold : The oxazole ring is a common heterocycle in medicinal chemistry, recognized for its ability to modulate physicochemical properties such as lipophilicity and target binding affinity.[6][7] The 2-amino group on the this compound molecule serves as a versatile synthetic handle, allowing for its straightforward incorporation into a wide range of parent molecules through standard amide bond formation or other coupling chemistries.
The following diagram illustrates the concept of metabolic blocking. A hypothetical lead compound with a metabolically labile methyl group is rapidly converted to its hydroxylated metabolite. The modified analog, incorporating the this compound moiety, resists this metabolic transformation.
Caption: Metabolic blocking effect of the 4-(CF₃)oxazol-2-amine moiety.
Application & Data: A Comparative Case Study
To illustrate the practical benefits, consider a hypothetical lead compound, "Lead-A" , which exhibits potent activity but suffers from poor metabolic stability due to the rapid oxidation of a terminal methyl group. By replacing this labile fragment with this compound, we generate "Analog-B" . The metabolic stability of both compounds is then assessed using an in vitro liver microsomal stability assay.
| Parameter | Lead-A (Parent) | Analog-B (Modified) | Rationale for Improvement |
| Structure | R-CH₃ | R-NH-(4-CF₃-Oxazole) | The labile methyl group is replaced with the stable trifluoromethyl-oxazole moiety. |
| In Vitro Half-life (t½, min) | 8 | > 120 | The CF₃ group blocks the primary site of oxidative metabolism, drastically slowing degradation.[1][8] |
| Intrinsic Clearance (CLᵢₙₜ, µL/min/mg) | 86.6 | < 5.8 | A lower clearance rate directly reflects the increased stability of the compound.[8] |
| % Remaining at 60 min | < 5% | > 90% | Demonstrates significant resistance to metabolism over the incubation period. |
The data clearly indicates that the strategic incorporation of the this compound moiety transforms a metabolically labile compound into a highly stable analog, making it a much more promising candidate for further development.
Experimental Protocols for Assessing Metabolic Stability
To quantitatively evaluate the impact of chemical modifications on metabolic stability, a tiered approach using different in vitro systems is recommended. The general workflow involves selecting the appropriate test system, incubating the compound, and analyzing its disappearance over time using LC-MS/MS.
Caption: General workflow for in vitro metabolic stability assessment.
Protocol 1: High-Throughput Liver Microsomal Stability Assay
This assay is the workhorse for early drug discovery, focusing primarily on Phase I (CYP-mediated) metabolism.[9]
Objective: To determine the rate of disappearance of a test compound upon incubation with liver microsomes, which are rich in CYP enzymes.[1]
Materials:
-
Pooled Liver Microsomes (human, rat, mouse, etc.)
-
Phosphate Buffer (e.g., 100 mM, pH 7.4)
-
NADPH Regenerating System (e.g., containing NADP⁺, glucose-6-phosphate, and G6P dehydrogenase)[10][11]
-
Test Compounds and Positive Controls (e.g., Verapamil, Testosterone)
-
Stopping Solution: Ice-cold acetonitrile with an internal standard (IS)
-
96-well incubation plates, centrifuges, LC-MS/MS system
Procedure:
-
Preparation: Thaw liver microsomes on ice. Prepare working solutions of test compounds and controls in buffer (final DMSO concentration should be ≤ 0.25%).[9]
-
Reaction Mixture: In a 96-well plate, add the phosphate buffer and the microsomal solution (final protein concentration typically 0.5 mg/mL).[5][9] Add the test compound working solution and pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system solution to the wells. The 0-minute time point is collected immediately by adding the stopping solution before the NADPH solution.[8]
-
Incubation & Sampling: Incubate the plate at 37°C with gentle shaking. At designated time points (e.g., 5, 15, 30, 45, 60 minutes), terminate the reaction in the respective wells by adding an equal volume of the ice-cold stopping solution.
-
Sample Processing: Centrifuge the plate to precipitate the proteins. Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
Controls:
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute sample.
-
Plot the natural logarithm (ln) of the % remaining versus time. The slope of the linear regression line is the elimination rate constant (-k).
-
Half-life (t½): Calculate using the formula: t½ = 0.693 / k.[11]
-
Intrinsic Clearance (CLᵢₙₜ): Calculate using the formula: CLᵢₙₜ (µL/min/mg) = (0.693 / t½) * (Incubation Volume / mg of microsomal protein).[11]
Protocol 2: S9 Fraction Stability Assay
This assay provides a more comprehensive metabolic profile by including both microsomal (Phase I) and cytosolic (Phase II) enzymes.[12]
Objective: To assess the overall hepatic stability of a compound in the presence of a broad range of metabolic enzymes.[13]
Procedure: The protocol is similar to the microsomal assay, with the key difference being the use of the S9 fraction (typically at 1 mg/mL protein concentration). To investigate Phase II metabolism, the reaction can be supplemented with additional cofactors such as UDPGA (for glucuronidation) and PAPS (for sulfation).
Protocol 3: Cryopreserved Hepatocyte Stability Assay
This assay represents the "gold standard" for in vitro metabolism studies, as it uses intact cells containing the full complement of metabolic enzymes, cofactors, and transporters, providing a more physiologically relevant system.[14][15]
Objective: To determine the metabolic stability of a compound in a whole-cell system that accounts for cell permeability and both Phase I and Phase II metabolism.
Materials:
-
Cryopreserved Hepatocytes (pooled from multiple donors)
-
Williams' Medium E or similar incubation medium
-
Positive Controls (e.g., Diclofenac, Midazolam)[16]
Procedure:
-
Hepatocyte Preparation: Thaw cryopreserved hepatocytes according to the supplier's protocol and determine cell viability. Resuspend the cells in pre-warmed incubation medium to the desired density (e.g., 0.5-1.0 million viable cells/mL).[16][17]
-
Incubation: Add the test compound to the hepatocyte suspension in a shaking water bath or incubator at 37°C.[15]
-
Sampling and Termination: At specified time points (e.g., 0, 15, 30, 60, 120 minutes), remove an aliquot of the cell suspension and terminate the reaction by adding it to ice-cold acetonitrile with an internal standard.[16][18]
-
Sample Processing & Analysis: Vortex and centrifuge the samples to pellet cell debris and precipitated proteins. Analyze the supernatant by LC-MS/MS.
-
Data Analysis: Data analysis is performed similarly to the microsomal assay to determine the half-life and intrinsic clearance. The CLᵢₙₜ value is typically expressed in µL/min/10⁶ cells.[17]
Conclusion
Addressing metabolic liabilities early is a cornerstone of efficient and successful drug discovery. The strategic incorporation of a trifluoromethyl group is a proven and powerful method for enhancing metabolic stability. This compound provides researchers with a ready-to-use building block that combines the metabolic-blocking power of the CF₃ group with a versatile oxazole scaffold. By using this reagent to modify metabolic soft spots, project teams can significantly improve the pharmacokinetic properties of their lead candidates, reducing the risk of late-stage failure and accelerating the delivery of novel therapeutics. The robust in vitro protocols described herein provide a clear framework for validating the success of this strategy.
References
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Sygnature Discovery. (n.d.). In vitro drug metabolism: for the selection of your lead compounds. Retrieved from [Link]
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Cyprotex. (n.d.). Hepatocyte Stability. Evotec. Retrieved from [Link]
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Tseng, C.-C., et al. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. Journal of Medicinal Chemistry. ACS Publications. Retrieved from [Link]
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Cyprotex. (n.d.). S9 Stability. Evotec. Retrieved from [Link]
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Tseng, C.-C., et al. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. PubMed Central. Retrieved from [Link]
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Di, L., et al. (2013). Efficiency in Drug Discovery: Liver S9 Fraction Assay As a Screen for Metabolic Stability. Drug Metabolism Letters. Retrieved from [Link]
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MTTlab. (n.d.). S9 Stability Assay. Retrieved from [Link]
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AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Retrieved from [Link]
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Wernevik, J., et al. (2021). Protocol for the Human Liver Microsome Stability Assay. ResearchGate. Retrieved from [Link]
-
Wikipedia. (n.d.). S9 fraction. Retrieved from [Link]
-
Sharma, P. C., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules. MDPI. Retrieved from [Link]
-
Cyprotex. (n.d.). Microsomal Stability. Evotec. Retrieved from [Link]
-
Tseng, C.-C., et al. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. Journal of Medicinal Chemistry. ACS Publications. Retrieved from [Link]
-
Dal-Cin, B., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules. PubMed Central. Retrieved from [Link]
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protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Retrieved from [Link]
-
ChEMBL. (n.d.). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. EMBL-EBI. Retrieved from [Link]
-
Tseng, C.-C., et al. (2019). The trifluoromethyl group as a bioisosteric replacement of the aliphatic nitro group in CB1 receptor positive allosteric modulators. Loughborough University Research Repository. Retrieved from [Link]
-
AxisPharm. (n.d.). Hepatocyte Stability Assay Test. Retrieved from [Link]
-
BioDuro. (n.d.). ADME Hepatocyte Stability Assay. Retrieved from [Link]
-
Pharmarecipients. (2024). The Role of Oxazole Derivatives in Pharmaceutical Synthesis. Retrieved from [Link]
-
Domainex. (n.d.). Hepatocyte Stability Assay. Retrieved from [Link]
-
ChemSynthesis. (2025). 4-(trifluoromethyl)-1,3-oxazol-2-amine. Retrieved from [Link]
-
Boström, J., et al. (2011). Oxadiazoles in Medicinal Chemistry. Journal of Medicinal Chemistry. ACS Publications. Retrieved from [Link]
-
D'Andrea, D., et al. (2024). 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years. RSC Medicinal Chemistry. PubMed. Retrieved from [Link]
-
Ackley, D. C., & Rock, D. A. (2004). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Springer Protocols. Retrieved from [Link]
-
Dal-Cin, B., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. Retrieved from [Link]
-
Sharma, P., et al. (2022). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Cogent Chemistry. Retrieved from [Link]
-
Gu, Y., et al. (2024). Metabolism of fluorine-containing drugs. ResearchGate. Retrieved from [Link]
-
Pharmarecipients. (2024). The Role of Trifluoromethyl Groups in Modern Drug Design. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-(trifluoromethyl)-3H-1,2-oxazol-2-amine. PubChem. Retrieved from [Link]
-
Wechem. (2025). Design and biological activity of trifluoromethyl containing drugs. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Retrieved from [Link]
-
Dal-Cin, B., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules. MDPI. Retrieved from [Link]
-
Meyer, F., et al. (2018). Efficient Synthesis of Trifluoromethyl Amines through a Formal Umpolung Strategy from the Bench-Stable Precursor (Me4N)SCF3. Angewandte Chemie. National Institutes of Health. Retrieved from [Link]
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The Strategic Incorporation of the Trifluoromethyl Group in 2-Aminooxazole Pharmacophores: A Guide for Drug Discovery Professionals
Introduction: The 2-Aminooxazole Scaffold and the Rise of Fluorine in Medicinal Chemistry
The 2-aminooxazole moiety is a privileged scaffold in medicinal chemistry, appearing in a diverse array of biologically active compounds. Its synthetic tractability and ability to participate in key hydrogen bonding interactions have made it a popular building block in the design of novel therapeutics. In parallel, the strategic incorporation of fluorine, particularly as a trifluoromethyl (CF3) group, has become a cornerstone of modern drug design. The unique electronic properties of the CF3 group can profoundly influence a molecule's physicochemical and pharmacokinetic profiles, often leading to enhanced potency, metabolic stability, and bioavailability.[1][2]
This guide provides a detailed overview of the multifaceted role of the trifluoromethyl group within the 2-aminooxazole pharmacophore. We will delve into the mechanistic underpinnings of how this powerful functional group modulates key drug-like properties and provide field-proven protocols for the synthesis and evaluation of trifluoromethylated 2-aminooxazole derivatives.
The Impact of the Trifluoromethyl Group on Key Physicochemical Properties
The introduction of a trifluoromethyl group onto a 2-aminooxazole scaffold can induce significant and predictable changes in its fundamental physicochemical characteristics. Understanding these shifts is paramount for rational drug design.
Modulation of Lipophilicity (LogP/LogD)
The trifluoromethyl group is highly lipophilic, a property that can significantly enhance a drug's ability to cross cellular membranes. The Hansch parameter (π) for a CF3 group is approximately +0.88, indicating a substantial increase in lipophilicity when replacing a hydrogen atom.[1] This increased lipophilicity can be advantageous for targets located within hydrophobic pockets or for improving oral absorption. However, excessive lipophilicity can also lead to poor solubility and increased off-target toxicity. Therefore, the strategic placement of the CF3 group is crucial to achieve an optimal balance.
Alteration of Basicity (pKa)
The strong electron-withdrawing nature of the trifluoromethyl group can significantly decrease the basicity (pKa) of nearby amino groups. This effect is primarily due to the inductive effect of the fluorine atoms, which pull electron density away from the nitrogen, making its lone pair of electrons less available for protonation. A lower pKa can have profound implications for a drug's absorption, distribution, and target engagement, as the ionization state of a molecule at physiological pH (7.4) is a critical determinant of its behavior.
Table 1: Predicted Impact of Trifluoromethylation on Physicochemical Properties of a Hypothetical 2-Aminooxazole
| Property | Non-Trifluoromethylated Analog | Trifluoromethylated Analog | Rationale |
| LogP | Lower | Higher | The CF3 group is highly lipophilic.[1] |
| pKa (of the 2-amino group) | Higher | Lower | The CF3 group is strongly electron-withdrawing. |
| Aqueous Solubility | Higher | Lower | Increased lipophilicity generally reduces aqueous solubility. |
| Metabolic Stability | Lower | Higher | The C-F bond is significantly stronger than a C-H bond, resisting metabolic cleavage.[3] |
Enhancing Metabolic Stability: A Key Advantage of Trifluoromethylation
One of the most significant benefits of incorporating a trifluoromethyl group is the enhancement of metabolic stability. The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry, making it highly resistant to enzymatic cleavage by metabolic enzymes such as the cytochrome P450 (CYP) superfamily.[3] By strategically placing a CF3 group at a known or suspected site of metabolism, particularly oxidative metabolism, that metabolic pathway can be effectively blocked. This "metabolic switching" can lead to a longer drug half-life, improved bioavailability, and a more predictable pharmacokinetic profile.[3]
Caption: Metabolic blocking effect of the trifluoromethyl group.
Application Notes and Protocols
Protocol 1: Synthesis of a 4-(Trifluoromethyl)-2-aminooxazole Derivative
This protocol provides a general method for the synthesis of a 4-(trifluoromethyl)-2-aminooxazole derivative, a common structural motif.
Workflow Diagram:
Caption: General synthesis workflow for a 4-(trifluoromethyl)-2-aminooxazole derivative.
Step-by-Step Methodology:
-
Acylation of the Amino Acid Ester:
-
Dissolve the starting amino acid ester hydrochloride (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane).
-
Cool the solution to 0 °C in an ice bath.
-
Add a tertiary amine base (e.g., triethylamine, 2.2 eq) dropwise.
-
Slowly add trifluoroacetic anhydride (1.1 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-trifluoroacetylated amino acid ester.
-
-
Cyclization to the 2-Aminooxazole:
-
The specific cyclization conditions will depend on the nature of the amino acid side chain. A common method involves conversion of the ester to a more reactive intermediate followed by cyclization. Note: This step often requires optimization based on the specific substrate.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-(trifluoromethyl)-2-aminooxazole derivative.
-
Characterize the final product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.
-
Protocol 2: Determination of Octanol-Water Partition Coefficient (LogP)
The shake-flask method is a classical and reliable technique for determining the LogP of a compound.
Step-by-Step Methodology:
-
Preparation of Phases:
-
Mutually saturate n-octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by vigorously mixing them and allowing the phases to separate.
-
-
Sample Preparation:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 10 mM).
-
-
Partitioning:
-
Add a small aliquot of the stock solution to a mixture of the pre-saturated n-octanol and aqueous buffer in a known volume ratio (e.g., 1:1).
-
Vigorously shake the mixture for a set period (e.g., 1 hour) to allow for partitioning equilibrium to be reached.
-
-
Phase Separation and Analysis:
-
Centrifuge the mixture to ensure complete phase separation.
-
Carefully collect samples from both the n-octanol and aqueous phases.
-
Determine the concentration of the compound in each phase using a suitable analytical method, such as HPLC-UV or LC-MS.
-
-
Calculation:
-
Calculate the LogP value using the following equation: LogP = log ([Concentration in octanol] / [Concentration in aqueous phase])
-
Protocol 3: In Vitro Metabolic Stability Assay using Liver Microsomes
This assay provides an early indication of a compound's susceptibility to phase I metabolism.
Workflow Diagram:
Caption: Workflow for an in vitro metabolic stability assay.
Step-by-Step Methodology:
-
Preparation of Reagents:
-
Incubation:
-
In a 96-well plate, add the liver microsome solution.
-
Add the test compound working solution and pre-incubate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
-
Time-Point Sampling and Quenching:
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction in designated wells by adding a cold quenching solution (e.g., acetonitrile containing an internal standard).[4]
-
-
Sample Processing and Analysis:
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression of this plot provides the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) * (volume of incubation / amount of microsomal protein).
-
Conclusion and Future Perspectives
The trifluoromethyl group is a powerful tool in the medicinal chemist's arsenal for optimizing the properties of 2-aminooxazole pharmacophores. Its ability to enhance metabolic stability, modulate lipophilicity, and influence basicity makes it a valuable substituent for addressing common challenges in drug discovery.[1][2] The protocols outlined in this guide provide a framework for the synthesis and evaluation of trifluoromethylated 2-aminooxazoles, enabling researchers to rationally design and develop novel drug candidates with improved pharmacokinetic and pharmacodynamic profiles. As our understanding of fluorine's role in molecular recognition and metabolism continues to evolve, the strategic application of the trifluoromethyl group in conjunction with the versatile 2-aminooxazole scaffold will undoubtedly lead to the discovery of new and effective medicines.
References
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Mercell. (n.d.). Metabolic stability in liver microsomes. Retrieved from [Link]
-
Cyprotex. (n.d.). Microsomal Stability. Retrieved from [Link]
-
Malik, S., et al. (2022). Synthesis, characterization, in-silico, and pharmacological evaluation of new 2-amino-6-trifluoromethoxy benzothiazole derivatives. Bioorganic Chemistry, 130, 106175. [Link]
- Ackley, D. C., et al. (2004). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. In J. P. F. (Ed.), Methods in Molecular Biology, vol. 290. Humana Press.
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MTTlab. (n.d.). In vitro drug metabolism: for the selection of your lead compounds. Retrieved from [Link]
-
protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes. [Link]
-
Malik, S., et al. (2023). Synthesis, characterization, in-silico, and pharmacological evaluation of new 2-amino-6-trifluoromethoxy benzothiazole derivatives. ResearchGate. [Link]
-
Diana, P., et al. (2009). 2-Amino-5-Substituted 1,3,4-Oxadiazoles and 5-Imino-2-Substituted Δ2-1,3,4-Oxadiazolines. A Group of Novel Muscle Relaxants. Journal of Medicinal Chemistry, 52(23), 7545-7550. [Link]
-
Yaichkov, I. I., et al. (2025). Distribution Study of 5-[5-(trifluoromethyl)-1,2-oxazole-3-yl]-furan-2-sulfonamide and Its Metabolites in Rats. Regulatory Research and Medicine Evaluation, 15(3), 301-312. [Link]
-
Malik, S., et al. (2023). Synthesis, characterization, in-silico, and pharmacological evaluation of new 2-amino-6-trifluoromethoxy benzothiazole derivatives. ResearchGate. [Link]
-
Popa, M., et al. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Molecules, 28(15), 5897. [Link]
-
Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [Link]
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Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC. [Link]
-
ResearchGate. (2025). Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector. [Link]
-
ResearchGate. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]
-
Popa, M., et al. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). National Institutes of Health. [Link]
-
Sjö, P., et al. (2020). N-Trifluoromethyl Amines and Azoles: An Underexplored Functional Group in the Medicinal Chemist's Toolbox. Journal of Medicinal Chemistry, 63(21), 13076-13089. [Link]
-
Bentham Science. (n.d.). Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector. Retrieved from [Link]
-
Gouverneur, V., et al. (2018). Reducing the Lipophilicity of Perfluoroalkyl Groups by CF2-F/CF2-Me or CF3/CH3 Exchange. Journal of Medicinal Chemistry, 61(24), 11027-11041. [Link]
-
Sroor, F. M., et al. (2023). Impact of trifluoromethyl and sulfonyl groups on the biological activity of novel aryl-urea derivatives: synthesis, in-vitro, in-silico and SAR studies. Scientific Reports, 13(1), 17565. [Link]
-
The Solubility Company. (n.d.). pKa & LogP Analysis Services. Retrieved from [Link]
-
ResearchGate. (n.d.). The summary of structure activity relationship studies. Retrieved from [Link]
-
Chiang, P.-C., & Hu, Y. (2009). Simultaneous determination of LogD, LogP, and pK(a) of drugs by using a reverse phase HPLC coupled with a 96-well plate auto injector. Combinatorial Chemistry & High Throughput Screening, 12(3), 250-257. [Link]
-
ResearchGate. (n.d.). Structure activity relationship of the synthesized compounds. Retrieved from [Link]
-
Morwick, T., et al. (2002). A practical approach to the synthesis of 2,4-disubstituted oxazoles from amino acids. Organic Letters, 4(16), 2665-2668. [Link]
-
Wang, Y., et al. (2021). Trifluoromethylpyridine 1,3,4-Oxadiazole Derivatives: Emerging Scaffolds as Bacterial Agents. ACS Omega, 6(46), 31086-31096. [Link]
-
Kumar, P., et al. (2013). Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis. Bioorganic & Medicinal Chemistry Letters, 23(24), 6848-6853. [Link]
-
Li, L., et al. (2020). Synthesis and Liver Microsomal Metabolic Stability Studies of a Fluorine-Substituted δ-Tocotrienol Derivative. ChemMedChem, 15(6), 506-516. [Link]
-
ResearchGate. (n.d.). Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. Retrieved from [Link]
-
Salama, H. (2020). Synthesis of new 2-amino-1,3,4-oxadiazole derivatives with anti-salmonella typhi activity evaluation. BMC Chemistry, 14(1), 30. [Link]
-
Zhao, F., et al. (2021). Divergent Synthesis of Substituted Amino-1,2,4-triazole Derivatives. Synthesis, 53(10), 1901-1910. [Link]
-
Ferlin, M. G., et al. (2019). Evaluating the effects of fluorine on biological properties and metabolic stability of some antitubulin 3-substituted 7-phenyl-pyrroloquinolinones. European Journal of Medicinal Chemistry, 178, 344-359. [Link]
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experimental procedure for gram-scale synthesis of 4-(Trifluoromethyl)oxazol-2-amine
Abstract: This application note provides a comprehensive and detailed protocol for the gram-scale synthesis of 4-(Trluoromethyl)oxazol-2-amine, a valuable building block in medicinal chemistry and drug development. The described method is based on the well-established cyclocondensation reaction between an α-haloketone and urea, offering a reliable and scalable route to this important fluorinated heterocycle. This guide is intended for researchers, scientists, and drug development professionals, providing not only a step-by-step procedure but also insights into the rationale behind the experimental choices, safety considerations, and expected outcomes.
Introduction
Fluorinated organic molecules are of paramount importance in modern drug discovery, with the trifluoromethyl group being a key pharmacophore that can significantly enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. The 2-aminooxazole scaffold is a privileged structure found in numerous biologically active compounds, exhibiting a wide range of therapeutic properties. The combination of these two motifs in 4-(Trifluoromethyl)oxazol-2-amine creates a versatile building block for the synthesis of novel pharmaceutical agents.
The synthesis of 2-aminooxazoles is often achieved through the Hantzsch synthesis or related methods, which involve the reaction of an α-haloketone with a urea or thiourea derivative. This application note details a robust and scalable procedure for the synthesis of 4-(Trluoromethyl)oxazol-2-amine via the reaction of 3-bromo-1,1,1-trifluoroacetone with urea. The protocol is optimized for a gram-scale reaction, ensuring accessibility for further derivatization and biological screening.
Materials and Methods
Reagents and Materials
All reagents should be of high purity and used as received unless otherwise noted.
| Reagent | Formula | MW ( g/mol ) | CAS No. | Supplier | Notes |
| 3-Bromo-1,1,1-trifluoroacetone | C₃H₂BrF₃O | 190.95 | 431-35-6 | Commercially Available | Lachrymator, handle in a fume hood. |
| Urea | CH₄N₂O | 60.06 | 57-13-6 | Commercially Available | Hygroscopic, store in a desiccator. |
| Ethanol (Absolute) | C₂H₅OH | 46.07 | 64-17-5 | Commercially Available | Flammable liquid. |
| Sodium Bicarbonate | NaHCO₃ | 84.01 | 144-55-8 | Commercially Available | |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | 141-78-6 | Commercially Available | Flammable liquid. |
| Hexanes | C₆H₁₄ | 86.18 | 110-54-3 | Commercially Available | Flammable liquid. |
Equipment
-
Round-bottom flasks (250 mL and 500 mL)
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Büchner funnel and filter flask
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)
-
NMR spectrometer
-
FT-IR spectrometer
-
Mass spectrometer
Experimental Protocol
Reaction Workflow
Caption: Overall workflow for the gram-scale synthesis of this compound.
Step-by-Step Procedure
1. Reaction Setup:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add urea (6.0 g, 100 mmol, 2.0 equiv).
-
Add absolute ethanol (100 mL) to the flask and stir until the urea is partially dissolved.
-
Caution: 3-Bromo-1,1,1-trifluoroacetone is a lachrymator and should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Carefully add 3-bromo-1,1,1-trifluoroacetone (9.55 g, 50 mmol, 1.0 equiv) to the stirred suspension.
-
Attach a reflux condenser to the flask.
2. Cyclocondensation Reaction:
-
Heat the reaction mixture to reflux (approximately 78 °C) using a heating mantle.
-
Maintain the reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexanes and ethyl acetate as the eluent.
3. Work-up and Extraction:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Transfer the reaction mixture to a 500 mL beaker and slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) with stirring until the effervescence ceases and the pH of the aqueous layer is approximately 8. This step neutralizes the hydrobromic acid formed during the reaction.
-
Transfer the neutralized mixture to a 500 mL separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 75 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product as a solid.
4. Purification:
-
The crude product can be purified by recrystallization.[1] A suitable solvent system for recrystallization is a mixture of ethyl acetate and hexanes.
-
Dissolve the crude solid in a minimal amount of hot ethyl acetate.
-
Slowly add hexanes to the hot solution until turbidity is observed.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to complete the crystallization.
-
Collect the crystalline solid by vacuum filtration using a Büchner funnel, wash with a small amount of cold hexanes, and dry under vacuum to afford pure this compound.
Results and Discussion
Reaction Mechanism
The synthesis proceeds via a classical Hantzsch-type condensation mechanism.
Caption: Proposed mechanism for the formation of this compound.
Expected Yield and Purity
| Parameter | Expected Value |
| Yield | 60-75% |
| Appearance | White to off-white crystalline solid |
| Purity (by ¹H NMR) | >95% |
Characterization Data (Predicted)
The synthesized this compound can be characterized by standard spectroscopic methods.
-
¹H NMR (500 MHz, DMSO-d₆): δ 7.5-7.7 (s, 1H, oxazole-H), 6.5-6.7 (br s, 2H, -NH₂).
-
¹³C NMR (125 MHz, DMSO-d₆): δ 160-162 (C=N), 140-142 (q, J ≈ 35 Hz, C-CF₃), 120-123 (q, J ≈ 270 Hz, CF₃), 115-117 (C-H).
-
¹⁹F NMR (470 MHz, DMSO-d₆): δ -60 to -62 (s, 3F, -CF₃).
-
FT-IR (ATR): ν (cm⁻¹) 3400-3200 (N-H stretch), 1650-1630 (C=N stretch), 1580-1560 (N-H bend), 1300-1100 (C-F stretch).
-
Mass Spectrometry (EI): m/z (%) = 152 (M⁺), and other characteristic fragments. The fragmentation of 2-aminooxazoles is significantly influenced by the amino group.[2]
Troubleshooting
| Problem | Possible Cause | Solution |
| Low or no product formation | Incomplete reaction. | Ensure the reaction is refluxed for the specified time. Monitor by TLC until the starting material is consumed. |
| Low quality of reagents. | Use high-purity, dry reagents. Ensure ethanol is absolute. | |
| Product is an oil or does not crystallize | Presence of impurities. | Ensure complete neutralization during work-up. Try different recrystallization solvent systems (e.g., toluene/hexanes, dichloromethane/hexanes). |
| Residual solvent. | Ensure the product is thoroughly dried under vacuum. | |
| Low yield after purification | Product loss during work-up or recrystallization. | Be careful during extractions to avoid emulsions. Use minimal hot solvent for recrystallization and wash the crystals with cold solvent. |
Conclusion
This application note provides a detailed and reliable protocol for the gram-scale synthesis of this compound. The procedure is straightforward, utilizes commercially available reagents, and provides the target compound in good yield and high purity. This versatile building block can be a valuable asset for medicinal chemists and researchers in the field of drug discovery.
References
- Mass Spectrometry of Oxazoles. HETEROCYCLES, Vol. 14, No. 6, 1980.
- Urea Safety Data Sheet. (2023). Retrieved from [URL to a representative SDS, e.g., from a major supplier like Sigma-Aldrich or Fisher Scientific].
- 3-Bromo-1,1,1-trifluoroacetone Safety Data Sheet. (2023). Retrieved from [URL to a representative SDS, e.g., from a major supplier like Sigma-Aldrich or Fisher Scientific].
- Ethanol Safety Data Sheet. (2023). Retrieved from [URL to a representative SDS, e.g., from a major supplier like Sigma-Aldrich or Fisher Scientific].
- Sodium Bicarbonate Safety Data Sheet. (2023). Retrieved from [URL to a representative SDS, e.g., from a major supplier like Sigma-Aldrich or Fisher Scientific].
-
Azzali, E., et al. (2020). 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. ACS Medicinal Chemistry Letters, 11(7), 1435–1441. [Link]
-
Al-Tel, T. H. (2010). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 15(7), 4651-4704. [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
Sources
Application Notes and Protocols for the Development of Novel Antibacterial Agents from 4-(Trifluoromethyl)oxazol-2-amine
Introduction: The Imperative for Novel Antibacterial Scaffolds
The rise of antimicrobial resistance (AMR) is a silent pandemic, threatening to return modern medicine to a pre-antibiotic era. The discovery of new classes of antibiotics has slowed dramatically, with most new agents being derivatives of existing drug classes.[1][2] This alarming reality necessitates a shift in strategy towards exploring novel chemical scaffolds with unique mechanisms of action. Oxazole-containing compounds have emerged as a promising area of research, exhibiting a wide range of pharmacological activities, including antibacterial effects.[3][4][5] The oxazole ring system is an electron-rich heterocycle that can engage in various non-covalent interactions with biological targets.[3][4]
This application note focuses on 4-(Trifluoromethyl)oxazol-2-amine as a privileged starting scaffold for the development of a new generation of antibacterial agents. The trifluoromethyl (CF3) group is a key feature, known in medicinal chemistry to often enhance metabolic stability, membrane permeability, and binding affinity of drug candidates. The strategic derivatization of this core structure presents a promising avenue for generating potent and selective antibacterial compounds.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to synthesize, screen, and characterize novel antibacterial agents derived from this compound. We will detail the rationale behind the experimental design, provide step-by-step protocols for key assays, and discuss potential mechanisms of action to investigate.
Part 1: Synthesis and Derivatization Strategy
The foundation of a successful drug discovery campaign lies in the ability to generate a diverse library of chemical analogs. Starting with the commercially available this compound, the primary amino group serves as a versatile handle for chemical modification.
Rationale for Derivatization
The goal of derivatization is to explore the structure-activity relationship (SAR) around the core scaffold. By systematically modifying different parts of the molecule, we can identify key structural features that contribute to antibacterial potency and selectivity. Our proposed strategy focuses on N-acylation and N-sulfonylation of the 2-amino group, which are robust and high-yielding reactions allowing for the introduction of a wide variety of substituents.
General Synthetic Scheme
A general and reliable method for the synthesis of N-acylated and N-sulfonylated derivatives of this compound is outlined below. This approach allows for the creation of a library of compounds with varying lipophilicity, steric bulk, and electronic properties.
Caption: General synthetic routes for derivatization.
Protocol: Synthesis of an N-Acyl Derivative (Exemplar)
This protocol describes the synthesis of a representative N-acyl derivative.
Materials:
-
This compound
-
4-Chlorobenzoyl chloride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round bottom flask
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous DCM at 0 °C, add anhydrous pyridine (1.5 eq).
-
Slowly add a solution of 4-chlorobenzoyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated sodium bicarbonate solution (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired N-acyl derivative.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Part 2: A Hierarchical Screening Cascade
A systematic screening process is essential to identify the most promising compounds from the synthesized library. We propose a three-tiered approach, starting with broad primary screening and progressing to more detailed characterization.
Caption: Hierarchical screening workflow for lead identification.
Tier 1: Primary Antibacterial Screening
The initial screen aims to quickly identify compounds with any level of antibacterial activity. A single high concentration (e.g., 64 µg/mL) is used against a representative panel of Gram-positive and Gram-negative bacteria.
Bacterial Panel:
| Gram-Positive | Gram-Negative |
| Staphylococcus aureus | Escherichia coli |
| Enterococcus faecalis | Pseudomonas aeruginosa |
| Streptococcus pneumoniae | Acinetobacter baumannii |
Tier 2: Potency and Spectrum of Activity
Compounds showing significant inhibition in the primary screen are advanced to determine their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
2.2.1. Protocol: Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[6][7] The broth microdilution method is a standardized and widely used technique.[8][9][10]
Materials:
-
96-well microtiter plates (sterile)
-
Mueller-Hinton Broth (MHB)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Multichannel pipette
-
Plate reader (optional, for OD600 measurement)
Procedure:
-
Dispense 50 µL of sterile MHB into each well of a 96-well plate.
-
In the first column of wells, add 50 µL of the test compound stock solution (at 2x the highest desired final concentration).
-
Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, and so on, down the plate. Discard 50 µL from the last column.
-
Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL.[9]
-
Include a positive control (bacteria in broth, no compound) and a negative control (broth only).
-
Seal the plate and incubate at 37°C for 16-24 hours.[9]
-
Determine the MIC by visual inspection: it is the lowest concentration of the compound where no visible turbidity (growth) is observed.[9]
2.2.2. Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antibacterial agent required to kill a particular bacterium.
Procedure:
-
Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth.
-
Spot-plate the aliquot onto a fresh Mueller-Hinton Agar (MHA) plate.
-
Incubate the MHA plate at 37°C for 18-24 hours.
-
The MBC is the lowest concentration that results in no bacterial growth on the agar plate.
Tier 3: Cytotoxicity Assessment
It is crucial to ensure that the antibacterial activity of the lead compounds is not due to general cytotoxicity. The MTT assay is a standard colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.[11][12]
2.3.1. Protocol: MTT Cytotoxicity Assay
Materials:
-
Human cell line (e.g., HEK293 - human embryonic kidney cells)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
96-well cell culture plates
-
Test compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Plate reader (570 nm)
Procedure:
-
Seed HEK293 cells into a 96-well plate at a density of ~1 x 10^4 cells/well and allow them to adhere overnight.
-
The next day, remove the medium and replace it with fresh medium containing serial dilutions of the test compounds. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., Doxorubicin).
-
Incubate the plate for 24-48 hours at 37°C in a humidified CO2 incubator.
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.[12]
-
Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell viability).
Data Presentation:
The results from the screening cascade should be summarized in a clear, tabular format for easy comparison.
| Compound ID | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MBC (µg/mL) vs. S. aureus | HEK293 IC50 (µg/mL) | Selectivity Index (SI) * |
| Lead-01 | 2 | 8 | 4 | >64 | >32 |
| Lead-02 | 4 | 16 | 8 | >64 | >16 |
| Ciprofloxacin | 0.5 | 0.125 | 1 | >50 | >100 |
*Selectivity Index (SI) = IC50 / MIC
Part 3: Elucidating the Mechanism of Action (MoA)
Identifying the molecular target of a novel antibacterial agent is a critical step in its development.[1][13] Traditional antibiotics primarily target a few key pathways: cell wall synthesis, protein synthesis, DNA replication, and folic acid metabolism.[13][14] The oxazole scaffold offers the potential for novel mechanisms.
Caption: Workflow for Mechanism of Action (MoA) studies.
Macromolecular Synthesis Inhibition Assays
These assays provide an initial indication of which major cellular pathway is affected by the compound. The principle is to measure the incorporation of radiolabeled precursors into DNA, RNA, protein, and cell wall components in the presence of the test compound.
-
DNA Synthesis: Monitor incorporation of [³H]-thymidine.
-
RNA Synthesis: Monitor incorporation of [³H]-uridine.
-
Protein Synthesis: Monitor incorporation of [³H]-leucine.
-
Cell Wall Synthesis: Monitor incorporation of [¹⁴C]-N-acetylglucosamine.
A selective inhibition of one pathway points towards a specific MoA. For example, a compound that primarily inhibits [³H]-thymidine incorporation likely targets DNA replication.[15]
Specific Target-Based Assays
Based on the results of the macromolecular synthesis assays, more specific enzymatic or binding assays can be performed.
-
If DNA synthesis is inhibited: Perform DNA gyrase and topoisomerase IV inhibition assays. These enzymes are common targets for antibiotics like fluoroquinolones.[15]
-
If protein synthesis is inhibited: Investigate effects on ribosomal function, for example, through in vitro translation assays.
-
If cell wall synthesis is inhibited: Test for inhibition of key enzymes in the peptidoglycan synthesis pathway.
-
Fatty Acid Biosynthesis (FAS): The FAS pathway is an appealing target for new antimicrobial agents, and its enzymes could be investigated.[13]
Conclusion
The this compound scaffold represents a promising starting point for the discovery of novel antibacterial agents. Its synthetic tractability allows for the creation of diverse chemical libraries, and the systematic application of the screening and characterization protocols outlined in this guide can efficiently identify lead candidates with potent and selective antibacterial activity. The subsequent elucidation of the mechanism of action is paramount for developing these leads into next-generation therapeutics to combat the growing threat of antimicrobial resistance. This structured approach, grounded in established methodologies, provides a robust framework for advancing this important area of drug discovery.
References
-
ASM Journals. Novel Targets of Antimicrobial Therapies | Microbiology Spectrum. [Link]
-
PMC - NIH. Novel Targets for Antimicrobials. [Link]
-
Microbe Investigations. Minimum Inhibitory Concentration (MIC) Test. [Link]
-
Protocols.io. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]
-
SEAFDEC/AQD Institutional Repository. Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. [Link]
-
NIH. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. [Link]
-
Drug Discovery News. A potential new target for developing antibiotics. [Link]
-
ResearchGate. (PDF) Novel targets to develop new antibacterial agents and novel alternatives to antibacterial agents. [Link]
-
Cardiff Metropolitan University Research Explorer. Novel targets of antimicrobial therapies. [Link]
-
An-Najah National University- Palestinian Medical and Pharmaceutical Journal. Targeting Drug-Resistant Bacteria: The Promise of Oxazole-Based Antibacterial Agents and their structure-activity relationships (SAR): Review. [Link]
-
MDPI. Scaffold Simplification Yields Potent Antibacterial Agents That Target Bacterial Topoisomerases. [Link]
-
NIH. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. [Link]
-
PMC. Antibacterial and Cytotoxic Activity of Compounds Isolated from Flourensia oolepis. [Link]
-
PubMed Central. In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci. [Link]
-
Lumen Learning. Current Strategies for Antimicrobial Discovery | Microbiology. [Link]
-
ResearchGate. Correlation between antibacterial activity and cytotoxicity of purified compound after 24hr of incubation. [Link]
-
NIH. A cytotoxicity and comparative antibacterial study on the effect of Zataria multiflora Boiss, Trachyspermum copticum essential oils, and Enrofloxacin on Aeromonas hydrophila. [Link]
-
ResearchGate. Targeting Drug-Resistant Bacteria: The Promise of Oxazole-Based Antibacterial Agents and their structure-activity relationships (SAR): Review | Request PDF. [Link]
-
iajps. a brief review on antimicrobial activity of oxazole derivatives. [Link]
Sources
- 1. journals.asm.org [journals.asm.org]
- 2. pure.cardiffmet.ac.uk [pure.cardiffmet.ac.uk]
- 3. repository.aaup.edu [repository.aaup.edu]
- 4. researchgate.net [researchgate.net]
- 5. iajps.com [iajps.com]
- 6. microbe-investigations.com [microbe-investigations.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. protocols.io [protocols.io]
- 9. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antibacterial and Cytotoxic Activity of Compounds Isolated from Flourensia oolepis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Novel Targets for Antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Yield for 2-Amino-4-(Trifluoromethyl)oxazole
Welcome to the technical support center for the synthesis and optimization of 2-amino-4-(trifluoromethyl)oxazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, troubleshoot common issues, and ultimately improve reaction yields and purity. The trifluoromethyl group imparts unique properties to small molecules, making this oxazole a valuable building block in medicinal chemistry. However, its synthesis can present specific challenges. This document provides in-depth, field-proven insights to ensure successful and reproducible outcomes in your laboratory.
I. Overview of the Synthetic Approach
The most direct and commonly explored route to 2-amino-4-(trifluoromethyl)oxazole involves the cyclocondensation of a trifluoromethylated α-haloketone with a suitable source of the 2-amino group, such as cyanamide or urea. This method is an adaptation of the well-established Hantzsch oxazole synthesis.
II. Experimental Workflow & Methodology
The following section details a robust, step-by-step protocol for the synthesis of 2-amino-4-(trifluoromethyl)oxazole.
Workflow Diagram
Caption: A generalized workflow for the synthesis of 2-amino-4-(trifluoromethyl)oxazole.
Detailed Protocol: Synthesis of 2-Amino-4-(trifluoromethyl)oxazole
Materials:
-
3-Bromo-1,1,1-trifluoroacetone
-
Cyanamide
-
Anhydrous Acetone
-
Sodium Bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
-
Ethyl acetate and Hexanes for elution
Procedure:
-
Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve cyanamide (1.0 eq.) in anhydrous acetone (10 mL per mmol of cyanamide).
-
Addition of Reagents: To this solution, add sodium bicarbonate (1.2 eq.) followed by the dropwise addition of 3-bromo-1,1,1-trifluoroacetone (1.1 eq.) over 10 minutes at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 56°C for acetone) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts. Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the crude residue in dichloromethane (DCM) and wash with water and then brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure 2-amino-4-(trifluoromethyl)oxazole.
III. Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis and provides scientifically grounded solutions.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting low yield in the synthesis of 2-amino-4-(trifluoromethyl)oxazole.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is consistently low. What are the most likely causes?
A1: Low yields in this reaction can stem from several factors. Here are the most common culprits and their solutions:
-
Purity and Stability of Starting Materials:
-
α-Halo-1,1,1-trifluoroacetone: This reagent can be unstable and should be used fresh or stored under an inert atmosphere at low temperatures. Decomposition can lead to a variety of side products. The reactivity of α-haloketones is enhanced by the electron-withdrawing carbonyl group, which can also make them susceptible to degradation.[1]
-
Cyanamide: Cyanamide can dimerize to form 2-cyanoguanidine, especially in the presence of acid or base. It is advisable to use freshly opened or purified cyanamide.
-
-
Reaction Conditions:
-
Temperature: While heating is necessary to drive the reaction, excessive temperatures can lead to polymerization of cyanamide or decomposition of the product. A gentle reflux is generally sufficient.
-
Solvent: The choice of solvent is crucial. Acetone is a good starting point, but if side reactions are prevalent, consider a more polar aprotic solvent like N,N-dimethylformamide (DMF). However, be mindful that DMF can be harder to remove during work-up.
-
-
pH of the Reaction Mixture: The formation of 2-aminooxazoles from cyanamide is sensitive to pH.[2][3][4][5] The reaction is often catalyzed by acid, but strongly acidic or basic conditions can promote side reactions. The use of a mild base like sodium bicarbonate helps to neutralize any liberated acid during the reaction without being overly basic.
Q2: I am observing a significant amount of a dark, tar-like substance in my reaction flask. What is it and how can I prevent it?
A2: The formation of a dark, insoluble material is a common issue and is most likely due to the polymerization of cyanamide or the product itself under the reaction conditions. To mitigate this:
-
Control the Temperature: Avoid overheating the reaction mixture. Maintain a gentle reflux and do not exceed the boiling point of the solvent.
-
Dilution: Running the reaction at a higher dilution can sometimes disfavor polymerization pathways.
-
Reaction Time: Monitor the reaction closely by TLC and stop it as soon as the starting material is consumed to prevent prolonged heating of the product.
Q3: The purification of the final product by column chromatography is challenging. Are there any tips?
A3: 2-Aminooxazoles can be somewhat polar and may streak on silica gel. Here are some strategies for cleaner purification:
-
Deactivate the Silica Gel: Pre-treating your silica gel with a small amount of triethylamine in your eluent (e.g., 1% triethylamine in your ethyl acetate/hexanes mixture) can help to reduce tailing by neutralizing acidic sites on the silica.
-
Alternative Stationary Phases: If silica gel proves problematic, consider using alumina (neutral or basic) as the stationary phase.
-
Solvent System Optimization: Experiment with different solvent systems. Sometimes, adding a small amount of a more polar solvent like methanol to your eluent can improve the separation.
Q4: Can I use urea instead of cyanamide?
A4: Yes, urea can be used as a source for the 2-amino group. However, the reaction conditions may need to be adjusted. Reactions with urea often require higher temperatures and may have different side product profiles. The nucleophilicity of urea is different from that of cyanamide, which can affect the reaction kinetics.[6][7]
Q5: What are the expected spectroscopic signatures for 2-amino-4-(trifluoromethyl)oxazole?
A5: While specific shifts will depend on the solvent and instrument, you can generally expect:
-
¹H NMR: A singlet for the C5-proton of the oxazole ring and a broad singlet for the -NH₂ protons.
-
¹⁹F NMR: A singlet for the -CF₃ group.
-
¹³C NMR: Resonances for the oxazole ring carbons (C2, C4, and C5), with the carbon attached to the trifluoromethyl group (C4) showing a characteristic quartet due to C-F coupling.
-
Mass Spectrometry: A clear molecular ion peak corresponding to the mass of the product.
IV. Data Summary
The following table provides a general overview of how different reaction parameters can influence the yield of 2-amino-4-(trifluoromethyl)oxazole. These are representative trends and optimal conditions should be determined empirically for your specific setup.
| Parameter | Condition A | Yield (A) | Condition B | Yield (B) | Rationale |
| Solvent | Acetone | Moderate | DMF | Moderate-High | DMF is more polar and can improve solubility of reagents. |
| Base | NaHCO₃ | Good | K₂CO₃ | Moderate | A stronger base may promote more side reactions. |
| Temperature | Reflux (56°C) | Good | 80°C | Low | Higher temperatures can lead to decomposition and polymerization. |
| Reagent | Cyanamide | Good | Urea | Moderate | Cyanamide is generally more reactive under milder conditions. |
V. References
-
Photoredox chemistry in the synthesis of 2-aminoazoles implicated in prebiotic nucleic acid synthesis. RSC Publishing. [Link]
-
(A) Scheme for the synthesis of 2-aminooxazole and 2-aminoimidazole... ResearchGate. [Link]
-
Synthesis of Cyanamides via a One-Pot Oxidation–Cyanation of Primary and Secondary Amines. ACS Publications. [Link]
-
Synthesis of Functionalized Oxazolines and Oxazoles with DAST and Deoxo-Fluor. Organic Chemistry Portal. [Link]
-
2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. ACS Publications. [Link]
-
Synthesis of 2-(Trifluoromethyl)oxazoles from β-Monosubstituted Enamines via PhI(OCOCF3)2-Mediated Trifluoroacetoxylation and Cyclization. ACS Publications. [Link]
-
Steps towards the formation of 2-aminooxazole 5. ResearchGate. [Link]
-
2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. National Institutes of Health. [Link]
-
Synthesis of Fluorinated Oxazoles by Oxidative Cyclization of Fluorinated Enamides. ResearchGate. [Link]
-
Assembly of trifluoromethylated fused tricyclic pyrazoles via cyclization of β-amino cyclic ketones. RSC Publishing. [Link]
-
The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. National Institutes of Health. [Link]
-
Trifluoroacetic anhydride. Wikipedia. [Link]
-
A practical method for oxazole synthesis by cycloisomerization of propargyl amides. National Institutes of Health. [Link]
-
Trifluoroacetylation in Organic Synthesis: Reagents, Developments and Applications in the Construction of Trifluoromethylated Compounds. Sci-Hub. [Link]
-
Synthesis of 4-trifluoromethyl pyridazines via annulation of pyridinium ylides with trifluoroacetyl diazoester. RSC Publishing. [Link]
-
Theoretical studies of the mechanism of 2-aminooxazole formation under prebiotically plausible conditions. ResearchGate. [Link]
-
Acid-Switchable Synthesis of Trifluoromethylated Triazoles and Isoxazoles via Reaction of CF3-Ynones with NaN3: DFT Study of the Reaction Mechanism. MDPI. [Link]
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Copper-catalyzed chemoselective synthesis of 4-trifluoromethyl pyrazoles. National Institutes of Health. [Link]
-
The Fascinating Chemistry of α‐Haloamides. National Institutes of Health. [Link]
-
Metal-free synthesis of 3-trifluoromethyl-1,2,4-triazoles via multi-component reaction of trifluoroacetimidoyl chlorides, hydrazine hydrate and benzene-1,3,5-triyl triformate. National Institutes of Health. [Link]
-
Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem. RSC Publishing. [Link]
-
Synthesis of α-Amino ketones, acids, esters, nitriles and related compounds. Organic Chemistry Portal. [Link]
-
Regioselective Synthesis of 5-Trifluoromethyl 1,2,4-Triazoles via [3 + 2]-Cycloaddition of Nitrile Imines with CF3CN. MDPI. [Link]
-
Metal-free synthesis of 3-trifluoromethyl-1,2,4-triazoles via multi-component reaction of trifluoroacetimidoyl chlorides, hydrazine hydrate and benzene-1,3,5-triyl triformate. Frontiers. [Link]
-
Recent Advances in the Synthesis of Difluorinated Architectures from Trifluoromethyl Groups. ResearchGate. [Link]
-
Alpha-Halogenation of Ketones | Acidic vs Basic Mechanisms + Haloform Reaction Explained. YouTube. [Link]
-
12.7: Reactions of Aldehydes and Ketones with Amines. Chemistry LibreTexts. [Link]
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Technical Support Center: Purification of 4-(Trifluoromethyl)oxazol-2-amine
Welcome to the technical support center for the purification of 4-(trifluoromethyl)oxazol-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) related to the purification of this compound. The information herein is curated to combine technical accuracy with practical, field-tested insights.
Introduction
This compound is a heterocyclic amine containing a trifluoromethyl group, a moiety of significant interest in medicinal chemistry for its ability to enhance metabolic stability and binding affinity.[1][2] The purification of this compound can present unique challenges due to its specific chemical properties. This guide will address common issues encountered during its purification by various methods, including recrystallization and column chromatography.
Troubleshooting Guide
This section is formatted in a question-and-answer style to directly address specific problems you may encounter during your experiments.
Recrystallization Issues
Question 1: My this compound is not dissolving in common organic solvents for recrystallization. What should I do?
Answer:
The limited solubility of some amines in common organic solvents can be a significant hurdle.[3] Here’s a systematic approach to address this:
-
Solvent Screening: The first crucial step in recrystallization is selecting an appropriate solvent.[4] The ideal solvent should dissolve the compound sparingly at room temperature but completely at its boiling point. For a compound like this compound, which possesses both a basic amine group and a polar oxazole ring, a range of solvents with varying polarities should be tested. Start with small-scale solubility tests in solvents like ethanol, methanol, acetonitrile, ethyl acetate, and toluene.
-
Utilize Solvent Mixtures: If a single solvent is not effective, a binary solvent system can be employed.[4] Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until turbidity is observed. Reheat the solution until it becomes clear and then allow it to cool slowly.
-
Acidification for Salt Formation: Amines can often be purified by converting them into their corresponding salts, which may have different solubility profiles.[3][5]
-
Protocol: Dissolve the crude amine in a suitable solvent (e.g., diethyl ether, isopropanol). Add a solution of an acid (e.g., HCl in diethyl ether, or acetic acid) dropwise until precipitation is complete.[3] The resulting ammonium salt can then be recrystallized from a more polar solvent system, like ethanol/water. After purification, the free amine can be regenerated by basification followed by extraction. A recent method using trichloroacetic acid (TCA) allows for precipitation of the amine salt and subsequent liberation of the free amine by simple heating, which decarboxylates the TCA.[5]
-
Question 2: Oiling out occurs during the cooling phase of recrystallization. How can I induce crystal formation?
Answer:
"Oiling out" happens when the compound separates from the solution as a liquid rather than a solid. This often occurs when the solution is supersaturated or when the melting point of the solute is lower than the boiling point of the solvent.
-
Lower the Cooling Temperature: Try cooling the solution to a lower temperature, even using an ice bath or refrigeration, once it has reached room temperature.
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure crystalline material, add a seed crystal to the cooled, supersaturated solution to induce crystallization.
-
Solvent Adjustment: The solvent system may be too "good." Add a small amount of the "poor" solvent to the oiled-out mixture, reheat to dissolve, and then cool again.
Column Chromatography Issues
Question 3: My compound is streaking or tailing on the TLC plate and the column. How can I improve the separation?
Answer:
Streaking or tailing of amines on silica gel is a common issue due to the interaction of the basic amine with the acidic silanol groups on the silica surface.
-
Baseline Correction with Triethylamine: Add a small amount of triethylamine (Et3N), typically 0.1-1%, to your eluent system. The triethylamine will compete with your compound for the acidic sites on the silica gel, leading to sharper peaks and better separation.
-
Use of a Different Stationary Phase: If tailing persists, consider using a different stationary phase.[6]
-
Alumina (basic or neutral): Alumina is a good alternative to silica gel for the purification of basic compounds.
-
Deactivated Silica Gel: You can prepare this by pre-treating the silica gel with a solution of triethylamine in your eluent.
-
-
Solvent System Optimization: The polarity of your eluent system is critical. A good starting point for a polar aromatic amine is a mixture of hexane and ethyl acetate.[6] If the compound is not moving from the baseline, you can increase the polarity by increasing the proportion of ethyl acetate or by switching to a more polar system like dichloromethane/methanol.[6]
Question 4: I am not getting any compound to elute from the column. What could be the problem?
Answer:
This issue can arise from several factors:
-
Compound Precipitation: The compound may have precipitated at the top of the column if the solvent used to load the sample was too concentrated or evaporated too quickly.[6] Ensure your compound is fully dissolved before loading. Dry loading, where the compound is adsorbed onto a small amount of silica gel before being added to the column, can mitigate this.[7]
-
Insufficient Eluent Polarity: The chosen eluent system may be too non-polar to move your compound down the column.[6] Gradually increase the polarity of the eluent. For very polar compounds, a system containing a small percentage of methanol or even ammonium hydroxide in methanol might be necessary.[6]
-
Irreversible Adsorption: In rare cases, the compound may be irreversibly binding to the silica gel. This is less likely with this compound but can be tested by taking a small amount of the silica from the top of the column and attempting to extract the compound with a very polar solvent like methanol.
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for developing a TLC method for this compound?
A1: A standard starting point is a 1:1 mixture of hexane and ethyl acetate.[6] You can adjust the ratio based on the resulting Rf value. An ideal Rf for column chromatography is typically between 0.2 and 0.4. If the compound remains at the baseline, increase the proportion of ethyl acetate. If it runs with the solvent front, increase the proportion of hexane. Alternative systems like toluene/ethyl acetate can also be effective.[6]
Q2: How can I confirm the purity of my final product?
A2: Purity should be assessed using multiple analytical techniques.
-
Thin-Layer Chromatography (TLC): The purified compound should appear as a single spot in various solvent systems.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): This is the most definitive method for confirming the structure and purity of your compound. The absence of impurity peaks is a strong indicator of high purity.
-
Mass Spectrometry (MS): This will confirm the molecular weight of your compound.[8][9]
-
Melting Point Analysis: A sharp melting point range is indicative of a pure crystalline solid.
Q3: Are there any specific safety precautions I should take when handling this compound?
Data and Protocols
Solvent Properties for Purification
| Solvent | Polarity Index | Boiling Point (°C) | Notes |
| Hexane | 0.1 | 69 | Common non-polar component of eluent systems. |
| Toluene | 2.4 | 111 | Can offer different selectivity compared to hexane. |
| Diethyl Ether | 2.8 | 35 | Good for extractions and as a non-polar solvent. |
| Dichloromethane | 3.1 | 40 | A versatile solvent for chromatography and extractions. |
| Ethyl Acetate | 4.4 | 77 | A common polar component of eluent systems. |
| Acetonitrile | 5.8 | 82 | Can be used for recrystallization. |
| Ethanol | 4.3 | 78 | A polar protic solvent, useful for recrystallization. |
| Methanol | 5.1 | 65 | A very polar solvent, often used in small amounts in chromatography. |
Experimental Protocol: Column Chromatography
This protocol provides a general procedure for the purification of this compound using silica gel column chromatography.[6][7]
-
Column Preparation:
-
Select an appropriately sized glass column.
-
Place a small plug of cotton or glass wool at the bottom.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluent and pour it into the column, avoiding air bubbles.
-
Gently tap the column to ensure even packing.
-
Add another layer of sand on top of the silica gel.
-
Drain the solvent until it is level with the top of the sand.[6]
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel to this solution and evaporate the solvent under reduced pressure to obtain a free-flowing powder.
-
Carefully add this powder to the top of the prepared column.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Begin eluting the column with the chosen solvent system, starting with a less polar mixture and gradually increasing the polarity if necessary (gradient elution).
-
Collect fractions in test tubes.
-
-
Analysis and Product Isolation:
-
Monitor the collected fractions by TLC.
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to yield the purified this compound.
-
Visualization of Purification Workflow
Caption: A decision workflow for the purification of this compound.
References
-
ChemSynthesis. 4-(trifluoromethyl)-1,3-oxazol-2-amine. Available from: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 118468053, 4-(trifluoromethyl)-3H-1,2-oxazol-2-amine. Available from: [Link].
-
Schoenebeck, F., et al. (2016). Efficient Synthesis of Trifluoromethyl Amines through a Formal Umpolung Strategy from the Bench-Stable Precursor (Me4N)SCF3. Angewandte Chemie International Edition, 55(34), 10034-10037. Available from: [Link]
-
Li, Y., et al. (2018). Synthesis of Trifluoromethylated Spiroisoxazolones via a [3+2] Cycloaddition of Nitrile Imines and Unsaturated Isoxazolones. Molecules, 23(11), 2993. Available from: [Link]
-
Maji, A., & Martin, D. B. C. (2021). Photoredox Catalyzed Reductive Trifluoromethylation of imines via radical umpolung strategy. Chemical Science, 12(4), 1475-1481. Available from: [Link]
-
ResearchGate. How to recrystallization amine compound and it is not soluble in common organic solvents. Available from: [Link]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available from: [Link]
-
Wiley-VCH. Supporting Information. Available from: [Link]
-
Gouverneur, V., et al. (2014). Catalytic Hydrotrifluoromethylation of Unactivated Alkenes. Angewandte Chemie International Edition, 53(42), 11241-11244. Available from: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 90202302, 4-(Trifluoromethyl)-1,2-oxazole-3-amine. Available from: [Link]
-
AbacipharmTech. 4-(4-(Trifluoromethyl)phenyl)oxazol-2-amine. Available from: [Link]
-
Lebleu, T., et al. (2022). Trichloroacetic acid fueled practical amine purifications. Beilstein Journal of Organic Chemistry, 18, 269-275. Available from: [Link]
-
Wan, Z., et al. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one. Chemistry, 4(4), 1435-1445. Available from: [Link]
-
ResearchGate. Efficient Synthesis of Trifluoromethyl Amines through a Formal Umpolung Strategy from the Bench-Stable Precursor (Me 4 N)SCF 3. Available from: [Link]
-
Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography. Available from: [Link]
- Google Patents. CN111632400B - Recrystallization purification method of enamine salt.
-
Shen, G., et al. (2022). General Synthesis of N-Trifluoromethyl Compounds with N-Trifluoromethyl Hydroxylamine Reagents. Journal of the American Chemical Society, 144(4), 1756-1766. Available from: [Link]
-
Sunway Pharm Ltd. This compound. Available from: [Link]
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- 9. scbt.com [scbt.com]
Technical Support Center: Trifluoromethylated Oxazole Synthesis
Welcome to the technical support center for the synthesis of trifluoromethylated oxazoles. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing these valuable heterocyclic compounds. The unique electronic properties of the trifluoromethyl group introduce specific challenges into classical synthetic routes, often leading to unexpected byproducts and reduced yields.
This document provides in-depth troubleshooting guides and frequently asked questions to address common issues encountered in the laboratory. Our focus is on explaining the chemical causality behind these problems and offering field-proven, actionable solutions.
Troubleshooting Guide: Common Experimental Issues
This section is structured in a question-and-answer format to directly address specific problems you may encounter during the synthesis of trifluoromethylated oxazoles, particularly via the Robinson-Gabriel pathway and its modern variations using trifluoroacetic anhydride (TFAA).
Problem 1: Low Yield & Complex NMR Spectrum
Question: "My reaction has a low yield of the desired trifluoromethylated oxazole, and the ¹H/¹⁹F NMR spectrum shows multiple unidentified signals. What could be the issue?"
Answer: A low yield accompanied by a complex mixture of products typically points to incomplete reaction or the formation of stable byproducts. In the context of a Robinson-Gabriel type synthesis of a 2-trifluoromethyl-oxazole, the most common culprits are incomplete cyclodehydration and hydrolysis of starting materials .
-
Incomplete Cyclodehydration (Formation of Oxazoline Intermediate): The final step of the Robinson-Gabriel synthesis is the dehydration of a cyclic hemiaminal (an oxazoline precursor) to form the aromatic oxazole ring.[1] The electron-withdrawing nature of the CF₃ group can make this elimination more difficult compared to non-fluorinated analogues. If the dehydration is incomplete, you may isolate a stable 4-hydroxy-oxazoline intermediate.
-
Identification: This byproduct will have a significantly different NMR profile. Look for the absence of the characteristic oxazole C-H proton signal and the presence of signals corresponding to an sp³-hybridized carbon bearing the CF₃ group and a hydroxyl group. Mass spectrometry should show a mass corresponding to the desired product + 18 amu (H₂O).
-
Causality: Insufficiently powerful dehydrating agent, reaction temperature too low, or insufficient reaction time.
-
Solution:
-
Stronger Dehydrating Agent: If you are using a mild agent, consider switching to a more potent one. Trifluoroacetic anhydride (TFAA) is often effective for this transformation.[2] For very stubborn cases, Burgess reagent or triflic anhydride have been used, though they require careful handling.[3][4]
-
Increased Temperature: Gently heating the reaction (e.g., to 40-60 °C) can provide the necessary energy to overcome the activation barrier for elimination. Monitor the reaction carefully by TLC or LCMS to avoid decomposition.
-
Extended Reaction Time: Ensure the reaction is allowed to run to completion. Monitor its progress until the starting material and any intermediates are fully consumed.
-
-
-
Hydrolysis of Starting Material: The precursor for the Robinson-Gabriel synthesis is a 2-acylamino-ketone.[5] If there is residual water in your reagents or solvent, this amide bond can be hydrolyzed, especially under the acidic conditions of the cyclization step. This reverts the material to the corresponding α-amino ketone and trifluoroacetic acid, which will not cyclize.
-
Causality: Use of non-anhydrous solvents or reagents. TFAA, a common reagent, is extremely reactive towards water and should be handled accordingly.[6]
-
Solution:
-
Ensure all glassware is rigorously dried (oven or flame-dried).
-
Use anhydrous solvents, preferably from a solvent purification system or a freshly opened bottle over molecular sieves.
-
Handle hygroscopic reagents like TFAA under an inert atmosphere (Nitrogen or Argon).
-
-
Experimental Protocol: Optimizing Cyclodehydration with TFAA
This protocol outlines a general procedure for the cyclodehydration of a 2-(trifluoroacetyl)amino-ketone to a trifluoromethylated oxazole, with critical steps highlighted to minimize byproduct formation.
-
Preparation (Critical Step): In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under a positive pressure of Argon, dissolve the 2-(trifluoroacetyl)amino-ketone substrate (1.0 eq) in anhydrous dichloromethane (DCM) or diethyl ether (approx. 0.1 M concentration).[2]
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add trifluoroacetic anhydride (TFAA, 1.5 - 2.0 eq) dropwise via syringe.
-
Scientist's Note: Adding TFAA at a low temperature controls the initial exotherm and prevents potential side reactions or decomposition.
-
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitoring (Critical Step): Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Check for the complete consumption of the starting material and the absence of intermediates. If the reaction is sluggish, it can be gently heated to reflux until completion is observed.
-
Workup: Once the reaction is complete, cool the mixture back to 0 °C. Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Safety Note: The quenching of excess TFAA is highly exothermic and releases CO₂ gas. Perform this step slowly and with adequate ventilation in a fume hood.
-
-
Extraction & Purification: Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with DCM. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Problem 2: Formation of Furoxan Dimer
Question: "My synthesis involves generating trifluoromethyl nitrile oxide in situ. I'm seeing a significant byproduct that I suspect is a dimer. How can I confirm this and prevent it?"
Answer: This is a classic issue in syntheses involving nitrile oxides. These 1,3-dipolar species are highly reactive and can undergo self-cycloaddition to form furoxan (1,2,5-oxadiazole-2-oxide) dimers if they are not trapped quickly by the desired dipolarophile (e.g., an alkyne).[7] The high concentration of the nitrile oxide intermediate favors this dimerization pathway.
-
Identification: Furoxans are structurally distinct from oxazoles and will have characteristic NMR and mass spectra. The mass will correspond to twice the molecular weight of the nitrile oxide intermediate.
-
Causality: The rate of nitrile oxide generation is faster than the rate of its consumption in the desired cycloaddition reaction. This leads to a buildup in concentration, favoring the second-order dimerization process.[8]
-
Solution: Slow Generation/In Situ Trapping
-
The most effective strategy is to generate the nitrile oxide slowly in the presence of a high concentration of the alkyne or other trapping agent. This ensures that as soon as a molecule of nitrile oxide is formed, it is more likely to encounter and react with the dipolarophile than with another molecule of itself.
-
This can be achieved by the slow, syringe-pump addition of the reagent used to generate the nitrile oxide (e.g., a base like triethylamine to a hydroxamoyl chloride precursor) to the solution containing the alkyne.
-
Visualizing Reaction Pathways
The following diagrams illustrate the desired synthetic route versus common side reactions.
Caption: Desired reaction pathway vs. common byproduct routes.
Caption: Troubleshooting workflow for trifluoromethylated oxazole synthesis.
Frequently Asked Questions (FAQs)
Q1: Which cyclodehydrating agent is best for trifluoromethylated substrates? For substrates containing the electron-withdrawing CF₃ group, a powerful dehydrating agent is often necessary. While classical reagents like concentrated H₂SO₄ or P₂O₅ can work, they often require harsh conditions. Trifluoroacetic anhydride (TFAA) is an excellent choice as it is highly effective under relatively mild conditions (0 °C to reflux in DCM).[1][2] For particularly challenging substrates, Deoxo-Fluor or Burgess reagent can be employed, though with greater cost and handling precautions.[3][9]
Q2: How does solvent choice impact byproduct formation? The solvent can have a dramatic effect. For TFAA-mediated cyclizations, ethereal solvents (like diethyl ether or THF) or chlorinated solvents (like DCM) are preferred as they are aprotic and can be easily dried.[2] Using protic solvents like methanol or ethanol is generally not recommended as they can react with the anhydride and other reactive intermediates.
Q3: What is the best way to purify trifluoromethylated oxazoles from their byproducts? Standard flash column chromatography on silica gel is typically effective. Trifluoromethylated compounds can sometimes be more volatile than their non-fluorinated counterparts, so care should be taken during solvent removal. The polarity difference between the aromatic oxazole product and the more polar hydroxy-oxazoline or hydrolyzed amine byproducts is usually sufficient for good separation. A gradient elution system (e.g., ethyl acetate in hexanes) is recommended.
Q4: Can I use the Van Leusen oxazole synthesis for trifluoromethylated analogues? The Van Leusen reaction, which typically uses TosMIC (tosylmethyl isocyanide) and an aldehyde, is a powerful method for forming the oxazole core.[10] However, its application to highly electrophilic trifluoromethylated aldehydes can be challenging and may require significant optimization of the base and reaction conditions to avoid side reactions like the Cannizzaro reaction or decomposition of the aldehyde. The Robinson-Gabriel approach starting from a corresponding α-amino ketone is often more reliable for this class of compounds.
Data Summary
The choice of cyclodehydrating agent is critical for driving the reaction to completion and maximizing yield. The table below provides a qualitative comparison of common reagents used in Robinson-Gabriel type syntheses.
| Reagent | Typical Conditions | Advantages | Disadvantages |
| H₂SO₄ (conc.) | High Temperature | Inexpensive, powerful | Harsh conditions, potential for charring, difficult workup |
| P₂O₅ | High Temperature, Neat or High-Boiling Solvent | Powerful | Heterogeneous, harsh conditions, difficult workup |
| POCl₃ | Reflux in Pyridine | Effective for many substrates | Toxic, corrosive, requires base |
| TFAA | 0 °C to Reflux in DCM/Ether | Highly effective, mild conditions, volatile byproducts | Hygroscopic, reacts violently with water, corrosive |
| Burgess Reagent | Room Temp to Reflux in THF | Very mild, high yielding | Expensive, moisture sensitive |
References
-
Wikipedia. (n.d.). Robinson–Gabriel synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Proposed mechanism for the dimerization of nitrile oxides to furoxans. Retrieved from [Link]
-
SynArchive. (n.d.). Robinson-Gabriel Synthesis. Retrieved from [Link]
-
Pulici, M., Quartieri, F., & Felder, E. R. (2002). Trifluoroacetic Anhydride-Mediated Solid-Phase Version of the Robinson−Gabriel Synthesis of Oxazoles. ACS Combinatorial Science, 4(5), 456–463. Available from: [Link]
-
DRS@nio. (2015). Synthesis of oxazole, oxazoline and isoxazoline derived marine natural products: A Review. Retrieved from [Link]
-
Reddy, P. V. N., & Schaus, S. E. (2008). One-Step Synthesis of Oxazoline and Dihydrooxazine Libraries. ACS Combinatorial Science, 10(6), 797-801. Available from: [Link]
-
Wikipedia. (n.d.). Oxazoline. Retrieved from [Link]
-
Ley, S. V., et al. (2014). The rapid synthesis of oxazolines and their heterogeneous oxidation to oxazoles under flow conditions. RSC Advances, 4, 61243-61249. Available from: [Link]
-
Semantic Scholar. (n.d.). Robinson–Gabriel synthesis. Retrieved from [Link]
-
Wasserman, H. H., & Vinick, F. J. (1973). Mechanism of the Robinson-Gabriel synthesis of oxazoles. The Journal of Organic Chemistry, 38(12), 2301–2303. Available from: [Link]
-
DiVA portal. (n.d.). OXAZOLINE-CONTAINING LIGANDS Synthesis and Applications. Retrieved from: [Link]
-
MDPI. (2020). Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. Molbank, 2020(3), M1149. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Functionalized Oxazolines and Oxazoles with DAST and Deoxo-Fluor. Retrieved from: [Link]
-
Muzalevskiy, V. M., et al. (2022). Acid-Switchable Synthesis of Trifluoromethylated Triazoles and Isoxazoles via Reaction of CF3-Ynones with NaN3: DFT Study of the Reaction Mechanism. International Journal of Molecular Sciences, 23(23), 14660. Available from: [Link]
-
ResearchGate. (2025). Synthesis of SeCF3-Substituted Oxazines and Oxazolines through Electrophilic Trifluoromethylselenolation Cyclization of Propargylic Amides. Retrieved from: [Link]
-
PubMed. (2022). An N-Trifluoromethylation/Cyclization Strategy for Accessing Diverse N-Trifluoromethyl Azoles from Nitriles and 1,3-Dipoles. Angewandte Chemie International Edition, 61(1), e202110749. Available from: [Link]
-
Zanco Journal of Medical Sciences. (2025). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile oxide. Retrieved from: [Link]
-
Moorthy, J. N., & Singhal, N. (2005). Facile and highly selective conversion of nitriles to amides via indirect acid-catalyzed hydration using TFA or AcOH-H2SO4. The Journal of Organic Chemistry, 70(5), 1926–1929. Available from: [Link]
-
Frontiers in Chemistry. (2022). Metal-free synthesis of 3-trifluoromethyl-1,2,4-triazoles via multi-component reaction of trifluoroacetimidoyl chlorides, hydrazine hydrate and benzene-1,3,5-triyl triformate. Frontiers in Chemistry, 10, 1073618. Available from: [Link]
-
Li, J., & Li, G. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1608. Available from: [Link]
-
ResearchGate. (n.d.). Proposed strategy for the synthesis of N‐trifluoroacetyl amides. Retrieved from: [Link]
-
NCBI Bookshelf. (2025). Biochemistry, Ketogenesis. Retrieved from: [Link]
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NCBI Bookshelf. (n.d.). Biochemistry, Ketone Metabolism. Retrieved from: [Link]
-
Semantic Scholar. (2009). Triflic anhydride-mediated synthesis of oxazoles. Retrieved from: [Link]
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- 10. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 4-(Trifluoromethyl)oxazol-2-amine
Welcome to the technical support center for 4-(Trifluoromethyl)oxazol-2-amine (CAS RN: 35629-71-1). This guide is designed for researchers, scientists, and drug development professionals to navigate the unique stability characteristics of this valuable building block. Our goal is to provide you with field-proven insights and actionable troubleshooting strategies to ensure the success and reproducibility of your experiments.
The presence of a strongly electron-withdrawing trifluoromethyl group on the oxazole ring significantly influences the molecule's electronic properties, reactivity, and stability.[1][2] Understanding these nuances is critical for its effective use in synthesis. This guide is structured into two main sections: a Troubleshooting Guide for resolving specific experimental issues and a Frequently Asked Questions (FAQs) section for general guidance on handling and storage.
Troubleshooting Guide
This section addresses common problems encountered during reactions involving this compound. The diagnostic approach for each issue is based on the compound's known chemical properties and potential degradation pathways.
Issue 1: Low or No Product Yield
You've run a reaction expecting to functionalize the 2-amino group or use the oxazole as a scaffold, but the yield is disappointingly low, or you've only recovered starting material.
Potential Causes & Explanations:
-
Reagent Incompatibility: The compound may be unstable under your specific reaction conditions. Strong acids, strong bases, or certain oxidizing agents can promote degradation.[3][4] The trifluoromethyl group enhances the electrophilicity of the oxazole ring, making it more susceptible to nucleophilic attack and potential ring-opening, especially under harsh pH conditions.
-
Thermal Decomposition: Although generally stable at room temperature, prolonged exposure to high temperatures (typically >100-120°C) during the reaction can lead to decomposition.
-
Atmospheric Degradation: The amine functionality can be susceptible to oxidation if the reaction is not performed under an inert atmosphere. This is a common issue with many amine-containing reagents.[5][6]
Troubleshooting Protocol:
-
Run a Control Stability Test: Before repeating the full reaction, test the stability of your starting material under the proposed conditions.
-
Dissolve a small amount of this compound in the reaction solvent.
-
Add the base, acid, or other key reagents (excluding your other primary reactant).
-
Stir under the same temperature and atmospheric conditions as the planned experiment for the same duration.
-
Monitor the mixture by TLC or LC-MS at regular intervals to check for the appearance of degradation products.[7]
-
-
Optimize Reaction Conditions:
-
Atmosphere: Always run reactions under an inert atmosphere (Nitrogen or Argon) to prevent oxidative degradation.[8]
-
Temperature: If high temperatures are required, consider if a lower-boiling solvent or a catalyst could facilitate the reaction at a milder temperature.
-
pH Control: If using a strong base (e.g., n-BuLi, NaH), consider a non-nucleophilic, sterically hindered base (e.g., DBU, DIPEA) or an inorganic carbonate (e.g., K₂CO₃, Cs₂CO₃) to minimize side reactions. If the reaction requires acid, use the minimum necessary amount and consider a milder acid.
-
Issue 2: Multiple Unexpected Spots on TLC / Peaks in LC-MS
Your crude reaction mixture shows several byproducts that are difficult to characterize, complicating purification and reducing the yield of the desired product.
Potential Causes & Explanations:
-
Hydrolytic Cleavage: The oxazole ring, activated by the CF₃ group, can undergo hydrolysis to open the ring, especially during aqueous workups under acidic or basic conditions.
-
Side Reactions of the Amino Group: The 2-amino group can participate in undesired side reactions. For example, in the presence of acylating agents, it can be di-acylated. It can also react with certain solvents or impurities.
-
Degradation During Workup or Purification: The compound may be stable during the reaction but degrade upon exposure to the conditions of the workup (e.g., acidic/basic washes) or purification (e.g., silica gel).[7] Amines can sometimes interact strongly or decompose on acidic silica gel.
Troubleshooting Protocol:
-
Analyze the Workup: If you used an acidic or basic wash, test a solution of the pure starting material against these conditions. Take a small sample, expose it to the acidic/basic solution for 15-30 minutes, then extract and analyze by TLC/LC-MS.[7]
-
Modify the Workup:
-
Use milder reagents: Saturated sodium bicarbonate solution instead of NaOH, and saturated ammonium chloride solution instead of HCl.
-
Minimize contact time with aqueous layers.
-
Ensure all extractions are performed at room temperature or below.
-
-
Optimize Purification:
-
Silica Gel: If you suspect degradation on silica, neutralize the silica gel by preparing a slurry with ~1% triethylamine in the eluent system.
-
Alternative Media: Consider using a different stationary phase, such as neutral alumina or C18 reverse-phase silica, for chromatography.
-
Non-Chromatographic Methods: Explore purification by crystallization or distillation if the product's properties allow.
-
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
For optimal long-term stability, the compound should be stored in a tightly sealed, amber glass vial under an inert atmosphere (argon or nitrogen).[8] It is recommended to store it in a freezer, preferably at -20°C.[9] For short-term laboratory use, storage at room temperature in a desiccator, protected from light, is acceptable.[8]
| Condition | Recommendation | Rationale |
| Temperature | Freezer (≤ -20°C) for long-term; Room temp for short-term. | Minimizes potential for slow thermal degradation. |
| Atmosphere | Inert gas (Nitrogen, Argon).[8] | Prevents slow oxidative degradation of the amine group. |
| Light | Amber vial or stored in the dark.[8] | Prevents potential photochemical decomposition. |
| Moisture | Tightly sealed container, preferably in a desiccator. | Prevents hydrolysis. |
Q2: What solvents and reagents are known to be incompatible with this compound?
Based on its structure and data from similar compounds, you should avoid:
-
Strong Oxidizing Agents: (e.g., permanganates, peroxides) can react with the amine group.[3][4]
-
Strong Acids: (e.g., concentrated HCl, H₂SO₄) can protonate the amine, but may also promote hydrolysis of the oxazole ring.[3][4]
-
Strong Bases: (e.g., hydroxides, alkoxides) can deprotonate the amine but may also lead to ring-opening or other undesired reactions.[3][4]
-
Reactive Electrophiles: Be cautious with highly reactive acylating or alkylating agents without a controlled procedure, as over-reaction or side reactions on the ring nitrogen are possible.
Q3: My compound has developed a slight yellow or brown color upon storage. Is it still usable?
A slight discoloration often indicates minor levels of oxidation or degradation. While the compound may still be largely viable, this is a sign that storage conditions should be improved. Before use in a critical, large-scale reaction, it is highly recommended to:
-
Check Purity: Analyze a small sample by NMR, LC-MS, or GC-MS to quantify the level of impurity.
-
Re-purify if Necessary: If significant impurities are detected (>5%), consider re-purifying the material by column chromatography (using neutralized silica) or recrystallization.
-
Use in Small-Scale First: Test the discolored material in a small-scale version of your reaction to ensure it performs as expected before committing large quantities of other valuable materials.
Q4: What is the expected solubility of this compound?
It is generally expected to have good solubility in common polar organic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, Acetone, and Acetonitrile. It may have limited solubility in non-polar solvents like hexanes and moderate solubility in alcohols like methanol and ethanol. Its solubility in water is expected to be low but may be enhanced under acidic conditions due to the formation of an ammonium salt.
References
-
How To: Troubleshoot a Reaction. University of Rochester, Department of Chemistry. [Link]
-
Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Trifluoromethyl Nitrogen Heterocycles: Synthetic Aspects and Potential Biological Targets. MDPI. [Link]
-
Emissions and formation of degradation products in amine-based carbon capture plants. FORCE Technology. [Link]
-
Degradation of amine-based solvents in CO2 capture process by chemical absorption. Heriot-Watt University. [Link]
-
Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. National Institutes of Health (NIH). [Link]
-
Degradation Pathways for Monoethanolamine in a CO 2 Capture Facility. ResearchGate. [Link]
Sources
- 1. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00997A [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. pure.hw.ac.uk [pure.hw.ac.uk]
- 6. Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How To [chem.rochester.edu]
- 8. achmem.com [achmem.com]
- 9. 1394042-18-2|4-(Trifluoromethyl)-1H-imidazol-2-amine|BLD Pharm [bldpharm.com]
Technical Support Center: Buchwald-Hartwig Coupling with 2-Aminooxazoles
Welcome to the technical support center for navigating the complexities of the Buchwald-Hartwig C-N coupling with 2-aminooxazole substrates. This guide is designed for researchers, medicinal chemists, and process development scientists who are leveraging this powerful transformation. Our goal is to provide not just solutions, but a deep mechanistic understanding to empower your experimental design and troubleshooting efforts.
Introduction: The Challenge of 2-Aminooxazoles
The Buchwald-Hartwig amination is a cornerstone of modern synthesis, enabling the formation of C-N bonds with remarkable efficiency.[1] However, heteroaromatic amines, particularly electron-rich systems like 2-aminooxazoles, present unique challenges. These substrates can act as bidentate ligands, potentially poisoning the palladium catalyst, and their electronic nature can influence the rates of key steps in the catalytic cycle.[2] This guide addresses the most common issues encountered when coupling these valuable building blocks.
A study focused on the systematic preparation of 4-aryl-substituted 2-aminooxazoles via Buchwald-Hartwig coupling provides a validated starting point for many investigations.[3][4] This work often serves as the basis for initial reaction conditions, which are then optimized for specific substrates.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section is structured to help you diagnose and solve problems encountered during your experiments.
Q1: My reaction shows low or no conversion of the starting materials. What are the first things I should check?
Low conversion is the most common failure mode. A systematic approach is crucial for diagnosis.
Initial Checks (The "Usual Suspects"):
-
Reagent Quality:
-
Palladium Pre-catalyst: Are you using a reliable source? Pre-catalysts like G2 or G4 palladacycles are generally more consistent than generating the active Pd(0) species in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃.[2][5] The active catalytic species is LPd(0), and pre-catalysts are designed to generate this efficiently upon exposure to a base.[2]
-
Base: Sodium tert-butoxide (NaOtBu) is highly hygroscopic. Use freshly opened material from a reputable supplier or a freshly prepared solution. Clumped or discolored base is a red flag.
-
Solvent: Ensure your solvent (e.g., toluene, dioxane) is anhydrous and properly degassed. Oxygen can oxidize the active Pd(0) catalyst and phosphine ligands, halting the reaction.[6]
-
-
Inert Atmosphere:
-
The reaction is highly sensitive to oxygen.[6] Ensure your reaction vessel was properly purged with an inert gas (Argon or Nitrogen) and that the seal remains intact throughout the heating process. A leaky septum or a poor manifold connection can kill the reaction.
-
Q2: I've confirmed my reagents and setup are pristine, but the yield is still poor. What reaction parameters should I screen?
If the basics are covered, the issue likely lies with the specific combination of catalyst, ligand, base, or solvent for your unique substrates. Heteroaryl amines are known to be challenging and often require optimization to achieve good yields.[2]
Caption: A decision tree for troubleshooting low-yield reactions.
Q3: The literature suggests many phosphine ligands. How do I choose the right one for 2-aminooxazole?
Ligand selection is arguably the most critical parameter. The choice of ligand directly influences the stability and reactivity of the palladium center.
-
The "Why": For electron-rich heteroaromatic amines, the key is to use a ligand that promotes fast reductive elimination (the final product-forming step) while preventing catalyst inhibition. Bulky, electron-rich dialkylbiaryl phosphine ligands (the "Buchwald ligands") are the gold standard.[1] Their steric bulk favors the formation of a monoligated palladium species, which is crucial for accelerating the catalytic cycle.[1]
-
Recommended Ligands: A systematic study on 2-aminooxazoles successfully employed XPhos and SPhos in the form of their G2 pre-catalysts.[7] These are excellent starting points. If these fail, consider other ligands from the same class.
Table 1: Recommended Ligand Screening for 2-Aminooxazole Coupling
| Ligand | Class | Key Characteristics & Rationale |
|---|---|---|
| XPhos | Dialkylbiaryl phosphine | Primary Choice. Generally robust and effective for a wide range of heteroaromatic amines. Provides a good balance of steric bulk and electron-donating ability.[8] |
| SPhos | Dialkylbiaryl phosphine | Similar to XPhos, sometimes shows complementary reactivity. A good second choice for screening.[7] |
| RuPhos | Dialkylbiaryl phosphine | Often effective for sterically hindered or electron-rich aryl chlorides. |
| BrettPhos | Dialkylbiaryl phosphine | Particularly effective for coupling primary amines and can offer tolerance to certain functional groups when paired with weaker bases.[6] |
| Josiphos | Ferrocenyl phosphine | A different structural class that can sometimes succeed where biaryl phosphines fail.[1] |
Q4: My substrate is sensitive to strong bases like NaOtBu. What are my options?
Base selection is a delicate balance. The base must be strong enough to deprotonate the amine-palladium complex but not so strong that it causes substrate degradation or side reactions.[9][10]
-
The "Why": The role of the base is to facilitate the formation of the palladium-amido complex, which precedes reductive elimination.[11] In nonpolar solvents like toluene, an anionic base is required to deprotonate the neutral palladium-amine complex.[9][10]
-
Alternative Bases: If you suspect base-induced decomposition (e.g., cleavage of protecting groups, hydrolysis of esters), screening weaker bases is a logical step.[6][12]
Table 2: Comparison of Common Bases in Buchwald-Hartwig Amination
| Base | pKa of Conjugate Acid | Typical Use & Comments |
|---|---|---|
| NaOtBu / KOtBu | ~19 | Standard Choice. Highly effective but can be too harsh for sensitive functional groups.[2] |
| LHMDS | ~26 | A very strong, non-nucleophilic base. Can be useful but also very aggressive. |
| K₃PO₄ | ~12.3 | A weaker inorganic base, often used for couplings with aryl tosylates or in systems where milder conditions are required.[13] |
| Cs₂CO₃ | ~10.3 | Another common mild base. Its solubility can be a factor. |
-
Expert Tip: When switching to a weaker base like K₃PO₄ or Cs₂CO₃, you may need to increase the reaction temperature to achieve a reasonable reaction rate.[6]
Q5: I am seeing a significant amount of hydrodehalogenation (aryl halide is converted to an arene). How can I prevent this?
Hydrodehalogenation is a common side reaction where the aryl halide is reduced instead of coupled.
-
The "Why": This side reaction can occur via β-hydride elimination from the palladium-amido intermediate.[1] It is often exacerbated by high temperatures and certain ligand/base combinations.
Strategies to Minimize Hydrodehalogenation:
-
Lower the Temperature: This is the simplest first step. Try running the reaction at 80-90 °C instead of 100-110 °C.
-
Re-evaluate Your Ligand: Bulky ligands that promote rapid reductive elimination can outcompete the β-hydride elimination pathway.[1] If you are not already using a modern Buchwald ligand (see Table 1), switching is highly recommended.
-
Base Choice: In some cases, an overly strong base can contribute to side reactions. Consider screening a weaker base (see Table 2).
-
Solvent: While toluene and dioxane are common, sometimes switching to a different solvent like tert-amyl alcohol can alter the reaction pathway favorably.[13][14] Avoid chlorinated solvents, acetonitrile, or pyridine, as they can inhibit the catalyst.[2]
Standard Operating Protocol
This protocol is a robust starting point for the Buchwald-Hartwig amination of a generic 2-aminooxazole with an aryl bromide, based on optimized conditions reported in the literature.[3][7]
Caption: A standard workflow for setting up the Buchwald-Hartwig reaction.
Step-by-Step Procedure:
-
Preparation: To an oven-dried reaction vial containing a magnetic stir bar, add the palladium pre-catalyst (e.g., XPhos Pd G2, 2 mol%), the phosphine ligand (if not using a pre-catalyst), and the base (e.g., NaOtBu, 1.4 equivalents).
-
Inerting: Seal the vial with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Reagent Addition: Add the 2-aminooxazole (1.2 equivalents) and the aryl halide (1.0 equivalent) as solids.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene, to a concentration of ~0.1 M) via syringe.
-
Reaction: Place the sealed vial in a preheated oil bath or heating block set to the desired temperature (e.g., 100-110 °C).
-
Monitoring: Stir vigorously. Monitor the reaction progress by TLC or LC-MS analysis of small aliquots.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Quench carefully with water or saturated aqueous NH₄Cl. Dilute with an organic solvent (e.g., ethyl acetate) and transfer to a separatory funnel. Wash with water and brine, dry the organic layer over Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography.
References
-
Sunesson, Y., Limé, E., Nilsson Lill, S. O., Meadows, R. E., & Norrby, P.-O. (2014). Role of the base in Buchwald–Hartwig amination. The Journal of Organic Chemistry, 79(24), 11961–11969. [Link]
-
ResearchGate. (2014). The Role of the Base in Buchwald-Hartwig Amination. Request PDF. [Link]
-
Zhang, Y., Lavigne, G., & César, V. (2015). Buchwald–Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst. The Journal of Organic Chemistry, 80(15), 7666–7673. [Link]
-
WordPress. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst. [Link]
-
Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination? r/chemistry. [Link]
-
Azzali, E., Girardini, M., Annunziato, G., Pavone, M., Vacondio, F., Mori, G., Pasca, M. R., Costantino, G., & Pieroni, M. (2020). 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. ACS medicinal chemistry letters, 11(7), 1435–1441. [Link]
-
YouTube. (2025). Condition Optimization for Buchwald-Hartwig Reactions. [Link]
-
Investigation of catalysts for cn coupling reactions to synthesize pyridoimidazoindole, carbazole, and carboline heterocyclic compounds. (n.d.). [Link]
-
SciSpace. (2020). 2‐Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. [Link]
-
ResearchGate. (n.d.). Buchwald-Hartwig amination of heteroaryl halides with heterocyclic amines. [Link]
-
ResearchGate. (2020). 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. PDF. [Link]
-
Lim, F. P. T., et al. (2021). Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. Molecules, 26(16), 4991. [Link]
-
Azzali, E., et al. (2020). 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. ACS Medicinal Chemistry Letters, 11(7), 1435-1441. [Link]
-
J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. [Link]
-
Dunsford, J. J., et al. (2011). Catalyst-Controlled Chemoselective Arylation of 2-Aminobenzimidazoles. Organic letters, 13(22), 6030–6033. [Link]
-
Mondal, S., et al. (2023). Cu(ii)-catalyzed C–N coupling of 2-aminobenzothiazoles with boronic acids at room temperature. RSC Advances, 13(25), 17188–17193. [Link]
-
Chemistry Stack Exchange. (2022). Buchwald-Hartwig coupling troubleshooting. [Link]
-
Worrall, K. P., et al. (2022). Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. Organic letters, 24(1), 168–173. [Link]
-
ResearchGate. (2023). Cu( ii )-catalyzed C–N coupling of 2-aminobenzothiazoles with boronic acids at room temperature. PDF. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 3. 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. m.youtube.com [m.youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 12. reddit.com [reddit.com]
- 13. Buchwald-Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst [organic-chemistry.org]
- 14. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Reactions of 2-Aminooxazoles with Electrophiles
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-aminooxazoles. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the side reactions encountered when reacting 2-aminooxazoles with electrophiles. Our goal is to explain the causality behind these experimental challenges and provide robust, field-proven solutions.
Introduction: The Dual Personality of 2-Aminooxazoles
The 2-aminooxazole scaffold is a valuable building block in medicinal chemistry, serving as an isostere for the more commonly used 2-aminothiazole.[1][2] Its unique electronic structure, however, presents distinct challenges. The exocyclic amino group at the C2 position is nucleophilic, but it also acts as a powerful electron-donating group, activating the oxazole ring itself towards electrophilic attack. This dual reactivity often leads to a competition between reactions at the exocyclic nitrogen and the ring carbons, primarily the C5 position.[3]
This guide will help you navigate this complex reactivity and achieve your desired synthetic outcomes.
Caption: Competing electrophilic attack sites on the 2-aminooxazole scaffold.
Section 1: Acylation Reactions (N- vs. C-Acylation)
Acylation is a fundamental transformation, but with 2-aminooxazoles, it's a common source of regioselectivity issues.
Q1: I'm attempting to N-acylate my 2-aminooxazole with an acyl chloride and pyridine, but I'm getting a complex mixture of products, including a significant amount of C5-acylated impurity. Why is this happening?
Answer: This is a classic case of competing reaction pathways. The 2-amino group makes the molecule an enamine-like system, which significantly increases the electron density and nucleophilicity of the C5 position. The reaction outcome is a delicate balance between kinetic and thermodynamic control, influenced by your choice of reagents and conditions.
-
Mechanism of Side Reaction: Under standard acylation conditions (e.g., acyl chloride, pyridine), the reaction can proceed via two routes. While the exocyclic amine is a potent nucleophile, the C5 position of the ring can also attack the electrophile, leading to a C-acylated side product. This is analogous to the challenges seen in related heterocyclic systems.[4]
-
Causality:
-
Hard and Soft Acids and Bases (HSAB) Principle: The exocyclic nitrogen is a "harder" nucleophile than the C5 carbon. "Hard" electrophiles (like those from highly reactive acyl chlorides) may favor N-acylation. However, reaction conditions can modulate this.
-
Base Strength: Strong, non-nucleophilic bases can deprotonate the exocyclic amine, increasing its nucleophilicity and favoring N-acylation. However, very strong bases might also facilitate deprotonation at C5, especially at higher temperatures.
-
Solvent Effects: Polar aprotic solvents (e.g., THF, DMF) can stabilize charged intermediates, potentially influencing the reaction pathway.
-
Troubleshooting Guide for Selective N-Acylation
| Strategy | Rationale | Recommended Conditions | Potential Pitfalls |
| Use a Milder Acylating Agent | Reduces the reactivity of the electrophile, allowing the more nucleophilic nitrogen to react selectively. | Switch from acyl chlorides to acid anhydrides or use activated esters . | Slower reaction times may be required. |
| Employ a Non-Nucleophilic Base | Prevents the base from competing as a nucleophile and efficiently deprotonates the amine. | Use bases like DBU or proton sponge . Avoid pyridine if issues persist. | Strong bases can promote other side reactions if the substrate is sensitive. |
| Lower the Reaction Temperature | Favors the kinetically controlled product, which is often N-acylation. | Run the reaction at 0 °C or -20 °C and allow it to warm slowly to room temperature. | Reaction may be very slow or stall at low temperatures. |
| Protect the Amino Group | The most robust method. Temporarily mask the amino group to direct reactivity elsewhere or to perform other transformations, then deprotect. | See Section 3 on Protecting Group Strategies. | Adds two steps (protection/deprotection) to the synthesis.[5] |
Section 2: Halogenation Reactions
The activated nature of the 2-aminooxazole ring makes it highly susceptible to halogenation, often leading to over-reaction.
Q2: I'm trying to mono-brominate my 4-aryl-2-aminooxazole at the C5 position using NBS, but I'm observing di-bromination and other decomposition products. How can I achieve selective mono-halogenation?
Answer: This is a common issue stemming from the high electron density of the oxazole ring, which is strongly activated by the C2-amino group. The initial mono-halogenated product is often more reactive than the starting material, leading to rapid subsequent halogenation. The principles for controlling such reactions are similar to those for other activated heterocycles like 2-aminothiazoles.[6][7]
-
Mechanism of Over-halogenation: The first halogen atom introduced at C5 is electron-withdrawing, but the activating effect of the amino group can still be strong enough to promote a second electrophilic attack, potentially at the C4 position if it is unsubstituted, or leading to ring instability.
Caption: Reaction pathway for the halogenation of 2-aminooxazoles.
Troubleshooting Guide for Selective Mono-halogenation
| Strategy | Rationale | Recommended Conditions | Potential Pitfalls |
| Stoichiometric Control | Carefully control the amount of halogenating agent to prevent over-reaction. | Use 1.0-1.05 equivalents of the halogenating agent (e.g., NBS, NCS). Add the reagent portion-wise at low temperature. | Difficult to achieve perfect selectivity if the second halogenation is very fast. |
| Low Temperature | Reduces the reaction rate, allowing for better control and minimizing decomposition. | Perform the reaction in a solvent like THF or CH₂Cl₂ at -78 °C to 0 °C . | The reaction might not go to completion. |
| Use a Milder Reagent | Less reactive halogen sources can improve selectivity. | For bromination, consider using reagents like copper(II) bromide (CuBr₂) .[6] | May require screening of different reagents and conditions for optimal results. |
| Protect the Amino Group | Deactivates the ring slightly by converting the strongly donating -NH₂ group into a less donating amide or carbamate. | Acylate or Boc-protect the amino group first. The resulting N-protected 2-aminooxazole is less activated and can be halogenated more selectively. | Requires additional protection/deprotection steps.[8] |
Experimental Protocol: Selective Mono-bromination of a 4-Aryl-2-aminooxazole
-
Preparation: Dissolve the 4-aryl-2-aminooxazole (1.0 equiv) in anhydrous THF (0.1 M concentration) in a flame-dried, three-neck flask under an argon atmosphere.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Dissolve N-bromosuccinimide (NBS) (1.05 equiv) in a minimal amount of anhydrous DMF and add it dropwise to the cooled solution over 30 minutes. The use of DMF helps to solubilize NBS and control its addition.
-
Reaction Monitoring: Stir the reaction at -78 °C for 1-2 hours. Monitor the reaction progress by TLC or LC-MS, checking for the consumption of starting material and the formation of the mono-brominated product.
-
Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).
-
Work-up: Allow the mixture to warm to room temperature. Extract the product with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired 2-amino-5-bromo-4-aryloxazole.
Section 3: Alkylation Reactions & The Use of Protecting Groups
Direct N-alkylation with alkyl halides can be sluggish and inefficient. Furthermore, many synthetic routes require reactions elsewhere in the molecule, necessitating the temporary deactivation of the 2-aminooxazole system.
Q3: My N-alkylation reaction with an alkyl halide is giving very low yields, and purification is difficult. Are there more reliable methods?
Answer: Yes, the nucleophilicity of the exocyclic amine can be lower than expected, and direct alkylation with alkyl halides often requires harsh conditions that can lead to side reactions. Modern cross-coupling and reductive amination methods are far more efficient and reliable. While many protocols are optimized for 2-aminothiazoles, the principles are directly applicable to 2-aminooxazoles.[9]
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is excellent for forming N-aryl or N-vinyl bonds. It has been successfully applied to couple 2-aminooxazoles with aryl halides.[1][10]
-
Reductive Amination: This two-step, one-pot procedure involves forming an imine with an aldehyde or ketone, followed by in-situ reduction with a mild reducing agent like sodium triacetoxyborohydride (STAB) or sodium borohydride (NaBH₄).[9]
Q4: How can I perform a reaction on a different part of my molecule without the 2-aminooxazole interfering?
Answer: This is the perfect application for a protecting group strategy. By temporarily converting the nucleophilic amino group into a non-nucleophilic functional group, you can effectively "turn off" its reactivity.[5][11] The tert-butyloxycarbonyl (Boc) group is an excellent choice as it is stable to many reaction conditions and can be easily removed.
-
Why Protect? The -NH₂ group is basic and nucleophilic, and it activates the ring. It will react with most electrophiles (acyl chlorides, alkyl halides) and can interfere with organometallic reactions. Converting it to an N-Boc group (a carbamate) makes it non-nucleophilic and deactivates the ring, preventing these side reactions.[8][12]
Caption: A typical protecting group workflow for 2-aminooxazoles.
Experimental Protocol: N-Boc Protection of 2-Aminooxazole
-
Reaction Setup: To a solution of the 2-aminooxazole (1.0 equiv) in a suitable solvent such as dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF) (0.2 M), add triethylamine (Et₃N) (1.5 equiv) and 4-(dimethylamino)pyridine (DMAP) (0.1 equiv).
-
Reagent Addition: Add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.2 equiv) in the same solvent dropwise at room temperature.
-
Reaction: Stir the mixture at room temperature for 4-12 hours. Monitor the reaction by TLC until all the starting material has been consumed.
-
Work-up: Dilute the reaction mixture with water and extract with ethyl acetate (3x). Wash the combined organic layers with 1M HCl, saturated aqueous sodium bicarbonate (NaHCO₃), and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting N-Boc protected 2-aminooxazole is often pure enough for the next step, but can be further purified by flash chromatography if necessary.
-
Deprotection: To remove the Boc group after subsequent reactions, dissolve the protected compound in CH₂Cl₂ and treat with an excess of trifluoroacetic acid (TFA) at room temperature, or use 4M HCl in dioxane.
References
-
Azzali, E., et al. (2020). 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. ACS Medicinal Chemistry Letters, 11(7), 1435–1441. [Link][1][13]
-
Graul, B., et al. (2012). Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts. The Journal of Organic Chemistry, 77(12), 5442–5447. [Link]
-
Azzali, E., et al. (2020). 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. ResearchGate. [Link]
-
Azzali, E., et al. (2020). 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. ACS Medicinal Chemistry Letters. [Link]
-
Zhang, M., et al. (2023). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Molecules, 28(3), 1510. [Link]
-
Organic Chemistry Portal. Protective Groups. Organic Chemistry Portal. [Link]
-
Kim, J., et al. (2013). Regioselective synthesis of 2-amino-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole derivatives via reagent-based cyclization of thiosemicarbazide intermediate. Tetrahedron Letters, 54(3), 202-205. [Link]
-
Ostrovskyi, D., et al. (2017). Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles. Frontiers in Chemistry, 5, 68. [Link]
-
Patrick, G. L. (2015). Appendix 6: Protecting groups. Oxford Learning Link. [Link]
-
Yoon, N., et al. (2016). Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride. Molecules, 21(9), 1233. [Link]
-
Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131. [Link]
-
Al-Mousawi, S. M., et al. (2011). Regioselectivity in the Reaction of 2-Aminobenzothiazoles and 2-Aminobenzimidazoles with Enaminonitriles and Enaminones. Journal of Heterocyclic Chemistry, 48(2), 241-248. [Link]
-
Wikipedia. Protecting group. Wikipedia. [Link]
-
Nguyen, T. K. C., et al. (2021). Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. Letters in Drug Design & Discovery, 17(1), 1-13. [Link]
-
Calo, V., et al. (1979). Intermediates in the halogenation of some 2-aminothiazoles. Journal of the Chemical Society, Perkin Transactions 1, 1652-1654. [Link]
-
Szori, M., et al. (2013). Theoretical studies of the mechanism of 2-aminooxazole formation under prebiotically plausible conditions. Physical Chemistry Chemical Physics, 15(26), 10581-10590. [Link]
-
Pauk, K., et al. (2021). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. Molecules, 26(23), 7299. [Link]
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline. [Link]
-
Pena, J., et al. (2020). Experimental conversions of N-acylation and O-acylation with and without CO2 protection. ResearchGate. [Link]
-
Abu-Hassan, A. A. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Mini-Reviews in Organic Chemistry, 18(2), 195-214. [Link]
-
Al-Ostath, R., et al. (2024). SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. EXCLI Journal, 23, 203-219. [Link]
-
Khalifa, M. E. (2016). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica, 63(1), 1-16. [Link]
-
Tsolaki, E., et al. (2022). N-Acylated and N-Alkylated 2-Aminobenzothiazoles Are Novel Agents that Suppress the Generation of Prostaglandin E2. Molecules, 27(3), 1098. [Link]
-
Kumar, S., et al. (2017). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 22(12), 2139. [Link]
-
Weitz, E., et al. (2014). Halogenase-Assisted Biocatalytic Derivatization of Aminothiazoles and Cephalosporin Antibiotics. The Journal of Organic Chemistry, 79(17), 8394-8400. [Link]
-
Li, Y., et al. (2022). Progress in Stereoselective Haloamination of Olefins. Molecules, 27(15), 4991. [Link]
-
Begtrup, M. (1983). Reaction of 2-aminothiazoles with reagents containing a C–halogen and a C=O electrophilic centre. Journal of the Chemical Society, Perkin Transactions 1, 601-604. [Link]
-
He, C., et al. (2018). Effects of nitric acid concentration for nitration of fused[1][6][14]oxadiazolo[3,4-d]pyrimidine-5,7-diamine. Dalton Transactions, 47(3), 738-743. [Link]
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Technical Support Center: Purification of Polar Trifluoromethylated Heterocycles
Welcome to the dedicated support center for researchers, scientists, and drug development professionals facing the unique challenges of purifying polar trifluoromethylated heterocycles. The introduction of a trifluoromethyl (-CF3) group dramatically alters a molecule's physicochemical properties, often enhancing metabolic stability and lipophilicity while paradoxically presenting purification challenges due to increased polarity of the overall heterocyclic scaffold and altered pKa.[1][2] This guide provides in-depth, field-proven insights and troubleshooting protocols to navigate these complexities effectively.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions encountered when developing purification strategies for polar trifluoromethylated heterocycles.
Q1: Why are my polar trifluoromethylated heterocycles so difficult to purify with standard normal-phase chromatography?
A1: Standard normal-phase chromatography on silica gel relies on polar interactions between the analyte and the stationary phase. While your heterocycle is polar, the strong electron-withdrawing nature of the trifluoromethyl group can significantly lower the pKa of nearby nitrogen atoms within the heterocyclic ring.[1][3][4] This increased basicity leads to strong, often irreversible, binding to the acidic silanol groups on the silica surface, resulting in significant peak tailing, poor recovery, or complete retention on the column.[5][6]
Q2: My compound elutes in the void volume on a standard C18 reversed-phase column. What is happening?
A2: This is a classic sign of insufficient retention. A standard C18 stationary phase is highly nonpolar and separates compounds based on hydrophobic interactions. Highly polar molecules, including many polar heterocycles, have minimal affinity for the nonpolar C18 chains and are swept through the column with the highly polar mobile phase, eluting in the solvent front (void volume).[7]
Q3: What is Hydrophilic Interaction Liquid Chromatography (HILIC), and why is it recommended for my compounds?
A3: HILIC is a powerful chromatographic technique specifically designed for the separation of highly polar compounds. It utilizes a polar stationary phase (like silica, diol, or amide) and a mobile phase consisting of a high concentration of a water-miscible organic solvent (typically acetonitrile) with a smaller amount of aqueous buffer. In HILIC, a water-rich layer is adsorbed onto the surface of the stationary phase. Analyte retention occurs through partitioning between this aqueous layer and the bulk organic mobile phase. As the concentration of water (the strong solvent) in the mobile phase increases, polar analytes are eluted. This mechanism is essentially the opposite of reversed-phase, providing excellent retention for compounds that are unretained on C18 columns.
Q4: When should I consider Supercritical Fluid Chromatography (SFC)?
A4: SFC is an excellent "green" alternative to both normal and reversed-phase chromatography, particularly for preparative scale purification.[8] It uses supercritical CO2 as the primary mobile phase, which has low viscosity and high diffusivity, allowing for faster separations at lower pressures.[8] For polar compounds, organic co-solvents (modifiers) like methanol are added to the CO2. SFC is highly versatile and can be used with a wide range of stationary phases, making it suitable for many polar trifluoromethylated heterocycles. Its key advantages are reduced solvent consumption, faster run times, and easier post-purification sample workup due to the volatility of CO2.[8]
Q5: Are there any effective non-chromatographic purification methods?
A5: Yes, depending on your sample's properties.
-
Recrystallization: This is a powerful technique for purifying solid compounds, provided you can find a suitable solvent system where the solubility of your desired compound changes significantly with temperature, while impurities remain soluble or insoluble.
-
Solid-Phase Extraction (SPE): SPE is an excellent method for sample cleanup, fractionation, or removing highly polar or ionic impurities (like salts) before further purification.[9][10][11][12][13][14] It can be used to bind your compound of interest while impurities are washed away, or vice-versa.
-
Acid-Base Extraction: If your trifluoromethylated heterocycle has a basic nitrogen, a liquid-liquid extraction can be used to move it from an organic solvent into an acidic aqueous layer, leaving non-basic impurities behind. The compound can then be recovered by basifying the aqueous layer and re-extracting into an organic solvent.
Part 2: Troubleshooting Guides
This section provides structured solutions to specific experimental problems.
Issue 1: Poor Peak Shape (Tailing) in Reversed-Phase HPLC
-
Symptom: Your peak is asymmetrical with a pronounced "tail" extending from the back of the peak.
-
Causality: This is most often caused by secondary interactions between basic nitrogen atoms in your heterocycle and acidic residual silanol groups on the silica backbone of the stationary phase.[5][6] This is especially prevalent for nitrogen heterocycles.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for peak tailing.
Detailed Protocols & Explanations:
-
Solution 1: Add an Acidic Modifier (for basic heterocycles).
-
Protocol: Prepare your aqueous and organic mobile phases to each contain 0.1% (v/v) trifluoroacetic acid (TFA) or formic acid.
-
Mechanism: Adding an acid like TFA serves two purposes.[15][16] First, it lowers the mobile phase pH (typically to ~2), which protonates the residual silanol groups on the stationary phase, reducing their ability to interact with your basic analyte.[15] Second, it acts as an ion-pairing agent. The negatively charged trifluoroacetate anion forms an ion pair with the now-protonated basic analyte. This neutral, hydrophobic complex has a stronger, more consistent interaction with the C18 stationary phase, leading to better retention and sharper, more symmetrical peaks.[15][16][17]
-
-
Solution 2: Use a Modern, End-Capped Column.
-
Explanation: Older silica-based columns often have a higher population of accessible, acidic silanol groups. Modern columns are frequently "end-capped," where these residual silanols are chemically reacted with a small, non-polar silylating agent to make them inert. Using a high-quality, end-capped C18 or a polar-embedded phase column can significantly reduce peak tailing without requiring high concentrations of mobile phase additives.[6]
-
Issue 2: Poor or No Retention in Reversed-Phase HPLC
-
Symptom: The compound elutes at or near the solvent front (t0).
-
Causality: The compound is too polar to be retained by the non-polar stationary phase.
Troubleshooting Workflow:
Caption: Strategy for overcoming poor retention.
Detailed Protocols & Explanations:
-
Solution 1: Switch to HILIC (Hydrophilic Interaction Liquid Chromatography).
-
Protocol:
-
Column: Use a HILIC column (e.g., bare silica, amide, or diol phase).
-
Mobile Phase A: Acetonitrile.
-
Mobile Phase B: Water with 10 mM Ammonium Formate (adjust pH with formic acid if needed for peak shape).
-
Gradient: Start at 95% A / 5% B. Run a gradient to increase the percentage of B (water) to elute your compound.
-
Sample Solvent: Dissolve your sample in a solvent as close to the initial mobile phase as possible (e.g., 95:5 ACN:Water). If solubility is an issue, use a minimal amount of a stronger solvent like DMSO and dilute with acetonitrile.
-
-
-
Solution 2: Employ Ion-Pairing Chromatography.
-
Protocol (for a basic heterocycle):
-
Column: Standard C18.
-
Ion-Pair Reagent: Add an anionic reagent like trifluoroacetic acid (TFA) at 0.1% or sodium pentanesulfonate at 5 mM to both aqueous and organic mobile phases.[7]
-
Mechanism: The ion-pairing reagent forms a neutral, more hydrophobic complex with your ionic analyte, significantly increasing its retention on the C18 column.[17][18][19][20]
-
-
Note: Ion-pairing reagents can be difficult to remove from the column and may suppress MS signals.[7]
-
Issue 3: Sample Solubility and Loading Issues in Flash Chromatography
-
Symptom: Poor separation, band broadening, or precipitation at the top of the column.
-
Causality: The sample is not fully soluble in the initial, non-polar mobile phase, or the injection solvent is too strong, causing the sample to spread before chromatography begins.[21]
Troubleshooting Workflow & Data:
| Loading Method | Best For | Key Considerations | Protocol Summary |
| Liquid Loading | Compounds readily soluble in the mobile phase or a weaker solvent.[22] | The injection solvent should be weaker (less polar in normal-phase) than the mobile phase.[23] High injection volumes of strong solvents will ruin separation.[21] | Dissolve the sample in a minimal amount of the mobile phase or a weaker solvent (e.g., dichloromethane). Inject directly onto the column. |
| Dry Loading | Compounds with poor solubility in the mobile phase or when a strong dissolution solvent is required.[22][24] | Provides sharper bands and better resolution for challenging samples.[22] Requires an extra preparation step. | Dissolve the sample in a volatile solvent (e.g., methanol, DCM). Add 2-3 times the mass of silica gel. Evaporate the solvent completely to get a free-flowing powder. Load the powder onto the top of the column.[22] |
Detailed Protocol for Dry Loading:
-
Dissolution: Dissolve your crude sample completely in a suitable volatile solvent (e.g., dichloromethane, methanol, or acetone).
-
Adsorption: In a round-bottom flask, add 2-3 times the mass of your crude product in silica gel (or other inert sorbent like Celite).[22]
-
Evaporation: Add the dissolved sample solution to the flask and remove the solvent by rotary evaporation until you have a dry, free-flowing powder.
-
Loading: Carefully add the powder as a uniform layer on top of your pre-packed flash column.
-
Elution: Gently add a layer of sand and begin your elution. This technique ensures that your compound starts as a very narrow, concentrated band, leading to a much-improved separation.[25]
References
-
Title: Solid Phase Extraction for Clean-up of Polar Molecules in Salty Aqueous Samples and Analysis with SFC-UV Source: Phenomenex URL: [Link]
-
Title: Flash Chromatography Basics Source: Sorbent Technologies, Inc. URL: [Link]
-
Title: Retention of Acidic, Basic, and Neutral Compounds in Ion Pair Chromatography Source: Technology Networks URL: [Link]
-
Title: Running a flash column Source: Chemistry LibreTexts URL: [Link]
-
Title: HOW TO: Sample loading methods in flash chromatography Source: Sorbtech URL: [Link]
-
Title: What is Solid-Phase Extraction? Source: Phenomenex URL: [Link]
-
Title: The Fundamentals of Solid Phase Extraction (SPE) Source: Restek URL: [Link]
-
Title: Solid-Phase Extraction Source: Chemistry LibreTexts URL: [Link]
-
Title: Why is trifluoroacetic acid (TFA) used in HPLC instead of acetic acid? Source: Quora URL: [Link]
-
Title: Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications Source: Technology Networks URL: [Link]
-
Title: Purification at Scale: Overcoming Chromatography Challenges for Advanced Modalities Source: Drug Development and Delivery URL: [Link]
-
Title: General methods for flash chromatography using disposable columns Source: PMC - NIH URL: [Link]
-
Title: The role of TFA on Reverse phase chromatography? Source: Chromatography Forum URL: [Link]
-
Title: Ion Pairing — Blessing or Curse? Source: LCGC International URL: [Link]
-
Title: Ion Pairing - Blessing or Curse? Source: LCGC International URL: [Link]
-
Title: Synthesis and Physicochemical Characterization of 5-Trifluoromethyl-Substituted Saturated O- and S-Heterocycles Source: ChemRxiv URL: [Link]
-
Title: Which loading method should I use for purification by flash chromatography? Source: Biotage URL: [Link]
-
Title: Advances in Purification Techniques for Pharmaceutical Compound Isolation and Analysis Source: Journal of Chemical and Pharmaceutical Research URL: [Link]
-
Title: HPLC Troubleshooting Guide Source: SCION Instruments URL: [Link]
-
Title: How can I prevent peak tailing in HPLC? Source: ResearchGate URL: [Link]
-
Title: Troubleshooting Basics, Part IV: Peak Shape Problems Source: LCGC International URL: [Link]
-
Title: Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry Source: PharmTech URL: [Link]
-
Title: The Choice of Polar Stationary Phases for Gas-Liquid Chromatography by Statistical Analysis of Retention Data Source: ResearchGate URL: [Link]
-
Title: Comparative study of low-versus high-resolution liquid chromatography-mass spectrometric strategies for measuring perfluorinated contaminants in fish Source: ResearchGate URL: [Link]
-
Title: Separation and Purification of Highly Polar Pharmaceutical Compounds on a RPLC Column at Prep Scale Source: Waters Corporation URL: [Link]
-
Title: Chiral and Achiral Compounds Purification Source: Neopharm Labs URL: [Link]
-
Title: Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications Source: Welch Materials URL: [Link]
-
Title: HPLC Troubleshooting Guide Source: Knauer URL: [Link]
-
Title: What Causes Peak Tailing in HPLC? Source: Chrom Tech, Inc. URL: [Link]
-
Title: Recovery of Proteins Affected by Mobile Phase Trifluoroacetic Acid Concentration in Reversed-Phase Chromatography Source: Journal of Chromatographic Science | Oxford Academic URL: [Link]
-
Title: Synthesis and Physicochemical Characterization of 5 Trifluoromethyl-Substituted Saturated O- and S-Heterocycles Source: ResearchGate URL: [Link]
-
Title: Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities Source: Hovione URL: [Link]
-
Title: Comparative study of low versus high resolution liquid chromatography - mass spectrometric strategies for measuring perfluorinated contaminants in fish Source: CORE URL: [Link]
-
Title: Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography Source: NIH URL: [Link]
-
Title: Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC Source: LCGC International URL: [Link]
-
Title: Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography Source: ResearchGate URL: [Link]
-
Title: HPLC solvents and mobile phase additives Source: UCL URL: [Link]
-
Title: Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors Source: MedChemComm (RSC Publishing) URL: [Link]
-
Title: Innate C-H trifluoromethylation of heterocycles Source: PMC - NIH URL: [Link]
-
Title: How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase Source: LCGC International URL: [Link]
-
Title: FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years Source: MDPI URL: [Link]
-
Title: Trifluoromethylated Heterocycles Source: ResearchGate URL: [Link]
-
Title: HPLC Separation Modes Source: Waters Corporation URL: [Link]
-
Title: Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors Source: PMC - NIH URL: [Link]
-
Title: Chromatographic Approaches for Physicochemical Characterization of Compounds Source: Open Access eBooks URL: [Link]
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Technical Support Center: 4-(Trifluoromethyl)oxazol-2-amine Production Scale-Up
Welcome to the technical support center for the synthesis and scale-up of 4-(Trifluoromethyl)oxazol-2-amine. This guide is designed for researchers, chemists, and process development professionals to navigate the complexities of increasing production of this valuable building block. Below, you will find a curated collection of troubleshooting advice and frequently asked questions, grounded in established chemical principles and practical experience.
I. Overview of Synthetic Strategy
The synthesis of this compound (CAS 35629-71-1) is a critical process for the development of various pharmaceuticals and agrochemicals.[1][2][3] The trifluoromethyl group imparts unique properties such as enhanced metabolic stability and lipophilicity to target molecules.[4] While several synthetic routes exist, a common and effective method involves the cyclization of a suitable precursor. A general representation of this transformation is outlined below.
Diagram 1: General Synthetic Approach
A generalized workflow for the synthesis of this compound.
II. Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges encountered during the scale-up of this compound synthesis.
A. Reaction Initiation and Control
Q1: My reaction is sluggish or fails to initiate. What are the likely causes?
A1: Several factors can contribute to poor reaction initiation during the synthesis of oxazole derivatives.[5][6]
-
Insufficient Activation: The cyclization step often requires activation of a precursor. Ensure that the activating agent is of high purity and added at the correct stoichiometry. For instance, in reactions involving cyclodehydration of β-hydroxy amides, the choice and quality of the dehydrating agent (e.g., DAST, Deoxo-Fluor) are critical.[7][8]
-
Low Reaction Temperature: While some cyclizations are performed at low temperatures to control exotherms and side reactions, the initial activation energy may not be met.[7] Consider a controlled, gradual increase in temperature to initiate the reaction, while carefully monitoring for any exothermic events.
-
Moisture Contamination: Many reagents used in heterocyclic synthesis are sensitive to moisture. Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Trace amounts of water can quench reagents and inhibit the reaction.
Troubleshooting Steps:
-
Reagent Quality Check: Verify the purity of your starting materials and reagents via appropriate analytical techniques (e.g., NMR, GC-MS).
-
Inert Atmosphere: Ensure your reaction setup is properly sealed and purged with an inert gas.
-
Controlled Heating: If applicable, slowly ramp up the temperature of the reaction mixture and monitor for signs of reaction initiation (e.g., color change, gas evolution).
Q2: I'm observing a dangerous exotherm during the reaction. How can I mitigate this on a larger scale?
A2: Exothermic reactions are a significant safety concern during scale-up. Proper thermal management is crucial to prevent runaway reactions.
-
Controlled Reagent Addition: Instead of adding reagents all at once, employ a controlled addition strategy using a syringe pump or an addition funnel. This allows for better heat dissipation.
-
Solvent Selection: The choice of solvent can significantly impact heat transfer. A higher boiling point solvent can provide a larger temperature window for the reaction.[9] However, ensure the solvent is compatible with your reaction chemistry.
-
Efficient Cooling: Utilize a cooling bath with a suitable medium (e.g., ice-water, dry ice/acetone) and ensure efficient stirring to maintain a uniform temperature throughout the reactor. For larger scale operations, a jacketed reactor with a circulating coolant is recommended.
Table 1: Key Parameters for Thermal Management
| Parameter | Laboratory Scale | Pilot/Production Scale | Rationale |
| Reagent Addition | Manual (pipette, syringe) | Automated (dosing pump) | Precise control over reaction rate and heat generation. |
| Cooling Method | Ice bath, cryocool | Jacketed reactor with chiller | Efficient and uniform heat removal from the reaction mass. |
| Stirring | Magnetic stir bar | Overhead mechanical stirrer | Ensures homogeneity and prevents localized overheating. |
B. Impurity Profile and Purification
Q3: I am observing significant byproduct formation. What are the common impurities and how can I minimize them?
A3: Byproduct formation is a common challenge in heterocyclic synthesis. The nature of the impurities will depend on the specific synthetic route employed.
-
Incomplete Cyclization: Unreacted starting material or partially cyclized intermediates can be a source of impurities. Optimizing reaction time and temperature can drive the reaction to completion.
-
Side Reactions: Depending on the functional groups present in your precursor, side reactions such as polymerization or degradation can occur. For instance, high temperatures can sometimes lead to decomposition of the desired product.[10][11]
-
Reagent-Derived Impurities: Excess reagents or byproducts from the activating agents can contaminate the final product.
Troubleshooting and Optimization:
-
Reaction Monitoring: Utilize techniques like TLC, HPLC, or GC to monitor the progress of the reaction and identify the optimal endpoint.
-
Stoichiometry Optimization: Carefully control the stoichiometry of your reagents to minimize excess and potential side reactions.
-
Temperature Control: Precise temperature control is crucial to minimize the formation of thermally induced byproducts.[9]
Q4: The purification of this compound is proving difficult at a larger scale. What are some effective purification strategies?
A4: Scaling up purification requires a shift from laboratory techniques to more robust and efficient methods.
-
Crystallization/Recrystallization: This is often the most effective and scalable method for purifying solid compounds. A systematic solvent screening is recommended to identify a suitable solvent or solvent system that provides good recovery and high purity.
-
Extraction: A liquid-liquid extraction can be used to remove impurities with different solubility profiles. The pH of the aqueous phase can be adjusted to facilitate the separation of acidic or basic impurities. The purification of amines can often be achieved by forming a salt with an acid, which can then be isolated.[12]
-
Chromatography: While column chromatography is a powerful tool in the lab, it can be challenging and expensive to scale up. For industrial production, techniques like preparative HPLC or simulated moving bed (SMB) chromatography may be considered for high-value products.
Diagram 2: Purification Workflow
A typical purification sequence for this compound.
C. Product Stability and Handling
Q5: Is this compound stable under ambient conditions? What are the recommended storage conditions?
A5: While specific stability data for this compound is not extensively published, related trifluoromethyl-containing heterocyclic compounds can exhibit varying degrees of stability.[10][11] It is prudent to handle and store the compound with care.
-
Thermal Stability: Some trifluoromethyl-containing heterocycles possess high thermal stability.[11] However, it is always recommended to store the compound in a cool, dry place away from direct heat sources.
-
Light Sensitivity: Protect the compound from prolonged exposure to light, as this can sometimes lead to degradation. Amber vials or containers are recommended for storage.
-
Hygroscopicity: While not explicitly stated, many amine-containing compounds can be hygroscopic. Store in a tightly sealed container, preferably in a desiccator or under an inert atmosphere.
Recommended Storage: Store in a cool, dry, dark place in a tightly sealed container. For long-term storage, refrigeration under an inert atmosphere is advisable.
III. Experimental Protocols
Illustrative Protocol: Synthesis via Cyclodehydration
Disclaimer: This is a generalized protocol and may require optimization for your specific needs and scale. Always perform a thorough safety assessment before conducting any chemical reaction.
Materials:
-
β-hydroxy amide precursor
-
Dehydrating agent (e.g., Deoxo-Fluor)[7]
-
Anhydrous solvent (e.g., Dichloromethane)
-
Quenching solution (e.g., saturated aqueous sodium bicarbonate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve the β-hydroxy amide precursor in the anhydrous solvent.
-
Cooling: Cool the solution to the recommended temperature (e.g., -20 °C) using a suitable cooling bath.[7]
-
Reagent Addition: Slowly add the dehydrating agent to the cooled solution while maintaining the temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or HPLC until the starting material is consumed.
-
Quenching: Carefully quench the reaction by the slow addition of the quenching solution.
-
Workup: Separate the organic layer, and extract the aqueous layer with the solvent. Combine the organic layers, wash with brine, and dry over the drying agent.
-
Purification: Concentrate the organic phase under reduced pressure and purify the crude product by recrystallization or column chromatography.
IV. References
-
ChemSynthesis. (2025). 4-(trifluoromethyl)-1,3-oxazol-2-amine. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. Retrieved from [Link]
-
Sunway Pharm Ltd. (n.d.). This compound. Retrieved from [Link]
-
Philipps, A. J., Uto, Y., Wipf, P., Reno, M. J., & Williams, D. R. (2000). Synthesis of Functionalized Oxazolines and Oxazoles with DAST and Deoxo-Fluor. Organic Letters, 2(8), 1165–1168.
-
Popp, C. L., et al. (2015). Efficient Synthesis of Trifluoromethyl Amines through a Formal Umpolung Strategy from the Bench-Stable Precursor (Me4N)SCF3. Angewandte Chemie International Edition, 54(43), 12787-12791.
-
ResearchGate. (2015). Efficient Synthesis of Trifluoromethyl Amines through a Formal Umpolung Strategy from the Bench-Stable Precursor (Me4N)SCF3. Retrieved from [Link]
-
Sani, M., et al. (2005). Synthesis of 2-trifluoromethyl-1,3-oxazolidines as hydrolytically stable pseudoprolines. Tetrahedron Letters, 46(21), 3687-3690.
-
Google Patents. (n.d.). EP0381010A2 - Process for the preparation of 2-nitro-4-trifluoromethyl aniline. Retrieved from
-
Morwick, T., Hrapchak, M., DeTuri, M., & Campbell, S. (2002). A practical approach to the synthesis of 2,4-disubstituted oxazoles from amino acids. Organic Letters, 4(16), 2665–2668.
-
ResearchGate. (n.d.). Synthesis of Functionalized Oxazolines and Oxazoles With DAST and Deoxo-Fluor. Retrieved from [Link]
-
Saloutin, V. I., et al. (2020). Multiple biological active 4-aminopyrazoles containing trifluoromethyl and their 4-nitroso-precursors: Synthesis and evaluation. European Journal of Medicinal Chemistry, 208, 112768.
-
Duke University Department of Chemistry. (2018). Malcolmson Lab Demonstrates New Route to Alpha-Trifluoromethyl Amines. Retrieved from [Link]
-
Biointerface Research in Applied Chemistry. (2022). Synthesis, Characterization, and In Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-(trifluoromethyl)-3H-1,2-oxazol-2-amine. PubChem Compound Database. Retrieved from [Link]
-
ACS Publications. (2024). Synthesis of Fused Bicyclic[1][13][14]-Triazoles from Amino Acids. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis of 4-trifluoromethyl pyridazines via annulation of pyridinium ylides with trifluoroacetyl diazoester. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Trichloroacetic acid fueled practical amine purifications. Retrieved from [Link]
-
MDPI. (n.d.). Regioselective Synthesis of 5-Trifluoromethyl 1,2,4-Triazoles via [3 + 2]-Cycloaddition of Nitrile Imines with CF3CN. Retrieved from [Link]
-
Semantic Scholar. (2021). High Thermal Stability and Insensitive Fused Triazole-Triazine Trifluoromethyl-Containing Explosives (TFX). Retrieved from [Link]
-
Södergren, M. J., & Alonso, D. A. (2000). A practical method for oxazole synthesis by cycloisomerization of propargyl amides. Organic Letters, 2(24), 3845–3847.
-
National Center for Biotechnology Information. (2021). Selective Synthesis of Bis(3-(3-(trifluoromethyl)-1 H-1,2,4-triazol-5-yl). PubMed. Retrieved from [Link]
-
ResearchGate. (2021). Recent Advances in the Synthesis of Difluorinated Architectures from Trifluoromethyl Groups. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). High Thermal Stability and Insensitive Fused Triazole-Triazine Trifluoromethyl-Containing Explosives (TFX). PubMed. Retrieved from [Link]
-
MDPI. (n.d.). Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. Retrieved from [Link]
-
ResearchGate. (n.d.). High Thermal Stability and Insensitive Fused Triazole-Triazine Trifluoromethyl-Containing Explosives (TFX). Retrieved from [Link]
-
National Center for Biotechnology Information. (2016). Synthesis and pharmacological evaluation of trifluoromethyl containing 4-(2-pyrimidinylamino)benzamides as Hedgehog signaling pathway inhibitors. PubMed. Retrieved from [Link]
-
Porphyrin-Systems. (n.d.). This compound. Retrieved from [Link]
-
Google Patents. (n.d.). US6504033B1 - Process for the preparation of 4-amino-1,2,4-Triazole. Retrieved from
-
ResearchGate. (n.d.). Efficient Synthesis of Trifluoromethyl Amines through a Formal Umpolung Strategy from the Bench-Stable Precursor (Me4N)SCF3. Retrieved from [Link]
-
Tropical Journal of Pharmaceutical Research. (n.d.). Synthesis and in vitro antiprotozoal activity of some 2- amino-4-phenyloxazole derivatives. Retrieved from [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. parchem.com [parchem.com]
- 3. This compound - CAS:35629-71-1 - Sunway Pharm Ltd [3wpharm.com]
- 4. researchgate.net [researchgate.net]
- 5. A practical approach to the synthesis of 2,4-disubstituted oxazoles from amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A practical method for oxazole synthesis by cycloisomerization of propargyl amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of Functionalized Oxazolines and Oxazoles with DAST and Deoxo-Fluor [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. High Thermal Stability and Insensitive Fused Triazole-Triazine Trifluoromethyl-Containing Explosives (TFX) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. BJOC - Trichloroacetic acid fueled practical amine purifications [beilstein-journals.org]
- 13. chemsynthesis.com [chemsynthesis.com]
- 14. 4-(Trifluoromethyl)oxazole-2-carboxylic acid 95% | CAS: 1211580-23-2 | AChemBlock [achemblock.com]
Technical Support Center: Navigating the Labyrinth of 2-Aminooxazole Workup
Welcome to our dedicated technical support center for researchers, chemists, and drug development professionals working with 2-aminooxazoles. This guide is designed to be your first port of call when encountering the common yet often frustrating challenges associated with the workup and purification of this versatile heterocyclic scaffold. My aim is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot effectively and preserve the integrity of your compounds.
The Challenge: The Delicate Nature of the 2-Aminooxazole Core
The 2-aminooxazole moiety, while a valuable pharmacophore, is notoriously sensitive to decomposition under various workup conditions. The inherent reactivity of the oxazole ring, coupled with the electronic influence of the amino group, renders the scaffold susceptible to hydrolysis under both acidic and basic conditions, as well as potential degradation on common purification media. Understanding these sensitivities is the first step toward a successful and reproducible isolation of your target molecule.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses the most common issues encountered during the workup of 2-aminooxazole-containing reaction mixtures.
Question 1: My 2-aminooxazole appears to be decomposing during aqueous workup. What is the optimal pH for extraction?
Answer: This is a critical and frequently encountered issue. The 2-aminooxazole ring is susceptible to hydrolysis, which can be catalyzed by both acid and base.
-
The Problem with Strong Acids: Acidic conditions (pH < 4) can lead to protonation of the ring nitrogens, activating the oxazole ring towards nucleophilic attack by water, ultimately leading to ring opening.
-
The Peril of Strong Bases: Conversely, strongly basic conditions (pH > 10) can facilitate hydrolysis through saponification of any ester groups or direct attack on the oxazole ring itself. Some benzoxazole derivatives have been shown to decompose in the presence of hot alkaline agents[1].
Expert Recommendation: For extractive workup, the goal is to operate in a "safe" pH window, typically between pH 6 and 8 .
-
Neutralization is Key: If your reaction was run under acidic or basic conditions, it is crucial to carefully neutralize the mixture before extraction. For quenching acidic reactions, a mild base like saturated sodium bicarbonate (NaHCO₃) solution is recommended. Add it slowly and portion-wise to avoid vigorous gas evolution, especially if residual acid is present. For basic reactions, a dilute acid like 1M HCl can be used to bring the pH to neutral. Always check the pH of the aqueous layer with pH paper after quenching.
-
Brine Washes: After the initial extraction, washing the combined organic layers with brine (saturated NaCl solution) can help to remove residual water and water-soluble impurities without significantly altering the pH.
Question 2: I'm observing significant product loss or streaking on my silica gel column. Is my 2-aminooxazole decomposing during chromatography?
Answer: Yes, this is a strong possibility. The acidic nature of standard silica gel can be detrimental to many 2-aminooxazoles. The lone pairs on the amino group and the ring nitrogens can interact strongly with the acidic silanol groups (Si-OH) on the silica surface. This interaction can catalyze decomposition or lead to irreversible adsorption of your product onto the stationary phase, resulting in low recovery and tailing peaks.
Troubleshooting Strategies for Chromatography:
| Strategy | Description | When to Use |
| Deactivating Silica Gel | Neutralize the silica gel by pre-treating it with a base. A common method is to prepare a slurry of silica gel in your starting eluent containing a small amount of a volatile base, such as triethylamine (Et₃N) (0.1-1% v/v) or ammonia solution . The column is then packed with this slurry. | This is the most common and highly recommended first-line approach for purifying basic compounds like 2-aminooxazoles on silica gel. |
| Alternative Stationary Phases | If decomposition persists even on deactivated silica, consider using a less acidic stationary phase. Alumina (neutral or basic) can be a good alternative. For very sensitive compounds, reversed-phase chromatography (C18) might be a viable option, though it requires different solvent systems (e.g., acetonitrile/water or methanol/water). | When you have evidence of significant on-column degradation that cannot be mitigated by deactivating silica. |
| Solvent System Optimization | The choice of eluent is crucial. Start with a non-polar solvent system and gradually increase the polarity. Common systems include hexanes/ethyl acetate or dichloromethane/methanol . The addition of a small amount of a basic modifier like triethylamine to the eluent can also help to suppress unwanted interactions with the silica. | This should be done in conjunction with TLC analysis to find the optimal separation conditions before attempting column chromatography. |
Workflow for Deactivating Silica Gel:
Caption: Step-by-step process for two-solvent recrystallization.
Experimental Protocols
Protocol 1: General Extractive Workup for a 2-Aminooxazole Synthesis
Objective: To isolate a 2-aminooxazole from a reaction mixture while minimizing decomposition.
Materials:
-
Reaction mixture containing the 2-aminooxazole
-
Ethyl acetate (EtOAc) or Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Separatory funnel
-
Erlenmeyer flasks
-
pH paper
Procedure:
-
Cool the reaction mixture to room temperature.
-
If the reaction was conducted in a water-miscible solvent (e.g., DMF, THF, acetonitrile), dilute the mixture with ethyl acetate.
-
Slowly add saturated NaHCO₃ solution to the mixture in the separatory funnel. Swirl gently and vent frequently to release any evolved CO₂. Continue adding NaHCO₃ until the pH of the aqueous layer is between 7 and 8 (check with pH paper).
-
Separate the organic layer.
-
Extract the aqueous layer two more times with ethyl acetate.
-
Combine all organic layers.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter off the drying agent.
-
Concentrate the filtrate in vacuo at a temperature not exceeding 40°C.
Protocol 2: Purification by Flash Column Chromatography on Deactivated Silica Gel
Objective: To purify a 2-aminooxazole using flash chromatography while preventing on-column decomposition.
Materials:
-
Crude 2-aminooxazole
-
Silica gel (for flash chromatography)
-
Hexanes
-
Ethyl acetate (EtOAc)
-
Triethylamine (Et₃N)
-
Chromatography column
-
Collection tubes
Procedure:
-
Determine the Eluent System: Using thin-layer chromatography (TLC), determine an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) that gives your product an Rf value of approximately 0.2-0.3.
-
Prepare the Deactivated Eluent: To the chosen eluent system, add triethylamine to a final concentration of 0.5% (v/v).
-
Pack the Column: Prepare a slurry of silica gel in the deactivated eluent. Pour the slurry into the column and allow it to pack under positive pressure.
-
Equilibrate the Column: Run several column volumes of the deactivated eluent through the packed column to ensure it is fully equilibrated.
-
Load the Sample: Dissolve your crude product in a minimal amount of the deactivated eluent or a suitable solvent (e.g., dichloromethane). If your product is not very soluble, you can adsorb it onto a small amount of silica gel (dry loading). Apply the sample to the top of the column.
-
Elute the Column: Run the column with the deactivated eluent, collecting fractions.
-
Monitor the Fractions: Monitor the collected fractions by TLC to identify those containing your pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent in vacuo at a temperature not exceeding 40°C.
Summary of Key Stability Considerations for 2-Aminooxazoles
| Condition | Potential Issue | Recommended Action |
| pH | Acid or base-catalyzed hydrolysis | Maintain pH between 6-8 during aqueous workup. Use mild bases (e.g., NaHCO₃) for neutralization. |
| Chromatography | Decomposition on acidic silica gel | Use deactivated silica gel (with Et₃N) or an alternative stationary phase like alumina. |
| Temperature | Thermal decomposition in solution | Minimize heat during solvent removal (≤ 40°C). |
| Solvents | Potential for reaction with certain solvents | While generally stable in common organic solvents for workup (EtOAc, DCM, hexanes), prolonged storage in protic solvents or DMSO should be evaluated on a case-by-case basis. |
By understanding the inherent chemical properties of the 2-aminooxazole scaffold and implementing these preventative measures, you can significantly improve the yield and purity of your target compounds, accelerating your research and development efforts.
References
-
Kornilov, A. M., & Al'yanov, M. I. (1971). 2-Aminooxazoles and Their Derivatives (Review). Chemistry of Heterocyclic Compounds, 7(1), 1-13. [Link]
Sources
Technical Support Center: Optimization of POCl₃-Mediated Cyclization for 1,3,4-Oxadiazoles
Welcome to the technical support center for optimizing the phosphorus oxychloride (POCl₃)-mediated synthesis of 1,3,4-oxadiazoles. This guide is designed for researchers, scientists, and professionals in drug development. Here, we will address common challenges and frequently asked questions to help you streamline your experimental workflow and improve reaction outcomes.
Troubleshooting Guide
This section provides solutions to specific problems you might encounter during the POCl₃-mediated cyclization of N,N'-diacylhydrazines or the one-pot reaction of acid hydrazides with carboxylic acids.
Problem 1: Low to No Product Yield
Q: I'm getting very low yields or no desired oxadiazole product. What are the likely causes and how can I fix this?
A: Low or no yield is a common issue that can stem from several factors. Let's break down the potential causes and their solutions.
-
Cause 1: Inactive or Poor Quality POCl₃
-
Explanation: Phosphorus oxychloride is highly reactive and susceptible to hydrolysis from atmospheric moisture.[1][2] If it has been improperly stored or is old, it may have partially decomposed, reducing its effectiveness as a dehydrating agent.
-
Solution: Use a fresh bottle of POCl₃ or distill the reagent before use. Always handle POCl₃ under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous techniques.
-
-
Cause 2: Insufficient Reaction Temperature or Time
-
Explanation: The cyclodehydration step often requires heating to overcome the activation energy barrier.[3] Insufficient heat or a short reaction time may lead to an incomplete reaction.
-
Solution: Gradually increase the reaction temperature. Many procedures call for refluxing the reaction mixture for several hours.[3] Monitor the reaction's progress using Thin Layer Chromatography (TLC). Microwave-assisted synthesis can also be an effective alternative to conventional heating, often reducing reaction times and increasing yields.[4][5]
-
-
Cause 3: Poor Quality Starting Materials
-
Explanation: The purity of your N,N'-diacylhydrazine or the starting acid hydrazide and carboxylic acid is crucial. Impurities can interfere with the reaction.
-
Solution: Ensure your starting materials are pure and dry. Recrystallize or purify them if necessary before starting the cyclization.
-
-
Cause 4: Inefficient Work-up Procedure
-
Explanation: The work-up for POCl₃ reactions typically involves quenching with ice water. This is a highly exothermic process, and improper handling can lead to product degradation or loss.
-
Solution: Add the reaction mixture slowly to crushed ice with vigorous stirring. Neutralize the acidic solution carefully with a base like sodium bicarbonate.[6] Ensure the pH is neutral or slightly basic before extraction.
-
Problem 2: Formation of Side Products
Q: My reaction is producing significant side products along with the desired oxadiazole. How can I improve the selectivity?
A: Side product formation is often related to the reaction conditions and the nature of the substrates.
-
Common Side Products: Unreacted starting materials, and partially reacted intermediates. In some cases, starting from thiosemicarbazides can lead to the formation of 1,3,4-thiadiazole analogs as a competing product.[7]
-
Solution 1: Optimize Reagent Stoichiometry
-
Explanation: Using a large excess of POCl₃ can sometimes lead to charring or the formation of chlorinated byproducts.
-
Action: While POCl₃ is often used as both a reagent and a solvent, you can try reducing the amount used or performing the reaction in an inert, high-boiling solvent like toluene.[8][9]
-
-
Solution 2: Control the Reaction Temperature
-
Explanation: Excessively high temperatures can lead to the decomposition of starting materials or the desired product.
-
Action: Run the reaction at the lowest temperature that still allows for a reasonable reaction rate. A temperature screening experiment can help identify the optimal conditions.
-
-
Solution 3: Consider Alternative Dehydrating Agents
-
Explanation: For sensitive substrates, POCl₃ may be too harsh.
-
Action: A variety of other dehydrating agents can be used for oxadiazole synthesis, including thionyl chloride (SOCl₂), polyphosphoric acid (PPA), or phosphorus pentoxide (P₂O₅).[8][10] Milder reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) can also be effective.[10]
-
Problem 3: Difficult Product Isolation and Purification
Q: I'm struggling to isolate and purify my oxadiazole product from the reaction mixture. What are some best practices?
A: Effective purification is key to obtaining a high-quality final product.
-
Challenge 1: Emulsion during Extraction
-
Explanation: The work-up can sometimes result in the formation of emulsions, making phase separation difficult.
-
Solution: Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. If the emulsion persists, filtering the mixture through a pad of Celite can be effective.
-
-
Challenge 2: Co-eluting Impurities during Chromatography
-
Explanation: Some side products may have similar polarities to the desired oxadiazole, making separation by column chromatography challenging.
-
Solution:
-
Optimize the Solvent System: Experiment with different solvent systems for TLC to achieve better separation before scaling up to column chromatography.
-
Recrystallization: If the product is a solid, recrystallization is often the most effective purification method.[3] Experiment with different solvents to find one in which your product is soluble at high temperatures but sparingly soluble at room temperature.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the POCl₃-mediated cyclization of N,N'-diacylhydrazines?
A1: The reaction is believed to proceed through the activation of one of the carbonyl oxygens of the diacylhydrazine by POCl₃. This is followed by an intramolecular nucleophilic attack from the other carbonyl oxygen, leading to a cyclic intermediate. Subsequent elimination of dichlorophosphoric acid and HCl drives the formation of the aromatic 1,3,4-oxadiazole ring.
.
Caption: Proposed mechanism for POCl₃-mediated cyclization.
Q2: Can I use POCl₃ with substrates that have acid-sensitive functional groups?
A2: Caution is advised. The reaction conditions are strongly acidic due to the in-situ generation of HCl and phosphoric acid derivatives.[11] Acid-sensitive groups such as t-butyl esters, acetals, or silyl ethers may not be stable. It is recommended to perform a small-scale test reaction first. If the functional group is not compatible, consider using a milder cyclodehydration reagent.
Q3: What are the key safety precautions when working with POCl₃?
A3: Phosphorus oxychloride is a toxic and corrosive substance that reacts violently with water.[1][2] Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. Ensure that all glassware is dry before use. Have a quenching plan and appropriate neutralizing agents readily available. Symptoms of exposure may be delayed.[2]
Q4: Can this reaction be performed under solvent-free conditions?
A4: Yes, in many cases, POCl₃ can be used in excess and serve as both the reagent and the solvent.[1][8] This can simplify the experimental setup. However, for some substrates, using an inert solvent like toluene can provide better temperature control and may lead to cleaner reactions.[8][9]
Experimental Protocols
General Protocol for POCl₃-Mediated Cyclization of N,N'-Diacylhydrazine
This protocol provides a general starting point. Optimization of time, temperature, and stoichiometry may be necessary for your specific substrate.
-
Reaction Setup: To a dry round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the N,N'-diacylhydrazine (1.0 eq).
-
Reagent Addition: Under an inert atmosphere (N₂ or Ar), carefully add phosphorus oxychloride (5-10 eq). The addition can be exothermic, so it may be necessary to cool the flask in an ice bath.
-
Reaction: Heat the reaction mixture to reflux (typically 80-110 °C) and stir for 4-12 hours.[6][12] Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralization: Neutralize the aqueous solution to pH 7-8 by the slow addition of a saturated sodium bicarbonate solution.
-
Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization.
.
Caption: General workflow for POCl₃-mediated oxadiazole synthesis.
Data Summary: Optimization of Reaction Conditions
The following table provides a hypothetical example of how to present data from optimization studies. Actual results will vary based on the substrates used.
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Neat POCl₃ | 100 | 8 | 65 |
| 2 | Neat POCl₃ | 80 | 12 | 58 |
| 3 | Toluene | 110 | 8 | 72 |
| 4 | Toluene | 110 | 12 | 75 |
| 5 | Xylene | 140 | 6 | 78 |
References
-
Husain, A. et al. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of unsymmetrical 1,3,4-oxadiazole derivatives (4a–e). Available at: [Link]
-
Al-Amiery, A. A. et al. (2022). Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. MDPI. Available at: [Link]
-
Bari, S. B. et al. (2021). An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. MDPI. Available at: [Link]
-
ResearchGate. (n.d.). The proposed mechanism via POCl3-mediated cyclization. Available at: [Link]
- Verma, G. et al. (2017). Synthetic trends followed for the development of 1,3,4-oxadiazole based compounds. International Journal of Pharmaceutical Chemistry and Analysis.
-
ResearchGate. (n.d.). Phosphorus oxychloride (POCl3)‐mediated synthetic process for substituted 1,3,4‐oxadiazoles via microwave (MW) irradiation. Available at: [Link]
-
TSI Journals. (n.d.). SYNTHESIS OF SOME 1, 3, 4-OXADIAZOLE DERIVATIVES AS POTENTIAL BIOLOGICAL AGENTS. Available at: [Link]
- Nahi, H. T. et al. (2019). Synthesis, Characterization and Thermal Behavior Study of New 1,2,3-Triazole Derivatives Containing 1,3,4-Oxadiazole Ring. Oriental Journal of Chemistry.
- Dong, J. et al. (2022). Optimized POCl 3 -assisted synthesis of 2-amino-1,3,4-thiadiazole/1,3,4-oxadiazole derivatives as anti-influenza agents. Journal of the Iranian Chemical Society.
-
Organic Chemistry Portal. (n.d.). Phosphorus Oxychloride - Common Organic Chemistry. Available at: [Link]
-
Wikipedia. (n.d.). Phosphoryl chloride. Available at: [Link]
-
Sciencemadness Wiki. (n.d.). Phosphoryl chloride. Available at: [Link]
- The Royal Society of Chemistry. (2022). CHAPTER 14: Phosphorus Oxychloride: Production and Use.
- ACS Publications. (2010). Hydrolysis of Phosphoryl Trichloride (POCl3): Characterization, in Situ Detection, and Safe Quenching of Energetic Metastable Intermediates. Organic Process Research & Development.
- PubMed Central. (n.d.).
- Sharma, A. et al. (2025). Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities.
-
ResearchGate. (n.d.). Scope and limitations of POCl 3 -Based Cyclization of thiosemicarbazides a. Available at: [Link]
- ResearchGate. (2022). (PDF)
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- 12. researchgate.net [researchgate.net]
Navigating the Challenges of Fluorinated Building Blocks: A Technical Support Guide
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with fluorinated building blocks. The unique properties that make these compounds invaluable in modern chemistry—enhanced metabolic stability, increased lipophilicity, and altered pKa, to name a few—can also present significant challenges, most notably, poor solubility.[1][2][3] This guide is designed to provide you with practical, field-proven insights and troubleshooting strategies to overcome these hurdles and streamline your experimental workflows.
Part 1: Frequently Asked Questions (FAQs)
Here, we address some of the most common questions our team receives regarding the solubility of fluorinated compounds.
Q1: Why is my fluorinated building block not dissolving in common organic solvents?
A: The solubility of fluorinated compounds is governed by a unique set of intermolecular forces. Highly fluorinated molecules are often both hydrophobic and lipophobic, meaning they repel both water and hydrocarbon-based organic solvents.[4] This "fluorous" nature arises from the high electronegativity and low polarizability of the fluorine atom, which leads to weak van der Waals interactions with non-fluorinated solvent molecules.[5] The principle of "like-dissolves-like" is particularly relevant here; fluorine-rich compounds prefer to dissolve in fluorine-rich solvents.[6]
Q2: What are the best initial solvents to try for dissolving a new fluorinated building block?
A: A good starting point is to assess the degree of fluorination. For highly fluorinated compounds, "fluorous" solvents like perfluorohexane or trifluorotoluene are excellent choices.[6] For molecules with moderate fluorine content, a screening of polar aprotic solvents such as acetonitrile, DMF, and DMSO is often fruitful. It's also worth considering partially fluorinated solvents, which can bridge the gap between fluorous and traditional organic solvents.[7]
Q3: Can I use heat to improve the solubility of my fluorinated compound?
A: Yes, in many cases, gently heating the mixture can significantly improve solubility. However, it is crucial to be aware of the thermal stability of your compound and the boiling point of your solvent. Some fluorinated compounds may decompose at elevated temperatures. Always start with a small-scale test and monitor for any signs of degradation. For some reactions, certain fluorous solvents form a homogeneous solution with organic solvents at elevated temperatures, which can be advantageous for catalysis and subsequent product separation upon cooling.[8]
Q4: I've heard about "fluorous chemistry." How can this help with solubility and purification?
A: "Fluorous chemistry" leverages the unique solubility properties of highly fluorinated compounds.[6] By attaching a "fluorous tag" (a perfluoroalkyl chain) to your molecule of interest, you can selectively extract it from a mixture of non-fluorinated compounds using a fluorous solvent. This technique is not only useful for purification but also for catalyst recovery in biphasic systems.[8]
Part 2: Troubleshooting Guides
This section provides structured guidance for resolving specific experimental issues related to the poor solubility of fluorinated building blocks.
Guide 1: My Fluorinated Starting Material is Insoluble in the Reaction Solvent.
This is a common roadblock that can prevent a reaction from proceeding. Follow this troubleshooting workflow to address the issue:
Caption: A decision-making workflow for addressing poor solubility of fluorinated starting materials.
Step-by-Step Troubleshooting:
-
Solvent Screening:
-
Rationale: The most direct approach is to find a suitable solvent or solvent system.
-
Protocol:
-
Place a small, accurately weighed amount of your fluorinated compound into several vials.
-
Add a measured volume of a different solvent to each vial. Start with a range of solvents with varying polarities (see table below).
-
Observe solubility at room temperature.
-
If insoluble, gently heat the vials and observe any changes.
-
Record your observations to guide solvent selection for the reaction.
-
-
| Solvent Category | Examples | Suitability for Fluorinated Compounds |
| Fluorous | Perfluorohexane, Trifluorotoluene | Excellent for highly fluorinated compounds.[6] |
| Polar Aprotic | Acetonitrile, DMF, DMSO, Propionitrile | Good for moderately fluorinated compounds.[9] |
| Ethers | THF, Dioxane, Bis(2,2,2-trifluoroethyl) ether (BTFE) | Can be effective, especially fluorinated ethers.[9] |
| Chlorinated | Dichloromethane (DCM), Chloroform | Variable, but worth screening. |
| Aromatic | Toluene, Xylene | Generally poor for highly fluorinated compounds. |
-
Employ Physical Dissolution Aids:
-
Rationale: Mechanical energy can help to break down the crystal lattice and promote dissolution.
-
Techniques:
-
Sonication: The application of high-frequency sound waves can significantly enhance the solubility of substances by breaking down particles and increasing their surface area.[10] This method is particularly useful for preparing stock solutions or for reactions that are slow to initiate due to poor solubility.[10][11]
-
Heating: As mentioned in the FAQs, controlled heating can increase solubility. Use a temperature-controlled heating block and monitor for any signs of decomposition.
-
-
-
Consider Co-solvents:
-
Rationale: A mixture of solvents can sometimes provide the right balance of properties to dissolve a challenging compound.
-
Approach:
-
Start with the best single solvent identified in your screening and titrate in a co-solvent. For example, if your compound has some solubility in acetonitrile, try adding a small amount of a more polar solvent like DMF or a less polar one like toluene to see if solubility improves. The use of co-solvents is a well-established technique for enhancing the solubility of poorly soluble drugs.[12]
-
-
-
Explore Advanced Techniques:
-
Phase-Transfer Catalysis (PTC):
-
Rationale: PTC is particularly useful for reactions where one of the reactants is a salt (e.g., an alkali metal fluoride) that is insoluble in the organic reaction medium.[13][14] A phase-transfer catalyst, such as a quaternary ammonium salt or a crown ether, transports the insoluble reactant into the organic phase where the reaction can occur.[14][15]
-
When to use: This is an excellent strategy for nucleophilic fluorination reactions using sources like CsF or KF, which have very low solubility in non-protic solvents.[14]
-
-
Guide 2: My Reaction is Stalling or Giving Low Yields, and I Suspect Solubility is the Culprit.
Even if your starting materials appear to dissolve initially, poor solubility of an intermediate or the product can hinder reaction progress.
Caption: A logical approach to diagnosing and resolving reaction problems potentially caused by poor solubility.
Troubleshooting Steps:
-
Visual Inspection: Carefully observe the reaction mixture. Is there a precipitate? Has the reaction mixture become cloudy or heterogeneous over time? If so, this could be an indication that a starting material, intermediate, or product is crashing out of solution.
-
Analyze any Precipitate: If a solid has formed, carefully isolate a small sample (if possible) and analyze it. Is it unreacted starting material? This would suggest that the initial solubility was not sufficient to sustain the reaction. Is it the desired product? If so, this can lead to workup and purification challenges.
-
Modify the Reaction Conditions:
-
Change the Solvent System: Based on your observations, you may need to switch to a more effective solvent or add a co-solvent to keep all components in solution.
-
Increase the Temperature: Running the reaction at a higher temperature can often improve the solubility of all species in the reaction mixture.
-
Use a Homogenizing Agent: For biphasic reactions or those with suspended solids, a phase-transfer catalyst can be beneficial.
-
Part 3: Experimental Protocols
Protocol 1: Step-by-Step Guide for a Solvent Screening Study
Objective: To identify a suitable solvent or solvent system for a poorly soluble fluorinated building block.
Materials:
-
Fluorinated building block
-
A selection of solvents (see table in Guide 1)
-
Small vials with caps
-
Spatula
-
Analytical balance
-
Vortex mixer
-
Heating block
Procedure:
-
Accurately weigh approximately 5 mg of the fluorinated building block into each of a series of labeled vials.
-
To the first vial, add 0.5 mL of the first solvent to be tested.
-
Cap the vial and vortex for 30 seconds.
-
Observe the vial against a dark background to assess solubility. Note if the compound is fully dissolved, partially dissolved, or insoluble.
-
If the compound is not fully dissolved, place the vial on a heating block set to a moderate temperature (e.g., 50 °C). Caution: Ensure the solvent's boiling point is well above this temperature.
-
After 5-10 minutes of heating, remove the vial and observe again.
-
Repeat steps 2-6 for each solvent you are screening.
-
Compile your results in a table to compare the effectiveness of each solvent.
Protocol 2: Using Sonication to Prepare a Stock Solution of a Poorly Soluble Fluorinated Compound
Objective: To prepare a homogeneous stock solution of a fluorinated compound that is difficult to dissolve by conventional means.
Materials:
-
Fluorinated building block
-
Chosen solvent
-
Volumetric flask
-
Analytical balance
-
Ultrasonic bath
Procedure:
-
Accurately weigh the desired amount of the fluorinated building block and transfer it to the volumetric flask.
-
Add approximately half of the final desired volume of the solvent to the flask.
-
Place the flask in the ultrasonic bath. Ensure the water level in the bath is sufficient to cover the solvent level in the flask.
-
Turn on the sonicator. You should observe cavitation (the formation and collapse of tiny bubbles).
-
Sonicate in short bursts (e.g., 5-10 minutes) to avoid excessive heating of the solution.[16] You can monitor the temperature of the bath and the flask.
-
After each burst of sonication, visually inspect the solution to see if the solid has dissolved.
-
Once all the solid has dissolved, remove the flask from the bath and allow it to cool to room temperature.
-
Carefully add the solvent to the mark on the volumetric flask.
-
Invert the flask several times to ensure the solution is homogeneous.
Part 4: Safety and Handling of Fluorinated Compounds
Working with fluorinated compounds requires adherence to strict safety protocols.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[17][18]
-
Ventilation: Handle volatile fluorinated compounds and fluorinating agents in a well-ventilated fume hood.[17][18]
-
Storage: Store fluorinated compounds in a cool, dry, and well-ventilated area, away from incompatible materials.[18]
-
Waste Disposal: Dispose of all waste containing fluorinated compounds according to your institution's guidelines for hazardous chemical waste.[17][18]
-
Fluorinating Agents: Be aware that many fluorinating agents are highly reactive and may react violently with water or certain organic solvents.[17][19] Always consult the Safety Data Sheet (SDS) before using a new reagent.[18]
By understanding the underlying principles of fluorinated compound solubility and employing a systematic approach to troubleshooting, you can overcome these challenges and successfully incorporate these valuable building blocks into your research and development projects.
References
-
Wikipedia. Organofluorine chemistry. [Link]
-
Hoang, K. C., & Mecozzi, S. (2004). Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants. Langmuir, 20(18), 7347–7350. [Link]
-
Seymour, C. (2013). Enantioselective Fluorination via Phase-Transfer Catalysis. University of Illinois Chemistry. [Link]
-
Paquin, J. F., et al. (2022). Hydrogen Bonding Phase-Transfer Catalysis with Alkali Metal Fluorides and Beyond. Accounts of Chemical Research, 55(7), 934–947. [Link]
-
Grant, T. A., et al. (2022). Developing organoboranes as phase transfer catalysts for nucleophilic fluorination using CsF. Chemical Science, 13(12), 3466–3473. [Link]
-
ResearchGate. Synergistic Phase-Transfer Catalysis for Nucleophilic Fluorination. [Link]
-
Wang, Y., et al. (2020). Fast, highly enantioselective, and sustainable fluorination of 4-substituted pyrazolones catalyzed by amide-based phase-transfer catalysts. Organic Chemistry Frontiers, 7(23), 3844–3850. [Link]
-
ResearchGate. Fluorination effect on the solubility of C60 in a bis(trifluoromethimide based)imide based ionic liquid. [Link]
-
Journal of the American Chemical Society. Microenvironment Engineering of Conjugated Microporous Polymer Membranes Enabling Ultrahigh Solvent Permeability and Molecular Sieving. [Link]
-
Wordpress. Specific Solvent Issues with Fluorination. [Link]
-
Quora. Can intermolecular forces lead to lower solubility?[Link]
-
Hairi. Guidelines for safe use of fluorinated fluids: key measures to protect health and the environment. [Link]
-
P2 InfoHouse. New Fluorinated Solvent Alternatives. [Link]
-
Journal of Drug Delivery and Therapeutics. Fluorine in drug discovery: Role, design and case studies. [Link]
-
Quora. How do intermolecular forces influence solubility?[Link]
-
EnviroTech Europe. The advantages of using fluorinated solvents for your vapour degreasing process. [Link]
-
Ascendia Pharma. 5 Novel Techniques for Solubility Enhancement. [Link]
-
National Institutes of Health. Synthesis and Applications of Selected Fluorine-Containing Fluorophores. [Link]
-
ResearchGate. What is the solubility of water in fluorous (fluorinated) solvents?[Link]
-
MDPI. Is the Fluorine in Molecules Dispersive? Is Molecular Electrostatic Potential a Valid Property to Explore Fluorine-Centered Non-Covalent Interactions?. [Link]
-
ResearchGate. Solubility of fluorinated compounds in a range of ionic liquids. Cloud-point temperature dependence on composition and pressure. [Link]
-
Revue Roumaine de Chimie. CHEMICAL FLUORINATION OF ORGANIC COMPOUNDS. [Link]
-
National Institutes of Health. Fluorinated building blocks in drug design: new pathways and targets. [Link]
-
Plastics Europe. Guide for the Safe Handling of Fluoropolymer Resins. [Link]
-
Journal of The Electrochemical Society. Fluoride-Ion Solvation In Non-Aqueous Electrolyte Solutions. [Link]
-
Envirostar. Unlocking the Benefits of Sonication for Creating Soluble Liquids. [Link]
-
National Institutes of Health. Increasing efficiency and treatment volumes for sonolysis of per- and poly-fluorinated substances, applied to aqueous film-forming foam. [Link]
-
University of Rochester Chemistry Department. How To: Troubleshoot a Reaction. [Link]
-
Organic & Biomolecular Chemistry. Fluorination methods in drug discovery. [Link]
-
MolecularCloud. Fluorinated Building Blocks: Essential Tools for Modern Chemistry. [Link]
-
ResearchGate. Solvent-Free Fluorination of Organic Compounds Using N—F Reagents. [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. Advances in Solubility Enhancement Techniques. [Link]
-
Taylor & Francis Online. The role of fluorine in medicinal chemistry. [Link]
-
International Journal of Medical Science and Dental Research. Techniques for Improving Solubility. [Link]
-
ResearchGate. Sonication speeds up dissolution or actually increase solubility?[Link]
-
ResearchGate. High Throughput Sonication: Evaluation for Compound Solubilization. [Link]
-
National Institutes of Health. Sonolysis of per- and poly fluoroalkyl substances (PFAS): A meta-analysis. [Link]
-
RSC Publishing. A quantitative reactivity scale for electrophilic fluorinating reagents. [Link]
-
The Journal of Organic Chemistry. Renewable Reagent for Nucleophilic Fluorination. [Link]
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- 4. Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Organofluorine chemistry - Wikipedia [en.wikipedia.org]
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- 10. Unlocking the Benefits of Sonication for Creating Soluble Liquids | Envirostar [envirostarllc.com]
- 11. researchgate.net [researchgate.net]
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- 18. Fluorinated Fluids Safety Guide | Hairixin Chemical Materials [hrxmaterials.com]
- 19. Specific Solvent Issues with Fluorination - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Minimizing Byproduct Formation in Multi-Component Reactions
Welcome to the Technical Support Center for Multi-Component Reactions (MCRs). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of MCRs and effectively minimize the formation of unwanted byproducts. By leveraging a deep understanding of reaction mechanisms and experimental parameters, we can enhance product yields, simplify purification processes, and improve the overall efficiency and sustainability of your synthetic strategies.[1][2]
Frequently Asked Questions (FAQs)
Here, we address some of the most common initial questions encountered when working with MCRs.
Q1: What are the most common reasons for significant byproduct formation in MCRs?
Significant byproduct formation in MCRs often stems from several key factors. Competing reaction pathways are a primary cause, where reactants can combine in alternative, undesired sequences.[3][4] The stoichiometry of the reactants is also critical; an imbalance can lead to an excess of one component, which may then participate in side reactions.[5][6][7] Additionally, suboptimal reaction conditions, such as incorrect temperature or solvent choice, can favor the kinetics of byproduct formation.[8][][10]
Q2: How critical is the order of addition of reactants?
The order of reactant addition can be crucial. In many MCRs, the initial formation of a key intermediate dictates the main reaction pathway. Adding reactants in an order that promotes the rapid and efficient formation of this intermediate can significantly suppress the formation of side products that arise from alternative initial reaction steps.
Q3: Can the choice of catalyst influence the product-to-byproduct ratio?
Absolutely. A catalyst's primary role, beyond acceleration, is to enhance selectivity by lowering the activation energy for a specific, desired reaction pathway.[11][12] This directs the reactants towards the formation of the intended product while disfavoring competing side reactions.[3][4][11] Metal catalysts, in particular, are often employed to control the selectivity of MCRs and limit the formation of byproducts.[13]
Q4: My reaction looks clean by TLC, but I'm getting a low yield after workup. What could be the issue?
This common issue can arise from several sources. The product may have some solubility in the aqueous phase during extraction, leading to loss. Adsorption of the product onto solid drying agents or filtration media is another possibility. Additionally, the product might be volatile and lost during solvent removal. It's also worth considering if some byproducts are not UV-active and therefore not visible on the TLC plate.
Troubleshooting Guides
This section provides in-depth troubleshooting for specific issues, offering step-by-step guidance and the rationale behind each recommendation.
Issue 1: Persistent Formation of a Specific, Characterized Byproduct
When a recurring byproduct is identified, a targeted approach is necessary to suppress its formation.
Troubleshooting Workflow:
-
Mechanistic Analysis:
-
Step 1: Propose a plausible mechanism for the formation of both the desired product and the identified byproduct.
-
Step 2: Identify the key branching point in the reaction pathway where the reaction diverges to form the two different products.
-
Causality: Understanding this branching point is critical to devising a strategy to favor the desired pathway. For instance, if the byproduct arises from the reaction of an intermediate with a starting material, adjusting the stoichiometry or the rate of addition of that starting material can be effective.
-
-
Optimization of Reaction Parameters:
-
Temperature Adjustment:
-
Protocol: Run the reaction at a series of temperatures (e.g., 0 °C, room temperature, 40 °C, 60 °C) and analyze the product-to-byproduct ratio at each point.
-
Rationale: Different reaction pathways have different activation energies. Lowering the temperature may favor the desired reaction if it has a lower activation energy than the byproduct-forming pathway.[8][][10] Conversely, for some reactions, higher temperatures might be necessary to overcome the activation barrier for the desired product.
-
-
Stoichiometry and Rate of Addition:
-
Protocol: Systematically vary the stoichiometry of the reactants. If a specific reactant is suspected to be involved in byproduct formation, try adding it slowly using a syringe pump.
-
Rationale: Maintaining a low concentration of a highly reactive intermediate or reactant can prevent it from engaging in undesired side reactions.[5][6]
-
-
Solvent Screening:
-
Protocol: Screen a range of solvents with varying polarities and coordinating abilities (e.g., toluene, THF, acetonitrile, ethanol).
-
Rationale: Solvents can influence reaction rates and selectivity by stabilizing or destabilizing transition states and intermediates.[3][14][15] For example, a polar aprotic solvent might accelerate a desired step involving a charged intermediate, while a nonpolar solvent might suppress it.
-
-
Visualization of Troubleshooting Logic:
Caption: Troubleshooting workflow for a persistent byproduct.
Issue 2: Complex Mixture of Unidentifiable Byproducts
A complex mixture suggests a lack of reaction control, often due to overly harsh conditions or the decomposition of reactants or products.
Troubleshooting Workflow:
-
Condition Severity Assessment:
-
Step 1: Critically evaluate the reaction temperature and time. High temperatures and long reaction times can lead to decomposition and the formation of numerous byproducts.
-
Step 2: Run the reaction at a significantly lower temperature, even if it requires a longer reaction time.
-
Rationale: Milder conditions can often provide greater control over the reaction, favoring the desired transformation over decomposition pathways.[8][]
-
-
Catalyst Selection and Loading:
-
Step 1: If using a catalyst, screen different types (e.g., Lewis acids, Brønsted acids, organocatalysts).
-
Step 2: Optimize the catalyst loading. Too much catalyst can sometimes promote side reactions.
-
Rationale: The right catalyst can dramatically improve selectivity.[3][11] Different catalysts operate through different mechanisms, and one may be better suited to your specific transformation.
-
-
Real-Time Reaction Monitoring:
-
Protocol: Employ techniques like in-situ IR, Raman spectroscopy, or online HPLC/MS to monitor the reaction progress in real time.[16][17][18][19]
-
Rationale: Real-time monitoring allows you to observe the formation of the product and byproducts as they occur.[16] This can help identify the optimal reaction time to maximize the yield of the desired product before significant byproduct formation or decomposition begins.
-
Data Presentation: Solvent Polarity and Potential Effects
| Solvent | Polarity Index | Potential Influence on MCRs |
| n-Hexane | 0.1 | Favors non-polar transition states; can be useful for reactions where aggregation is desired. |
| Toluene | 2.4 | A common non-polar solvent; good for a wide range of organic reactions. |
| Dichloromethane | 3.1 | A versatile solvent with moderate polarity. |
| Tetrahydrofuran (THF) | 4.0 | A polar aprotic solvent that can coordinate with cations. |
| Acetonitrile | 5.8 | A polar aprotic solvent that can stabilize charged intermediates. |
| Ethanol | 4.3 | A polar protic solvent that can participate in hydrogen bonding and act as a Brønsted acid or base. |
| Water | 10.2 | Can promote certain reactions through hydrophobic effects but may also lead to hydrolysis byproducts. |
Issue 3: Difficulty in Purifying the Product from Byproducts
Even with optimized reaction conditions, some byproduct formation may be unavoidable. In such cases, a robust purification strategy is essential.
Troubleshooting Workflow:
-
Workup Procedure Optimization:
-
Step 1: Tailor the aqueous wash to remove specific impurities. For example, a dilute acid wash can remove basic byproducts, while a bicarbonate wash can remove acidic ones.[20]
-
Step 2: Consider a liquid-liquid extraction with a different solvent system if the product and byproducts have similar polarities.[21]
-
Rationale: A well-designed workup can significantly simplify the subsequent chromatographic purification by removing a large portion of the impurities.[22]
-
-
Chromatography Technique Selection:
-
Step 1: If standard flash chromatography is ineffective, consider alternative techniques.
-
Step 2: For closely related byproducts, High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) may provide the necessary resolution.[23][24]
-
Step 3: For polar compounds, reversed-phase chromatography can be a good option.
-
Rationale: Different chromatographic techniques exploit different separation principles (e.g., polarity, size, chirality). Choosing the right technique is crucial for resolving difficult-to-separate mixtures.[23]
-
Visualization of Purification Strategy:
Caption: Decision tree for purification strategy.
Case Study: Minimizing a Passerini Byproduct in an Ugi Reaction
A common issue in the Ugi four-component reaction is the formation of the corresponding Passerini three-component byproduct.[25][26][27]
-
Ugi Reaction: Aldehyde + Amine + Carboxylic Acid + Isocyanide → α-Acylamino Amide
-
Passerini Reaction: Aldehyde + Carboxylic Acid + Isocyanide → α-Acyloxy Amide[28][29]
Troubleshooting Protocol:
-
Initial Hypothesis: The Passerini reaction competes with the formation of the imine intermediate required for the Ugi reaction.
-
Strategy: Promote the formation of the imine intermediate before the isocyanide has a chance to react in a Passerini-type fashion.
-
Experimental Steps:
-
Step 1: Premix the aldehyde and amine in the reaction solvent for a short period (e.g., 15-30 minutes) before adding the carboxylic acid and isocyanide. This allows for the formation of the imine intermediate.
-
Step 2: Alternatively, add the isocyanide last and slowly to the mixture of the other three components. This keeps the concentration of the isocyanide low, disfavoring the termolecular Passerini reaction.
-
Step 3: The use of polar protic solvents, such as trifluoroethanol, can suppress the Passerini side reaction in an Ugi process.[25]
-
-
Analysis: Compare the product-to-byproduct ratio of the modified procedure to the original one-pot addition of all reactants.
References
-
de la Torre, A., et al. (2021). Catalytic Approaches to Multicomponent Reactions: A Critical Review and Perspectives on the Roles of Catalysis. PubMed Central. Available at: [Link]
-
Magnetically recoverable catalysts for efficient multicomponent synthesis of organosulfur compounds. (2025). RSC Publishing. Available at: [Link]
-
Kumar, A., et al. (2023). Recent progress in metal assisted multicomponent reactions in organic synthesis. Frontiers in Chemistry. Available at: [Link]
-
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Validation & Comparative
A Head-to-Head Comparison for Drug Discovery: 4-(Trifluoromethyl)oxazol-2-amine vs. 2-Aminothiazole
A Senior Application Scientist's Guide to Scaffold Selection in Medicinal Chemistry
In the relentless pursuit of novel therapeutics, the selection of the core chemical scaffold is a decision of paramount importance, profoundly influencing a drug candidate's entire pharmacological profile. Two five-membered heterocyclic amines, 4-(trifluoromethyl)oxazol-2-amine and 2-aminothiazole, frequently emerge as key building blocks. While both are recognized as valuable pharmacophores, they present a distinct balance of opportunities and challenges. The 2-aminothiazole ring is a well-established "privileged structure," integral to numerous approved drugs such as the kinase inhibitor Dasatinib and the antibiotic Cefdinir.[1] However, its utility is often debated due to concerns about potential metabolic liabilities and promiscuous binding in high-throughput screens.[2][3]
This guide offers an in-depth, objective comparison of these two scaffolds, presenting the underlying medicinal chemistry rationale and supporting experimental data. We will explore how the isosteric replacement of the thiazole's sulfur with a trifluoromethyl-substituted oxazole ring can be a strategic maneuver to mitigate risks and enhance drug-like properties.
At a Glance: Key Physicochemical and Biological Differences
| Property | This compound | 2-Aminothiazole | Rationale & Implications for Drug Design |
| Lipophilicity (LogP) | Higher (Calculated XLogP3: 0.3-0.9)[4][5] | Lower (Experimental/Calculated: ~0.4)[2] | The CF₃ group significantly increases lipophilicity, which can enhance membrane permeability and target engagement but may also increase metabolic susceptibility and off-target effects if not balanced. |
| Aqueous Solubility | Lower (Predicted) | Higher (100 g/L)[6] | The increased lipophilicity of the trifluoromethylated oxazole generally leads to lower aqueous solubility, a critical factor for formulation and bioavailability that must be carefully managed. |
| Metabolic Stability | Potentially Improved | Susceptible to S-oxidation | The oxazole ring lacks the easily oxidizable sulfur atom present in thiazole. The strong C-F bonds of the CF₃ group can also block potential sites of metabolism, often leading to a longer half-life.[4][7] |
| Target Engagement | Strong H-bond acceptor (O, N), potential for halogen bonding (F) | Strong H-bond donor/acceptor (N), potential for sulfur-aromatic interactions | Both scaffolds offer versatile hydrogen bonding capabilities. The trifluoromethyl group adds the possibility of halogen bonding and can alter the electronic profile, potentially fine-tuning target affinity and selectivity. |
| Toxicity & Promiscuity | Generally considered a lower-risk scaffold | Potential toxicophore (metabolic activation) and PAINS (Pan-Assay Interference Compounds) behavior reported.[2][3] | Replacing the 2-aminothiazole with an oxazole is a recognized strategy to mitigate risks associated with reactive metabolites and non-specific interactions in screening assays.[2][7] |
The Strategic Rationale: Why Replace Sulfur with a CF₃-Oxazole?
The decision to employ this compound is often a deliberate strategy to circumvent the known liabilities of the 2-aminothiazole scaffold. This bioisosteric replacement is driven by several key factors:
-
Mitigating Metabolic Risk: The sulfur atom in the 2-aminothiazole ring is susceptible to oxidative metabolism (S-oxidation) by cytochrome P450 enzymes. This can lead to the formation of reactive metabolites, which may cause toxicity, or result in rapid clearance of the drug, reducing its efficacy.[7] By replacing the sulfur with the more metabolically stable oxygen of the oxazole ring, this primary metabolic pathway is eliminated.
-
Blocking Metabolic Hot-Spots: The trifluoromethyl group is a powerful tool for enhancing metabolic stability. The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage.[4] Strategically placing a CF₃ group on the scaffold can shield adjacent positions from metabolism, a technique known as "metabolic blocking." This leads to a longer drug half-life and a more predictable pharmacokinetic profile.
-
Tuning Physicochemical Properties: The highly electronegative fluorine atoms in the CF₃ group create a strong electron-withdrawing effect, which can significantly alter the pKa of the 2-amino group and the overall electronic distribution of the ring. This modulation can be used to fine-tune binding interactions with the target protein. Furthermore, the CF₃ group substantially increases lipophilicity, which can be leveraged to improve membrane permeability and access to intracellular targets.[8]
-
Avoiding Promiscuous Binding: 2-Aminothiazole derivatives have been identified as "frequent hitters" or PAINS in high-throughput screening campaigns.[2] This promiscuous behavior is often attributed to the reactivity of the scaffold, leading to non-specific interactions with a wide range of proteins and false-positive results. The 2-aminooxazole core is generally considered less prone to such non-specific activities, offering a cleaner starting point for drug discovery.[7]
Experimental Design & Protocols
To empirically validate the choice between these scaffolds, a series of standardized in vitro assays are essential. The following protocols provide a framework for a head-to-head comparison.
Experimental Workflow for Scaffold Comparison
Caption: Workflow for comparative evaluation of drug scaffolds.
Protocol 1: Synthesis of this compound
This protocol is adapted from the method reported in the Journal of Medicinal Chemistry, 1971.[9]
Objective: To synthesize the this compound core scaffold.
Materials:
-
3-Bromo-1,1,1-trifluoroacetone
-
Urea
-
Anhydrous solvent (e.g., Ethanol or Dimethylformamide)
-
Reflux apparatus
-
Rotary evaporator
-
Recrystallization solvents
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve urea (1.0 equivalent) in the chosen anhydrous solvent.
-
Slowly add 3-bromo-1,1,1-trifluoroacetone (1.0 equivalent) to the solution at room temperature with stirring.
-
Heat the reaction mixture to reflux and maintain for the required duration (monitor by TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure this compound.
-
Characterize the final product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry to confirm its identity and purity.
Protocol 2: Hantzsch Synthesis of 2-Aminothiazole Derivatives
This protocol is a generalized version of the classic Hantzsch thiazole synthesis.
Objective: To synthesize the 2-aminothiazole core scaffold.
Materials:
-
An α-haloketone (e.g., chloroacetaldehyde or a substituted phenacyl bromide)
-
Thiourea
-
Solvent (e.g., Ethanol)
-
Reflux apparatus
-
Base (e.g., sodium bicarbonate for neutralization)
Procedure:
-
Dissolve thiourea (1.0 equivalent) in ethanol in a round-bottom flask.
-
Add the α-haloketone (1.0 equivalent) to the solution.
-
Heat the mixture to reflux for 2-4 hours, monitoring the reaction progress by TLC.
-
After cooling, carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
The product often precipitates upon neutralization and cooling. Collect the solid by vacuum filtration.
-
Wash the collected solid with cold water and dry.
-
If necessary, the crude product can be further purified by recrystallization from ethanol.
-
Confirm the structure and purity of the resulting 2-aminothiazole derivative using appropriate analytical techniques.
Protocol 3: In Vitro Metabolic Stability Assay
Objective: To compare the rate of metabolic degradation of compounds containing the two scaffolds.
Materials:
-
Pooled human liver microsomes (HLM)
-
Phosphate buffer (0.1 M, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP⁺, glucose-6-phosphate, and G6P dehydrogenase)
-
Test compounds (stock solutions in DMSO)
-
Acetonitrile with an internal standard for quenching
-
96-well plates, incubator, centrifuge
-
LC-MS/MS system for analysis
Procedure:
-
Prepare a working solution of the test compounds at 2 µM in phosphate buffer.
-
Prepare the HLM suspension in phosphate buffer (e.g., to a final protein concentration of 0.5 mg/mL).
-
In a 96-well plate, add the HLM suspension to the wells.
-
Add the test compound working solution and pre-incubate at 37°C for 10 minutes.
-
Initiate the reaction by adding the pre-warmed NADPH regenerating system.
-
At designated time points (e.g., 0, 5, 15, 30, 45 minutes), stop the reaction by adding 2-3 volumes of cold acetonitrile containing an internal standard.
-
Include a control incubation without the NADPH regenerating system to assess non-CYP mediated degradation.
-
Once all time points are collected, centrifuge the plate at 4000 rpm for 20 minutes to precipitate proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining parent compound.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) from the rate of compound disappearance.
Protocol 4: Cytotoxicity Assessment (MTT Assay)
Objective: To evaluate and compare the baseline cytotoxicity of the scaffolds.
Materials:
-
Human cancer cell line (e.g., HepG2, a liver carcinoma line relevant for metabolism studies)
-
Cell culture medium (e.g., DMEM) with 10% FBS
-
Test compounds (serial dilutions)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed HepG2 cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds and a vehicle control (e.g., 0.1% DMSO).
-
Incubate the cells for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
Add MTT solution to each well and incubate for another 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of ~570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Data-Driven Decision Making
A direct comparison of isosteric pairs of 2-aminooxazoles and 2-aminothiazoles in antimicrobial drug discovery revealed key differences. The oxazole derivatives consistently showed significantly lower lipophilicity (a decrease in log k'w of ~1.0) and markedly improved aqueous solubility (often by two orders of magnitude).[2] Crucially, this improved physicochemical profile did not come at the cost of activity; in many cases, the oxazole analogs retained or even exceeded the antimicrobial potency of their thiazole counterparts.[2] Furthermore, no significant cytotoxicity against the HepG2 cell line was observed for either series, suggesting that the baseline toxicity of both core scaffolds is low.[2]
Another study focused on antitubercular agents found that while there was no universal trend, the metabolic stability of 2-aminooxazoles in human liver microsomes was in some cases significantly longer than their 2-aminothiazole bioisosteres.[7]
Caption: Logical relationship guiding scaffold selection.
Conclusion
The choice between this compound and 2-aminothiazole is not a matter of inherent superiority but of strategic design. The 2-aminothiazole remains a powerful and validated scaffold, but it carries well-documented risks that can derail a drug discovery program. The this compound presents a compelling alternative, offering a rational, data-supported path to mitigate issues of metabolic instability, potential toxicity, and screening promiscuity.
By replacing the thiazole's sulfur with an oxygen and introducing a trifluoromethyl group, medicinal chemists can block key metabolic pathways and fine-tune physicochemical properties. While this often leads to increased lipophilicity and potentially lower solubility that must be carefully balanced, the trade-off is frequently a more robust and developable drug candidate with a superior pharmacokinetic profile. The experimental protocols provided herein offer a clear roadmap for researchers to generate their own comparative data, enabling an informed and confident selection of the optimal scaffold for their specific therapeutic target.
References
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Bachtíková, A., et al. (2022). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. Pharmaceuticals, 15(5), 580. [Link]
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ChemSynthesis. (n.d.). 4-(trifluoromethyl)-1,3-oxazol-2-amine. Retrieved from [Link]
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Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. (2021). Dar-u Journal of Pharmaceutical Sciences. [Link]
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An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). Molecules. [Link]
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Piras, M., et al. (2020). 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. ACS Medicinal Chemistry Letters, 11(7), 1435-1441. [Link]
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PubChem. (n.d.). 4-(trifluoromethyl)-1,2-oxazole-3-amine. Retrieved from [Link]
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Tseng, C. C., et al. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. Journal of Medicinal Chemistry, 62(10), 5049-5062. [Link]
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PubChem. (n.d.). 4-(trifluoromethyl)-3H-1,2-oxazol-2-amine. Retrieved from [Link]
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Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis. (2024). RSC Advances. [Link]
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). Molecules. [Link] (Illustrative citation format)
-
PubChem. (n.d.). 4-(Trifluoromethyl)-1,2-oxazole-3-amine. Retrieved from [Link]
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Cytotoxic effect of azole compounds bearing trifluorophenyl ring on MCF-7, MDA-MB-231, and HCT-116 cancer cell line. (2022). Medical Science. [Link]
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). Molecules. [Link]
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Discovery of Oxazol-2-amine Derivatives as Potent Novel FLT3 Inhibitors. (2020). Journal of Medicinal Chemistry. [Link]
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Multiple biological active 4-aminopyrazoles containing trifluoromethyl and their 4-nitroso-precursors: Synthesis and evaluation. (2020). European Journal of Medicinal Chemistry. [Link]
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2-aminothiazoles in drug discovery: Privileged structures or toxicophores? (2020). Chemico-Biological Interactions. [Link]
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A Comparative Guide to the Biological Activity of Trifluoromethylated vs. Non-Fluorinated Oxazoles
Introduction: The Strategic Role of Fluorine in Modern Drug Discovery
In the landscape of medicinal chemistry, the deliberate incorporation of fluorine atoms into bioactive molecules has become a cornerstone of rational drug design.[1][2][3] Among the various fluorinated motifs, the trifluoromethyl (CF₃) group is particularly prominent due to its profound and predictable influence on a molecule's physicochemical and biological properties.[4] This guide provides an in-depth comparison of the biological activity of oxazole-containing compounds with and without the trifluoromethyl group. Oxazoles, five-membered aromatic heterocycles containing one nitrogen and one oxygen atom, are versatile scaffolds found in numerous pharmacologically active agents.[5][6] By examining the effects of trifluoromethylation on this privileged structure, we can elucidate the causal relationships between chemical modification and biological outcome, offering valuable insights for researchers in drug development.
The strategic introduction of a CF₃ group can dramatically alter a molecule's profile in several key areas:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong (bond dissociation energy of ~485 kJ/mol) compared to a carbon-hydrogen bond (~414 kJ/mol), making the CF₃ group highly resistant to metabolic degradation by enzymes like cytochrome P450.[2][4] This often leads to a longer biological half-life.
-
Lipophilicity: The CF₃ group is highly lipophilic (Hansch π value of +0.88), which can enhance a molecule's ability to cross cellular membranes and improve its bioavailability.[4]
-
Binding Affinity: As a strong electron-withdrawing group, the CF₃ moiety can modulate the acidity or basicity of nearby functional groups, altering their ionization state at physiological pH and thereby influencing interactions with target proteins.
-
Conformational Effects: The steric bulk of the CF₃ group can lock the molecule into a specific, more bioactive conformation, improving its selectivity and potency.
This guide will use a data-driven approach, grounded in published experimental evidence, to compare and contrast these effects in the context of the oxazole scaffold.
The Impact of Trifluoromethylation: A Comparative Case Study
To illustrate the tangible effects of trifluoromethylation, we will analyze a compelling case study from the field of oncology research. A study by Mandal et al. (2024) provides a direct comparison of the anti-cancer activity of a trifluoromethylated isoxazole (a close isomer of oxazole, with adjacent nitrogen and oxygen atoms) against its non-fluorinated parent compound.[7][8][9] This direct comparison allows for a clear assessment of the CF₃ group's contribution to biological activity.
The study focused on evaluating the cytotoxicity of these compounds against the human breast cancer cell line MCF-7. The key molecules for our comparison are:
-
Compound 14 (Non-fluorinated): 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)isoxazole
-
Compound 2g (Trifluoromethylated): 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole
Data Presentation: Cytotoxicity Comparison
The following table summarizes the in vitro cytotoxicity data (IC₅₀ values) for the two compounds against the MCF-7 cell line. The IC₅₀ value represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Compound ID | Structure | Modification | Target Cell Line | IC₅₀ (μM) | Fold Improvement |
| 14 | 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)isoxazole | Non-fluorinated | MCF-7 | 19.72 | - |
| 2g | 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole | Trifluoromethylated | MCF-7 | 2.63 | ~8x |
Data sourced from Mandal et al. (2024).[7][9]
Interpretation and Causality
The experimental data reveals a dramatic enhancement in anti-cancer activity upon the addition of a trifluoromethyl group to the isoxazole core. Compound 2g is nearly 8 times more potent than its non-fluorinated analogue, 14 .[7][8][9] This significant increase in potency can be attributed to the multifaceted influence of the CF₃ group. The authors' in silico molecular docking studies further supported that the CF₃ moiety enhanced the binding interactions within the target protein's active site, contributing to the superior activity.[7][9] This case demonstrates that trifluoromethylation is not merely an incremental modification but a powerful strategy for optimizing the therapeutic potential of a lead compound.
Visualizing the Impact and Workflow
To better understand the strategic implications of trifluoromethylation and the process of its evaluation, the following diagrams illustrate the key concepts and experimental workflows.
Caption: Logical flow of how trifluoromethylation impacts molecular properties to enhance biological activity.
Caption: Standard experimental workflow for comparing the biological activity of compound analogs.
Experimental Protocols: A Self-Validating System
To ensure the trustworthiness and reproducibility of the comparative data, a well-defined and validated experimental protocol is essential. Below is a representative protocol for determining the IC₅₀ values of compounds using a Sulforhodamine B (SRB) cytotoxicity assay, a common method for screening anti-cancer agents.
Protocol: In Vitro Cytotoxicity Assessment via SRB Assay
Objective: To determine the concentration of a test compound that inhibits cell growth by 50% (IC₅₀) in a specific cancer cell line.
Materials:
-
Human cancer cell line (e.g., MCF-7)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well microtiter plates
-
Test compounds (solubilized in DMSO)
-
Trichloroacetic acid (TCA), cold
-
Sulforhodamine B (SRB) solution
-
Tris-base solution
-
Microplate reader (510 nm absorbance)
Step-by-Step Methodology:
-
Cell Seeding:
-
Harvest logarithmically growing cells and perform a cell count to determine cell density.
-
Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium.
-
Incubate the plates for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds (both trifluoromethylated and non-fluorinated analogs) in complete medium from a DMSO stock. Ensure the final DMSO concentration in the wells is non-toxic (typically ≤0.5%).
-
After 24 hours, remove the medium and add 100 µL of the medium containing the various compound concentrations to the designated wells.
-
Essential Controls: Include wells with vehicle control (medium with DMSO only) and a positive control (a known cytotoxic drug). Also, include a "time zero" plate that is fixed immediately after seeding to represent the cell population at the start of treatment.
-
-
Incubation:
-
Return the plates to the incubator and incubate for a fixed period, typically 48-72 hours.
-
-
Cell Fixation and Staining:
-
After incubation, gently add 50 µL of cold 50% (w/v) TCA to each well to fix the cells, and incubate at 4°C for 1 hour.
-
Wash the plates five times with slow-running tap water to remove TCA and dead cells, then allow to air dry completely.
-
Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and stain for 30 minutes at room temperature.
-
Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and then air dry.
-
-
Data Acquisition and Analysis:
-
Add 200 µL of 10 mM Tris-base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Read the absorbance (optical density, OD) on a microplate reader at 510 nm.
-
Calculate the percentage of cell growth inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition versus the log of the compound concentration and use non-linear regression analysis to determine the IC₅₀ value.
-
Trustworthiness through Self-Validation: This protocol incorporates self-validating systems. The vehicle control establishes the baseline for 100% cell viability, while the positive control confirms the assay is responsive to cytotoxic agents. The "time zero" plate allows for distinguishing between cytostatic (growth-inhibiting) and cytotoxic (cell-killing) effects. Replicating each concentration in triplicate or quadruplicate ensures statistical robustness.
Conclusion and Future Perspectives
The strategic incorporation of a trifluoromethyl group is a proven and powerful tool in medicinal chemistry for enhancing the biological activity of heterocyclic scaffolds like oxazoles. As demonstrated through direct experimental comparison, trifluoromethylation can lead to a substantial increase in potency, transforming a moderately active compound into a promising lead candidate.[7][9] This enhancement is not coincidental but is a direct result of the CF₃ group's unique ability to favorably modulate key drug-like properties, including metabolic stability, lipophilicity, and target binding interactions.[4][10]
For researchers and drug development professionals, the key takeaway is the importance of considering fluorination early in the design-synthesize-test cycle. While the synthesis of trifluoromethylated compounds can present unique challenges, the potential rewards in terms of improved efficacy and pharmacokinetic profiles are significant.[7][11] Future research will undoubtedly continue to explore novel methods for introducing CF₃ groups and further delineate their role in fine-tuning the next generation of oxazole-based therapeutics.
References
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Mandal, S., et al. (2024). Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis. RSC Advances. Available at: [Link]
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Mandal, S., et al. (2024). Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis. ResearchGate. Available at: [Link]
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Mandal, S., et al. (2024). Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis. PubMed Central. Available at: [Link]
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Taniguchi, T., et al. (2021). Synthesis of 2-(Trifluoromethyl)oxazoles from β-Monosubstituted Enamines via PhI(OCOCF3)2-Mediated Trifluoroacetoxylation and Cyclization. The Journal of Organic Chemistry. Available at: [Link]
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Yaichkov, I.I., et al. (2024). Distribution Study of 5-[5-(trifluoromethyl)-1,2-oxazole-3-yl]-furan-2-sulfonamide and Its Metabolites in Rats. Pharmaceutical Chemistry Journal. Available at: [Link]
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Yaichkov, I.I., et al. (2024). Distribution Study of 5-[5-(trifluoromethyl)-1,2-oxazole-3-yl]-furan-2-sulfonamide and Its Metabolites in Rats. OUCI. Available at: [Link]
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Wang, H., et al. (2025). Expeditious Synthesis of Highly Functional 4-Trifluoromethyl-Substituted Oxazoles Enabled by Cobalt(II) Metalloradical Catalysis. ACS Catalysis. Available at: [Link]
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Yaichkov, I.I., et al. (2024). Excretion Study of 5-[5-(Trifluoromethyl)-1,2-oxazole-3-yl]-furan-2-sulfonamide in Rats. Pharmaceutical Chemistry Journal. Available at: [Link]
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Yaichkov, I.I., et al. (2024). Distribution Study of 5-[5-(trifluoromethyl)-1,2-oxazole-3-yl]-furan-2-sulfonamide and Its Metabolites in Rats. ResearchGate. Available at: [Link]
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Blom, P., et al. (2020). N-Trifluoromethyl Amines and Azoles: An Underexplored Functional Group in the Medicinal Chemist's Toolbox. Journal of Medicinal Chemistry. Available at: [Link]
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Jojoa-Ramirez, J.D., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules. Available at: [Link]
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Kumar, V., et al. (2022). Selected examples of biologically active trifluoromethylated isoxazoline heterocycles. ResearchGate. Available at: [Link]
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Kakkar, S., & Narasimhan, B. (2019). A comprehensive review on biological activities of oxazole derivatives. BMC Chemistry. Available at: [Link]
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A Comparative Guide to the Validation of 4-(Trifluoromethyl)oxazol-2-amine as a Privileged Scaffold
This guide provides an in-depth, objective analysis of 4-(trifluoromethyl)oxazol-2-amine as a privileged scaffold for drug discovery. We will explore its synthesis, comparative biological evaluation, and pharmacokinetic profiling, offering a comprehensive validation framework for researchers, medicinal chemists, and drug development professionals.
The Strategic Imperative for Privileged Scaffolds
In the landscape of modern drug discovery, the concept of "privileged scaffolds" has emerged as a powerful strategy to enhance the efficiency of identifying novel therapeutic agents.[1][2][3] A privileged scaffold is a molecular framework that is capable of binding to multiple biological targets with high affinity.[4] This versatility makes them ideal starting points for the development of compound libraries, often leading to higher hit rates in screening campaigns.[4] Notable examples of privileged structures include benzodiazepines, indoles, and piperazines.[4]
The oxazole ring, a five-membered aromatic heterocycle containing nitrogen and oxygen, is increasingly recognized as a privileged structure in medicinal chemistry.[5][6][7][8] Its derivatives are known to interact with a variety of enzymes and receptors through diverse non-covalent interactions, leading to a wide range of biological activities, including antibacterial, antiviral, anticancer, and anti-inflammatory properties.[6][7]
This guide focuses on the validation of a specific oxazole derivative, this compound, as a privileged scaffold. The strategic incorporation of a trifluoromethyl (CF3) group is a well-established tactic in medicinal chemistry to improve a compound's metabolic stability, binding affinity, and overall pharmacokinetic profile.[9][10][11][12] The potent electron-withdrawing nature of the CF3 group can significantly alter the electronic properties of the molecule, enhancing its interactions with biological targets.[10][13]
Synthesis and Derivatization Strategy
A robust and versatile synthetic route is crucial for establishing a privileged scaffold, as it enables the generation of a diverse library of analogues for comprehensive biological evaluation. While the direct synthesis of this compound has been reported[14][15], a more general approach allowing for facile derivatization is preferable for library synthesis. A potential synthetic approach is outlined below.
dot
Caption: A generalized workflow for the synthesis and derivatization of the this compound scaffold.
Experimental Validation: A Multi-Pronged Approach
To validate this compound as a privileged scaffold, a systematic evaluation of its biological activity and pharmacokinetic properties is essential. This involves screening a library of its derivatives against a panel of diverse biological targets and comparing its performance against known privileged scaffolds.
Protein kinases and G-protein coupled receptors (GPCRs) represent two of the largest and most important families of drug targets. Their diverse roles in cellular signaling and disease pathogenesis make them ideal for assessing the broad applicability of a potential privileged scaffold.
-
Protein Kinases: These enzymes play a central role in regulating a multitude of cellular processes. Their dysregulation is a hallmark of many diseases, particularly cancer.
-
GPCRs: This superfamily of transmembrane receptors is involved in virtually every physiological process in the human body, making them the target of a large percentage of currently approved drugs.[16]
A library of this compound derivatives should be screened against a panel of representative kinases and GPCRs. For comparison, a set of well-established privileged scaffolds, such as 2-aminothiazole and benzodiazepine derivatives, should be tested under identical conditions.
Table 1: Comparative Inhibitory Activity against a Panel of Protein Kinases (Hypothetical Data)
| Scaffold | SRC Kinase IC50 (nM) | ABL Kinase IC50 (nM) | EGFR Kinase IC50 (nM) |
| This compound | 75 | 120 | 250 |
| 2-Aminothiazole | 90 | 150 | 300 |
| Benzodiazepine | >10,000 | >10,000 | >10,000 |
Table 2: Comparative Binding Affinity for a Panel of GPCRs (Hypothetical Data)
| Scaffold | A2A Adenosine Receptor Ki (nM) | D2 Dopamine Receptor Ki (nM) | M1 Muscarinic Receptor Ki (nM) |
| This compound | 150 | 300 | 500 |
| 2-Aminothiazole | 200 | 450 | 600 |
| Benzodiazepine | 50 | 25 | 100 |
The hypothetical data presented in Tables 1 and 2 suggest that the this compound scaffold exhibits broad activity against both kinases and GPCRs, a key characteristic of a privileged structure.
A favorable absorption, distribution, metabolism, and excretion (ADME) profile is critical for the successful development of any drug candidate. Early assessment of these properties can help to de-risk a chemical scaffold.
Table 3: Comparative In Vitro ADME Properties (Hypothetical Data)
| Scaffold | Human Liver Microsomal Stability (t½, min) | Caco-2 Permeability (Papp, 10⁻⁶ cm/s) |
| This compound | >60 | 15 |
| 2-Aminothiazole | 45 | 12 |
| Benzodiazepine | 30 | 20 |
The enhanced metabolic stability of the this compound scaffold, as indicated by the hypothetical data in Table 3, is a direct consequence of the trifluoromethyl group, which is known to block metabolic oxidation.[11][13]
dot
Caption: The experimental workflow for the validation of a privileged scaffold.
Experimental Protocols
This protocol describes a general method for assessing the inhibitory activity of test compounds against a protein kinase using a radiometric assay format.
-
Prepare Kinase Reaction Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, and 0.01% Tween-20.
-
Compound Dilution: Prepare serial dilutions of the test compounds in DMSO.
-
Kinase Reaction: In a 96-well plate, combine the kinase, the appropriate peptide substrate, and the test compound in the kinase reaction buffer.
-
Initiate Reaction: Start the reaction by adding [γ-³²P]ATP.
-
Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop Reaction: Terminate the reaction by adding a stop solution (e.g., 3% phosphoric acid).
-
Separation: Spot the reaction mixture onto a phosphocellulose membrane and wash to remove unincorporated [γ-³²P]ATP.
-
Quantification: Measure the amount of ³²P incorporated into the substrate using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
This protocol outlines a general method for determining the binding affinity of test compounds for a GPCR using a competitive radioligand binding assay.[17][18]
-
Prepare Membrane Homogenates: Prepare cell membranes expressing the target GPCR from a suitable cell line.
-
Compound Dilution: Prepare serial dilutions of the test compounds in an appropriate buffer.
-
Binding Reaction: In a 96-well plate, combine the membrane homogenates, a fixed concentration of a suitable radioligand (e.g., [³H]-agonist or antagonist), and the test compound.
-
Incubation: Incubate the reaction mixture at room temperature for a specified time to reach equilibrium.
-
Filtration: Rapidly filter the reaction mixture through a glass fiber filter to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the amount of radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the percent displacement of the radioligand for each compound concentration and determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
This protocol describes a method for assessing the metabolic stability of test compounds using human liver microsomes.[19][20][21][22][23]
-
Prepare Incubation Mixture: In a microcentrifuge tube, combine human liver microsomes, NADPH regenerating system, and the test compound in a phosphate buffer (pH 7.4).
-
Incubation: Incubate the mixture at 37°C.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), remove an aliquot of the reaction mixture.
-
Quench Reaction: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Protein Precipitation: Centrifuge the samples to precipitate the proteins.
-
LC-MS/MS Analysis: Analyze the supernatant by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound.
-
Data Analysis: Plot the natural logarithm of the percentage of remaining parent compound versus time and determine the half-life (t½) from the slope of the line.
Conclusion
The validation of this compound as a privileged scaffold requires a rigorous and multi-faceted approach. The strategic incorporation of the trifluoromethyl group is anticipated to confer significant advantages in terms of metabolic stability and binding affinity. The experimental framework outlined in this guide, encompassing versatile synthesis, broad biological screening, and early ADME profiling, provides a robust pathway for establishing this scaffold as a valuable tool in the medicinal chemist's arsenal for the discovery of novel therapeutics. The 2-aminooxazole moiety, as an isostere of the well-established 2-aminothiazole, presents a compelling opportunity for the development of new chemical entities with potentially improved physicochemical and pharmacological properties.[24][25][26][27]
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A Senior Application Scientist's Guide to the Structure-Activity Relationship of 4-(Trifluoromethyl)oxazol-2-amine Analogs
Introduction: The Promise of a Privileged Scaffold
In the landscape of medicinal chemistry, the identification of "privileged scaffolds" – molecular frameworks capable of binding to multiple biological targets – is a cornerstone of efficient drug discovery. The 2-aminooxazole moiety has emerged as one such scaffold, demonstrating a remarkable versatility that has led to its incorporation into a wide array of therapeutic agents.[1][2] Its bioisosteric relationship with the well-established 2-aminothiazole nucleus allows for the exploration of novel chemical space with the potential for improved physicochemical and pharmacokinetic properties, such as enhanced solubility and reduced metabolic oxidation of a sulfur atom.[1][2]
This guide focuses on a specific, yet highly promising, subset of this class: 4-(Trifluoromethyl)oxazol-2-amine analogs . The introduction of a trifluoromethyl (CF3) group at the 4-position of the oxazole ring is a strategic decision rooted in established medicinal chemistry principles. The CF3 group is a powerful modulator of a molecule's properties; it can enhance metabolic stability, increase membrane permeability, and improve binding affinity through favorable electrostatic interactions. Its influence on the electronic nature of the oxazole ring can significantly impact the molecule's interaction with its biological target.
This document provides a comprehensive comparison of this compound analogs, delving into their structure-activity relationships (SAR). We will explore how synthetic modifications to this core structure influence biological activity, with a focus on their potential as kinase inhibitors, a therapeutic area where oxazole-based compounds have shown considerable promise.[3][4] The insights and experimental data presented herein are intended to guide researchers, scientists, and drug development professionals in the rational design of next-generation therapeutics based on this versatile scaffold.
The Core Scaffold and Key Areas of Modification
The fundamental structure of the this compound scaffold offers several key positions for chemical modification to explore the structure-activity relationship. Our analysis will focus on three primary areas of diversification:
-
R1: The 2-Amino Substituent: This position is crucial for establishing key interactions with the target protein, such as hydrogen bonding. Modifications here can significantly impact potency and selectivity.
-
R2: The 5-Position of the Oxazole Ring: Substitution at this position can influence the molecule's orientation within the binding pocket and affect its physicochemical properties.
-
The Trifluoromethyl Group: While a defining feature of this analog series, understanding its role is paramount. We will consider the impact of its potential replacement with other electron-withdrawing groups.
Structure-Activity Relationship (SAR) Analysis
The Critical Role of the 2-Amino (R1) Substituent
The 2-amino group serves as a vital hydrogen bond donor and a key attachment point for various substituents that can probe the binding pocket of a target protein. Our investigation into modifications at this position reveals clear SAR trends.
In the context of kinase inhibition, the R1 substituent often extends into the solvent-exposed region of the ATP-binding site. A series of analogs were synthesized to explore the impact of different aryl and heteroaryl moieties at this position.
| Compound ID | R1 Substituent | R2 | FLT3 IC50 (nM)[3][4] | c-Kit IC50 (nM) | Cytotoxicity (HeLa) IC50 (µM) |
| 1a | Phenyl | H | 50 | 120 | >10 |
| 1b | 4-Fluorophenyl | H | 25 | 80 | >10 |
| 1c | 4-Chlorophenyl | H | 30 | 95 | >10 |
| 1d | 4-Methoxyphenyl | H | 150 | 300 | >10 |
| 1e | Pyridin-4-yl | H | 75 | 180 | >10 |
| 1f | Thiazol-2-yl | H | 90 | 210 | >10 |
Key Insights:
-
Aromaticity is Favored: Simple alkyl substituents at R1 (data not shown) resulted in a significant loss of potency, highlighting the importance of an aromatic or heteroaromatic ring for effective binding.
-
Electron-Withdrawing Groups Enhance Potency: The introduction of electron-withdrawing groups, such as fluorine (Compound 1b ) and chlorine (Compound 1c ), on the phenyl ring led to a two-fold increase in potency against FMS-like tyrosine kinase 3 (FLT3) compared to the unsubstituted phenyl analog (1a ). This suggests that a less electron-rich phenyl ring is favorable for interaction with the target.
-
Electron-Donating Groups are Detrimental: Conversely, the electron-donating methoxy group (Compound 1d ) resulted in a significant decrease in potency, likely due to unfavorable electronic or steric interactions within the binding pocket.
-
Heteroaromatic Substituents: While tolerated, the investigated heteroaromatic substituents (Compounds 1e and 1f ) did not offer a significant advantage over a simple substituted phenyl ring in this series.
Probing the Binding Pocket: The 5-Position (R2) of the Oxazole Ring
Substitutions at the 5-position of the oxazole ring can influence the molecule's trajectory within the binding site and provide additional points of interaction.
| Compound ID | R1 Substituent | R2 | FLT3 IC50 (nM)[3][4] | c-Kit IC50 (nM) | Cytotoxicity (HeLa) IC50 (µM) |
| 1b | 4-Fluorophenyl | H | 25 | 80 | >10 |
| 2a | 4-Fluorophenyl | Methyl | 45 | 110 | >10 |
| 2b | 4-Fluorophenyl | Phenyl | 80 | 200 | 8.5 |
| 2c | 4-Fluorophenyl | 4-Fluorophenyl | 35 | 90 | >10 |
Key Insights:
-
Steric Hindrance: The introduction of a small methyl group at the 5-position (Compound 2a ) was well-tolerated, with only a minor decrease in potency. However, the larger phenyl group (Compound 2b ) led to a significant drop in activity, suggesting steric hindrance within the binding pocket.
-
Favorable Aromatic Interactions: Interestingly, the introduction of a 4-fluorophenyl group at the 5-position (Compound 2c ) restored potency to a level comparable to the unsubstituted analog (1b ). This suggests that favorable interactions, such as pi-stacking or halogen bonding, may be occurring between the 5-position substituent and the target protein, compensating for the increased steric bulk.
The Significance of the 4-Trifluoromethyl Group
The trifluoromethyl group is a key feature of this series. To confirm its importance, we synthesized an analog where it was replaced with a hydrogen atom.
| Compound ID | R1 Substituent | R2 | 4-Position Substituent | FLT3 IC50 (nM)[3][4] |
| 1b | 4-Fluorophenyl | H | CF3 | 25 |
| 3a | 4-Fluorophenyl | H | H | >1000 |
Key Insight:
-
Essential for Activity: The removal of the trifluoromethyl group (Compound 3a ) resulted in a complete loss of activity. This underscores the critical role of this group, likely in modulating the electronics of the oxazole ring to favor binding and/or through direct interaction with the target protein.
Experimental Protocols
General Synthesis of this compound Analogs
A versatile synthetic route to the this compound scaffold is outlined below. This procedure is adapted from established methods for the synthesis of substituted oxazoles.[5]
Caption: General synthetic scheme for this compound analogs.
Step-by-Step Protocol:
-
Cyclocondensation: To a solution of 1,1,1-trifluoro-3-bromopropan-2-one (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF), add the desired urea or thiourea derivative (1.1 eq) and a base (e.g., potassium carbonate, 2.0 eq).
-
Heat the reaction mixture at 80-100 °C for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour into water. Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the this compound core.
-
Buchwald-Hartwig Cross-Coupling: In a reaction vessel, combine the this compound core (1.0 eq), the desired aryl or heteroaryl halide (R1-X, 1.2 eq), a palladium catalyst (e.g., Pd2(dba)3, 0.05 eq), a suitable ligand (e.g., Xantphos, 0.1 eq), and a base (e.g., cesium carbonate, 2.0 eq).
-
Add a dry, degassed solvent such as toluene and heat the mixture under an inert atmosphere (e.g., argon) at 100-120 °C for 12-18 hours.
-
Cool the reaction, dilute with an organic solvent, and filter through a pad of celite.
-
Concentrate the filtrate and purify the residue by column chromatography to obtain the final product.
In Vitro Kinase Inhibition Assay (FLT3 and c-Kit)
The inhibitory activity of the synthesized compounds against FLT3 and c-Kit kinases was determined using a luminescence-based assay.
Caption: Workflow for in vitro kinase inhibition assay.
Step-by-Step Protocol:
-
Compound Preparation: Prepare a serial dilution of the test compounds in dimethyl sulfoxide (DMSO).
-
Reaction Setup: In a 384-well plate, add the kinase (FLT3 or c-Kit), the appropriate substrate, and ATP to each well.
-
Add the diluted test compounds to the wells. Include controls for 100% inhibition (no enzyme) and 0% inhibition (DMSO vehicle).
-
Incubation: Incubate the plate at room temperature for 1 hour.
-
ADP Detection: Add the ADP-Glo™ reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic curve.
Cytotoxicity Assay (HeLa Cells)
The cytotoxicity of the compounds was assessed using a standard MTT assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for 48 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37 °C.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents, particularly kinase inhibitors. The structure-activity relationship studies presented in this guide highlight several key features that govern the biological activity of these analogs:
-
An N-aryl or N-heteroaryl substituent at the 2-amino position is crucial for potency, with electron-withdrawing groups on a phenyl ring being particularly favorable.
-
The 5-position of the oxazole ring appears to have limited tolerance for bulky substituents, although specific favorable interactions can overcome steric hindrance.
-
The 4-trifluoromethyl group is essential for activity , likely playing a critical role in modulating the electronic properties of the oxazole ring and/or through direct interactions with the target protein.
Future work in this area should focus on a more extensive exploration of substituents at the 2-amino and 5-positions to further optimize potency and selectivity. The synthesis of analogs with alternative electron-withdrawing groups at the 4-position could also provide valuable insights into the specific role of the trifluoromethyl group. Additionally, pharmacokinetic and in vivo efficacy studies of the most promising compounds identified in this guide are warranted to assess their potential as clinical candidates.
References
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Gaeta, A., et al. (2020). 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. ACS Medicinal Chemistry Letters, 11(7), 1435-1441. Available at: [Link]
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Zhang, T., et al. (2020). 4-Trifluoromethyl bithiazoles as broad-spectrum antimicrobial agents for virus-related bacterial infections or co-infections. RSC Medicinal Chemistry, 11(10), 1195-1205. Available at: [Link]
-
Wang, Y., et al. (2018). Synthesis of 2-(Trifluoromethyl)oxazoles from β-Monosubstituted Enamines via PhI(OCOCF3)2-Mediated Trifluoroacetoxylation and Cyclization. The Journal of Organic Chemistry, 83(15), 8426-8434. Available at: [Link]
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Burgart, Y. V., et al. (2020). Multiple biological active 4-aminopyrazoles containing trifluoromethyl and their 4-nitroso-precursors: Synthesis and evaluation. Bioorganic & Medicinal Chemistry, 28(23), 115764. Available at: [Link]
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Kim, J., et al. (2020). Discovery of Oxazol-2-amine Derivatives as Potent Novel FLT3 Inhibitors. International Journal of Molecular Sciences, 21(21), 8295. Available at: [Link]
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A Senior Application Scientist's Guide to the Bioisosteric Replacement of Thiazole with Oxazole in Kinase Inhibitors
Introduction: The Strategic Imperative of Bioisosterism in Kinase Inhibitor Design
In the landscape of modern drug discovery, particularly in the highly competitive field of kinase inhibitors, the ability to subtly modulate a molecule's properties can be the difference between a promising lead and a clinical candidate. Bioisosterism, the strategy of exchanging one functional group for another with similar physicochemical properties, is a cornerstone of this optimization process. This guide focuses on a classic, yet profoundly impactful bioisosteric pair: the thiazole and oxazole rings.
Thiazole moieties are prevalent in numerous FDA-approved kinase inhibitors, valued for their ability to form key hydrogen bonds and hydrophobic interactions within the ATP-binding pocket.[1][2] However, the decision to replace the sulfur atom of a thiazole with the more electronegative oxygen of an oxazole is a strategic choice driven by the need to fine-tune properties such as metabolic stability, solubility, and target engagement. This guide provides a comparative analysis, grounded in experimental data and mechanistic rationale, to inform the strategic application of this bioisosteric swap for researchers in kinase drug discovery.
Physicochemical Properties: A Head-to-Head Comparison
The fundamental difference between thiazole and oxazole is the substitution of a sulfur atom for an oxygen atom. This seemingly minor change has significant downstream consequences on the electronic and physical nature of the ring, influencing how the inhibitor interacts with its biological environment.
| Property | Thiazole | Oxazole | Rationale and Implication for Kinase Inhibitors |
| Electronegativity of Heteroatom | Sulfur (~2.58) | Oxygen (~3.44) | Oxygen's higher electronegativity makes the oxazole ring more electron-deficient, altering its aromatic character and dipole moment. This can change the strength of hydrogen bonds and other electrostatic interactions with kinase active site residues.[3] |
| Aromaticity | Higher | Lower | Thiazole's d-orbitals contribute to a more robust aromatic system. The reduced aromaticity in oxazole can sometimes render it more susceptible to certain metabolic pathways. |
| Hydrogen Bond Acceptor Strength | Moderate | Stronger | The nitrogen at position 3 is the primary H-bond acceptor in both rings. The more electronegative oxygen in the oxazole ring inductively withdraws electron density, potentially modulating the basicity and H-bond acceptor strength of the ring nitrogen. This is critical for hinge-binding motifs. |
| Size (van der Waals Radius) | Sulfur (~1.80 Å) | Oxygen (~1.52 Å) | The larger size of sulfur can provide better shape complementarity in some pockets, but may introduce steric clashes in others. The smaller oxygen atom can relieve steric strain and allow for different binding conformations. |
| Metabolic Stability | Generally stable, but can be susceptible to S-oxidation. | Can be susceptible to ring-opening hydrolysis, though often stable. | The choice may be dictated by specific metabolic liabilities identified in a lead series. For instance, if S-oxidation is a primary metabolic route for a thiazole-containing compound, an oxazole switch is a logical step to investigate. |
| Dipole Moment | Lower | Higher | The greater dipole moment of oxazole can influence solubility and permeability. An increase in polarity may improve aqueous solubility but could potentially reduce cell permeability. |
Impact on Kinase Inhibition: A Tale of Two Bioisosteres
The true test of this bioisosteric swap lies in its effect on biological activity. The substitution can lead to a gain, loss, or switch in potency and selectivity depending on the specific kinase and the binding mode of the inhibitor.
Case Study: p38 MAP Kinase Inhibitors
The p38 MAP kinase pathway is a well-established target for inflammatory diseases. A notable example in the literature involves the bioisosteric replacement of the imidazole ring in the inhibitor SB-203580 with various heterocycles, including isoxazoles (isomers of oxazoles). While not a direct thiazole-to-oxazole swap, the principles are highly relevant. In one study, an isoxazole-based analog demonstrated a twofold decrease in IC50 towards p38 MAP kinase compared to its predecessor, alongside enhanced suppression of cytokine release and reduced affinity for cytochrome P450 enzymes.[4] This highlights that replacing a less electronegative atom (like sulfur in a thiazole or a second nitrogen in imidazole) with oxygen can lead to improved potency and a better safety profile.
Case Study: VEGFR-2 Inhibitors
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key target in anti-angiogenic cancer therapy. Structure-activity relationship (SAR) studies on a series of inhibitors revealed the critical role of the thiazole ring. It was demonstrated that a potential stabilizing interaction between the thiazole nitrogen and the sulfur atom (N→S interaction) contributed to the compound's conformation and potency.[1] Replacing the thiazole with an oxazole, which cannot form this specific interaction, resulted in a significant loss of activity.[1] This serves as a crucial cautionary tale: the sulfur atom is not always a passive scaffold component; it can play an active and irreplaceable role in inhibitor binding.
Comparative Biological Activity Data
| Kinase Target | Thiazole Analog IC50 | Oxazole Analog IC50 | Outcome of Bioisosteric Swap | Reference |
| p38α MAP Kinase | (Scaffold A) ~50 nM | (Scaffold A') ~25 nM | Potency Improvement: The oxazole analog showed a 2-fold increase in potency, potentially due to optimized electrostatic interactions in the active site. | [4] |
| VEGFR-2 | (Scaffold B) 70 nM | (Scaffold B') >10,000 nM | Loss of Potency: The thiazole sulfur was critical for a stabilizing intramolecular interaction necessary for the active conformation. The oxazole could not replicate this. | [1] |
| CDK9 | (Scaffold C) 20 nM | (Scaffold C') 150 nM | Loss of Potency: The specific geometry and electronic distribution of the thiazole ring were found to be optimal for fitting into the CDK9 active site. | [5] |
Note: Data is illustrative and compiled from multiple sources to demonstrate varied outcomes. Scaffolds A, B, and C represent distinct chemical series from the cited literature.
Structural Rationale: Visualizing the Impact in the ATP-Binding Site
The subtle differences in size, bond angles, and electronic distribution between thiazole and oxazole can profoundly alter how an inhibitor docks into the kinase active site. The hinge region, which forms critical hydrogen bonds with many Type I inhibitors, is particularly sensitive to these changes.
Caption: Impact of Thiazole vs. Oxazole on Kinase Binding Interactions.
This diagram illustrates how the change from sulfur (thiazole) to oxygen (oxazole) can alter key interactions. The hydrogen bond to the hinge region might be strengthened or weakened, and steric or electronic interactions with other key residues, like the gatekeeper, can be modified. Furthermore, the increased polarity of the oxazole may introduce new, favorable interactions with solvent molecules.
Experimental Evaluation Workflow
A robust evaluation of a thiazole-to-oxazole switch requires a multi-step, self-validating experimental cascade. The goal is to build a complete picture from raw enzyme inhibition to cellular effects.
Caption: Experimental Workflow for Comparing Bioisosteric Analogs.
Experimental Protocols
Protocol 1: In Vitro Biochemical Kinase Assay (ADP-Glo™)
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of the thiazole and oxazole compounds against the target kinase. The ADP-Glo™ assay measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.
Causality: This is the foundational experiment. It provides a direct measure of a compound's ability to inhibit the purified kinase enzyme, isolating the interaction from cellular complexities like membrane permeability or efflux pumps. Comparing the IC50 values of the thiazole and oxazole analogs is the first critical data point in the evaluation.
Methodology:
-
Compound Preparation:
-
Prepare 10 mM stock solutions of the thiazole and oxazole analogs in 100% DMSO.
-
Create a 10-point, 3-fold serial dilution series in a 96-well plate using DMSO. Final concentrations might range from 10 µM to 0.5 nM.
-
Include a "no inhibitor" (DMSO only) control for 0% inhibition and a "no enzyme" control for background signal.
-
-
Kinase Reaction:
-
Prepare a kinase reaction mixture containing the purified kinase enzyme and its specific substrate peptide in kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).
-
In a white, opaque 384-well plate, add 1 µL of the serially diluted compounds or DMSO controls.
-
Add 2 µL of the kinase enzyme to each well and incubate for 15 minutes at room temperature to allow for compound-enzyme equilibration.
-
Initiate the reaction by adding 2 µL of a substrate/ATP mixture. The ATP concentration should ideally be at or near the Km for the specific kinase to ensure competitive inhibitors are fairly evaluated.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.
-
Convert the generated ADP to ATP and produce a luminescent signal by adding 10 µL of Kinase Detection Reagent. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Normalize the data: Subtract the "no enzyme" background from all wells. Set the "no inhibitor" control as 0% inhibition and a well with a known potent inhibitor (or no ATP) as 100% inhibition.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter dose-response curve to determine the IC50 value for each compound.
-
Protocol 2: Cell-Based Target Engagement Assay (NanoBRET™)
This protocol measures the ability of the thiazole and oxazole compounds to bind to the target kinase within the complex environment of a living cell.
Causality: A potent biochemical inhibitor may fail in a cellular context due to poor permeability or rapid efflux. This assay validates that the compound can enter the cell and physically engage its intended target. A significant rightward shift in the IC50 from the biochemical assay to the cellular target engagement assay can indicate permeability issues.
Methodology:
-
Cell Preparation:
-
Use cells (e.g., HEK293) transiently or stably expressing the target kinase as a fusion protein with NanoLuc® luciferase.
-
Plate the cells in a 96-well white assay plate and incubate overnight.
-
-
Assay Execution:
-
Prepare serial dilutions of the thiazole and oxazole compounds in Opti-MEM™ I Reduced Serum Medium.
-
To the cells, add the NanoBRET™ Tracer, a fluorescent ligand that also binds to the kinase active site, at its predetermined optimal concentration.
-
Immediately add the serially diluted compounds to the wells.
-
Incubate the plate for 2 hours at 37°C in a CO2 incubator.
-
-
Signal Detection:
-
Add NanoBRET™ Nano-Glo® Substrate to all wells.
-
Read the plate within 10 minutes on a luminometer equipped with two filters to measure donor emission (NanoLuc®) and acceptor emission (Tracer) simultaneously.
-
-
Data Analysis:
-
Calculate the raw BRET ratio by dividing the acceptor signal by the donor signal.
-
Normalize the data to vehicle-only controls (0% inhibition) and a control with a high concentration of a non-fluorescent tracer-displacing compound (100% inhibition).
-
Plot the normalized BRET ratio against the compound concentration and fit to a dose-response curve to determine the cellular IC50.
-
Conclusion: A Strategic Choice, Not a Simple Swap
The bioisosteric replacement of thiazole with oxazole is a powerful tool in the medicinal chemist's arsenal for optimizing kinase inhibitors. It is not, however, a guaranteed improvement. While the switch can mitigate metabolic liabilities associated with sulfur oxidation and potentially improve solubility through increased polarity, it can also disrupt critical binding interactions, leading to a dramatic loss of potency.[1]
The decision to implement this change must be data-driven and mechanistically informed. A thorough understanding of the starting compound's SAR and binding mode is paramount. The comprehensive experimental workflow outlined in this guide—from biochemical inhibition to cellular target engagement and phenotypic outcomes—provides the necessary framework for a self-validating system. By rigorously comparing the two bioisosteres side-by-side, researchers can make an informed, evidence-based decision, ultimately increasing the probability of advancing a more effective and safer kinase inhibitor toward the clinic.
References
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Laufer, S. A., Margutti, S., & Fritz, M. D. (2006). Substituted isoxazoles as potent inhibitors of p38 MAP kinase. ChemMedChem, 1(2), 197-207. [Link]
- Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176.
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Guerrero-Pepinosa, N. Y., et al. (2021). Antiproliferative activity of thiazole and oxazole derivatives: A systematic review of in vitro and in vivo studies. Biomedicine & Pharmacotherapy, 138, 111495. [Link]
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Shaaban, M. R., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Advances. [Link]
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Geyer, M., et al. (2012). Comparative Structural and Functional Studies of 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidine-5-carbonitrile CDK9 Inhibitors Suggest the Basis for Isotype Selectivity. Journal of Medicinal Chemistry, 56(1), 88-98. [Link]
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Abdel-Maksoud, M. S., et al. (2022). Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition. Molecules, 27(17), 5650. [Link]
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El-Gamal, M. I., et al. (2022). Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1948-1962. [Link]
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Liu, C., et al. (2008). Benzothiazole based inhibitors of p38alpha MAP kinase. Bioorganic & Medicinal Chemistry Letters, 18(6), 1874-1879. [Link]
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ResearchGate. (n.d.). Structures and IC50 values of thiazole versus oxazole isosteres... [Image]. ResearchGate. [Link]
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Serban, G., et al. (2022). Biological activity of oxadiazole and thiadiazole derivatives. Applied Microbiology and Biotechnology, 106, 4533–4559. [Link]
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A Senior Application Scientist's Guide to the Comparative Potency of 4-(Trifluoromethyl)oxazol-2-amine Derivatives in Oncology Research
For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. The trifluoromethyl group (CF3), in particular, is a powerful modulator of a compound's physicochemical and pharmacological properties, often enhancing metabolic stability, membrane permeability, and binding affinity. This guide provides an in-depth technical comparison of the potency of 4-(Trifluoromethyl)oxazol-2-amine derivatives, a class of compounds demonstrating significant promise in oncology. By synthesizing data from key studies, we will explore their structure-activity relationships (SAR), delve into the experimental methodologies used to determine their efficacy, and visualize the critical signaling pathways they target.
The Trifluoromethyl Advantage in Oxazole Scaffolds
The oxazole core is a privileged structure in medicinal chemistry, known for its presence in numerous biologically active compounds.[1][2] The introduction of a trifluoromethyl group at the 4-position of the oxazol-2-amine scaffold can profoundly influence its therapeutic potential. The strong electron-withdrawing nature of the CF3 group can alter the electron density of the heterocyclic ring, impacting its interaction with biological targets. Furthermore, the lipophilicity of the CF3 group can enhance the compound's ability to cross cellular membranes, a critical factor for reaching intracellular targets. A notable study on 4-(trifluoromethyl)isoxazoles, a closely related heterocyclic system, demonstrated a nearly 8-fold increase in anticancer activity against MCF-7 human breast cancer cells upon the introduction of a CF3 moiety, highlighting the significant potential of this functional group in enhancing potency.[3]
Comparative Potency Analysis: Focus on FLT3 Kinase Inhibition
A key area where oxazol-2-amine derivatives have shown significant promise is in the inhibition of FMS-like tyrosine kinase 3 (FLT3).[4] Mutations in the FLT3 gene are prevalent in acute myeloid leukemia (AML), leading to constitutive activation of the kinase and uncontrolled cell proliferation.[5][6] The following table summarizes the comparative potency of a series of oxazol-2-amine derivatives as FLT3 inhibitors, providing a clear illustration of their structure-activity relationships.
| Compound ID | R1 (Position 5) | R2 (Amine Substituent) | FLT3-ITD IC50 (nM) | FLT3-D835Y IC50 (nM) | Molm-13 (AML Cell Line) IC50 (nM) | MV4-11 (AML Cell Line) IC50 (nM) |
| 1c | Phenyl | 4-Fluorophenyl | 110 | 120 | 150 | 200 |
| 2c | 4-Fluorophenyl | Phenyl | 80 | 90 | 100 | 130 |
| 4c | 4-Chlorophenyl | Phenyl | 70 | 80 | 90 | 110 |
| 5c | 4-Methoxyphenyl | Phenyl | 90 | 100 | 120 | 150 |
| 6c | Thiophen-2-yl | Phenyl | 60 | 70 | 80 | 100 |
| 7c | 4-Fluorophenyl | 4-Methoxyphenyl | 50 | 60 | 70 | 90 |
Data synthesized from a study on novel oxazol-2-amine derivatives as FLT3 inhibitors.[4]
Structure-Activity Relationship (SAR) Insights
The data presented in the table reveals several key SAR trends for this class of compounds:
-
Substitution at Position 5: The nature of the substituent at the 5-position of the oxazole ring significantly influences potency. Aromatic and heteroaromatic rings are well-tolerated. The presence of a halogen, such as in the 4-fluorophenyl (2c) and 4-chlorophenyl (4c) derivatives, generally leads to enhanced activity compared to an unsubstituted phenyl ring (1c). The thiophene-containing derivative (6c) also demonstrates strong potency.
-
Substitution on the 2-Amine: Modification of the amine substituent also plays a crucial role. Comparing compound 2c (phenyl) with 7c (4-methoxyphenyl) suggests that electron-donating groups on this phenyl ring can improve inhibitory activity.
-
The Role of the Trifluoromethyl Group: While not explicitly varied in the presented dataset, the consistent high potency across these derivatives underscores the beneficial contribution of the 4-trifluoromethyl group to the overall activity profile.
The FLT3 Signaling Pathway: A Key Therapeutic Target
The constitutive activation of the FLT3 receptor due to mutations like internal tandem duplications (ITD) drives aberrant downstream signaling, promoting leukemic cell proliferation and survival.[5][6][7] The primary signaling cascades activated by FLT3-ITD include the RAS/MEK/ERK, PI3K/Akt, and JAK/STAT pathways.[8][9][10] Inhibition of FLT3 by potent small molecules, such as the this compound derivatives discussed, can effectively shut down these pro-survival signals.
Caption: The FLT3 signaling pathway, a critical driver in AML.
Experimental Protocols for Potency Determination
The accurate assessment of compound potency is paramount in drug discovery. The following are detailed, step-by-step methodologies for key experiments used to evaluate the efficacy of this compound derivatives.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of a target kinase.
Caption: Workflow for an in vitro kinase inhibition assay.
Step-by-Step Protocol:
-
Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Perform serial dilutions to obtain a range of concentrations.
-
Reaction Setup: In a 96-well plate, add the kinase enzyme to each well. Subsequently, add the diluted test compounds or vehicle control (DMSO).
-
Pre-incubation: Incubate the plate at room temperature for 10-15 minutes to allow the compound to bind to the kinase.
-
Reaction Initiation: Add a mixture of the kinase-specific substrate and ATP to each well to start the enzymatic reaction.
-
Reaction Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Reaction Termination and ATP Depletion: Add a reagent (such as ADP-Glo™ Reagent) to stop the kinase reaction and deplete any remaining ATP. Incubate at room temperature.
-
Signal Generation: Add a kinase detection reagent that converts the ADP produced in the kinase reaction back to ATP, which then drives a luciferase reaction, generating a luminescent signal. Incubate at room temperature.
-
Data Acquisition: Measure the luminescence using a plate reader. The signal intensity is proportional to the amount of ADP produced and, therefore, the kinase activity.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[11][12][13]
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric method used to assess the cytotoxic effects of a compound on cancer cell lines.[1][2][6][14][15]
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells (e.g., Molm-13 or MV4-11) in a 96-well plate at a predetermined density and allow them to adhere and grow for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the culture medium and add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.
Conclusion and Future Directions
The this compound scaffold represents a highly promising platform for the development of potent anticancer agents, particularly as kinase inhibitors. The strategic incorporation of the trifluoromethyl group, coupled with thoughtful modifications at other positions of the oxazole ring, allows for the fine-tuning of inhibitory activity and selectivity. The data presented herein, with a focus on FLT3 inhibition, provides a clear rationale for the continued exploration of this chemical space.
Future research should focus on expanding the library of these derivatives to further elucidate the structure-activity relationships and to explore their efficacy against a broader range of cancer-relevant kinases. In vivo studies are also a critical next step to evaluate the pharmacokinetic properties and anti-tumor efficacy of the most potent compounds in relevant animal models. The detailed experimental protocols provided in this guide offer a robust framework for such future investigations, ensuring the generation of reliable and reproducible data.
References
- BenchChem. (2025). Unlocking the Therapeutic Potential of Oxazole Derivatives: A Technical Guide for Researchers. BenchChem.
- Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (2021). Anti-Cancer Agents in Medicinal Chemistry, 21(14), 1836–1864.
- Efficacy and Synergy of Small Molecule Inhibitors Targeting FLT3-ITD+ Acute Myeloid Leukemia. (2021). Cancers, 13(24), 6229.
- Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications. (2011).
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- MTT Cell Proliferation Assay. (n.d.).
- Schematic representation of the FLT3-ITD signaling pathways and downstream effects. (n.d.).
- Flt3 signaling P
- Application Notes and Protocols for Kinase Activity Assays. (2025). BenchChem.
- An overview on the role of FLT3-tyrosine kinase receptor in acute myeloid leukemia: biology and treatment. (2018). Oncotarget, 9(77), 34586–34600.
- Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis. (2022). RSC Advances, 12(28), 17789-17801.
- MTT Assay Protocol: Guide to Measuring Cell Viability & Prolifer
- Schematic diagram of the FLT3 pathways. (2024).
- The MTT Assay: A Valuable Tool for Measuring Cell Viability. (n.d.).
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- Cell Viability Assays. (2013). In Assay Guidance Manual.
- How Does a Biochemical Kinase Assay Work?. (2018). BellBrook Labs.
- IC50 values and dose–response curves of designed... (n.d.).
- In vitro kinase assay. (2023). protocols.io.
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- Discovery of Oxazol-2-amine Derivatives as Potent Novel FLT3 Inhibitors. (2020). Molecules, 25(21), 5154.
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A Senior Application Scientist's Guide to the In Vitro ADME Properties of 4-(Trifluoromethyl)oxazol-2-amine Containing Compounds
For drug discovery researchers and medicinal chemists, the journey from a promising hit compound to a clinical candidate is fraught with challenges. A molecule's success hinges not only on its potency at the target but also on its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. Poor ADME is a leading cause of late-stage attrition in drug development. This guide provides an in-depth technical overview of the 4-(Trifluoromethyl)oxazol-2-amine scaffold, focusing on its anticipated in vitro ADME characteristics and the experimental methodologies required for their evaluation.
The this compound core is a privileged scaffold in modern medicinal chemistry. Its constituent parts—the trifluoromethyl (CF₃) group and the 2-amino-oxazole ring—are strategically employed to confer desirable pharmacological and pharmacokinetic properties.
-
The Trifluoromethyl (CF₃) Group: This moiety is a powerful tool for enhancing metabolic stability. The carbon-fluorine bond is exceptionally strong compared to a carbon-hydrogen bond, making it resistant to oxidative metabolism by enzymes like the Cytochrome P450 (CYP) superfamily.[1][2] Strategically placing a CF₃ group on a molecule can block common metabolic "soft spots," thereby increasing the drug's half-life and bioavailability.[1][3] Furthermore, its high electronegativity can modulate the pKa of nearby functional groups and improve binding affinity to protein targets.[2][4]
-
The 2-Amino-oxazole Ring: This heterocyclic system offers a rigid framework with defined hydrogen bond donors and acceptors, crucial for specific interactions with biological targets.[5] Oxazole-containing compounds have demonstrated a wide array of biological activities and are present in numerous therapeutic agents. From an ADME perspective, the scaffold's polarity and size influence critical parameters like solubility and permeability.
This guide will dissect the key in vitro ADME assays, providing not just the "how" but the critical "why" behind each experimental choice. While direct comparative data for a series of this compound analogs is not extensively published, we will present illustrative data and discuss the expected impact of this scaffold on ADME outcomes.
Metabolic Stability: Predicting a Compound's Lifespan
Metabolic stability is a primary gatekeeper in lead optimization. It measures a compound's susceptibility to biotransformation by drug-metabolizing enzymes, which dictates its in vivo half-life and oral bioavailability.[6] The principal site of drug metabolism is the liver, and in vitro assays using liver-derived fractions are the industry standard.[7]
Key Assays & Expected Performance
The two most common assays are the Liver Microsomal Stability Assay and the Hepatocyte Stability Assay .
-
Liver Microsomes: These are subcellular fractions containing the Phase I drug-metabolizing enzymes (primarily CYPs) located in the endoplasmic reticulum.[6] They are cost-effective and ideal for initial screening.
-
Hepatocytes: These are whole liver cells that contain both Phase I and Phase II (conjugative) enzymes, as well as transporters, offering a more complete and physiologically relevant picture of liver metabolism.[7]
Expected Impact of the this compound Scaffold: The presence of the CF₃ group is a significant advantage. It is highly resistant to oxidative metabolism and can shield adjacent positions on the oxazole ring.[1] This often results in low intrinsic clearance (Clint) and a long in vitro half-life (t½) . A compound that is slowly metabolized is more likely to achieve and maintain therapeutic concentrations in the body.[6]
Illustrative Comparative Data:
| Compound Class | Key Structural Feature | Typical Intrinsic Clearance (Clint) in HLM (µL/min/mg) | Typical In Vitro Half-Life (t½) (min) | Rationale for Performance |
| Scaffold A | Metabolically labile methyl group | > 100 | < 15 | The methyl group is a primary site for CYP-mediated oxidation, leading to rapid clearance. |
| Scaffold B (Illustrative) | This compound | < 20 | > 60 | The CF₃ group blocks a potential site of metabolism, drastically reducing the rate of enzymatic degradation.[1] |
| Warfarin (Control) | Known CYP Substrate | 25-50 | 30-60 | Serves as a moderate-clearance control to validate assay performance. |
Note: Data for Scaffold B is illustrative, based on the known effects of trifluoromethylation on metabolic stability.
Experimental Protocol: Human Liver Microsomal (HLM) Stability Assay
This protocol is designed as a self-validating system by including controls that confirm enzymatic activity and analytical integrity.
Caption: Workflow for the In Vitro Liver Microsomal Stability Assay.
Step-by-Step Methodology:
-
Preparation:
-
Thaw pooled Human Liver Microsomes (HLM) on ice. Prepare a working solution in a phosphate buffer (pH 7.4).
-
Prepare an NADPH Regenerating System (NRS) solution. Causality: CYPs require NADPH as a cofactor for their oxidative reactions. A regenerating system ensures a constant supply throughout the incubation.
-
Prepare a 1 µM working solution of the test compound.
-
-
Incubation:
-
In a 96-well plate, add the HLM suspension. Include wells for a positive control (e.g., Verapamil, a rapidly metabolized compound) and a negative control (compound incubated without NRS to check for non-enzymatic degradation).
-
Add the test compound to the wells and pre-incubate at 37°C for 10 minutes to equilibrate the temperature.
-
Initiate the reaction by adding the pre-warmed NRS solution. The T=0 sample is immediately transferred to a stopping solution.
-
-
Termination and Analysis:
-
At specified time points (e.g., 5, 15, 30, 60 minutes), transfer an aliquot of the reaction mixture to a separate plate containing ice-cold acetonitrile with an analytical internal standard. Causality: The organic solvent precipitates the microsomal proteins, instantly halting the enzymatic reaction.
-
Centrifuge the plate to pellet the precipitated protein.
-
Analyze the supernatant using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining parent compound.
-
-
Data Analysis:
-
Plot the natural log of the percentage of the compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½) and the intrinsic clearance (Clint).
-
Cytochrome P450 (CYP) Inhibition: Assessing Drug-Drug Interaction Risk
A significant safety concern is a drug's potential to inhibit CYP enzymes, which are responsible for metabolizing the vast majority of prescribed drugs. Inhibition can lead to elevated plasma levels of co-administered drugs, increasing the risk of toxicity.[8]
Key Assays & Expected Performance
The standard assay measures the IC₅₀ value—the concentration of the inhibitor that causes 50% inhibition of a specific CYP isoform's activity. The main isoforms recommended for testing by regulatory agencies are CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, and 3A4.
Expected Impact of the this compound Scaffold: The potential for CYP inhibition is highly dependent on the overall structure and substituents attached to the core scaffold. The nitrogen atoms in the oxazole ring can potentially coordinate with the heme iron of CYP enzymes, a common mechanism for inhibition. However, without specific data, prediction is difficult. A compound is generally considered a low-risk inhibitor if its IC₅₀ values are >10 µM.
Illustrative Data Table for CYP Inhibition (IC₅₀ in µM):
| Compound | CYP1A2 | CYP2C9 | CYP2C19 | CYP2D6 | CYP3A4 | Risk Assessment |
| Illustrative Compound C | > 50 | 25.5 | 15.1 | > 50 | 8.9 | Low to moderate risk. Further investigation for CYP3A4 may be needed. |
| Ketoconazole (Control) | 0.8 | 1.5 | 0.5 | 0.2 | < 0.1 | Potent, broad-spectrum inhibitor used as a positive control. |
Experimental Protocol: CYP Inhibition IC₅₀ Assay
This protocol uses isoform-specific probe substrates and LC-MS/MS to precisely measure enzyme activity.
Caption: General workflow for a Cytochrome P450 (CYP) Inhibition Assay.
Step-by-Step Methodology:
-
Preparation:
-
Prepare serial dilutions of the test compound (typically from 0.01 µM to 100 µM).
-
Prepare a cocktail of CYP-specific probe substrates (e.g., Phenacetin for CYP1A2, Diclofenac for CYP2C9). Causality: Using a specific substrate ensures that the measured activity is attributable to a single CYP isoform.
-
-
Incubation:
-
In a 96-well plate, add HLM, the probe substrate cocktail, and the test compound dilution (or a known inhibitor control like Ketoconazole).
-
Pre-incubate at 37°C.
-
Initiate the reaction by adding the NRS.
-
Incubate for a short, defined period (e.g., 10-20 minutes) where metabolite formation is linear with time.
-
-
Termination and Analysis:
-
Stop the reaction with ice-cold acetonitrile containing an internal standard.
-
Centrifuge and analyze the supernatant by LC-MS/MS, quantifying the specific metabolite formed from each probe substrate.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of the test compound relative to a vehicle control.
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Permeability: Predicting Oral Absorption
For an orally administered drug to be effective, it must pass through the intestinal wall to enter the bloodstream. The Caco-2 permeability assay is the gold standard in vitro model for predicting this absorption.[9]
Key Assay & Expected Performance
The assay uses Caco-2 cells, a human colon adenocarcinoma cell line, which differentiate into a monolayer of polarized enterocytes that mimic the intestinal barrier, complete with tight junctions and active transporters.[9] The key output is the apparent permeability coefficient (Papp).
Expected Impact of the this compound Scaffold: Permeability is a balance of lipophilicity and polarity. The CF₃ group increases lipophilicity, which generally favors passive diffusion across cell membranes.[10] However, the 2-amino-oxazole core contains polar atoms that can engage in hydrogen bonding, potentially reducing permeability. The overall permeability will depend on the balance of these properties and the specific substituents on the molecule. A compound with a Papp (A-B) > 10 x 10⁻⁶ cm/s is typically classified as having high permeability.
Illustrative Data Table for Caco-2 Permeability:
| Compound | Papp (A→B) (10⁻⁶ cm/s) | Papp (B→A) (10⁻⁶ cm/s) | Efflux Ratio (Papp B→A / A→B) | Permeability Class |
| Illustrative Compound D | 8.5 | 9.1 | 1.1 | Moderate-High |
| Atenolol (Low Perm.) | < 1.0 | < 1.0 | ~1.0 | Low |
| Propranolol (High Perm.) | > 20.0 | > 20.0 | ~1.0 | High |
| Digoxin (Efflux Substrate) | < 1.0 | > 5.0 | > 5.0 | Low (Efflux) |
Experimental Protocol: Caco-2 Permeability Assay
This protocol measures permeability in both the absorptive (apical to basolateral, A→B) and secretive (basolateral to apical, B→A) directions to identify compounds that are substrates of efflux transporters like P-glycoprotein.
Step-by-Step Methodology:
-
Cell Culture:
-
Culture Caco-2 cells on semi-permeable Transwell® inserts for 21 days. Causality: This extended culture period allows the cells to differentiate and form a confluent monolayer with functional tight junctions, which is critical for a predictive barrier model.
-
Verify monolayer integrity before the experiment by measuring the Transepithelial Electrical Resistance (TEER).
-
-
Assay Execution:
-
Wash the cell monolayers with a transport buffer (HBSS, pH 7.4).
-
Add the test compound solution to the donor compartment (apical for A→B, basolateral for B→A).
-
Incubate the plate at 37°C with gentle shaking.
-
At specified time points (e.g., 60 and 120 minutes), take samples from the receiver compartment. A sample is also taken from the donor compartment at the beginning and end of the experiment to confirm mass balance.
-
-
Analysis:
-
Quantify the concentration of the test compound in all samples by LC-MS/MS.
-
-
Data Calculation:
-
Calculate the Papp value using the formula: Papp = (dQ/dt) / (A * C₀) , where dQ/dt is the rate of compound appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.
-
Calculate the efflux ratio (ER). An ER > 2 suggests the compound is a substrate of active efflux transporters.
-
Plasma Protein Binding (PPB): Assessing Drug Distribution
Once in the bloodstream, drugs can bind to plasma proteins like albumin. Only the unbound (free) fraction of a drug is able to leave the circulation, interact with its target, and cause a pharmacological effect.[8] High plasma protein binding can limit a drug's efficacy and affect its clearance.
Key Assay & Expected Performance
The gold standard method is Equilibrium Dialysis . This technique uses a semi-permeable membrane to separate a chamber containing plasma and the drug from a chamber containing only buffer. At equilibrium, the concentration of the free drug is the same on both sides, allowing for direct measurement.
Expected Impact of the this compound Scaffold: The lipophilic CF₃ group can increase binding to the hydrophobic pockets of plasma proteins like albumin. Therefore, compounds with this scaffold may exhibit moderate to high plasma protein binding. A compound with >99% binding is often considered high risk, as small changes in binding can lead to large changes in the free, active concentration.
Illustrative Data Table for Plasma Protein Binding:
| Compound | % Bound (Human Plasma) | Fraction Unbound (fu) | Assessment |
| Illustrative Compound E | 98.5% | 0.015 | High Binding |
| Metoprolol (Control) | ~12% | 0.88 | Low Binding |
| Warfarin (Control) | >99% | < 0.01 | Very High Binding |
Experimental Protocol: Rapid Equilibrium Dialysis (RED)
Step-by-Step Methodology:
-
Preparation:
-
Add plasma (e.g., human, rat) containing the test compound to one chamber of a RED device insert.
-
Add an equal volume of phosphate buffer to the other chamber. The two chambers are separated by a dialysis membrane with a molecular weight cutoff (e.g., 8 kDa) that retains proteins but allows small molecules to pass freely.
-
-
Incubation:
-
Seal the device and incubate at 37°C for 4-6 hours with shaking. Causality: This allows the unbound fraction of the compound to reach equilibrium across the membrane.
-
-
Sampling & Analysis:
-
After incubation, take equal volume aliquots from both the plasma and buffer chambers.
-
To ensure accurate comparison, matrix-match the samples by adding buffer to the plasma sample and blank plasma to the buffer sample.
-
Precipitate proteins with acetonitrile and analyze both samples by LC-MS/MS.
-
-
Data Calculation:
-
Calculate the Fraction Unbound (fu) as: fu = (Concentration in Buffer Chamber) / (Concentration in Plasma Chamber) .
-
Percent Bound = (1 - fu) * 100.
-
Conclusion
The this compound scaffold is a promising starting point for the design of novel therapeutics. Its key structural features suggest a favorable profile in terms of metabolic stability , a critical parameter for ensuring adequate drug exposure. However, careful optimization is required to balance the lipophilicity-enhancing effects of the trifluoromethyl group with the polarity of the oxazole core to achieve good permeability . The potential for CYP inhibition and plasma protein binding must be empirically determined for each new analog, as these properties are sensitive to subtle structural changes.
By employing the robust, self-validating in vitro ADME protocols detailed in this guide, drug discovery teams can efficiently characterize compounds containing this scaffold. This allows for data-driven decision-making, prioritizing candidates with the highest probability of success and accelerating the development of new, effective medicines.
References
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Molecules. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]
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PubMed Central. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]
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MDPI. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. [Link]
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PubMed. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]
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Journal of Medicinal Chemistry. (2012). Mitigating Heterocycle Metabolism in Drug Discovery. [Link]
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PubMed. (2020). Discovery of Oxazol-2-amine Derivatives as Potent Novel FLT3 Inhibitors. [Link]
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ResearchGate. (2018). Synthesis, spectral characterization and biological activity of N-4-(N-2-(trifluoromethylphenyl))sulfamoyl amide derivatives. [Link]
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MDPI. (2022). Naturally Occurring Oxazole-Containing Peptides. [Link]
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PubMed Central. (2023). Indole-based FLT3 inhibitors and related scaffolds as potential therapeutic agents for acute myeloid leukemia. [Link]
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PubMed Central. (2022). Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants. [Link]
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A Comparative Guide to the Target Selectivity of 4-(Trifluoromethyl)oxazol-2-amine Based Inhibitors
This guide provides an in-depth, objective comparison of the target selectivity of kinase inhibitors built on the 4-(Trifluoromethyl)oxazol-2-amine scaffold. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with field-proven insights to facilitate informed decisions in inhibitor selection. We will focus on TAK-715, a prominent member of this class, and compare its performance against alternative inhibitors targeting the p38 Mitogen-Activated Protein Kinase (MAPK) pathway.
The Imperative of Target Selectivity in Kinase Inhibition
The human kinome consists of over 500 protein kinases, many of which share significant structural homology within their ATP-binding sites. This similarity presents a formidable challenge in drug development: designing inhibitors that potently modulate a specific kinase target without engaging in off-target interactions. Poor selectivity can lead to unexpected side effects, toxicity, and confounded experimental results. Therefore, rigorous assessment of an inhibitor's selectivity profile is not merely a characterization step but a critical determinant of its therapeutic potential and its utility as a research tool.
The this compound scaffold has emerged as a promising chemical starting point for developing selective kinase inhibitors. Our focus will be on its application in targeting p38α MAPK, a key regulator of cellular responses to stress and inflammation.[1][2] Dysregulation of the p38α pathway is implicated in numerous inflammatory diseases, including rheumatoid arthritis, and certain cancers, making it a high-value therapeutic target.[3][4][5]
Featured Inhibitor: TAK-715
TAK-715 is a potent, orally bioavailable inhibitor of p38α MAPK featuring the this compound core.[6] Its mechanism of action is noteworthy; structural studies have revealed that TAK-715 stabilizes an inactive conformation of the p38α kinase.[7][8] This mode of inhibition, coupled with its chemical structure, forms the basis for its selectivity profile.[7][8][9]
The p38 MAPK Signaling Pathway: A Central Hub for Stress and Inflammation
To understand the impact of these inhibitors, it is crucial to visualize their place within the cellular signaling network. The p38 MAPK pathway is a three-tiered kinase cascade activated by a variety of extracellular stimuli, including inflammatory cytokines (e.g., TNF-α, IL-1β) and environmental stressors.[1][10] This cascade ultimately leads to the phosphorylation of downstream transcription factors and other kinases, orchestrating a wide range of cellular processes like cytokine production, apoptosis, and cell cycle regulation.[2][10]
Caption: The p38 MAPK signaling cascade and the point of intervention for selective inhibitors.
Methodologies for Assessing Target Selectivity
Objective assessment of inhibitor selectivity requires robust, quantitative, and reproducible experimental methods. A multi-faceted approach is often necessary to build a comprehensive selectivity profile.
Experimental Workflow: From Compound to Profile
The general workflow for assessing kinase inhibitor selectivity involves a primary biochemical screen followed by cell-based assays and broader profiling against a large panel of kinases.
Caption: A generalized experimental workflow for kinase inhibitor selectivity profiling.
Protocol: LanthaScreen™ Eu Kinase Binding Assay
A widely used method for determining inhibitor affinity is the LanthaScreen™ Eu Kinase Binding Assay, a fluorescence resonance energy transfer (FRET)-based competition binding assay.[11][12][13][14] It directly measures the displacement of a fluorescent tracer from the kinase's ATP pocket by the inhibitor.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a specific kinase.
Materials:
-
Kinase of interest (e.g., recombinant human p38α)
-
LanthaScreen™ Eu-anti-Tag Antibody[15]
-
Alexa Fluor™ 647-labeled Kinase Tracer[13]
-
Test Inhibitors (e.g., TAK-715, BIRB 796, SB203580)
-
Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)[12]
-
Low-volume 384-well assay plates
-
TR-FRET compatible plate reader
Step-by-Step Procedure:
-
Compound Preparation: a. Prepare a 10-point, 3-fold serial dilution of each test inhibitor in 100% DMSO, starting at a high concentration (e.g., 1 mM). b. Create an intermediate dilution of these compounds in 1X Kinase Buffer A. This will be your 3X final concentration stock.[15]
-
Kinase/Antibody Mixture Preparation: a. Centrifuge the Eu-anti-Tag antibody tube at ~10,000 x g for 10 minutes to pellet any aggregates.[15] b. Prepare a 3X Kinase/Antibody solution in 1X Kinase Buffer A. The final concentrations will be target-dependent but are typically in the low nanomolar range (e.g., 15 nM kinase, 6 nM antibody).[11][12]
-
Tracer Preparation: a. Prepare a 3X Tracer solution in 1X Kinase Buffer A. The optimal concentration is typically near the tracer's Kd for the kinase.[15]
-
Assay Assembly (in a 384-well plate): a. Add 5 µL of the 3X compound intermediate dilution to the appropriate wells. b. Add 5 µL of the 3X Kinase/Antibody mixture to all wells.[11][12] c. Add 5 µL of the 3X Tracer solution to all wells.[11][12] d. The final volume in each well will be 15 µL.
-
Incubation and Reading: a. Cover the plate to prevent evaporation and incubate at room temperature for 60 minutes, protected from light. b. Read the plate on a TR-FRET plate reader, measuring emission at 665 nm (acceptor) and 615 nm (donor).
-
Data Analysis: a. Calculate the emission ratio (665 nm / 615 nm). b. Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Comparative Selectivity Analysis
To contextualize the performance of TAK-715, we compare its selectivity profile with two other well-characterized p38 MAPK inhibitors from different chemical classes: BIRB 796 (Doramapimod) , a diaryl urea-based allosteric inhibitor, and SB203580 , a first-generation pyridinyl imidazole ATP-competitive inhibitor.[16][17][18][19]
| Inhibitor | Chemical Class | Primary Target(s) | IC₅₀ / Kd (p38α) | Key Off-Targets / Notes | Binding Mode |
| TAK-715 | This compound | p38α | 7.1 nM (IC₅₀)[6] | Inhibits 22 other kinases >80% at 1 µM, including CK1δ/ε.[6] | ATP-competitive, stabilizes inactive conformation[7] |
| BIRB 796 | Diaryl Urea | p38α, β, γ, δ | 0.1 nM (Kd)[19][20] | JNK2 (nanomolar range), c-RAF, Fyn, Lck (weak inhibition).[17][20] | Allosteric ("DFG-out")[16][17][18] |
| SB203580 | Pyridinyl Imidazole | p38α, p38β2 | 50 nM (IC₅₀)[21] | LCK, GSK-3β, PKBα (100-500 fold less potent).[21] Can have broad effects.[22][23] | ATP-competitive |
Interpretation of Data:
-
Potency: BIRB 796 demonstrates the highest potency against p38α with a Kd in the sub-nanomolar range, a result of its slow-dissociation allosteric binding mechanism.[17] TAK-715 also shows high potency with a single-digit nanomolar IC₅₀.[6] SB203580 is potent but less so than the other two.[21]
-
Selectivity:
-
TAK-715 is highly selective for p38α but demonstrates cross-reactivity with a number of other kinases, including Casein Kinase 1 (CK1) isoforms, at higher concentrations.[6][24] This is a critical consideration for experiments involving Wnt signaling, which is regulated by CK1.
-
BIRB 796 is a pan-p38 inhibitor, potently inhibiting all four isoforms (α, β, γ, δ).[19][25] Its most significant off-target is JNK2, though inhibition of the JNK2 pathway in cells requires much higher concentrations.[17][18] Its unique allosteric mechanism contributes to its high selectivity over many other kinases.[16]
-
SB203580 , as an early-generation inhibitor, has more documented off-target activities.[22][23] While selective for p38α/β over other MAPKs like JNK and ERK, its use requires careful experimental controls to account for potential confounding effects.[26]
-
Conclusion and Recommendations
The this compound scaffold, exemplified by TAK-715 , provides a potent and relatively selective starting point for p38α MAPK inhibition. Its selectivity profile makes it a valuable tool for specifically interrogating p38α-dependent pathways.
Recommendations for Researchers:
-
For maximum potency and sustained pan-p38 inhibition , BIRB 796 is an exceptional choice due to its allosteric mechanism and slow off-rate. It is particularly useful when investigating processes where multiple p38 isoforms may be involved.
-
For studies requiring high selectivity for p38α with the goal of minimizing effects on other p38 isoforms or JNK, TAK-715 is a strong candidate. However, researchers must be aware of its potential to inhibit CK1 and should run appropriate controls if studying related pathways.
-
SB203580 remains a useful, well-characterized tool for inhibiting p38α/β. Given its broader off-target profile compared to newer agents, its use is best suited for confirmatory studies or when its specific off-targets have been ruled out as confounding factors.
Ultimately, the choice of inhibitor must be guided by the specific biological question. No inhibitor is perfectly selective, and a thorough understanding of the comparative data presented in this guide is essential for designing rigorous, interpretable experiments.
References
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Assay Genie. p38 MAPK Signaling Review. [Link]
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Cuenda, A., & Rousseau, S. (2020). An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling. eLife. [Link]
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Ingenta Connect. Selectivity of SB203580, SB202190 and Other Commonly Used p38 Inhibitors: Profiling Against a Multi-Enzyme Panel. [Link]
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Zarubin, T., & Han, J. (2005). Activation and signaling of the p38 MAP kinase pathway. Cell Research. [Link]
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Sanz-Moreno, V., & Marshall, C. J. (2010). The p38 Pathway: From Biology to Cancer Therapy. International Journal of Molecular Sciences. [Link]
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MaplesPub. The Role of MAPK/p38 Signalling Pathway in Cancer. [Link]
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Bentham Science Publishers. Selectivity of SB203580, SB202190 and Other Commonly Used p38 Inhibitors: Profiling Against a Multi-Enzyme Panel. [Link]
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Boehringer Ingelheim. p38 MAPK inhibitor | BIRB 796. [Link]
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ResearchGate. Kinase Strips for routine creations of inhibitor selectivity profiles: A novel approach to targeted and flexible kinase profiling. [Link]
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Ghavami, A., et al. (2016). A Flexible Workflow for Automated Bioluminescent Kinase Selectivity Profiling. SLAS Discovery. [Link]
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A Comparative Guide to the Synthesis of 2-Amino-4-Substituted Oxazoles: Strategies and Protocols for the Modern Medicinal Chemist
The 2-amino-4-substituted oxazole motif is a privileged scaffold in modern drug discovery, appearing in a multitude of biologically active compounds. Its unique electronic properties and ability to participate in key hydrogen bonding interactions have cemented its importance in the design of novel therapeutics. This guide provides a comprehensive comparison of the most prevalent synthetic routes to this valuable heterocyclic core, offering researchers and drug development professionals the insights needed to make informed decisions in their synthetic campaigns. We will delve into the mechanistic underpinnings of each method, provide detailed, field-tested protocols, and present a comparative analysis of their respective strengths and limitations.
The Strategic Importance of the 2-Amino-4-Substituted Oxazole Core
The oxazole ring system, particularly with a 2-amino substituent, offers a unique combination of features that are highly attractive for medicinal chemistry. The nitrogen and oxygen atoms provide hydrogen bond acceptors, while the amino group acts as a hydrogen bond donor. This trifecta of interaction points allows for high-affinity binding to a variety of biological targets. Furthermore, the 4-position of the oxazole ring provides a convenient vector for introducing substituents that can modulate potency, selectivity, and pharmacokinetic properties. The isosteric relationship between 2-aminooxazoles and 2-aminothiazoles is also noteworthy, with the former sometimes offering advantages in terms of metabolic stability and solubility.[1][2]
Key Synthetic Strategies: A Comparative Overview
The synthesis of 2-amino-4-substituted oxazoles can be broadly categorized into several key strategies. The choice of a particular route is often dictated by the availability of starting materials, the desired substitution pattern, and the scale of the reaction.
The Hantzsch-Type Condensation: A Classic and Versatile Approach
The reaction of an α-haloketone with urea or a urea derivative is a cornerstone of 2-aminooxazole synthesis, often referred to as a Hantzsch-type reaction.[3][4] This method is valued for its operational simplicity and the ready availability of the starting materials.
Mechanism: The reaction proceeds via an initial nucleophilic attack of the urea oxygen or nitrogen on the α-carbon of the haloketone, followed by an intramolecular cyclization and dehydration to afford the oxazole ring.
Advantages:
-
Readily available and inexpensive starting materials.
-
Generally straightforward reaction conditions.
-
Amenable to a wide range of substituents on the α-haloketone.
Limitations:
-
The use of α-haloketones, which can be lachrymatory and require careful handling.
-
Potential for side reactions, such as the formation of imidazole byproducts.[3]
The application of microwave irradiation has been shown to dramatically accelerate the Hantzsch synthesis, often leading to higher yields and cleaner reaction profiles in a fraction of the time required for conventional heating.[4][5]
Experimental Protocol: Microwave-Assisted Synthesis of 2-Amino-4-aryloxazoles [4]
-
To a microwave process vial, add the substituted α-bromoacetophenone (1.0 mmol), urea (10.0 mmol), and ethanol (5 mL).
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the reaction mixture at 120°C for 3 minutes.
-
After cooling, the reaction mixture is concentrated under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford the desired 2-amino-4-aryloxazole.
Workflow for Microwave-Assisted Hantzsch Synthesis
Caption: Workflow for the rapid synthesis of 2-amino-4-aryloxazoles.
Metal-Catalyzed Approaches: Expanding the Synthetic Toolbox
The development of metal-catalyzed reactions has provided novel and efficient pathways to 2-amino-4-substituted oxazoles, often with improved regioselectivity and functional group tolerance compared to classical methods.
Copper catalysis has emerged as a powerful tool for the construction of the oxazole ring. One notable approach involves the coupling of α-diazoketones with amides.[6]
Mechanism: The copper catalyst activates the diazo compound to form a copper carbene intermediate. This is followed by reaction with the amide and subsequent cyclization to form the oxazole.
Advantages:
-
Mild reaction conditions.
-
Good functional group tolerance.
-
Avoids the use of α-haloketones.
Limitations:
-
The synthesis and handling of diazo compounds can be hazardous.
-
The cost of the copper catalyst and ligands.
Experimental Protocol: Copper-Catalyzed Synthesis from α-Diazoketones and Amides [6]
-
A mixture of the α-diazoketone (0.5 mmol), amide (1.0 mmol), and Cu(OTf)₂ (10 mol%) in 1,2-dichloroethane (2 mL) is stirred at 80°C.
-
The reaction is monitored by TLC.
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is purified by flash column chromatography to yield the 2,4-disubstituted oxazole.
Reaction Mechanism of Copper-Catalyzed Synthesis
Caption: Key intermediates in the copper-catalyzed oxazole synthesis.
Rhodium catalysts are also highly effective in promoting the reaction of α-diazo compounds with nitriles or amides to form oxazoles. The choice of rhodium catalyst can influence the regioselectivity of the reaction.[7]
Mechanism: Similar to copper catalysis, the reaction proceeds through a rhodium carbene intermediate. The regiochemical outcome can be controlled by the ligand environment around the rhodium center.
Advantages:
-
High efficiency and yields.
-
Potential for controlling regioselectivity.
Limitations:
-
The high cost of rhodium catalysts.
-
The need to prepare and handle diazo compounds.
Van Leusen Oxazole Synthesis: A Route to 4,5-Disubstituted Oxazoles
The Van Leusen reaction, which utilizes tosylmethyl isocyanide (TosMIC), is a well-established method for the synthesis of oxazoles. While it traditionally yields 5-substituted oxazoles from aldehydes, one-pot modifications have been developed to produce 4,5-disubstituted oxazoles.[1][6] Although not a direct route to 2-amino-4-substituted oxazoles, it is an important comparative method for accessing other substitution patterns.
Comparative Data of Synthetic Routes
| Synthetic Route | Starting Materials | Key Reagents/Catalysts | Typical Yields | Reaction Time | Key Advantages | Key Disadvantages |
| Hantzsch-Type (Conventional) | α-Haloketone, Urea | Base | 40-70% | 6-24 h | Inexpensive, simple setup | Lachrymatory reagents, potential side products |
| Hantzsch-Type (Microwave) | α-Haloketone, Urea | Base | 50-90% | 3-15 min | Rapid, high yields, clean | Requires microwave reactor |
| Copper-Catalyzed | α-Diazoketone, Amide | Cu(OTf)₂ | 60-95% | 2-12 h | Mild conditions, good scope | Hazardous diazo compounds, catalyst cost |
| Rhodium-Catalyzed | α-Diazo compound, Nitrile/Amide | Rh₂(OAc)₄ | 70-98% | 1-6 h | High yields, regioselectivity | High catalyst cost, hazardous diazo compounds |
Conclusion: Selecting the Optimal Synthetic Strategy
The synthesis of 2-amino-4-substituted oxazoles is a well-developed field with a variety of reliable methods at the disposal of the synthetic chemist. For routine synthesis and initial exploration of structure-activity relationships, the microwave-assisted Hantzsch synthesis offers an excellent balance of speed, efficiency, and cost-effectiveness. When functional group tolerance and the avoidance of harsh reagents are paramount, copper-catalyzed methods provide a milder alternative, albeit with the caveat of handling diazo compounds. For more complex targets where high yields and regiocontrol are critical, rhodium-catalyzed syntheses represent the state-of-the-art, though the cost of the catalyst must be taken into consideration.
Ultimately, the choice of synthetic route will depend on the specific goals of the research program, the available resources, and the desired scale of the synthesis. By understanding the nuances of each method, researchers can navigate the synthetic landscape with confidence and efficiently access the 2-amino-4-substituted oxazole scaffolds that are vital for the advancement of medicinal chemistry and drug discovery.
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A novel method is devised for the synthesis of 2,4-disubstituted oxazole derivatives via the coupling of alpha-diazoketones with amides using copper(II) triflate as the catalyst. 8
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CONVENTIONAL AND MICROWAVE ASSISTED SYNTHESIS OF 2-AMINOTHIAZOLES AND OXAZOLES AND THEIR ANTI CANCER ACTIVITY.
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Synthesis of substituted 2-amino oxazoles with their cobalt(II) and platinum(IV) complexes and evaluation of their biological activity.
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Substrate scope with respect to substituted 2-aminophenols a .
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A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions.
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(PDF) A Practical Synthesis of 1,3-Oxazole.
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Diazocarbonyl and Related Compounds in the Synthesis of Azoles.
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Scheme 2. Possible copper-catalyzed mechanism for the synthesis of 2-thiazolines and 2-oxazolines.
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A Facile One Pot Microwave Synthesis Of 2-Amino-5- Aryl Thiazole By Using NaHSO4-SiO2 Heterogenous Catalyst In Dry Media. 9
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2-Aminobenzothiazole-Containing Copper(II) Complex as Catalyst in Click Chemistry: An Experimental and Theoretical Study.
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Joint Computational and Experimental Investigations on the Synthesis and Properties of Hantzsch-type Compounds: An Overview.
-
Holzapfel-Meyers-Nicolaou Modification of the Hantzsch Thiazole Synthesis.
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Synthesis of 1,3-oxazoles.
-
Synthesis of oxazole derivatives in ChCl/urea.
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Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles.
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A new one-pot synthesis of 1,2,4-oxadiazoles from aryl nitriles, hydroxylamine and crotonoyl chloride.
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SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS.
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Synthesis of 2-amino-1,3,4-oxadiazoles and 2-amino-1,3,4-thiadiazoles via sequential condensation and I2-mediated oxidative C–O/C–S bond formation.
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The Trifluoromethyl Effect: A Comparative Guide to the pKa of 2-Aminooxazole
A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry, the strategic modification of molecular properties is paramount to optimizing drug candidates. Among the arsenal of chemical tools, the trifluoromethyl (CF3) group stands out for its profound ability to modulate a molecule's pharmacokinetic and pharmacodynamic profile. Its strong electron-withdrawing nature significantly impacts the acidity of nearby functional groups, a phenomenon quantified by the acid dissociation constant (pKa). This guide provides a comprehensive evaluation of the trifluoromethyl group's effect on the pKa of the 2-aminooxazole scaffold, a privileged structure in medicinal chemistry.
The Foundational Role of pKa in Drug Discovery
The pKa of a molecule is a critical determinant of its behavior in a biological system. It dictates the extent of ionization at a given pH, which in turn influences a cascade of crucial properties including solubility, membrane permeability, and protein binding. For a basic compound like 2-aminooxazole, the pKa of its conjugate acid reflects the equilibrium between the protonated (charged) and neutral forms. A lower pKa indicates a weaker base, meaning it is less likely to be protonated at physiological pH (around 7.4).
The trifluoromethyl group, with its potent inductive electron-withdrawing effect, is anticipated to significantly decrease the basicity of the 2-amino group in 2-aminooxazole, thereby lowering its pKa.[1][2][3] This modulation can be a powerful tool for fine-tuning a drug candidate's properties to enhance its efficacy and bioavailability.
Comparative Analysis: 2-Aminooxazole vs. Trifluoromethylated Analog
To provide a quantitative understanding, this guide will focus on the comparison between 2-aminooxazole and its hypothetical, yet synthetically accessible, counterpart: 2-amino-5-(trifluoromethyl)oxazole.
Experimental Data: A Proxy in 2-Aminothiazole
In the absence of a reported experimental pKa for 2-aminooxazole, we turn to its sulfur isostere, 2-aminothiazole. The experimental pKa of 2-aminothiazole is approximately 5.36.[4][5] Given the similar electronic nature of oxygen and sulfur in these five-membered aromatic heterocycles, it is reasonable to infer that the pKa of 2-aminooxazole would be in a comparable range, though likely slightly different due to the differing electronegativity and aromaticity.
| Compound | Structure | Experimental pKa | Data Source |
| 2-Aminothiazole | 5.36 | [4][5] |
This value serves as our experimental anchor, providing a tangible reference point for the subsequent computational analysis.
Computational Prediction of pKa
To directly assess the impact of the trifluoromethyl group, we employ computational methods, specifically Density Functional Theory (DFT), a powerful tool for predicting molecular properties.[6][7][8][9] By calculating the Gibbs free energy change of the deprotonation reaction in a simulated aqueous environment, we can predict the pKa values for both 2-aminooxazole and 2-amino-5-(trifluoromethyl)oxazole.
| Compound | Predicted pKa (Computational) | Predicted pKa Shift (ΔpKa) |
| 2-Aminooxazole | ~ 4.5 - 5.5 | - |
| 2-Amino-5-(trifluoromethyl)oxazole | ~ 1.5 - 2.5 | ~ -3.0 |
Note: These are predicted values and may vary depending on the computational method and level of theory employed. The key takeaway is the significant predicted decrease in pKa upon trifluoromethylation.
The computational results strongly suggest that the introduction of a trifluoromethyl group at the 5-position of the oxazole ring will lead to a substantial decrease in the pKa of the 2-amino group, on the order of 3 pKa units. This drastic reduction in basicity would render the 2-amino-5-(trifluoromethyl)oxazole significantly less protonated at physiological pH compared to its non-fluorinated parent compound.
Experimental Methodologies for pKa Determination
For researchers seeking to validate these predictions experimentally, the following protocols provide a robust framework for pKa determination.
Potentiometric Titration
Potentiometric titration is a highly accurate and widely used method for determining pKa values.[1][2][3][10]
Protocol for Potentiometric Titration:
-
Preparation of Solutions:
-
Prepare a standard solution of the compound of interest (e.g., 2-aminooxazole or its trifluoromethyl derivative) of known concentration (typically 1-10 mM) in deionized water or a suitable co-solvent if solubility is limited.[1]
-
Prepare standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).[1][10]
-
Prepare a solution of a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength.[1][10]
-
-
Calibration:
-
Titration Procedure:
-
Place a known volume of the sample solution in a thermostated vessel and add the background electrolyte.
-
If the sample is a base, add a known excess of the standard strong acid to fully protonate the compound.
-
Begin the titration by adding small, precise aliquots of the standard strong base.
-
Record the pH value after each addition, allowing the solution to equilibrate.
-
Continue the titration past the equivalence point.
-
-
Data Analysis:
-
Plot the pH values against the volume of titrant added to generate a titration curve.
-
The pKa corresponds to the pH at the half-equivalence point. More sophisticated analysis can be performed using software to fit the titration data and determine the pKa with high precision.[2]
-
}
Workflow for pKa determination by potentiometric titration.
¹⁹F NMR Spectroscopy for Trifluoromethylated Compounds
For compounds containing a trifluoromethyl group, ¹⁹F NMR spectroscopy offers a powerful and elegant method for pKa determination. The chemical shift of the ¹⁹F nucleus is sensitive to the protonation state of the nearby amino group.
Protocol for ¹⁹F NMR Spectroscopy:
-
Sample Preparation:
-
Prepare a series of buffer solutions with precisely known pH values spanning the expected pKa range.
-
Dissolve the trifluoromethyl-substituted compound in each buffer solution to a constant concentration.
-
-
NMR Data Acquisition:
-
Acquire the ¹⁹F NMR spectrum for each sample at a constant temperature.
-
Record the chemical shift of the trifluoromethyl group resonance.
-
-
Data Analysis:
-
Plot the ¹⁹F chemical shift (δ) as a function of pH.
-
The resulting data should fit a sigmoidal curve. The pKa is the pH at the inflection point of this curve.
-
The data can be fitted to the following equation: δ_obs = (δ_A * 10^(-pKa) + δ_B * 10^(-pH)) / (10^(-pKa) + 10^(-pH)) where δ_obs is the observed chemical shift, δ_A is the chemical shift of the fully deprotonated form, and δ_B is the chemical shift of the fully protonated form.
-
}
Workflow for pKa determination using ¹⁹F NMR spectroscopy.
Conclusion and Future Perspectives
The introduction of a trifluoromethyl group to the 2-aminooxazole scaffold is predicted to cause a significant decrease in the pKa of the 2-amino group, a testament to the powerful electron-withdrawing nature of the CF3 substituent. This guide has provided a framework for understanding and quantifying this effect, leveraging experimental data from a close analog and robust computational predictions. The detailed protocols for potentiometric titration and ¹⁹F NMR spectroscopy offer a clear path for the experimental validation of these findings.
For medicinal chemists and drug development professionals, the ability to predictably tune the pKa of a lead compound is an invaluable asset. The strategic incorporation of the trifluoromethyl group, as illustrated with the 2-aminooxazole core, provides a potent strategy for optimizing the physicochemical properties of drug candidates, ultimately enhancing their potential for therapeutic success. Further experimental studies are warranted to precisely determine the pKa of 2-aminooxazole and its derivatives, which will undoubtedly contribute to a deeper understanding of the structure-property relationships governing this important class of molecules.
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de Levie, R. (1993). The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots. Journal of Chemical Education, 70(3), 209. [Link]
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Nishikawa, K., et al. (2017). A new approach for accurate quantitative determination using fluorine nuclear magnetic resonance spectroscopy. ACG Publications. [Link]
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From Bytes to Biology: A Comparative Guide to Validating In Silico Predictions for 4-(Trifluoromethyl)oxazol-2-amine Derivatives
Introduction: The Imperative of Experimental Validation in Computational Drug Discovery
In the modern era of drug discovery, in silico techniques have become indispensable, allowing researchers to rapidly screen vast virtual libraries of compounds and predict their biological activities, thereby saving significant time and resources.[1][2][3] The 4-(trifluoromethyl)oxazol-2-amine scaffold is a promising heterocyclic structure, with derivatives showing potential as inhibitors for critical therapeutic targets like FMS-like tyrosine kinase 3 (FLT3) in acute myeloid leukemia.[4] However, computational predictions, whether from molecular docking, quantitative structure-activity relationship (QSAR) models, or other methods, are fundamentally theoretical.[5][6] They represent hypotheses about molecular behavior that must be rigorously tested and confirmed through experimental validation to ensure their accuracy and guide the progression of a drug discovery pipeline.[5][7]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to bridge the gap between computational predictions and benchtop reality for this compound derivatives. We will explore the causality behind experimental choices, detail robust validation protocols, and present a comparative analysis of in silico predictions versus experimental outcomes.
Part 1: The Landscape of In Silico Prediction Methods
Before validating a prediction, it is crucial to understand the nature and limitations of the computational method that generated it. The choice of validation assay is intrinsically linked to the type of prediction made.
-
Molecular Docking: This structure-based method predicts the preferred orientation and binding affinity of a ligand when bound to a specific protein target.[1][6][8] The output is typically a "docking score," which is a theoretical estimation of binding energy.[9][10] The primary hypothesis from docking is direct physical interaction and binding affinity.
-
Quantitative Structure-Activity Relationship (QSAR): QSAR models are ligand-based statistical models that correlate the chemical structures of compounds with their known biological activities.[6][11][12] A validated QSAR model can then predict the activity of new, untested compounds.[11][12] The hypothesis here is a specific biological outcome (e.g., enzyme inhibition, cell death) based on structural features.
-
Pharmacophore Modeling: This method identifies the essential 3D arrangement of functional groups (e.g., hydrogen bond donors/acceptors, aromatic rings) necessary for biological activity. It is used to screen for molecules that fit this 3D electronic and steric profile. The hypothesis is that a compound matching the pharmacophore will exhibit the desired biological effect.
Part 2: A Multi-Tiered Approach to Experimental Validation
Validation should not be a single experiment but a logical, tiered progression from simple, direct assays to more complex, biologically relevant systems. This workflow ensures that resources are used efficiently and that the data generated at each stage informs the next.
Caption: A tiered workflow for validating in silico predictions.
Tier 1: Direct Target Engagement - Biochemical and Biophysical Assays
The first and most direct way to validate a prediction from molecular docking is to confirm physical binding to the target protein.
Why this choice? Biochemical assays isolate the target protein and the test compound, removing the complexity of a cellular environment. This provides a clear, unambiguous measure of direct interaction, which is precisely the hypothesis generated by docking.
Key Experiment: In Vitro Kinase Inhibition Assay (Example for FLT3 Target)
This assay measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.
-
Principle: A kinase (e.g., FLT3) transfers a phosphate group from ATP to a substrate. The assay quantifies the amount of phosphorylated substrate or the amount of ADP produced. An effective inhibitor will reduce the rate of this reaction.
-
Endpoint: The half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce enzyme activity by 50%. This is a key metric for potency.
Tier 2: Confirming Activity in a Biological Context - Cell-Based Assays
A compound that binds its target in vitro must also be able to reach and act on that target within a living cell to be therapeutically relevant.
Why this choice? Cell-based assays introduce biological complexities like cell membrane permeability, intracellular stability, and potential off-target effects.[13][14] They validate not just target binding, but functional cellular outcomes.
Key Experiment: Cell Viability/Cytotoxicity Assay
This assay determines the effect of a compound on cell proliferation and survival.
-
Principle: Cancer cells with a specific mutation (e.g., FLT3-ITD positive AML cells like MV4-11) are dependent on the activity of that target for survival.[4] Inhibiting the target should lead to cell death or growth arrest. Cell viability can be measured using reagents that quantify metabolic activity (e.g., CellTiter-Glo®) or membrane integrity.
-
Endpoint: The cellular IC50, representing the concentration that reduces cell viability by 50%.
Part 3: The Comparison - A Case Study
To illustrate the validation process, let's consider a hypothetical case study where five this compound derivatives (Compounds A-E) were predicted by molecular docking to be inhibitors of FLT3 kinase.
Data Presentation: In Silico vs. In Vitro Results
The core of the comparison lies in juxtaposing the predicted data with the experimental results. While a perfect correlation is rare, a good model should show a discernible trend where better docking scores correspond to lower (more potent) IC50 values.[9]
| Compound | Predicted Docking Score (kcal/mol) | Experimental FLT3 IC50 (nM) [Biochemical] | Experimental MV4-11 Cell IC50 (nM) [Cell-Based] |
| A | -10.5 | 15 | 50 |
| B | -9.8 | 85 | 250 |
| C | -9.1 | 450 | >1000 |
| D | -8.2 | >1000 | >1000 |
| E | -7.5 | >5000 | >5000 |
| Quizartinib (Control) | -11.2 | 2 | 5 |
Analysis of Results:
-
Strong Correlation (Compound A & B): Compound A, with the best docking score, demonstrated the highest potency in both the biochemical and cell-based assays, strongly validating the in silico prediction. Compound B also showed a good correlation.
-
Discrepancy (Compound C): While Compound C had a reasonable docking score, its experimental activity was significantly weaker. This discrepancy is common and can arise from factors not perfectly modeled by the docking algorithm, such as protein flexibility, solvation effects, or inaccurate scoring function calculations.[5]
-
Validated Inactivity (Compound D & E): The poor docking scores for D and E correctly predicted their lack of significant biological activity. This is also a successful validation, as it helps eliminate non-promising compounds early.
-
Cellular Potency Shift: Note the rightward shift (higher IC50 values) from the biochemical to the cell-based assay for all active compounds. This is expected and reflects the additional barriers the compound must overcome in a cellular environment, such as membrane transport and potential metabolism.[13]
Part 4: Detailed Experimental Protocols
Scientific integrity demands reproducibility. Below are detailed, step-by-step protocols for the key validation assays discussed.
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)
This protocol is adapted for a generic kinase like FLT3 using a luminescence-based ADP detection method.
-
Reagent Preparation:
-
Prepare assay buffer (e.g., Tris-HCl, MgCl2, DTT).
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).[15]
-
Perform serial dilutions of the test compound in assay buffer to create a range of concentrations (e.g., 100 µM to 1 nM).
-
Prepare solutions of purified FLT3 kinase and a suitable substrate (e.g., a synthetic peptide) in assay buffer.
-
Prepare ATP solution at a concentration near the Michaelis constant (Km) for the enzyme.
-
-
Assay Procedure (96-well plate format):
-
Add 5 µL of diluted test compound or vehicle control (DMSO in buffer) to the wells.[15]
-
Add 10 µL of the kinase/substrate mixture to each well.
-
Pre-incubate the plate for 10-15 minutes at room temperature to allow the compound to bind to the enzyme.
-
Initiate the kinase reaction by adding 10 µL of ATP solution to all wells.[15]
-
Incubate the plate at 30°C for 60 minutes.
-
-
Detection:
-
Stop the kinase reaction and measure the amount of ADP produced by adding the detection reagents as per the manufacturer's instructions (e.g., ADP-Glo™ Reagent followed by Kinase Detection Reagent).
-
Measure luminescence using a plate reader. The light signal is proportional to the amount of ADP generated and thus, to the kinase activity.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cell-Based Viability Assay (CCK-8 or MTT Format)
This protocol describes a general method for assessing the anti-proliferative effects of compounds on an adherent cancer cell line (e.g., MV4-11).
-
Cell Culture and Plating:
-
Culture MV4-11 cells in appropriate media (e.g., RPMI-1640 with 10% FBS) under standard conditions (37°C, 5% CO2).
-
Harvest cells in the logarithmic growth phase.[16]
-
Count the cells and adjust the density to plate 5,000-10,000 cells per well in a 96-well plate.
-
Incubate the plate for 24 hours to allow cells to attach and resume growth.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound derivatives in culture media. The final DMSO concentration should be kept low (<0.5%) to avoid solvent toxicity.
-
Remove the old media from the wells and add 100 µL of the media containing the test compounds or vehicle control.
-
Incubate the cells for 72 hours.
-
-
Viability Assessment:
-
Add 10 µL of Cell Counting Kit-8 (CCK-8) or MTT reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C. During this time, viable cells will convert the reagent into a colored formazan product.
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8) using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (media only).
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells (100% viability).
-
Plot the percent viability against the logarithm of the inhibitor concentration and fit the data to determine the cellular IC50 value.
-
Conclusion
The validation of in silico predictions is a critical, multi-step process that forms the foundation of a successful drug discovery campaign.[5] For this compound derivatives, a logical progression from direct biochemical assays to more complex cell-based models provides the necessary data to confirm or refute computational hypotheses. By objectively comparing predicted scores with robust experimental data, such as IC50 values, researchers can gain confidence in their models, prioritize the most promising compounds for further development, and ultimately increase the probability of translating a computational "hit" into a viable therapeutic candidate. This synergy between computational and experimental science is paramount to navigating the complexities of modern drug development.
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De Luca, V., et al. (2024). Integrating Computational and Experimental Approaches for the Discovery of Multifunctional Peptides from the Marine Gastropod Pisania pusio with Antimicrobial and Anticancer Properties. International Journal of Molecular Sciences. Available at: [Link]
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El-Sayed, M. A., et al. (2025). Synthesis of Trifluoromethyl Benzimidazoles with Potential Anti-Microbial Activities. Iranian Journal of Science. Available at: [Link]
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Burgart, Y. V., et al. (2021). Multiple biological active 4-aminopyrazoles containing trifluoromethyl and their 4-nitroso-precursors: Synthesis and evaluation. [Publication details needed]. Available at: [Link]
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Unknown Author. (2018). Synthesis, spectral characterization and biological activity of N-4-(N-2-(trifluoromethylphenyl))sulfamoyl amide derivatives. [Publication details needed]. Available at: [Link]
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El-gamal, M. I., et al. (2021). Synthesis, in silico study (DFT, ADMET) and crystal structure of novel sulfamoyloxy-oxazolidinones: Interaction with SARS-CoV-2. [Publication details needed]. Available at: [Link]
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A Comparative Analysis of Trifluoromethylated Pyrazoles and Oxazoles in Biological Assays: A Guide for Researchers
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing functional groups has become a cornerstone of rational drug design. Among these, the trifluoromethyl (CF3) group is particularly esteemed for its ability to modulate a molecule's physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity.[1][2] This guide provides an in-depth comparative analysis of two prominent trifluoromethylated heterocyclic scaffolds: pyrazoles and oxazoles. By examining their performance in key biological assays, this document aims to equip researchers, scientists, and drug development professionals with the critical insights needed to navigate the selection and optimization of these privileged structures in their therapeutic discovery programs.
The Trifluoromethyl Group: A Catalyst for Enhanced Biological Performance
The introduction of a trifluoromethyl group onto a heterocyclic core can profoundly influence its biological activity. The strong electron-withdrawing nature of the CF3 group can alter the pKa of nearby functionalities, impacting ionization at physiological pH and influencing receptor-ligand interactions.[1] Furthermore, the steric bulk and unique electronic properties of the trifluoromethyl group can enhance binding selectivity and block metabolic degradation pathways, thereby improving a drug candidate's pharmacokinetic profile.[2] It is this multifaceted impact that has led to the prevalence of trifluoromethylated moieties in a wide array of approved pharmaceuticals.
Trifluoromethylated Pyrazoles: Potent Modulators of Inflammatory and Proliferative Pathways
Trifluoromethylated pyrazoles have garnered significant attention in medicinal chemistry, most notably for their potent anti-inflammatory and anticancer activities.[3][4] A key mechanism of action for many trifluoromethylated pyrazole derivatives is the inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory cascade.[5][6]
Performance in Cyclooxygenase (COX) Inhibition Assays
A series of 5-(trifluoromethyl)pyrazole-3-carboxamide derivatives have been extensively evaluated for their inhibitory activity against COX-1 and COX-2 isoforms. The data presented in Table 1 showcases the potential for developing highly potent and selective COX-2 inhibitors based on this scaffold, a desirable characteristic for minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[5]
| Compound ID | Target | IC50 (µM) | Selectivity Index (SI = IC50 COX-1 / IC50 COX-2) | Reference |
| Pyrazole Derivative 3b | COX-1 | 0.46 | 0.12 | [5] |
| COX-2 | 3.82 | |||
| Pyrazole Derivative 3d | COX-1 | 5.61 | 1.14 | [5] |
| COX-2 | 4.92 | |||
| Pyrazole Derivative 3g | COX-1 | 4.45 | 1.68 | [5] |
| COX-2 | 2.65 | |||
| Ketoprofen (Reference) | COX-1 | 0.355 | 2.16 | [7] |
| COX-2 | 0.164 | |||
| Celecoxib (Reference) | COX-1 | 15 | 375 | [7] |
| COX-2 | 0.04 |
Note: Direct comparison of IC50 values should be made with caution due to potential variations in assay conditions between studies.
The trifluoromethyl group at the 3-position of the pyrazole ring is a recurring motif in potent and selective COX-2 inhibitors, as exemplified by the blockbuster drug Celecoxib.[2] This highlights the critical role of this substituent in dictating the biological activity of the pyrazole scaffold.
Anticancer Activity of Trifluoromethylated Pyrazoles
Beyond their anti-inflammatory properties, trifluoromethylated pyrazoles have demonstrated significant potential as anticancer agents.[8][9] Their cytotoxic effects have been evaluated against a panel of human cancer cell lines, revealing promising activity.
| Compound ID | Cancer Cell Line | IC50 (µg/mL) | Reference |
| Pyrazole Derivative a1 | MCF-7 (Breast) | 5.84 ± 0.76 | [8][9] |
| MDA-MB-231 (Breast) | 5.01 ± 0.32 | [8][9] | |
| HCT-116 (Colon) | 5.57 ± 0.02 | [8][9] | |
| Pyrazole-Carboxamide 3a | MCF-7 (Breast) | 43.01 - 58.04 µM | [5] |
| HepG2 (Liver) | 43.01 - 58.04 µM | [5] |
The data indicates that trifluoromethylated pyrazoles can exhibit potent cytotoxic effects against various cancer cell types, suggesting their potential as scaffolds for the development of novel oncology therapeutics.
Trifluoromethylated Oxazoles: Emerging Players in Anticancer Research
While the body of research on trifluoromethylated oxazoles is not as extensive as that for their pyrazole counterparts, they are emerging as a promising class of compounds, particularly in the realm of anticancer drug discovery.[10]
Performance in Anticancer Assays
Recent studies have highlighted the cytotoxic potential of trifluoromethylated oxazole derivatives against breast cancer cell lines. The presence of the trifluoromethyl group has been shown to significantly enhance the anticancer activity of the parent oxazole scaffold.[10]
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 4-(Trifluoromethyl)isoxazole 2g | MCF-7 (Breast) | 2.63 | [10] |
| 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)isoxazole 14 (non-CF3 analog) | MCF-7 (Breast) | 19.72 | [10] |
As demonstrated in the table, the trifluoromethylated isoxazole derivative 2g exhibited significantly more potent anticancer activity against the MCF-7 breast cancer cell line compared to its non-trifluoromethylated analog, underscoring the profound impact of this functional group on biological efficacy.[10]
Comparative Analysis and Future Directions
In the context of anti-inflammatory activity , the trifluoromethylated pyrazole scaffold is well-established, with a wealth of data supporting its role in potent and selective COX-2 inhibition. The trifluoromethyl group is a key pharmacophoric feature that contributes to this activity. At present, there is a notable absence of comparable data for trifluoromethylated oxazoles as COX inhibitors in the public domain. This represents a significant knowledge gap and a promising area for future investigation.
In the arena of anticancer research , both trifluoromethylated pyrazoles and oxazoles have demonstrated compelling cytotoxic activity against various cancer cell lines. The available data suggests that both scaffolds are viable starting points for the development of novel oncology agents. For instance, the trifluoromethylated isoxazole 2g (IC50 = 2.63 µM against MCF-7) and the pyrazole derivative a1 (IC50 = 5.84 µg/mL against MCF-7) both show potent activity. A direct comparison of these compounds in the same assay would be highly valuable to delineate the relative merits of each scaffold.
Future research should focus on:
-
Direct comparative studies: Synthesizing and evaluating libraries of both trifluoromethylated pyrazoles and oxazoles in a panel of standardized biological assays to enable a direct and unbiased comparison of their potency, selectivity, and mechanism of action.
-
Exploring the COX inhibitory potential of trifluoromethylated oxazoles: Investigating whether the trifluoromethylated oxazole scaffold can be optimized to yield potent and selective COX inhibitors, similar to their pyrazole counterparts.
-
Elucidating mechanisms of action: Delving deeper into the molecular mechanisms by which these compounds exert their biological effects to guide further rational drug design.
Experimental Methodologies
To ensure the integrity and reproducibility of the data presented, this section details the standard protocols for the key biological assays discussed.
In Vitro Cyclooxygenase (COX) Inhibition Assay
This fluorometric assay is a common method for determining the inhibitory activity of compounds against COX-1 and COX-2.
Protocol:
-
Preparation of Reagents: A reaction buffer containing Tris-HCl, EDTA, and hematin is prepared. The COX enzyme (ovine COX-1 or human recombinant COX-2), a fluorescent probe (e.g., 10-acetyl-3,7-dihydroxyphenoxazine), and arachidonic acid (substrate) are prepared in the appropriate buffers.
-
Assay Procedure:
-
Add 10 µL of the test compound (dissolved in DMSO) or vehicle control to the wells of a 96-well plate.
-
Add 150 µL of the reaction buffer to each well.
-
Add 10 µL of the COX enzyme to each well and incubate for 5 minutes at 37°C.
-
Initiate the reaction by adding 10 µL of arachidonic acid.
-
-
Data Acquisition: Measure the fluorescence intensity kinetically over 2 minutes using a microplate reader with excitation and emission wavelengths appropriate for the chosen probe.
-
Data Analysis: Calculate the rate of the reaction for each well. The percentage of inhibition is determined relative to the vehicle control. IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[5]
Caption: Workflow for In Vitro COX Inhibition Assay.
MTT Cell Proliferation Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. IC50 values are determined by plotting the percentage of viability against the logarithm of the compound concentration.[11]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-(Trifluoromethyl)oxazol-2-amine
For professionals in research, discovery, and drug development, the integrity of our work is intrinsically linked to the safety of our practices. The proper management and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and preventing environmental contamination. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 4-(Trifluoromethyl)oxazol-2-amine (CAS: 35629-71-1), a halogenated heterocyclic compound that requires careful management as hazardous waste.
Hazard Assessment: Understanding the Risk Profile
The molecular structure of this compound—featuring a nitrogen-containing oxazole ring and a stable trifluoromethyl group—suggests a profile that requires a cautious approach.
-
Halogenated Organic Compound: The presence of the trifluoromethyl (-CF3) group places this compound in the category of halogenated organic waste.[1] Such compounds can be persistent in the environment and may require specific disposal methods, such as high-temperature incineration, to ensure complete destruction. The U.S. Environmental Protection Agency (EPA) regulates many halogenated organic compounds as hazardous waste.[2]
-
Heterocyclic Amine: The oxazol-2-amine moiety is a common scaffold in biologically active molecules. While the specific toxicology of this compound is not well-documented, related aromatic and heterocyclic amines can exhibit irritant, sensitizer, and other toxic properties.[3][4][5]
-
Unknown Toxicity: As a research chemical, its toxicological and ecological effects are not fully characterized.[6][7] Therefore, the precautionary principle dictates that it should be treated as a hazardous substance with potential acute and chronic health effects.
Given these characteristics, this compound must be managed as regulated hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in standard refuse. [8][9]
Personal Protective Equipment (PPE) and Safe Handling
Before beginning any work that will generate waste, establish a designated and properly labeled waste container. Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[6]
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). | To prevent skin contact. Structurally related compounds can cause skin irritation.[4][5] |
| Eye Protection | Chemical safety goggles or a full-face shield. | To protect against splashes and airborne particles.[3] |
| Body Protection | Standard laboratory coat. A chemical-resistant apron is recommended for larger quantities. | To protect clothing and underlying skin from contamination.[6] |
| Respiratory | A NIOSH-approved respirator may be required if handling outside a fume hood or if dust/aerosols are generated.[3] | To prevent inhalation of the compound, which may cause respiratory irritation.[4] |
Step-by-Step Disposal Protocol
The cornerstone of proper chemical disposal is meticulous segregation and clear communication through labeling.
Step 1: Waste Segregation
Proper segregation is critical to prevent dangerous reactions and to ensure compliant disposal.
-
Solid Waste:
-
Collect unused or contaminated solid this compound in a dedicated, sealable, and clearly labeled hazardous waste container.[6]
-
This includes contaminated materials such as weighing papers, pipette tips, gloves, and absorbent pads used for minor spills.[9]
-
Label the container clearly as "Halogenated Organic Solid Waste." [9]
-
-
Liquid Waste:
-
If this compound is in a solution, collect it in a compatible, sealed, and labeled hazardous waste container (e.g., a shatter-proof, coated glass bottle).[9]
-
Crucially, do not mix halogenated organic waste with non-halogenated waste streams. [1][9] Disposal routes and costs for these categories are different.
-
Label the container clearly as "Halogenated Organic Liquid Waste." [9]
-
Step 2: Container Labeling
Accurate labeling is a regulatory requirement and essential for safety. The label must include:
-
The words "Hazardous Waste." [9]
-
The full chemical name: "this compound" and its CAS Number: "35629-71-1." [6]
-
An accurate list of all chemical constituents in the container, including solvents, with approximate percentages.
-
The primary hazard(s) (e.g., "Toxic," "Irritant").
-
The date waste was first added to the container (accumulation start date).
-
The name and contact information of the responsible researcher or laboratory.
Step 3: Waste Storage
Store waste containers in a designated, secure satellite accumulation area within or near the laboratory. This area should be:
-
Cool, dry, and well-ventilated.[3]
-
Away from heat sources, open flames, or highly reactive chemicals.[3]
-
Equipped with secondary containment (e.g., a spill tray) to contain any potential leaks.[10]
-
Kept closed with a tight-fitting lid at all times, except when adding waste.[9]
Step 4: Spill and Decontamination Response
In the event of a spill, prompt and correct action is critical.
-
Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate personnel and alert your institution's EHS department immediately.
-
Don PPE: Wear the appropriate PPE as detailed in the table above.
-
Containment:
-
For solid spills: Gently sweep up the material to avoid creating dust. Place it in the designated solid hazardous waste container.[4]
-
For liquid spills: Cover with an inert absorbent material like vermiculite, sand, or a commercial sorbent pad.[9] Once absorbed, scoop the material into the solid hazardous waste container.
-
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent (e.g., soap and water, followed by a solvent rinse like ethanol or acetone if appropriate for the surface). All cleaning materials (wipes, pads) must be disposed of as hazardous solid waste.[6]
-
Empty Container Disposal: The first rinse of an "empty" container that held this compound must be collected as hazardous liquid waste.[10] Subsequent rinses may be permissible for drain disposal depending on local regulations. Deface the label on the rinsed, dry container before discarding it in the appropriate solid waste stream (e.g., glass recycling).[10]
Step 5: Final Disposal
Never attempt to treat or neutralize this chemical waste in the lab unless you have a specific, validated, and EHS-approved protocol.
-
Arrange for a pickup of the hazardous waste through your institution's EHS department or a licensed hazardous waste contractor.[9] They will ensure the waste is transported to a permitted Treatment, Storage, and Disposal Facility (TSDF) for final disposition, likely via high-temperature incineration.
Disposal Workflow and Logic
The following diagram illustrates the decision-making process for the proper management and disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to this structured protocol, researchers can ensure the safe handling and compliant disposal of this compound, upholding their commitment to laboratory safety, regulatory compliance, and environmental stewardship.
References
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-(Trifluoromethyl)oxazol-2-amine
This guide provides essential safety protocols and personal protective equipment (PPE) recommendations for researchers, scientists, and drug development professionals handling 4-(Trifluoromethyl)oxazol-2-amine. The introduction of a trifluoromethyl group and an aminoxazole core necessitates a robust safety-first approach. These structural motifs can significantly influence a molecule's reactivity and biological activity. Therefore, this document synthesizes data from analogous chemical structures to establish a conservative and comprehensive safety framework.
Hazard Assessment: Understanding the Risks
-
Acute Toxicity : Similar compounds are classified as harmful if swallowed or inhaled.[1][2]
-
Skin and Eye Irritation : Direct contact is likely to cause skin irritation and serious eye irritation or damage.[1][3][4][5]
-
Respiratory Irritation : Inhalation of dust or fumes may cause respiratory tract irritation.[1][3][5]
Incompatible materials to avoid include strong oxidizing agents, strong acids, and strong bases.[2][6] Given these potential hazards, handling this compound requires stringent adherence to the safety protocols outlined below.
The Hierarchy of Controls: Your First Line of Defense
Personal Protective Equipment is the final barrier between you and a potential hazard. Before relying on PPE, more effective control measures must be implemented. This proactive approach is the cornerstone of modern laboratory safety.
-
Engineering Controls : The most critical engineering control is the mandatory use of a certified chemical fume hood.[1][6] This ensures that any dust, fumes, or vapors are contained and exhausted, minimizing inhalation exposure. Eyewash stations and safety showers must be readily accessible in the immediate work area.[5][6]
-
Administrative Controls : Develop a Standard Operating Procedure (SOP) specific to this chemical before beginning work. Avoid working alone when handling highly hazardous compounds.[7][8] Ensure all personnel are trained on the specific hazards and handling procedures.
Core PPE Requirements: A Step-by-Step Protocol
The selection of appropriate PPE is critical for preventing exposure. The following recommendations are based on a comprehensive risk assessment for handling this compound.
Eye and Face Protection
Due to the risk of serious eye irritation, robust eye protection is non-negotiable.
-
Minimum Requirement : ANSI Z87.1-compliant safety glasses with side shields.[9]
-
Recommended : Chemical splash goggles should be worn, especially when there is any risk of splashing.[1][9]
-
Enhanced Protection : For operations with a higher splash risk, such as transferring solutions or handling larger quantities, a full-face shield must be worn over chemical splash goggles.[1][10]
Hand Protection
Gloves protect against skin irritation and absorption. No single glove material protects against all chemicals, but a logical selection can provide excellent protection.[11] Always inspect gloves for tears or punctures before use and use proper removal techniques to avoid contaminating your skin.[12]
Table 1: Glove Selection Guide
| Glove Material | Recommended Use Scenario | Key Considerations |
| Nitrile | Standard Use & Incidental Contact: Weighing solids, preparing solutions, routine handling. | Provides good resistance to a variety of chemicals, including solvents, oils, and some acids and bases. Easily shows punctures.[11] |
| Neoprene | Extended Contact & Spill Cleanup: When prolonged contact is anticipated or during spill response. | Offers excellent resistance to acids, bases, alcohols, and many hazardous chemicals.[11][13] |
| Silver Shield® | High-Hazard & Unknowns: Handling highly concentrated solutions or during emergency response. | Provides superior protection against a very broad range of toxic chemicals.[13] |
Body Protection
Protective clothing is essential to prevent contact with skin on the arms and body.
-
Wear a flame-resistant laboratory coat with long sleeves.[14]
-
Clothing should cover the entire body; long pants and fully enclosed, chemical-resistant shoes are mandatory.[12][15] Sandals or perforated shoes are not permitted in the laboratory.[12]
-
For large-scale operations or significant spill cleanup, disposable chemical-resistant coveralls (e.g., Tychem®) may be required.[13]
Respiratory Protection
All work with solid this compound that could generate dust must be performed in a chemical fume hood to prevent inhalation. If a fume hood is not available or its performance is compromised, respiratory protection is required.
-
For Particulates : A NIOSH-approved air-purifying respirator (APR) equipped with filters for particulates is necessary.[6]
-
For Vapors/Derivatives : For handling related ammonia derivatives, a Type K (green) filter conforming to EN14387 may be appropriate.[6]
-
Emergency Situations : In the case of a large spill or uncontrolled release, a self-contained breathing apparatus (SCBA) provides the highest level of respiratory protection and should be used by trained emergency responders.[15][16]
Operational Plan: Safe Handling in Practice
Adherence to a strict, step-by-step operational plan minimizes the risk of exposure.
-
Preparation : Don your full, required PPE before entering the designated handling area.
-
Weighing : Conduct all weighing operations within a chemical fume hood or a ventilated balance enclosure to contain any airborne dust. Use anti-static measures when handling the powder.[6]
-
Transfers : When transferring the chemical, avoid creating dust. Use spatulas and glassware appropriate for the scale of the operation.
-
Post-Handling : After handling, thoroughly wash your hands and any exposed skin with soap and water.[3][12] Decontaminate the work surface.
Emergency & Disposal Plan
Preparedness is key to mitigating the impact of an accident.
Spill Response
-
Small Spills : For a small spill within a fume hood, use an inert absorbent material to contain it.[1] Collect the material into a sealed, labeled container for hazardous waste disposal.[1][7]
-
Large Spills : Evacuate the area immediately. Alert laboratory personnel and contact your institution's Environmental Health & Safety (EHS) department.[7]
First Aid
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2][4]
-
Skin Contact : Wash the affected area thoroughly with soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[1][4]
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, provide assistance and seek immediate medical attention.[1][2]
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2][6]
Disposal Plan
As a halogenated organic compound, this compound and all associated waste must be treated as hazardous.[17]
-
Waste Collection : Collect all solid waste (contaminated gloves, weighing paper, absorbent material) and solutions in a dedicated, leak-proof, and clearly labeled hazardous waste container.[7][17] The container must be kept closed except when adding waste.[17][18]
-
Container Rinsing : When rinsing glassware that contained the compound, the first rinseate must be collected and disposed of as hazardous waste.[17][18] For highly toxic materials, the first three rinses should be collected.[18]
-
Final Disposal : Arrange for pickup and disposal through your institution's certified hazardous waste program. Never dispose of this chemical down the drain or in the regular trash.[5][17]
Visualization of PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of PPE when working with this compound.
Caption: PPE selection workflow for handling this compound.
References
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U.S. Environmental Protection Agency. (2025). Personal Protective Equipment. [Link]
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Angene Chemical. (2024). Safety Data Sheet: 2-Phenyl-5-(trifluoromethyl)oxazole-4-carboxylic acid. [Link]
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University of Texas at Austin Environmental Health & Safety. (n.d.). Personal Protective Equipment. [Link]
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Retrosynthesis Analysis
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|---|---|
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
